molecular formula C7H13NO B8751992 2-Hydroxy-2,4-dimethylpentanenitrile CAS No. 4131-68-4

2-Hydroxy-2,4-dimethylpentanenitrile

Cat. No.: B8751992
CAS No.: 4131-68-4
M. Wt: 127.18 g/mol
InChI Key: DWZKXPAWEWMLEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-2,4-dimethylpentanenitrile is a useful research compound. Its molecular formula is C7H13NO and its molecular weight is 127.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4131-68-4

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

2-hydroxy-2,4-dimethylpentanenitrile

InChI

InChI=1S/C7H13NO/c1-6(2)4-7(3,9)5-8/h6,9H,4H2,1-3H3

InChI Key

DWZKXPAWEWMLEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)(C#N)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Hydroxy-2,4-dimethylpentanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-2,4-dimethylpentanenitrile, a member of the α-hydroxynitrile (cyanohydrin) class of compounds, is a versatile bifunctional molecule of significant interest in organic synthesis. Its structure, featuring both a hydroxyl and a nitrile group attached to the same tertiary carbon, provides a unique platform for a variety of chemical transformations. This guide offers a comprehensive overview of its chemical and physical properties, spectroscopic signature, synthesis, and reactivity, with a focus on its potential applications in pharmaceutical and fine chemical manufacturing.

Physicochemical Properties

This compound is a colorless liquid at room temperature.[1] A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₇H₁₃NO[2]
Molecular Weight 127.18 g/mol [2]
CAS Number 4131-68-4[2]
Density 0.939 g/cm³[3]
Boiling Point Not available
Flash Point 89.3 °C[3]
Exact Mass 127.10000[3]
Monoisotopic Mass 127.09972 Da[4]

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The hydroxyl proton (-OH) would likely appear as a broad singlet. The protons of the methyl and methylene groups will exhibit characteristic chemical shifts and splitting patterns based on their neighboring protons.

  • ¹³C NMR: The carbon NMR spectrum will display unique signals for each of the seven carbon atoms in their distinct chemical environments. The carbon atom of the nitrile group (-C≡N) typically appears in the downfield region of the spectrum. The carbon atom bonded to both the hydroxyl and nitrile groups would also have a characteristic chemical shift.[5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups. A broad band in the region of 3400-3200 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. A sharp, medium-intensity band around 2250-2200 cm⁻¹ is characteristic of the C≡N stretching of the nitrile group. The spectrum would also show C-H stretching and bending vibrations for the alkyl groups.[6]

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of small neutral molecules or radicals. Common fragmentation pathways for cyanohydrins include the loss of the cyanide radical (·CN) or hydrogen cyanide (HCN).[7][8] Predicted mass spectrometry data suggests a monoisotopic mass of 127.09972 Da.[4]

Synthesis of this compound

The primary route for the synthesis of this compound is the cyanohydrin reaction . This reaction involves the nucleophilic addition of a cyanide ion to the carbonyl carbon of a ketone, in this case, 4-methyl-2-pentanone.[9]

Reaction Mechanism

The reaction is typically catalyzed by a base, which deprotonates hydrogen cyanide to generate the cyanide anion (CN⁻). The cyanide anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methyl-2-pentanone. This results in the formation of a tetrahedral intermediate, which is subsequently protonated by a proton source (such as undissociated HCN or water) to yield the final α-hydroxynitrile product.

G cluster_0 Nucleophilic Attack cluster_1 Protonation ketone 4-Methyl-2-pentanone intermediate Tetrahedral Intermediate ketone->intermediate + CN⁻ cyanide CN⁻ product This compound intermediate->product + H⁺ (from HCN or H₂O) HCN HCN H2O H₂O

Caption: Synthesis of this compound via cyanohydrin reaction.

Experimental Protocol: A General Approach

The following is a generalized experimental protocol for the synthesis of an α-hydroxynitrile, which can be adapted for this compound. Note: This reaction involves highly toxic cyanide compounds and should only be performed by trained professionals in a well-ventilated fume hood with appropriate safety precautions in place.

  • Reaction Setup: A solution of 4-methyl-2-pentanone is prepared in a suitable solvent (e.g., ethanol or a biphasic system) in a round-bottom flask equipped with a stirrer and cooled in an ice bath.

  • Cyanide Addition: A solution of sodium cyanide (NaCN) or potassium cyanide (KCN) in water is added dropwise to the ketone solution with vigorous stirring.

  • Acidification: A solution of a weak acid (e.g., acetic acid) or a bisulfite solution is then slowly added to the reaction mixture to generate hydrogen cyanide in situ. The temperature should be carefully controlled during this step.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, the mixture is neutralized and extracted with an organic solvent (e.g., diethyl ether). The organic layers are combined, washed with brine, and dried over an anhydrous drying agent (e.g., sodium sulfate).

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield pure this compound.[9]

Reactivity and Synthetic Applications

The bifunctional nature of this compound makes it a valuable intermediate in organic synthesis.[10][11] The hydroxyl and nitrile groups can be selectively or simultaneously transformed into a variety of other functional groups.

Hydrolysis to α-Hydroxy Acids

The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid.[12] Acid-catalyzed hydrolysis of this compound would produce 2-hydroxy-2,4-dimethylpentanoic acid.[13] This transformation is a key step in the synthesis of α-hydroxy acids, which are important building blocks in the pharmaceutical and cosmetic industries.[14]

G cyanohydrin This compound acid 2-Hydroxy-2,4-dimethylpentanoic acid cyanohydrin->acid Hydrolysis h3o_plus H₃O⁺, Δ

Caption: Hydrolysis of this compound.

Reduction to Amino Alcohols

The nitrile group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[15] This reaction converts this compound into a vicinal amino alcohol, a structural motif present in many biologically active compounds and pharmaceutical drugs.[16][17][18][19]

G cyanohydrin This compound amino_alcohol 1-Amino-2,4-dimethylpentan-2-ol cyanohydrin->amino_alcohol Reduction reducing_agent 1) LiAlH₄ 2) H₂O

Caption: Reduction of this compound.

Safety and Toxicology

Aliphatic nitriles, as a class of compounds, can exhibit toxicity, which is often attributed to the in vivo metabolic release of cyanide.[18] The toxicity can vary depending on the structure of the nitrile. It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area. Specific toxicological data for this compound is not extensively documented, but given its structure, it should be treated as a potentially hazardous substance.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis. Its ability to be transformed into α-hydroxy acids and vicinal amino alcohols makes it a key building block for the synthesis of a wide range of more complex molecules, including active pharmaceutical ingredients. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for researchers and drug development professionals seeking to leverage its synthetic utility.

References

  • Organic Syntheses. (n.d.). (2sr,3sr)-2,4-dimethyl-3-hydroxypentanoic acid.
  • Chemguide. (n.d.). mass spectra - fragmentation patterns.
  • ResearchGate. (n.d.). Synthesis and elaboration of cyanohydrins.
  • Taylor & Francis. (n.d.). Cyanohydrins – Knowledge and References.
  • Google Patents. (n.d.). US3983160A - Process for the preparation of hydroxyphenylacetonitriles.
  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles.
  • University of Calgary. (n.d.). Interpretation of mass spectra.
  • Chemguide. (n.d.). hydrolysis of nitriles.
  • PubChemLite. (n.d.). (s)-2-hydroxy-2,4-dimethyl-pentanenitrile (C7H13NO).
  • PubChem. (n.d.). This compound.
  • Chemical Synthesis Database. (2025, May 20). 3-hydroxy-4,4-dimethylpentanenitrile.
  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • ResearchGate. (n.d.). 13 C NMR chemical shifts of 2-4 reported by Faure et al. 8 and Miyazawa....
  • LookChem. (n.d.). Synthesis of (2SR,3SR)-2,4-Dimethyl-3-hydroxypentanoic acid.
  • Bentham Science. (2008, October 16). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity.
  • PubChem. (n.d.). 2-Hydroxy-2,4-dimethylpentanoic acid.
  • PubChem. (n.d.). 2-Hydroxy-2,3-dimethylpentanenitrile.
  • PubChem. (n.d.). 2-Hydroxy-4-methylpentanenitrile.
  • ResearchGate. (n.d.). Conversion of Amino Acids into Amino Alcohols a.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Reduction of Chiral Amino Acids Based on Current Method.
  • Doc Brown's Chemistry. (n.d.). C7H16 mass spectrum of 2,4-dimethylpentane fragmentation pattern of m/z m/e ions for....
  • Chemsrc. (2025, August 28). 2-hydroxy-2,4-dimethylvaleronitrile | CAS#:4131-68-4.
  • ResearchGate. (n.d.). Reactivity scales for electrophiles and nucleophiles relevant for....
  • Chemistry Stack Exchange. (2019, November 29). Reduction of amino acids to corresponding amino alcohols.
  • NIST WebBook. (n.d.). 2-Pentanone, 4-hydroxy-4-methyl-.
  • MDPI. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients.
  • RSC Publishing. (n.d.). Supporting Information Operando FT-IR spectroscopy as a useful tool for elucidating the fate of phthalimide-N-oxyl catalytically.
  • Organic Syntheses. (n.d.). 2.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
  • Doc Brown's Chemistry. (n.d.). C7H16 2,4-dimethylpentane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2,4-dimethylpentane 1-H nmr.
  • Doc Brown's Chemistry. (n.d.). Interpreting the Carbon-13 NMR spectrum of 2,4-dimethylpentane.
  • LookChem. (n.d.). Cas 4131-68-4,2-hydroxy-2,4-dimethylvaleronitrile.
  • Chemistry LibreTexts. (2020, May 18). 12.4: Reactions Between Nucleophiles and Electrophiles.

Sources

2-Hydroxy-2,4-dimethylpentanenitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Executive Summary: This technical guide provides a comprehensive overview of 2-hydroxy-2,4-dimethylpentanenitrile, a versatile α-hydroxynitrile intermediate. The document details its chemical identity, physicochemical properties, and primary synthetic routes, including a detailed experimental protocol for its formation via a classic cyanohydrin reaction. Furthermore, it explores the key chemical transformations enabled by its bifunctional nature and discusses its relevance as a building block in the synthesis of more complex molecules for the pharmaceutical and specialty chemical industries. Safety and handling protocols are also addressed, reflecting the compound's toxicological profile. This guide is intended for researchers, chemists, and drug development professionals seeking in-depth technical information on this valuable chemical entity.

Introduction to this compound

This compound, also known as methyl isobutyl ketone cyanohydrin, is an organic compound characterized by the presence of both a hydroxyl (-OH) and a nitrile (-C≡N) group attached to the same carbon atom.[1] This structural motif, known as an α-hydroxynitrile or cyanohydrin, makes it a valuable and highly reactive intermediate in organic synthesis. The bifunctionality of the molecule allows for a diverse range of chemical transformations, providing synthetic pathways to α-hydroxy acids, α-amino acids, and other important molecular scaffolds.[2]

In the context of medicinal chemistry and drug development, the nitrile group is a significant pharmacophore found in over 30 prescribed pharmaceuticals.[3] It is a metabolically robust functional group that can act as a bioisostere for a carbonyl group, often serving as a key hydrogen bond acceptor in enzyme active sites.[3] The strategic use of nitrile-containing building blocks like this compound is therefore of considerable interest to professionals in the field.

Chemical Identity and Properties

Nomenclature and Identifiers
  • IUPAC Name : this compound[1]

  • Synonyms : 2-Hydroxy-2,4-dimethylvaleronitrile, Methyl isobutyl ketone cyanohydrin, Pentanenitrile, 2-hydroxy-2,4-dimethyl-[1][4][5]

  • CAS Number : 4131-68-4[1][4][6]

  • EC Number : 223-947-3[1][5][7]

  • Molecular Formula : C₇H₁₃NO[1][4]

  • InChIKey : DWZKXPAWEWMLEJ-UHFFFAOYSA-N[1][5]

  • Canonical SMILES : CC(C)CC(C)(C#N)O[1]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and process development.

PropertyValueSource(s)
Molecular Weight 127.18 g/mol [1][6]
Appearance Colorless Liquid (Predicted)[2]
Density 0.90 - 0.94 g/cm³[4][6][7]
Boiling Point 224 °C @ 760 mmHg 109 °C @ 24 Torr[4][6] [5][7]
Flash Point 89.3 °C[4][6]
LogP 1.31[6]
Topological Polar Surface Area 44 Ų[1]

Synthesis and Mechanism

The primary and most direct method for synthesizing this compound is the cyanohydrin reaction, which involves the nucleophilic addition of a cyanide anion to the carbonyl carbon of a ketone.[8] In this case, the starting ketone is 4-methyl-2-pentanone, commonly known as methyl isobutyl ketone (MIBK).

Synthetic Pathway: Cyanohydrin Formation

The reaction is typically initiated by a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), which provides the nucleophilic cyanide anion (CN⁻). The anion attacks the electrophilic carbonyl carbon of MIBK, forming a tetrahedral alkoxide intermediate. This intermediate is subsequently protonated by a proton source, which is often water or generated in situ from the reaction of the cyanide salt with a mineral acid, to yield the final α-hydroxynitrile product.[9][10]

The overall reaction is reversible; however, for aliphatic ketones like MIBK, the equilibrium strongly favors the formation of the cyanohydrin product.[8]

Key_Transformations main This compound acid α-Hydroxy Carboxylic Acid main->acid  H₃O⁺, Δ   amine β-Amino Alcohol main->amine  1. LiAlH₄  2. H₂O   amide α-Hydroxy Amide main->amide  H₂O₂, OH⁻  

Caption: Key chemical transformations of this compound.

These transformations make the title compound a strategic starting material for synthesizing complex targets, including non-proteinogenic amino acids and chiral ligands, which are of high interest to drug development professionals.

Safety and Handling

This compound is a cyanohydrin and must be handled with extreme caution due to its toxicity. The principal hazard arises from its potential to decompose, especially in the presence of base or heat, to release highly toxic hydrogen cyanide (HCN) gas. [11]

  • General Handling : All manipulations should be conducted in a well-ventilated chemical fume hood. [5][7]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid all contact with skin and eyes and prevent inhalation of vapors. [7]* Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area. [5][7]Keep away from incompatible materials, particularly strong bases and acids, as well as sources of heat or ignition. * Spills and Disposal : In case of a spill, evacuate the area. Absorb the spill with an inert material and collect it for disposal. Do not allow the material to enter drains. Waste must be treated as hazardous and disposed of according to local, state, and federal regulations.

Conclusion

This compound is a fundamentally important chemical intermediate with a rich and versatile chemistry. Its efficient synthesis via the cyanohydrin reaction from readily available starting materials makes it an accessible building block. The presence of both hydroxyl and nitrile functionalities provides a platform for diverse chemical transformations, solidifying its role as a valuable precursor in the synthesis of complex molecules for the pharmaceutical, agrochemical, and specialty chemical sectors. Adherence to strict safety protocols is mandatory when handling this compound due to its inherent toxicity.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Chemsrc. (2022). 2-hydroxy-2,4-dimethylvaleronitrile | CAS#:4131-68-4.
  • J-Stage. (n.d.). III was also prepared from isobutyraldehyde by another procedure.
  • PubChem. (n.d.). 2-Hydroxy-3,4-dimethylpentanenitrile. National Center for Biotechnology Information.
  • PrepChem.com. (n.d.). Preparation of acetone cyanohydrin.
  • PubChem. (n.d.). 4-Amino-2-hydroxy-2,4-dimethylpentanenitrile. National Center for Biotechnology Information.
  • PubChemLite. (n.d.). (s)-2-hydroxy-2,4-dimethyl-pentanenitrile (C7H13NO).
  • Organic Syntheses. (n.d.). Acetone cyanohydrin.
  • Wikipedia. (n.d.). Acetone cyanohydrin.
  • L.S. College, Muzaffarpur. (2020). Cyanohydrin reaction.
  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.

Sources

An In-depth Technical Guide to 2-Hydroxy-2,4-dimethylpentanenitrile (CAS 4131-68-4)

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Versatile Chiral Building Block

Welcome to a comprehensive exploration of 2-Hydroxy-2,4-dimethylpentanenitrile, a molecule poised at the intersection of synthetic versatility and practical application. This guide is crafted for the discerning researcher, scientist, and drug development professional, offering not just a repository of data, but a cohesive narrative that delves into the "why" behind the "how." As we navigate through its chemical identity, synthesis, reactivity, and safe handling, the overarching goal is to illuminate its potential as a valuable intermediate in the synthesis of complex molecular architectures, particularly within the pharmaceutical landscape. Our discussion is grounded in established chemical principles and supported by authoritative references, ensuring a blend of theoretical understanding and practical, field-proven insights.

Core Molecular Identity and Physicochemical Landscape

This compound, also known as methyl isobutyl ketone cyanohydrin, is a fascinating bifunctional molecule.[1] It possesses both a hydroxyl (-OH) group and a nitrile (-C≡N) group attached to the same tertiary carbon, a classic feature of a cyanohydrin.[2] This arrangement is the key to its synthetic utility. The presence of a stereocenter at the C2 position means it can exist as (R)- and (S)-enantiomers, a critical consideration in the synthesis of chiral drugs where a specific stereoisomer is often responsible for the desired pharmacological activity.[2][3][4]

Physicochemical Properties

A thorough understanding of a molecule's physical properties is paramount for its effective use in a laboratory or industrial setting. The following table summarizes the key physicochemical data for this compound.

PropertyValueSource(s)
CAS Number 4131-68-4[5][6]
Molecular Formula C₇H₁₃NO[5][6]
Molecular Weight 127.18 g/mol [5][6]
Appearance Colorless oil or liquid (predicted)[2]
Density 0.939 g/cm³[7]
Boiling Point 224 °C at 760 mmHg[7]
Flash Point 89.3 °C[7]
IUPAC Name This compound[5]
Synonyms 2-Hydroxy-2,4-dimethylvaleronitrile, Methyl isobutyl ketone cyanohydrin[1][5][6]
InChIKey DWZKXPAWEWMLEJ-UHFFFAOYSA-N[5]
SMILES CC(C)CC(C)(C#N)O[5]

Synthesis and Manufacturing: Pathways to a Versatile Intermediate

The primary and most direct route to this compound is the cyanohydrin reaction. This involves the nucleophilic addition of a cyanide anion to the carbonyl carbon of 4-methyl-2-pentanone (also known as methyl isobutyl ketone).[7]

Classical Chemical Synthesis

The traditional approach involves the reaction of 4-methyl-2-pentanone with a source of cyanide, such as hydrogen cyanide (HCN), sodium cyanide (NaCN), or potassium cyanide (KCN), often in the presence of an acid or base catalyst.[2][7]

Mechanism of the Cyanohydrin Reaction: The reaction proceeds via the nucleophilic attack of the cyanide ion on the electrophilic carbonyl carbon of the ketone. The choice of catalyst is crucial; a base is often used to generate the cyanide anion from HCN or to deprotonate the intermediate alkoxide.

G cluster_0 Base-Catalyzed Cyanohydrin Formation Ketone 4-Methyl-2-pentanone Intermediate Tetrahedral Alkoxide Intermediate Ketone->Intermediate Nucleophilic Attack Cyanide CN⁻ Product This compound Intermediate->Product Protonation ProtonSource H₂O or HCN

Caption: Base-catalyzed formation of this compound.

A Representative Laboratory-Scale Protocol (Racemic Synthesis):

  • Disclaimer: This reaction is extremely hazardous due to the use of cyanide. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment and an emergency cyanide poisoning antidote kit readily available.

  • Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is placed in an ice-water bath.

  • Reagents: 4-Methyl-2-pentanone is dissolved in a suitable solvent (e.g., ethanol). A solution of sodium cyanide (NaCN) in water is prepared separately.

  • Reaction: The ketone solution is cooled to 0-5 °C. The aqueous NaCN solution is then added dropwise while maintaining the low temperature. Following the addition of NaCN, a stoichiometric amount of a weak acid (e.g., acetic acid) is added slowly to generate HCN in situ. The mixture is stirred at a low temperature for several hours until the reaction is complete (monitored by TLC or GC).

  • Workup: The reaction mixture is carefully neutralized and then extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation to yield pure this compound.[2]

Enantioselective Enzymatic Synthesis

For applications in drug development, obtaining enantiomerically pure forms of chiral molecules is often a necessity. Hydroxynitrile lyases (HNLs) are enzymes that catalyze the asymmetric synthesis of cyanohydrins with high enantioselectivity.[1][8] This biocatalytic approach offers a green and efficient alternative to traditional chemical methods.[9]

The Enzymatic Advantage: The use of HNLs can lead to the production of either the (R)- or (S)-enantiomer of the desired cyanohydrin, depending on the specific enzyme used.[1] The reactions are typically carried out in aqueous or biphasic systems under mild conditions, which can reduce the risk of side reactions and decomposition.[10]

G cluster_0 Enzymatic vs. Chemical Synthesis of Chiral Cyanohydrins Start 4-Methyl-2-pentanone + Cyanide Source Chem Chemical Synthesis (Chiral Lewis Acid Catalyst) Start->Chem Enzyme Enzymatic Synthesis (Hydroxynitrile Lyase) Start->Enzyme Racemic Racemic or Low Enantioselectivity Chem->Racemic Enantiopure High Enantioselectivity ((R) or (S)-Product) Enzyme->Enantiopure G cluster_0 Hydrolysis Pathways Cyanohydrin This compound Acid Acid Hydrolysis (e.g., H₃O⁺, heat) Cyanohydrin->Acid Base Alkaline Hydrolysis (e.g., OH⁻, heat) Cyanohydrin->Base CarboxylicAcid 2-Hydroxy-2,4-dimethylpentanoic acid Acid->CarboxylicAcid Carboxylate Carboxylate Salt Base->Carboxylate Acidification Acidification Carboxylate->Acidification Acidification->CarboxylicAcid

Caption: Acid and base-catalyzed hydrolysis of the nitrile group.

Other Transformations

The hydroxyl and nitrile groups can be further manipulated to access a variety of other functional groups, making this molecule a versatile starting material for the synthesis of:

  • α-Hydroxy ketones: Through reaction of the nitrile with Grignard reagents followed by hydrolysis.

  • β-Amino alcohols: Via reduction of the nitrile group.

These transformations underscore the role of this compound as a key intermediate in the construction of more complex molecules. [2][11]

Analytical Characterization

Robust analytical methods are essential for confirming the identity and purity of this compound.

Spectroscopic Analysis (Theoretical)
  • Infrared (IR) Spectroscopy:

    • A broad absorption band in the region of 3400 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. [2] * A strong, sharp absorption band around 2250 cm⁻¹ characteristic of the C≡N stretching vibration of the nitrile group. [2] * C-H stretching and bending vibrations in the regions of 2850-3000 cm⁻¹ and 1350-1480 cm⁻¹, respectively.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • The proton signals are expected to be in the upfield region, characteristic of aliphatic compounds.

    • A singlet for the methyl group at C2.

    • A doublet for the two methyl groups of the isobutyl moiety.

    • A multiplet for the methine proton of the isobutyl group.

    • A signal for the methylene group adjacent to the isobutyl group.

    • A broad singlet for the hydroxyl proton, which is exchangeable with D₂O.

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • A signal for the quaternary carbon bearing the hydroxyl and nitrile groups.

    • A signal for the nitrile carbon.

    • Signals corresponding to the methyl, methylene, and methine carbons of the alkyl chain.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) would be observed at m/z = 127.

    • Fragmentation patterns would likely involve the loss of small neutral molecules or radicals, such as HCN, H₂O, and alkyl fragments.

Chromatographic Methods
  • Gas Chromatography (GC): Can be used for purity assessment, but care must be taken as cyanohydrins can be thermally labile and may decompose in the hot injector port.

  • High-Performance Liquid Chromatography (HPLC): A more suitable method for purity determination, especially when coupled with a UV or mass spectrometric detector. Chiral HPLC can be employed to determine the enantiomeric excess of enantiomerically enriched samples.

Safety and Handling

As with all chemicals, and particularly those related to cyanide, stringent safety protocols must be followed.

Hazard Identification

While a comprehensive, specific toxicological profile for this compound is not widely published, the primary toxicological concern for α-hydroxynitriles is their potential to decompose and release hydrogen cyanide, especially under basic conditions or upon heating. [12]The toxicity of aliphatic nitriles is often mediated by the metabolic release of cyanide, which can interfere with cellular respiration. [12][13]

  • Handling: Always handle in a well-ventilated chemical fume hood. [6]Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. [6]Avoid contact with skin and eyes. [6]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents. [6]

First Aid Measures

In case of exposure, immediate medical attention is crucial.

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.

  • Skin Contact: Immediately wash off with soap and plenty of water.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

  • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.

Conclusion and Future Outlook

This compound emerges as a molecule of significant interest for synthetic chemists. Its straightforward synthesis, coupled with the versatile reactivity of its hydroxyl and nitrile functionalities, establishes it as a valuable building block. The advent of enzymatic synthesis has further enhanced its appeal by providing access to enantiomerically pure forms, a critical requirement in modern drug discovery and development. [1][8][9]As the demand for complex, chiral molecules continues to grow, the strategic application of intermediates like this compound will undoubtedly play a pivotal role in advancing the frontiers of chemical synthesis. Further research into its applications and the development of even more efficient and selective synthetic methodologies will continue to unlock its full potential.

References

  • Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry (RSC Publishing).
  • Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/C6OB00934D.
  • Enzyme-Catalyzed Cyanohydrin Synthesis in Organic Solvents. Angewandte Chemie International Edition in English.
  • Scheme 1 Enzymatic synthesis and follow-up chemistry of cyanohydrins. ResearchGate.
  • Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. NCBI.
  • (2sr,3sr)-2,4-dimethyl-3-hydroxypentanoic acid. Organic Syntheses Procedure.
  • This compound. PubChem.
  • 2-hydroxy-2,4-dimethylvaleronitrile. Chemsrc.
  • Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts.
  • hydrolysis of nitriles. Chemguide.
  • [On the toxicity of isobutyronitrile and alpha-hydroxyisobutyronitrile (acetone cyanohydrin). Demonstration on 2 cases of poisoning]. PubMed.
  • (s)-2-hydroxy-2,4-dimethyl-pentanenitrile (C7H13NO). PubChemLite.
  • Consider the two-step synthesis of 2-hydroxy-2,4-dimethylpentanoic acid using the reagents provided. Chegg.com.
  • 3-hydroxy-4,4-dimethylpentanenitrile. Chemical Synthesis Database.
  • Synthesis of (2SR,3SR)-2,4-Dimethyl-3-hydroxypentanoic acid. LookChem.
  • 2-Hydroxy-2,4-dimethylpentanoic acid. PubChem.
  • This compound (CHEBI:197348). EMBL-EBI.
  • 2-Hydroxy-2,3-dimethylpentanenitrile. PubChem.
  • 2-Hydroxy-3,4-dimethylpentanenitrile. PubChem.
  • 2-Hydroxy-4-methylpentanenitrile. PubChem.
  • 2,4-Dimethylpentanenitrile. PubChem.
  • TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS. NCBI Bookshelf.
  • 2-Pentanone, 4-hydroxy-4-methyl-. NIST WebBook.
  • Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. MDPI.
  • Toxicology of methacrylonitrile. PubMed.
  • ¹H NMR spectrum of 2,4-dimethylpentane. docbrown.info.
  • Infrared spectrum of 2,4-dimethylpentane. docbrown.info.
  • ¹H-NMR spectrum of the compound, 2ꞌ-hydroxy-4-(N,... ResearchGate.
  • 2-Pentanone, 4-hydroxy-. NIST WebBook.

Sources

Synthesis of 2-Hydroxy-2,4-dimethylpentanenitrile: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2-Hydroxy-2,4-dimethylpentanenitrile, a valuable cyanohydrin derivative. Addressed to an audience of researchers, scientists, and professionals in drug development, this document details the chemical principles, experimental protocols, and critical safety considerations for the successful synthesis and characterization of this compound. The narrative emphasizes the causality behind experimental choices, ensuring a thorough understanding of the synthetic process. This guide is structured to serve as a practical laboratory resource, grounded in established chemical literature and safety protocols.

Introduction and Strategic Importance

This compound, also known as the cyanohydrin of 4-methyl-2-pentanone (methyl isobutyl ketone, MIBK), is a bifunctional molecule featuring both a hydroxyl and a nitrile group. This unique structural arrangement makes it a versatile intermediate in organic synthesis. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the tertiary alcohol functionality can undergo various transformations. These properties make it a key building block for the synthesis of more complex molecules, including α-hydroxy acids and β-amino alcohols, which are significant pharmacophores in medicinal chemistry.

The synthesis of α-hydroxynitriles is a fundamental transformation in organic chemistry, typically achieved through the nucleophilic addition of a cyanide anion to the carbonyl carbon of an aldehyde or ketone.[1][2] This guide will focus on the practical application of this reaction to the synthesis of this compound from 4-methyl-2-pentanone.

Reaction Mechanism and Rationale

The formation of this compound proceeds via the classical cyanohydrin reaction mechanism. Understanding this mechanism is crucial for optimizing reaction conditions and ensuring a high yield of the desired product.

The reaction is initiated by the nucleophilic attack of the cyanide ion (CN⁻) on the electrophilic carbonyl carbon of 4-methyl-2-pentanone. This step is typically the rate-determining step. The resulting tetrahedral intermediate is a resonance-stabilized alkoxide. In the subsequent step, the alkoxide is protonated by a proton source, which is often hydrocyanic acid (HCN) generated in situ or water, to yield the final this compound product. The reaction is reversible, and the equilibrium can be influenced by the reaction conditions.

Cyanohydrin Formation Mechanism ketone 4-Methyl-2-pentanone intermediate Tetrahedral Alkoxide Intermediate ketone->intermediate Nucleophilic Attack cyanide CN⁻ product This compound intermediate->product Protonation HCN HCN

Caption: Mechanism of this compound Synthesis.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Reagents and Equipment
Reagent/EquipmentGrade/SpecificationNotes
4-Methyl-2-pentanoneReagent Grade, ≥99%Starting material.
Sodium Cyanide (NaCN)Reagent Grade, ≥97%EXTREMELY TOXIC . Handle with extreme caution.
Sulfuric Acid (H₂SO₄)Concentrated (98%)Used to generate HCN in situ.
Diethyl EtherAnhydrousExtraction solvent.
Sodium Sulfate (Na₂SO₄)AnhydrousDrying agent.
500 mL three-necked round-bottom flask-Reaction vessel.
Mechanical stirrer-For efficient mixing.
Dropping funnel100 mLFor controlled addition of acid.
Thermometer-To monitor reaction temperature.
Ice bath-For temperature control.
Separatory funnel500 mLFor extraction.
Rotary evaporator-For solvent removal.
Vacuum distillation apparatus-For purification.
Step-by-Step Procedure

WARNING: This reaction involves the use of sodium cyanide, which is highly toxic. Hydrogen cyanide gas, which is also extremely poisonous, is generated in situ. This procedure must be carried out in a well-ventilated fume hood by trained personnel. An emergency cyanide poisoning antidote kit must be readily available.[3]

  • Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a 100 mL dropping funnel, and a thermometer. Place the flask in an ice bath.

  • Reagent Preparation: In the flask, dissolve 24.5 g (0.5 mol) of sodium cyanide in 100 mL of deionized water. Add 50.1 g (0.5 mol) of 4-methyl-2-pentanone to the sodium cyanide solution.

  • Reaction Initiation: Begin vigorous stirring of the two-phase mixture. Prepare a solution of 27.8 mL (0.5 mol) of concentrated sulfuric acid in 50 mL of water by slowly adding the acid to the water with cooling.

  • Controlled Addition: Slowly add the diluted sulfuric acid solution from the dropping funnel to the stirred reaction mixture over a period of 2-3 hours. Maintain the internal temperature of the reaction mixture between 10-20°C using the ice bath.[3]

  • Reaction Completion: After the addition of the acid is complete, continue stirring the mixture for an additional 2 hours at room temperature to ensure the reaction goes to completion.

  • Work-up and Extraction:

    • Turn off the stirrer and allow the layers to separate.

    • Carefully transfer the mixture to a 500 mL separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer twice with 50 mL portions of diethyl ether.

    • Combine the organic layer and the ether extracts.

  • Drying and Solvent Removal:

    • Dry the combined organic phase over anhydrous sodium sulfate.

    • Filter the drying agent.

    • Remove the diethyl ether using a rotary evaporator.

  • Purification:

    • Purify the crude product by vacuum distillation to obtain pure this compound.

Experimental_Workflow cluster_0 Reaction Stage cluster_1 Work-up and Purification A 1. Dissolve NaCN in H₂O and add 4-methyl-2-pentanone B 2. Cool to 10-20°C in an ice bath A->B C 3. Slowly add H₂SO₄ solution B->C D 4. Stir for 2 hours at room temperature C->D E 5. Separate organic layer D->E F 6. Extract aqueous layer with diethyl ether E->F G 7. Dry combined organic layers with Na₂SO₄ F->G H 8. Remove solvent via rotary evaporation G->H I 9. Purify by vacuum distillation H->I

Caption: Experimental Workflow for the Synthesis of this compound.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

PropertyValue
Molecular FormulaC₇H₁₃NO
Molecular Weight127.18 g/mol [4]
AppearanceColorless liquid
Boiling Point224 °C at 760 mmHg (Predicted)[5]
Density0.939 g/cm³ (Predicted)[5]
Spectroscopic Data (Predicted)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 0.95 (d, 6H, -CH(CH₃)₂)

    • δ 1.50 (s, 3H, -C(OH)(CH₃)CN)

    • δ 1.70-1.85 (m, 3H, -CH₂-CH(CH₃)₂)

    • δ 2.50 (br s, 1H, -OH)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 23.0 (-CH(CH₃)₂)

    • δ 24.5 (-CH(CH₃)₂)

    • δ 25.0 (-C(OH)(CH₃)CN)

    • δ 50.0 (-CH₂-)

    • δ 70.0 (-C(OH)CN)

    • δ 121.0 (-CN)

  • IR (neat, cm⁻¹):

    • 3400 (br, O-H stretch)

    • 2960 (C-H stretch)

    • 2240 (C≡N stretch, weak)

    • 1370 (C-H bend)

    • 1150 (C-O stretch)

  • Mass Spectrometry (EI):

    • m/z 127 (M⁺)

    • m/z 112 (M⁺ - CH₃)

    • m/z 84 (M⁺ - C₃H₇)

    • m/z 70 (M⁺ - C₄H₉)

Safety and Hazard Management

The synthesis of this compound involves the use of highly hazardous materials, and strict adherence to safety protocols is paramount.

  • Cyanide Hazards: Sodium cyanide is a potent poison that can be fatal if swallowed, inhaled, or absorbed through the skin.[6] Hydrogen cyanide is a highly toxic and flammable gas.[2]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile gloves.[1] Double gloving is recommended.[7]

  • Engineering Controls: All manipulations involving sodium cyanide and the reaction itself must be conducted in a certified chemical fume hood.[2][6]

  • Waste Disposal: All cyanide-containing waste must be quenched with a bleach solution and disposed of as hazardous waste according to institutional guidelines.

  • Emergency Procedures: In case of exposure, immediately remove contaminated clothing, flush the affected area with copious amounts of water for at least 15 minutes, and seek immediate medical attention.[1] Ensure that a cyanide antidote kit is accessible and that personnel are trained in its use. Never work alone when handling cyanides.[6]

Conclusion

This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of this compound. By understanding the underlying reaction mechanism and adhering strictly to the detailed experimental and safety protocols, researchers can safely and efficiently produce this valuable synthetic intermediate. The information presented herein is intended to empower scientists in their research and development endeavors, fostering a culture of safety and scientific rigor.

References

  • Chemistry LibreTexts. (2023, January 22). Preparation of Nitriles.
  • University of Illinois. (2014, March 24). Cyanides - Division of Research Safety.
  • LSU Health Shreveport. (2018, June 20). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds.
  • University of Wisconsin-Madison. (2015). Laboratory Use of Cyanide Salts Safety Guidelines.
  • PubChem. This compound.

Sources

2-Hydroxy-2,4-dimethylpentanenitrile molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Hydroxy-2,4-dimethylpentanenitrile: Molecular Structure, Weight, and Characterization

Introduction

This compound, also known by synonyms such as 2-Hydroxy-2,4-dimethylvaleronitrile or Methyl isobutyl ketone cyanohydrin, is an alpha-hydroxynitrile (commonly known as a cyanohydrin).[1][2][3][4] This bifunctional molecule, containing both a hydroxyl (-OH) and a nitrile (-C≡N) group attached to the same carbon atom, serves as a versatile intermediate in organic synthesis. Its structure is derived from the nucleophilic addition of a cyanide anion to the carbonyl carbon of methyl isobutyl ketone (4-methyl-2-pentanone).[5][6] This guide provides a detailed technical overview of its molecular structure, molecular weight, and the core analytical methodologies employed for its characterization, tailored for researchers and professionals in chemical and pharmaceutical development.

Molecular Structure and Stereochemistry

The fundamental identity of a molecule is defined by the spatial arrangement of its constituent atoms. For this compound, this arrangement imparts specific chemical reactivity and physical properties.

Systematic Nomenclature and Formula

The compound is systematically named according to IUPAC nomenclature, which precisely describes its structure.[2]

  • Parent Chain: The longest carbon chain containing the principal functional group (the nitrile) has five carbons, hence the root name "-pentanenitrile."

  • Functional Groups: A hydroxyl group (-OH) is located at the second carbon (C2), and the nitrile group (-C≡N) defines C1, though the C1 numbering is implicit in the nitrile suffix.

  • Substituents: Two methyl groups (-CH₃) are present, one at the second carbon (C2) and another at the fourth carbon (C4).

This construction leads to the IUPAC name This compound .[2] The molecular formula for this compound is C₇H₁₃NO .[1][2][4][7]

Structural Representation and Chirality

The carbon atom at the C2 position is bonded to four different groups: a hydroxyl group, a nitrile group, a methyl group, and an isobutyl group (-CH₂CH(CH₃)₂). Consequently, C2 is a chiral center, meaning the molecule can exist as a pair of non-superimposable mirror images known as enantiomers: (S)-2-hydroxy-2,4-dimethylpentanenitrile and (R)-2-hydroxy-2,4-dimethylpentanenitrile.[7][8] The standard laboratory synthesis from achiral precursors typically results in a racemic mixture (an equal mixture of both enantiomers).

Caption: 2D molecular structure of this compound.

Molecular Weight and Physicochemical Properties

The molecular weight is a critical parameter for stoichiometric calculations in synthesis and for analytical identification. The properties listed below are essential for handling, purification, and characterization procedures.

PropertyValueSource(s)
Molecular Formula C₇H₁₃NO[1][2][3]
Average Molecular Weight 127.18 g/mol [1][2][3]
Monoisotopic Mass 127.099714038 Da[2]
CAS Number 4131-68-4[1][2][3][4]
Density ~0.939 g/cm³[4][5]
Boiling Point 224 °C at 760 mmHg[4][5]
Flash Point 89.3 °C[4][5]
SMILES CC(C)CC(C)(C#N)O[2]
InChIKey DWZKXPAWEWMLEJ-UHFFFAOYSA-N[1][2]

Synthesis and Analytical Workflows

The integrity of any research relies on verifiable protocols. This section details the synthesis and subsequent analytical validation of this compound.

Core Synthesis: Cyanohydrin Formation

The compound is synthesized via the cyanohydrin reaction, a nucleophilic addition of a cyanide source to a ketone.[9] The causality of this choice is its high efficiency and directness in forming the α-hydroxynitrile structure from readily available precursors.[5]

G cluster_reactants Reactants cluster_process Process cluster_product Product ketone 4-Methyl-2-pentanone (Methyl Isobutyl Ketone) reaction Nucleophilic Addition (pH controlled, low temp) ketone->reaction cyanide Cyanide Source (e.g., NaCN, KCN, HCN) cyanide->reaction workup Acidic Workup/ Neutralization reaction->workup product This compound (Crude Product) workup->product purification Vacuum Distillation product->purification final_product Purified Product purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

  • Reagent Preparation: A solution of sodium cyanide (NaCN) or potassium cyanide (KCN) in water is prepared in a fume hood with appropriate safety precautions.

  • Reaction Setup: 4-Methyl-2-pentanone is added to a reaction vessel equipped with a stirrer and cooled in an ice bath.

  • Nucleophilic Addition: The cyanide solution is added dropwise to the cooled ketone with vigorous stirring. The pH is maintained slightly acidic by the concurrent slow addition of an acid (e.g., sulfuric acid) to generate HCN in situ, which then adds across the carbonyl. The reaction is typically monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, the mixture is carefully neutralized. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).

  • Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by vacuum distillation to yield pure this compound.[9]

Analytical Characterization: Structure and Weight Verification

Validation of the molecular structure and weight is paramount. A combination of mass spectrometry and spectroscopic methods provides a self-validating system.

Mass Spectrometry for Molecular Weight Confirmation

  • Principle: Mass spectrometry (MS) ionizes the molecule and separates the ions based on their mass-to-charge ratio (m/z). This technique provides a direct measurement of the molecular weight. High-resolution mass spectrometry (HRMS) can yield the exact mass, confirming the elemental composition.

  • Methodology:

    • A dilute solution of the purified product is prepared in a suitable solvent (e.g., methanol or acetonitrile).

    • The sample is introduced into the mass spectrometer, often using an electrospray ionization (ESI) source.

    • In positive ion mode, the protonated molecule [M+H]⁺ would be observed at an m/z corresponding to the molecular weight plus the mass of a proton (approx. 128.1). Adducts with other cations like sodium [M+Na]⁺ may also be observed.[8]

    • The observed monoisotopic mass is compared to the theoretical exact mass (127.0997 Da) to confirm the molecular formula C₇H₁₃NO.

Spectroscopic Analysis for Structural Elucidation

  • Infrared (IR) Spectroscopy: This technique identifies the functional groups present. The expected spectrum for this compound would show a strong, broad absorption band around 3400 cm⁻¹ (O-H stretch) and a sharp, medium-intensity absorption around 2240 cm⁻¹ (C≡N stretch).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and environment of hydrogen atoms, confirming the presence of the isobutyl group, the C2-methyl group, and the hydroxyl proton.

    • ¹³C NMR: Reveals the number of unique carbon atoms. Key signals would confirm the nitrile carbon (~120 ppm), the quaternary carbon C2 bearing the hydroxyl group (~70 ppm), and the distinct alkyl carbons.

Conclusion

This compound is a chiral α-hydroxynitrile with a molecular formula of C₇H₁₃NO and a molecular weight of approximately 127.18 g/mol .[1][2] Its structure, defined by a pentanenitrile backbone with hydroxyl and methyl substituents at C2 and a methyl group at C4, is reliably synthesized via the cyanohydrin reaction.[2][5][6] A rigorous analytical workflow employing mass spectrometry for molecular weight confirmation and spectroscopic techniques (IR, NMR) for structural validation is essential to ensure the identity and purity of this important chemical intermediate.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Université du Luxembourg. (n.d.). (s)-2-hydroxy-2,4-dimethyl-pentanenitrile (C7H13NO). PubChemLite.
  • 2a biotech. (n.d.). (S)-2-hydroxy-2,4-dimethyl-Pentanenitrile.
  • Chemsrc. (n.d.). 2-hydroxy-2,4-dimethylvaleronitrile.
  • Chegg.com. (2020). Solved Consider the two-step synthesis of....

Sources

An In-Depth Technical Guide to (S)-2-hydroxy-2,4-dimethyl-pentanenitrile: Structural Insights for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the structural and physicochemical properties of (S)-2-hydroxy-2,4-dimethyl-pentanenitrile, a chiral cyanohydrin of interest to researchers, scientists, and professionals in the field of drug development. This document delves into the molecule's structural elucidation, stereochemistry, and foundational concepts relevant to its synthesis and characterization, underpinned by established scientific principles and methodologies.

Introduction: The Significance of Chiral Cyanohydrins in Medicinal Chemistry

Chiral cyanohydrins are a pivotal class of organic compounds, serving as versatile building blocks in the synthesis of a wide array of biologically active molecules.[1][2] Their inherent bifunctionality, possessing both a hydroxyl and a nitrile group, allows for diverse chemical transformations into valuable intermediates such as α-hydroxy acids, β-amino alcohols, and various heterocyclic scaffolds.[1] The stereochemistry of these molecules is of paramount importance, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. (S)-2-hydroxy-2,4-dimethyl-pentanenitrile, with its defined stereocenter, represents a specific chiral building block with potential applications in the development of novel therapeutics.

Molecular Structure and Physicochemical Properties

(S)-2-hydroxy-2,4-dimethyl-pentanenitrile is a chiral aliphatic cyanohydrin. Its structure is characterized by a pentanenitrile backbone with a hydroxyl group and a methyl group attached to the stereogenic center at the C2 position, and two methyl groups at the C4 position.

Structural Identifiers and Properties

A summary of the key identifiers and physicochemical properties for (S)-2-hydroxy-2,4-dimethyl-pentanenitrile is presented in the table below. These data are crucial for substance identification, characterization, and modeling.

Identifier/PropertyValueSource(s)
IUPAC Name (2S)-2-hydroxy-2,4-dimethylpentanenitrile[3]
CAS Number 174849-23-1[4]
Molecular Formula C₇H₁₃NO[4][5]
Molecular Weight 127.187 g/mol [4]
Canonical SMILES CC(C)C(C#N)O[3]
InChI InChI=1S/C7H13NO/c1-6(2)4-7(3,9)5-8/h6,9H,4H2,1-3H3/t7-/m0/s1[3]
InChIKey DWZKXPAWEWMLEJ-ZETCQYMHSA-N[3]
Predicted XlogP 1.2[3]
Topological Polar Surface Area 44.02 Ų[4]
Hydrogen Bond Donor Count 1[5]
Hydrogen Bond Acceptor Count 2[5]

Spectroscopic Characterization (Predicted Data)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Predicted ¹H and ¹³C NMR chemical shifts for (S)-2-hydroxy-2,4-dimethyl-pentanenitrile offer a theoretical framework for spectral analysis.

Predicted ¹H NMR Spectrum:

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronic environment of each proton.

  • -OH Proton: A broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

  • -CH₂- Protons (C3): A multiplet due to coupling with the adjacent methine proton.

  • -CH- Proton (C4): A multiplet resulting from coupling with the adjacent methyl and methylene protons.

  • -CH₃ Protons (C2-methyl): A singlet, as there are no adjacent protons to couple with.

  • -CH₃ Protons (C4-methyls): A doublet, due to coupling with the C4 methine proton.

Predicted ¹³C NMR Spectrum:

The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule. Due to the molecule's asymmetry, each carbon atom is expected to have a unique chemical shift.

  • C≡N (C1): Expected to appear in the downfield region typical for nitriles.

  • C-OH (C2): The quaternary carbon bearing the hydroxyl and methyl groups.

  • -CH₂- (C3): The methylene carbon.

  • -CH- (C4): The methine carbon.

  • -CH₃ (C2-methyl): The methyl group attached to the stereocenter.

  • -CH₃ (C4-methyls): The two equivalent methyl groups at the C4 position.[6]

  • -CH₃ (C5): One of the terminal methyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of (S)-2-hydroxy-2,4-dimethyl-pentanenitrile would be characterized by absorption bands corresponding to its key functional groups:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

  • C-H Stretch: Sharp peaks in the 2850-3000 cm⁻¹ region, corresponding to the aliphatic C-H bonds.

  • C≡N Stretch: A sharp, medium-intensity band around 2200-2260 cm⁻¹, indicative of the nitrile group.

  • C-O Stretch: A band in the 1050-1150 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For (S)-2-hydroxy-2,4-dimethyl-pentanenitrile, the molecular ion peak [M]⁺ would be expected at m/z 127. Key fragmentation pathways would likely involve the loss of a methyl group ([M-15]⁺), the isobutyl group ([M-57]⁺), and potentially the elimination of water from the molecular ion.

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure cyanohydrins is a well-established field in organic chemistry.[7] The primary route involves the addition of a cyanide source to a prochiral ketone, in this case, 4-methyl-2-pentanone.[8] Achieving high enantioselectivity is the critical challenge.

G Ketone 4-Methyl-2-pentanone (Prochiral Ketone) Product (S)-2-hydroxy-2,4-dimethyl- pentanenitrile Ketone->Product Cyanide Cyanide Source (e.g., HCN, TMSCN) Cyanide->Product Catalyst Chiral Catalyst (e.g., Hydroxynitrile Lyase (HNL), Chiral Metal Complex) Catalyst->Product Enantioselective Addition

Caption: General workflow for the enantioselective synthesis of (S)-2-hydroxy-2,4-dimethyl-pentanenitrile.

Enzymatic Synthesis: A Green Chemistry Approach

Hydroxynitrile lyases (HNLs) are enzymes that catalyze the asymmetric addition of hydrogen cyanide to aldehydes and ketones.[1] The use of an (S)-selective HNL would be the preferred method for the synthesis of (S)-2-hydroxy-2,4-dimethyl-pentanenitrile, offering high enantiomeric excess under mild reaction conditions.

Exemplary Experimental Protocol for Enzymatic Synthesis:

  • Enzyme Preparation: An appropriate (S)-selective HNL is immobilized on a solid support to facilitate reuse and improve stability.

  • Reaction Setup: The prochiral ketone, 4-methyl-2-pentanone, is dissolved in a suitable organic solvent (e.g., diisopropyl ether) to create a biphasic system with an aqueous buffer at an optimal pH for the enzyme (typically slightly acidic to suppress the non-enzymatic racemic reaction).

  • Cyanide Addition: A cyanide source, such as a solution of hydrogen cyanide in the organic solvent or in situ generation, is added to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., 4 °C to room temperature) and monitored for conversion and enantiomeric excess using chiral HPLC or GC.[9]

  • Work-up and Purification: Upon completion, the enzyme is filtered off. The organic phase is separated, washed, and dried. The solvent is evaporated, and the crude product is purified by column chromatography or distillation.

Chiral Lewis Acid Catalysis

Alternatively, chiral Lewis acid complexes can be employed to catalyze the enantioselective addition of a cyanide source, such as trimethylsilyl cyanide (TMSCN), to the ketone. This method offers a complementary approach to enzymatic synthesis.

Analytical Methodologies for Chiral Purity Determination

Ensuring the enantiomeric purity of the final product is critical in drug development. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.

Generalized Chiral HPLC Protocol:

  • Column Selection: A chiral stationary phase (CSP) is selected. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating enantiomers of cyanohydrins.[10]

  • Mobile Phase Optimization: A mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), is optimized to achieve baseline separation of the two enantiomers.[10][11] For acidic or basic analytes, additives like trifluoroacetic acid or diethylamine may be required.[10]

  • Detection: A UV detector is commonly used for detection.

  • Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram.

G cluster_0 Chiral HPLC System Injector Sample Injection (Racemic or Enantioenriched Mixture) Column Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) Injector->Column Mobile Phase Flow Detector UV Detector Column->Detector Chromatogram Chromatogram (Separated Enantiomer Peaks) Detector->Chromatogram

Caption: Workflow for the chiral analysis of 2-hydroxy-2,4-dimethyl-pentanenitrile using HPLC.

Biological Significance and Potential Applications in Drug Development

While specific biological activity data for (S)-2-hydroxy-2,4-dimethyl-pentanenitrile is not extensively documented, the broader class of aliphatic cyanohydrins has been investigated for various biological activities, including insecticidal properties.[3] In the context of drug development, the primary value of this molecule lies in its role as a chiral precursor. The nitrile group can serve as a bioisostere for other functional groups, such as hydroxyl or carboxyl groups, potentially improving metabolic stability and pharmacokinetic properties of a drug candidate.[2]

The nitrile functionality is present in numerous approved pharmaceuticals, highlighting its acceptance in medicinal chemistry.[2] The conversion of the nitrile and hydroxyl groups of (S)-2-hydroxy-2,4-dimethyl-pentanenitrile into other functionalities opens up a vast chemical space for the synthesis of novel drug-like molecules.

Safety and Handling Considerations

Cyanohydrins are known to be toxic as they can release hydrogen cyanide, a potent respiratory inhibitor.[12] The stability of cyanohydrins is pH-dependent, with decomposition being more facile under basic conditions. Therefore, handling of (S)-2-hydroxy-2,4-dimethyl-pentanenitrile and its synthetic precursors requires strict adherence to safety protocols in a well-ventilated fume hood, with appropriate personal protective equipment. All waste materials should be quenched and disposed of according to institutional and regulatory guidelines for cyanide-containing compounds.

Conclusion

(S)-2-hydroxy-2,4-dimethyl-pentanenitrile is a valuable chiral building block with significant potential in the synthesis of complex, biologically active molecules. This guide has provided a detailed overview of its structural and physicochemical properties, predicted spectroscopic data, and established methodologies for its enantioselective synthesis and analysis. A thorough understanding of these fundamental aspects is crucial for researchers and drug development professionals seeking to leverage this and similar chiral cyanohydrins in the design and synthesis of next-generation therapeutics. Further experimental investigation into the specific biological activities and toxicological profile of this compound is warranted to fully elucidate its potential in medicinal chemistry.

References

  • Bracco, P., Busch, H., von Langermann, J., & Hanefeld, U. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 14(26), 6158-6175. [Link]
  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funke, C., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]
  • Nagoya University. (2016, February 22). Breakthrough improves method for synthesizing cyanohydrins as pharmaceutical precursors. ScienceDaily. Retrieved from www.sciencedaily.com/releases/2016/02/160222123533.htm
  • PubChemLite. (n.d.). (s)-2-hydroxy-2,4-dimethyl-pentanenitrile (C7H13NO).
  • PubChem. (n.d.). 2-Hydroxy-2,4-dimethylpentanenitrile.
  • Li, G., Wang, Y., Zhang, J., & Li, B. (2016). Two Fatal Intoxications with Cyanohydrins. Journal of analytical toxicology, 40(5), 404–408. [Link]
  • Dadashipour, M., & Asano, Y. (2011). Optimized methods for the preparation of ( S)-2-hydroxy-2-phenylpropanenitrile exploiting ( R)-oxynitrilase in almond meal. Applied microbiology and biotechnology, 91(3), 599–607. [Link]
  • Atanasova, M., Tsvetkova, D., Zlatkov, A., & Peikov, P. (2019). Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Pharmacia, 66(2), 79-84. [Link]
  • Taylor & Francis. (n.d.). Cyanohydrins – Knowledge and References.
  • Wikipedia. (n.d.). Cyanohydrin reaction.
  • ChemSrc. (n.d.). 2-hydroxy-2,4-dimethylvaleronitrile | CAS#:4131-68-4.
  • Said, R., & Chankvetadze, B. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Doc Brown's Chemistry. (n.d.). Interpreting the Carbon-13 NMR spectrum of 2,4-dimethylpentane.

Sources

An In-Depth Technical Guide to the Safety and Hazards of 2-Hydroxy-2,4-dimethylpentanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

2-Hydroxy-2,4-dimethylpentanenitrile, also known as methyl isobutyl ketone cyanohydrin, is an aliphatic cyanohydrin.[1][2] Its chemical identity is crucial for understanding its reactivity and potential hazards.

Chemical Identity:

  • IUPAC Name: this compound[1]

  • CAS Number: 4131-68-4[1][2]

  • Molecular Formula: C₇H₁₃NO[1][2]

  • Structure:

This compound is primarily used as a chemical intermediate in organic synthesis. As with any cyanohydrin, its handling requires a deep understanding of its potential for decomposition and the associated toxicological risks. This guide provides a framework for its safe use, grounded in an analysis of its chemical nature, as explicit toxicological data for this specific compound is limited.

Section 1: Core Hazard Analysis - The Cyanohydrin Equilibrium

The most significant hazard associated with this compound stems from its nature as a cyanohydrin. Cyanohydrins exist in a reversible equilibrium with their corresponding ketone/aldehyde and hydrogen cyanide (HCN).[3][4] For this compound, the equilibrium is with 4-methyl-2-pentanone and hydrogen cyanide.[5]

Key Hazard: The principal danger of cyanohydrins is their potential to decompose, releasing highly toxic and volatile hydrogen cyanide (HCN) gas.[3][6] This decomposition can be accelerated by:

  • Contact with water or moisture [7]

  • Basic (alkaline) conditions [3][8]

  • Elevated temperatures (heating) [7][9]

  • Presence of strong acids [9]

Fatal intoxications have been reported from other cyanohydrins due to this decomposition pathway.[3][6][10] Therefore, all safety protocols must be designed around the primary goal of preventing the release of HCN.

Section 2: Hazard Identification and Classification

Inferred Hazard Classification:

Hazard ClassInferred Classification & Rationale
Acute Toxicity (Oral, Dermal, Inhalation) Category 1/2 (Fatal if swallowed, in contact with skin, or if inhaled). This is inferred due to the potential for rapid decomposition to hydrogen cyanide, a substance with extremely high acute toxicity.[7][12] All routes of exposure should be considered critical.
Skin Corrosion/Irritation Category 2 (Causes skin irritation). Many organic nitriles and related compounds can cause skin irritation.[13]
Serious Eye Damage/Irritation Category 1 or 2A (Causes serious eye damage/irritation). Direct contact with the liquid or its vapors could cause severe irritation.
Physical Hazards Combustible Liquid. The reported flash point is 89.3°C, indicating it will burn but requires a source of ignition and preheating.[5]

This classification is inferred for safety planning. The user must treat the substance with the caution appropriate for a highly toxic material until validated toxicological data becomes available.

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

Given the severe potential hazards, stringent exposure controls are mandatory. The hierarchy of controls (elimination, substitution, engineering controls, administrative controls, PPE) must be applied.

3.1 Engineering Controls

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, MUST be performed inside a properly functioning chemical fume hood to prevent inhalation of vapors or any released HCN.[12][13][14]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.

3.2 Personal Protective Equipment (PPE) The selection of PPE is critical to prevent dermal, ocular, and respiratory exposure.

  • Hand Protection: Use of chemical-resistant gloves is required. Double-gloving with nitrile gloves or using thicker butyl rubber gloves provides enhanced protection.[13][14] Gloves must be inspected before use and changed immediately if contamination is suspected.[12]

  • Eye Protection: Chemical safety goggles are the minimum requirement. A full-face shield should be worn over safety goggles where there is a risk of splashing.[15]

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory.[12] Consider a chemically resistant apron for larger-scale work.

  • Respiratory Protection: Not typically required when work is conducted within a certified fume hood. For emergency situations or spill cleanup outside of a hood, a self-contained breathing apparatus (SCBA) is necessary.

PPE_Selection_Workflow cluster_0 PPE Selection for this compound task Task Assessment (e.g., Weighing, Reaction) hood Work in Fume Hood? task->hood ppe_std Standard PPE: - Safety Goggles - Nitrile Gloves (Double) - Lab Coat hood->ppe_std Yes emergency Emergency / Spill? hood->emergency No splash Splash Potential? ppe_std->splash ppe_splash Add Face Shield splash->ppe_splash Yes splash->emergency No ppe_splash->emergency ppe_emergency Full Respirator (SCBA) + Chemical Suit emergency->ppe_emergency Yes

Caption: PPE selection workflow based on the task being performed.

Section 4: Safe Handling, Storage, and Experimental Protocols

4.1 Storage Requirements Proper storage is critical to maintain the stability of the compound and prevent accidental HCN release.

  • Store in a cool, dry, well-ventilated, and secure area.[2]

  • Containers must be tightly sealed.

  • Crucially, store separately and away from acids, bases, and oxidizing agents.[12][14] A dedicated, labeled secondary container is recommended.[15]

4.2 Protocol: Safe Handling for a Synthetic Reaction

This protocol outlines the essential steps for using the compound as a reagent.

  • Preparation:

    • Ensure a cyanide antidote kit is available and personnel are trained in its use.

    • Review the Safety Data Sheet (SDS) for all reagents.

    • Post a warning sign on the fume hood indicating that a highly toxic cyanide compound is in use.[12]

    • Never work alone when handling this compound.[13]

  • Pre-Reaction Setup (Inside Fume Hood):

    • Don all required PPE (double nitrile gloves, safety goggles, lab coat).

    • Place absorbent, plastic-backed pads on the fume hood surface to contain minor drips.

    • Assemble clean, dry glassware for the reaction. Ensure there are no residual basic or acidic contaminants.

  • Reagent Transfer:

    • Transfer the required amount of this compound via syringe or cannula. Avoid pouring if possible to minimize vapor release and splashing.

    • If weighing, do so in a tared, sealed container within the fume hood.[12]

  • Reaction Execution:

    • Maintain the reaction under inert atmosphere if required by the chemistry.

    • Keep the reaction temperature controlled. Avoid excessive heating which can promote decomposition.[7]

  • Work-up and Quenching:

    • Be extremely cautious during quenching. Avoid adding strong bases or acids directly to the reaction mixture containing the cyanohydrin.

    • Any aqueous waste generated will likely contain cyanide and must be treated as hazardous waste.

  • Decontamination:

    • Decontaminate all glassware and surfaces. A common procedure involves rinsing with a freshly prepared 10% bleach solution followed by a thorough water rinse, all performed within the fume hood.[13]

    • Dispose of all contaminated disposables (gloves, pads, syringes) as solid hazardous cyanide waste.[13]

Section 5: Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

5.1 First Aid Measures

  • Inhalation: Immediately move the victim to fresh air. Call emergency services (911) and inform them of potential cyanide poisoning.[15]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

5.2 Spill Response Protocol

  • Small Spill (inside a fume hood):

    • If trained and equipped, you may clean it up. Alert others in the lab.

    • Wear appropriate PPE, including a respirator if necessary.

    • Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

    • Carefully scoop the material into a labeled, sealed container for hazardous waste disposal.[12]

    • Decontaminate the area with a 10% bleach solution, followed by a water rinse.

  • Large Spill or Any Spill Outside a Fume Hood:

    • Evacuate the area immediately.

    • Alert others and activate the emergency alarm.

    • Close the laboratory doors and prevent entry.

    • Call emergency services and the institution's environmental health and safety (EHS) office from a safe location.[15] Provide the chemical name and location of the spill.

Hazard_Mitigation_Flow cluster_1 Hazard Assessment & Mitigation Logic start Identify Compound: This compound analyze Analyze Structure: Aliphatic Cyanohydrin start->analyze infer Infer Primary Hazard: Decomposition to HCN analyze->infer hazards Identify Secondary Hazards: - Combustible Liquid - Potential Irritant infer->hazards controls Select Engineering Controls: - Chemical Fume Hood - Segregated Storage hazards->controls ppe Determine PPE: - Double Gloves (Nitrile) - Goggles & Face Shield controls->ppe sops Develop Safe Work Procedures: - Handling & Emergency SOPs ppe->sops review Implement & Review sops->review

Caption: A logical workflow for assessing and mitigating chemical hazards.

Section 6: Physical and Toxicological Data Summary

6.1 Physical & Chemical Properties

PropertyValueSource
Molecular Weight127.18 g/mol [1][2][5]
Boiling Point224 °C @ 760 mmHg[5]
Flash Point89.3 °C[5]
Density0.939 g/cm³[5]
AppearanceColorless to yellowish liquid[7]

6.2 Toxicological Information Specific toxicological data (e.g., LD50, LC50) for this compound are not available in the reviewed literature. However, the toxicity is expected to be dominated by its decomposition product, hydrogen cyanide.

  • Mechanism of Toxicity: The toxicity of cyanides is due to the inhibition of cytochrome c oxidase in the mitochondrial electron transport chain, which halts cellular respiration.[12] This leads to cytotoxic hypoxia.

  • Symptoms of Exposure: Early symptoms of cyanide exposure can include weakness, headache, dizziness, rapid breathing, nausea, and vomiting.[12][15] Severe exposure leads to collapse, convulsions, and death within minutes.[12]

References

  • National Center for Biotechnology Information (NCBI). (n.d.). Acetone Cyanohydrin Acute Exposure Guideline Levels.
  • Google Patents. (2009). US7582790B2 - Process for chemical reactions involving cyanohydrins.
  • Zhang, Q., et al. (2016). Two Fatal Intoxications with Cyanohydrins. Journal of Analytical Toxicology, 40(5), 403-407.
  • Chemsrc. (n.d.). 2-hydroxy-2,4-dimethylvaleronitrile | CAS#:4131-68-4.
  • University of Illinois Division of Research Safety. (2014). Cyanides.
  • OrgoSolver. (n.d.). Cyanohydrin Formation: Aldehydes/Ketones + HCN (NaCN/KCN + acid).
  • Chemistry Steps. (n.d.). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation.
  • ResearchGate. (2016). Two Fatal Intoxications with Cyanohydrins.
  • European Chemicals Agency (ECHA). (n.d.). Substance Information.
  • European Chemicals Agency (ECHA). (n.d.). Substance Information.
  • LSU Health Shreveport. (2018). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds.
  • National Center for Biotechnology Information (NCBI). (n.d.). Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
  • National Center for Biotechnology Information (NCBI). (n.d.). This compound. PubChem Compound Database.
  • PubMed. (2016). Two Fatal Intoxications with Cyanohydrins.
  • MIT Environmental Health & Safety. (2015). Laboratory Use of Cyanide Salts Safety Guidelines.
  • European Chemicals Agency (ECHA). (n.d.). Substance Information.

Sources

Stability and reactivity of 2-Hydroxy-2,4-dimethylpentanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Reactivity of 2-Hydroxy-2,4-dimethylpentanenitrile

This guide provides a comprehensive technical overview of the chemical stability and reactivity of this compound. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes fundamental chemical principles with practical, field-proven insights for the safe handling, analysis, and synthetic application of this compound.

Introduction: Understanding the Core Chemistry

This compound, a member of the α-hydroxynitrile (cyanohydrin) class of compounds, possesses a unique bifunctional structure with both a hydroxyl and a nitrile group attached to the same tertiary carbon.[1] This arrangement dictates its chemical behavior, making it a valuable synthetic intermediate but also introducing inherent stability challenges.

Its formation via the nucleophilic addition of a cyanide anion to the carbonyl carbon of 4-methyl-2-pentanone is a reversible reaction.[2][3][4] This equilibrium is the cornerstone of its stability profile; conditions that favor the reverse reaction will lead to decomposition, releasing the starting ketone and highly toxic hydrogen cyanide (HCN). Understanding and controlling this equilibrium is paramount for its safe and effective use.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueSource
IUPAC Name This compound[5]
CAS Number 4131-68-4[5][6]
Molecular Formula C₇H₁₃NO[5][6]
Molecular Weight 127.18 g/mol [5][6]
Density 0.939 g/cm³[6]
Boiling Point 224°C at 760 mmHg[6]
Flash Point 89.3°C[6]

Core Stability Profile: A Delicate Equilibrium

The stability of this compound is not absolute and is critically influenced by its chemical environment. The primary pathway of decomposition is the reversion to its precursors: 4-methyl-2-pentanone and hydrogen cyanide. This process is analogous to the well-documented instability of acetone cyanohydrin.[7][8]

G cluster_main Stability Equilibrium of this compound cluster_factors Factors Driving Decomposition Ketone 4-Methyl-2-pentanone + Hydrogen Cyanide (HCN) Cyanohydrin This compound Ketone->Cyanohydrin Formation (Slightly Basic Catalyst) Cyanohydrin->Ketone Decomposition (Reversion) Heat Heat Base Basic Conditions (High pH) Water Water

Caption: The central equilibrium governing the stability of this compound.

Influence of pH

The pH of the medium is the single most critical factor governing the stability of cyanohydrins.

  • Basic Conditions (High pH): In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide. This intermediate is unstable and rapidly eliminates a cyanide ion, a relatively stable leaving group, to regenerate the ketone.[9] This decomposition is facile and can be vigorous, representing a significant hazard.

  • Acidic Conditions (Low pH): The addition of a small amount of a weak acid acts as a stabilizer.[10] The acid prevents the accumulation of base, which would otherwise catalyze decomposition. For this reason, commercial preparations of similar cyanohydrins like acetone cyanohydrin are typically stabilized with acid.[7]

Thermal Stability

This compound is thermally labile. Elevated temperatures provide the energy to overcome the activation barrier for the reverse reaction, shifting the equilibrium towards decomposition.[8][10] This is a critical consideration during distillation, chemical reactions conducted at elevated temperatures, and analytical procedures like gas chromatography.

Role of Water (Hydrolysis)

While the nitrile group can be deliberately hydrolyzed to a carboxylic acid under forcing conditions (see Section 3.2), the mere presence of water, especially under non-acidic conditions, can facilitate decomposition.[7][8][10] Water can act as a weak base or facilitate proton transfer, contributing to the breakdown of the molecule. Therefore, storage under anhydrous conditions is recommended to maximize shelf-life.

Reactivity and Synthetic Utility

The dual functionality of this compound makes it a versatile intermediate for organic synthesis.

G cluster_paths Key Reactivity Pathways start This compound decomp Decomposition (Base, Heat) start->decomp Reversion to Ketone + HCN hydrolysis Nitrile Hydrolysis (Acid/Base, Heat) start->hydrolysis Forms α-Hydroxy Acid reduction Nitrile Reduction (e.g., LiAlH4) start->reduction Forms β-Amino Alcohol

Caption: Major synthetic transformations of this compound.

Reversion to Ketone

As discussed, this is the primary decomposition pathway. While often undesirable, it can be synthetically useful. Cyanohydrins can serve as a source of nucleophilic cyanide or as a method to protect a carbonyl group, which can be regenerated under basic conditions.[4][9]

Hydrolysis to α-Hydroxy Carboxylic Acids

The nitrile group can be hydrolyzed to a carboxylic acid moiety under either acidic or alkaline conditions, typically requiring heat.[11][12]

  • Acid Hydrolysis: Heating the cyanohydrin with a strong acid (e.g., aqueous HCl or H₂SO₄) directly yields the α-hydroxy carboxylic acid (2-hydroxy-2,4-dimethylpentanoic acid) and an ammonium salt.[12][13]

  • Alkaline Hydrolysis: Heating with an alkali (e.g., NaOH solution) initially forms the carboxylate salt and ammonia gas.[12][13] A subsequent acidification step with a strong acid is required to protonate the carboxylate and isolate the free α-hydroxy acid.[12][13]

This transformation is particularly valuable as it creates a new carbon-carbon bond and subsequently converts it into a versatile carboxylic acid functional group.[9]

Reduction to β-Amino Alcohols

The nitrile group can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[9][11] This reaction converts the α-hydroxynitrile into a 1-amino-2,4-dimethylpentan-2-ol, a valuable β-amino alcohol scaffold for pharmaceutical and materials science applications.

Experimental Protocol: Assessing Thermal Stability

The inherent thermal instability of this compound necessitates a robust analytical method to quantify its purity and monitor for decomposition, especially in response to thermal stress. Gas chromatography (GC) is a common technique, but the high temperatures of the GC inlet can induce on-column decomposition, leading to an underestimation of the cyanohydrin and an overestimation of the parent ketone.[10]

The following protocol outlines a self-validating system by incorporating High-Performance Liquid Chromatography (HPLC) as an orthogonal, non-destructive technique to verify the results from the thermally stressful GC method.

G cluster_workflow Workflow for Thermal Stability Assessment cluster_hplc HPLC Analysis (Baseline) cluster_gc GC Analysis (Thermal Stress) start Sample of This compound split Split Sample start->split hplc_prep Prepare HPLC Sample (Dilute in Mobile Phase) split->hplc_prep Aliquot 1 gc_prep Prepare GC Sample (Dilute in Ethyl Acetate) split->gc_prep Aliquot 2 hplc_run Run HPLC (Ambient Temp) hplc_prep->hplc_run hplc_result Quantify Purity & Ketone Impurity hplc_run->hplc_result compare Compare Results hplc_result->compare gc_run Run GC-FID (Heated Inlet) gc_prep->gc_run gc_result Quantify Purity & Ketone Peak Area gc_run->gc_result gc_result->compare conclusion Conclusion on Thermal Stability (Quantify Decomposition) compare->conclusion

Caption: Self-validating workflow for assessing the thermal stability of the cyanohydrin.

Step-by-Step Methodology

Objective: To quantify the thermal decomposition of this compound by comparing its purity as measured by HPLC and thermally-stressed GC.

Materials:

  • This compound sample

  • Ethyl acetate (chromatographic grade)

  • Acetonitrile (HPLC grade)

  • Deionized water (HPLC grade)

  • Reference standards for this compound and 4-methyl-2-pentanone

Part A: HPLC Analysis (Low-Stress Baseline)

  • Mobile Phase Preparation: Prepare an appropriate mobile phase, e.g., a mixture of acetonitrile and water.

  • Standard Preparation: Prepare a series of calibration standards of the cyanohydrin and the ketone in the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in the mobile phase to a known concentration.

  • Instrumentation:

    • Column: C18 reverse-phase column.

    • Detector: UV detector.

    • Column Temperature: Ambient or slightly above (e.g., 25-30°C).

  • Analysis: Inject the standards and the sample. Quantify the peak area of the cyanohydrin and any baseline presence of the ketone. This result represents the true purity of the sample without analytical artifacts.

Part B: GC Analysis (Thermal Stress Test)

  • Carrier Gas: Use Helium or Nitrogen.

  • Standard Preparation: Prepare a series of calibration standards of the cyanohydrin and the ketone in ethyl acetate.

  • Sample Preparation: Accurately weigh and dissolve a sample from the same batch used in Part A in ethyl acetate to a known concentration. This is analogous to the desorption solvent used in NIOSH methods for acetone cyanohydrin.[14][15]

  • Instrumentation:

    • Column: A suitable capillary column (e.g., 5% OV-17 on Chromosorb T, as used for similar compounds).[8][15]

    • Detector: Flame Ionization Detector (FID).

    • Inlet Temperature: Set to a standard temperature, e.g., 200-250°C. This is the thermal stressor.

    • Oven Program: Start at a low temperature (e.g., 70°C) and ramp up.[15]

  • Analysis: Inject the standards and the sample. Quantify the peak areas for both the cyanohydrin and the ketone.

Part C: Data Synthesis and Interpretation

  • Compare Purity: Compare the purity value of the cyanohydrin from HPLC with the value from GC. A lower value in the GC analysis is indicative of decomposition.

  • Quantify Decomposition: Compare the area of the 4-methyl-2-pentanone peak in the HPLC chromatogram (baseline impurity) with the area of the ketone peak in the GC chromatogram. The increase in the ketone peak area in the GC analysis directly corresponds to the amount of cyanohydrin that decomposed in the hot inlet.

  • Trustworthiness: This dual-analysis approach provides a self-validating system. The HPLC result provides the trustworthy baseline, while the GC result provides a quantitative measure of thermal lability under specific analytical conditions. For routine analysis where stability is a concern, HPLC is the preferred method.[10]

Safety and Handling

Given the potential for decomposition into highly toxic hydrogen cyanide, strict safety protocols must be observed.

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16]

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container.[16] The storage area should be away from bases, strong acids, and oxidizing agents.[16][17] Consider storing under an inert atmosphere (e.g., nitrogen or argon).

  • Spills: Have a cyanide spill kit and trained personnel available. Neutralize spills with an appropriate agent (e.g., sodium hypochlorite solution) before cleanup.

  • Toxicity: The primary toxicological concern is the release of HCN, which can be lethal by inhalation or skin absorption.[8][18] Exposure can inhibit cellular respiration, leading to rapid and severe systemic effects.[7][8]

Conclusion

This compound is a chemically versatile molecule whose utility is intrinsically linked to its stability. Its tendency to undergo base- and heat-catalyzed decomposition to its parent ketone and hydrogen cyanide is the defining feature of its reactivity profile. By understanding the delicate equilibrium that governs its stability—particularly the critical role of pH—researchers can safely handle this compound and leverage its reactivity for the synthesis of valuable α-hydroxy acids and β-amino alcohols. The implementation of robust, self-validating analytical workflows is essential for accurately assessing its purity and ensuring the integrity of experimental outcomes.

References

  • Grokipedia. Acetone cyanohydrin.
  • [Chemical Knowledge]. Properties and uses of acetone cyanohydrin.
  • PubChem. Acetone Cyanohydrin | C4H7NO | CID 6406. [Link]
  • Analytical Method. Acetone Cyanohydrin by GC/NP (thermionic). [Link]
  • Glaser, R. A., & O'Connor, P. F. (1985). The Analysis of Air for Acetone Cyanohydrin Using Solid Sorbent Sampling and Gas Chromatography. Analytical Letters, 18(2), 217-233.
  • Chemistry Steps.
  • Chemistry LibreTexts. 19.
  • Chemsrc. 2-hydroxy-2,4-dimethylvaleronitrile | CAS#:4131-68-4. [Link]
  • Wikisource. Acetone Cyanohydrin (2506). [Link]
  • PubChem. This compound | C7H13NO | CID 107230. [Link]
  • Chemistry LibreTexts. Cyanohydrins. [Link]
  • Wikipedia. Cyanohydrin reaction. [Link]
  • Chegg.com. Solved Consider the two-step synthesis of | Chegg.com. [Link]
  • YouTube. Nitriles: cyanohydrins. [Link]
  • Chemical Synthesis Database. 3-hydroxy-4,4-dimethylpentanenitrile. [Link]
  • chemeurope.com. Cyanohydrin. [Link]
  • PubChemLite. (s)-2-hydroxy-2,4-dimethyl-pentanenitrile (C7H13NO). [Link]
  • Organic Syntheses Procedure. (2sr,3sr)-2,4-dimethyl-3-hydroxypentanoic acid. [Link]
  • NCBI Bookshelf. ANALYTICAL METHODS - Toxicological Profile for Cyanide. [Link]
  • Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]
  • Save My Exams. Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. [Link]
  • ChemBK. 2-hydroxy-4,4-dimethylpentanenitrile. [Link]
  • Save My Exams. Nitriles & Hydroxynitriles (Cambridge (CIE) A Level Chemistry): Exam Questions. [Link]
  • Organic Chemistry Portal.
  • Chemistry LibreTexts. The Hydrolysis of Nitriles. [Link]

Sources

From Almonds to Asymmetric Catalysis: A Technical History of Cyanohydrin Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in organic synthesis and drug development, cyanohydrins represent a versatile and powerful class of intermediates. Their unique bifunctional nature, possessing both a hydroxyl and a nitrile group on the same carbon, unlocks pathways to a diverse array of valuable molecules, including α-hydroxy acids, α-amino acids, and β-amino alcohols. However, the journey of these compounds from a curious natural toxin to a cornerstone of synthetic chemistry is a rich narrative of discovery, mechanistic elucidation, and methodological refinement. This in-depth guide provides a technical history of cyanohydrin compounds, offering field-proven insights into their discovery, the evolution of their synthesis, and their enduring impact on chemical and pharmaceutical sciences.

Early Encounters: Cyanohydrins in Nature's Arsenal

The story of cyanohydrins begins not in the laboratory, but in the natural world. For centuries, the bitter taste of certain plant kernels, such as those from almonds and apricots, served as a deterrent to consumption. The chemical basis for this toxicity remained a mystery until the 19th century.

In 1830, French chemists Pierre-Jean Robiquet and Antoine Boutron-Charlard isolated a crystalline substance from bitter almond seeds (Prunus dulcis) which they named amygdalin .[1] A few years later, in a landmark investigation, German chemists Friedrich Wöhler and Justus von Liebig demonstrated that upon enzymatic hydrolysis, amygdalin decomposed to yield benzaldehyde, glucose, and the highly toxic compound, hydrogen cyanide (HCN). This work was pivotal, not only for identifying a natural source of cyanide but also for contributing to the downfall of vitalism, the theory that organic compounds could only be produced by living organisms.

Amygdalin is a prime example of a cyanogenic glycoside , a class of natural products that store cyanide in a non-toxic, stable form.[2][3][4] Upon tissue damage, such as an herbivore chewing on the plant, specific enzymes are released that hydrolyze the glycoside, liberating the cyanohydrin which then rapidly decomposes to release hydrogen cyanide as a defense mechanism.[5]

Diagram: Enzymatic Release of Hydrogen Cyanide from Amygdalin

Amygdalin_Hydrolysis Amygdalin Amygdalin (Cyanogenic Glycoside) Prunasin Prunasin Amygdalin->Prunasin β-glucosidase (- Glucose) Glucose2 Glucose Mandelonitrile Mandelonitrile (Cyanohydrin) Prunasin->Mandelonitrile β-glucosidase (- Glucose) Glucose1 Glucose Benzaldehyde Benzaldehyde Mandelonitrile->Benzaldehyde Mandelonitrile lyase HCN Hydrogen Cyanide Mandelonitrile->HCN Mandelonitrile lyase Lapworth_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation Ketone Aldehyde/Ketone (R₂C=O) Intermediate Tetrahedral Intermediate (R₂C(O⁻)C≡N) Ketone->Intermediate Cyanide Cyanide Ion (⁻C≡N) Cyanide->Ketone Cyanide->Intermediate HCN Hydrogen Cyanide (H-C≡N) Cyanohydrin Cyanohydrin (R₂C(OH)C≡N) Intermediate->Cyanohydrin HCN->Intermediate HCN->Cyanohydrin RegenCyanide Cyanide Ion (⁻C≡N) HCN->RegenCyanide

Caption: Lapworth's base-catalyzed mechanism for cyanohydrin formation.

Lapworth's insights were transformative, establishing the fundamental principles that still guide our understanding and application of this reaction today. His work exemplified a shift towards a more mechanistic and predictive approach to organic chemistry.

A Pivotal Role in Carbohydrate Chemistry: The Kiliani-Fischer Synthesis

One of the most significant early applications of the cyanohydrin reaction was in the field of carbohydrate chemistry. In the late 19th century, German chemists Heinrich Kiliani and Emil Fischer developed a method for elongating the carbon chain of an aldose sugar by one carbon atom. [6][7][8]This powerful technique, now known as the Kiliani-Fischer synthesis , was instrumental in Fischer's groundbreaking work on the structure and stereochemistry of sugars, for which he was awarded the Nobel Prize in Chemistry in 1902. [8] The synthesis begins with the nucleophilic addition of cyanide to the aldehyde group of the starting sugar, forming a pair of diastereomeric cyanohydrins (epimers). [6][9]These cyanohydrins are then hydrolyzed to the corresponding aldonic acids, which are subsequently reduced to the new, chain-elongated aldoses. [8]

Classic Kiliani-Fischer Synthesis Protocol

Objective: To elongate the carbon chain of D-arabinose to form D-glucose and D-mannose.

Methodology:

  • Cyanohydrin Formation:

    • D-arabinose is dissolved in water and treated with an aqueous solution of sodium cyanide (NaCN).

    • The cyanide ion undergoes nucleophilic addition to the aldehyde group of the open-chain form of D-arabinose.

    • This reaction is not stereospecific at the newly formed chiral center (C2), resulting in a mixture of two epimeric cyanohydrins: D-glucononitrile and D-mannononitrile.

  • Hydrolysis to Aldonic Acids:

    • The mixture of cyanohydrins is heated in water, leading to the hydrolysis of the nitrile group to a carboxylic acid.

    • This results in the formation of D-gluconic acid and D-mannonic acid.

  • Lactonization and Separation:

    • Upon acidification, the aldonic acids readily form more stable five- or six-membered lactones (cyclic esters).

    • The diastereomeric lactones, D-gluconolactone and D-mannonolactone, have different physical properties and can be separated by techniques such as fractional crystallization.

  • Reduction to Aldoses:

    • The separated lactones are individually reduced, historically using a sodium amalgam (Na/Hg) in a weakly acidic solution.

    • Reduction of D-gluconolactone yields D-glucose, while reduction of D-mannonolactone yields D-mannose.

Self-Validation: The success of the synthesis is validated by the characterization of the final sugar products. This includes measuring their optical rotation and comparing it to known values for D-glucose and D-mannose. Further validation can be achieved through derivatization and comparison of the derivatives' properties with authentic samples.

Diagram: The Kiliani-Fischer Synthesis Workflow

Kiliani_Fischer Arabinose D-Arabinose (Aldopentose) Cyanohydrins Mixture of Epimeric Cyanohydrins (D-Glucononitrile & D-Mannononitrile) Arabinose->Cyanohydrins 1. NaCN, H₂O Aldonic_Acids Mixture of Aldonic Acids (D-Gluconic & D-Mannonic Acid) Cyanohydrins->Aldonic_Acids 2. H₂O, Heat Lactones Separated Lactones (D-Gluconolactone & D-Mannonolactone) Aldonic_Acids->Lactones 3. H₃O⁺, Separation Glucose D-Glucose (Aldohexose) Lactones->Glucose 4. Na/Hg, H₂O Mannose D-Mannose (Aldohexose) Lactones->Mannose 4. Na/Hg, H₂O

Sources

Theoretical Underpinnings and Practical Synthesis of 2-Hydroxy-2,4-dimethylpentanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Researcher

In the landscape of pharmaceutical and specialty chemical synthesis, the pursuit of efficiency, safety, and mechanistic understanding is paramount. Cyanohydrins represent a critical class of intermediates, valued for their versatility in accessing a range of functional groups, including α-hydroxy acids and β-amino alcohols.[1][2] This guide focuses on a specific, yet illustrative, member of this family: 2-Hydroxy-2,4-dimethylpentanenitrile. The formation of this molecule from 4-methyl-2-pentanone presents a classic case study in nucleophilic addition to a sterically hindered ketone, a scenario where theoretical insight can directly inform practical synthetic strategy.[3][4]

This document eschews a conventional, rigid format. Instead, it is structured to mirror the logical progression of modern chemical research—from fundamental mechanistic theory, through computational modeling, to the design of robust, verifiable experimental protocols. Our objective is to provide not just a "how-to," but a "why-to," empowering researchers to make informed decisions in their own synthetic endeavors.

I. The Mechanistic Core: A Theoretical Exploration

The synthesis of this compound is a nucleophilic addition reaction, specifically the addition of a cyanide anion to the carbonyl carbon of 4-methyl-2-pentanone.[2][5] While the overall transformation is straightforward, the kinetics and equilibrium are significantly influenced by steric and electronic factors, making a theoretical examination essential for optimizing reaction conditions.

The Fundamental Reaction Pathway

The reaction proceeds via a two-step mechanism, which is typically base-catalyzed.[5][6]

  • Nucleophilic Attack: The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of 4-methyl-2-pentanone. This leads to the formation of a tetrahedral alkoxide intermediate, rehybridizing the carbonyl carbon from sp² to sp³.[2][5]

  • Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated, typically by a molecule of hydrogen cyanide (HCN) that is present in equilibrium with the cyanide salt, to yield the final this compound product and regenerate the cyanide anion catalyst.[5][7]

This catalytic cycle is depicted in the diagram below:

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products ketone 4-Methyl-2-pentanone alkoxide Tetrahedral Alkoxide Intermediate ketone->alkoxide Nucleophilic Attack HCN HCN cyanide Cyanide Nucleophile (CN⁻) HCN->cyanide Deprotonation by Base Base Base (e.g., CN⁻) product 2-Hydroxy-2,4-dimethyl- pentanenitrile alkoxide->product Protonation by HCN regenerated_base Regenerated Base (CN⁻) product->regenerated_base Regenerates Catalyst

Figure 1: Catalytic cycle for the formation of this compound.

Computational Insights into the Transition State and Energetics

The steric hindrance posed by the isobutyl group and the methyl group adjacent to the carbonyl in 4-methyl-2-pentanone is a significant factor. This steric congestion raises the energy of the transition state, making the reaction slower compared to less hindered ketones like acetone.[3][4]

A hypothetical reaction coordinate diagram based on DFT calculations for a similar system would resemble the following:

G Energy (kcal/mol) Energy (kcal/mol) Reactants Reactants TS TS Intermediate Intermediate Product Product Reaction Coordinate Reaction Coordinate reactants_level Reactants (Ketone + CN⁻) ts_level Transition State (TS) [ΔG‡] reactants_level->ts_level intermediate_level Alkoxide Intermediate ts_level->intermediate_level product_level Product (Cyanohydrin) intermediate_level->product_level G start Start setup Reactor Setup (Flame-dried, Inert Atm.) start->setup reagents Reagent Preparation (Ketone & KCN solutions) setup->reagents reaction Reaction (Dropwise addition at 0°C, Stirring) reagents->reaction ipc In-Process Control (TLC/GC Monitoring) reaction->ipc ipc->reaction Incomplete workup Work-up (Quenching, Extraction, Drying) ipc->workup Complete purification Purification (Vacuum Distillation) workup->purification product Final Product (this compound) purification->product end End product->end

Sources

An In-depth Technical Guide to the Solubility of 2-Hydroxy-2,4-dimethylpentanenitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 2-hydroxy-2,4-dimethylpentanenitrile. It is intended for researchers, scientists, and drug development professionals who utilize this compound in their work. This document delves into the molecular characteristics influencing its solubility, offers a predictive framework for solvent selection, and provides detailed experimental protocols for precise solubility determination.

Introduction: Understanding the Molecule

This compound, with the chemical formula C7H13NO, is a bifunctional organic molecule.[1] Its structure incorporates a hydroxyl (-OH) group and a nitrile (-C≡N) group, both attached to the same carbon atom, along with a branched alkyl chain. This unique combination of functional groups dictates its physicochemical properties and, consequently, its solubility in various organic solvents.

Key Molecular Features Influencing Solubility:

  • Hydroxyl Group: This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This feature promotes solubility in protic and polar apathetic solvents.

  • Nitrile Group: The nitrile group is strongly polar and can act as a hydrogen bond acceptor.[2] This contributes to its solubility in polar solvents.

  • Alkyl Backbone: The branched, nonpolar alkyl structure contributes to van der Waals interactions, favoring solubility in less polar solvents.

The interplay of these features results in a nuanced solubility profile, making the selection of an appropriate solvent system a critical consideration for its application in synthesis, purification, and formulation.

Predicted Solubility Profile

Direct, empirically determined quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in published literature. However, based on the principle of "like dissolves like" and the known properties of its functional groups, a qualitative solubility profile can be predicted.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHighly SolubleStrong hydrogen bonding interactions with the hydroxyl group.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Soluble to Highly SolubleDipole-dipole interactions and hydrogen bond acceptance by the solvent.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderately SolubleEthers can act as hydrogen bond acceptors, but are less polar than ketones or alcohols.
Chlorinated Dichloromethane, ChloroformSparingly to Moderately SolubleModerate polarity allows for some interaction.
Aromatic Toluene, BenzeneSparingly SolublePrimarily van der Waals interactions with the alkyl portion of the molecule.
Aliphatic Hexane, HeptaneInsoluble to Sparingly SolubleMismatch in polarity; weak van der Waals forces are the only significant interaction.

Theoretical Framework for Solubility Prediction: Hansen Solubility Parameters

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[3] HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[3] The principle is that substances with similar HSP values are likely to be miscible.

While the specific Hansen Solubility Parameters for this compound are not readily published, they can be estimated using group contribution methods or determined experimentally. By comparing the HSP of the solute to those of various solvents, a "solubility sphere" can be constructed to identify suitable solvents.

dot graph "Hansen_Solubility_Parameters" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

Total_Energy [label="Total Cohesive Energy (δt²)", pos="0,2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dispersion [label="Dispersion (δD²)\n(van der Waals forces)", pos="-2,0!"]; Polar [label="Polar (δP²)\n(Dipole Moment)", pos="0,0!"]; Hydrogen_Bonding [label="Hydrogen Bonding (δH²)\n(Electron Exchange)", pos="2,0!"];

Total_Energy -- Dispersion; Total_Energy -- Polar; Total_Energy -- Hydrogen_Bonding; }

Caption: Conceptual breakdown of Hansen Solubility Parameters.

Experimental Determination of Solubility

For critical applications in research and development, experimentally determining the solubility of this compound is essential. The isothermal shake-flask method is a reliable and widely accepted technique for generating accurate solubility data.

Isothermal Shake-Flask Solubility Determination Protocol

This protocol ensures that a true thermodynamic equilibrium is achieved between the solute and the solvent.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker bath or incubator

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Step-by-Step Methodology:

  • Preparation of Solvent: Equilibrate the chosen solvent to the desired experimental temperature in the shaker bath.

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the temperature-equilibrated solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in the shaker bath at a constant temperature. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. It is advisable to determine the time to reach equilibrium in preliminary experiments.

  • Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed in the temperature-controlled bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

  • Sampling: Carefully withdraw a known volume of the supernatant using a pre-warmed pipette, taking care not to disturb the solid phase. Immediately filter the sample using a syringe filter into a pre-weighed volumetric flask.

  • Quantification: Dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Analyze the sample to determine the concentration of this compound.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

dot graph "Experimental_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

subgraph "cluster_Preparation" { label = "Preparation"; style=filled; color="#F1F3F4"; Solvent [label="Solvent Equilibration"]; Solute [label="Add Excess Solute"]; }

subgraph "cluster_Equilibration" { label = "Equilibration"; style=filled; color="#F1F3F4"; Shaking [label="Isothermal Shaking"]; Settling [label="Sedimentation"]; }

subgraph "cluster_Analysis" { label = "Analysis"; style=filled; color="#F1F3F4"; Sampling [label="Supernatant Sampling & Filtration"]; Quantification [label="Analytical Quantification"]; Calculation [label="Calculate Solubility"]; }

Solvent -> Solute -> Shaking -> Settling -> Sampling -> Quantification -> Calculation; }

Caption: Workflow for isothermal shake-flask solubility determination.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Temperature: The dissolution of a solid in a liquid is typically an endothermic process. Therefore, the solubility of this compound is expected to increase with a rise in temperature. This relationship should be determined experimentally for specific solvent systems.

  • Purity of Solute and Solvent: Impurities can affect the measured solubility. It is crucial to use high-purity materials for accurate determinations.

  • Polymorphism: If this compound can exist in different crystalline forms (polymorphs), each form will have a unique solubility. The thermodynamically most stable polymorph will have the lowest solubility.

Conclusion

While specific quantitative solubility data for this compound is not widely documented, a strong understanding of its molecular structure allows for a reasoned prediction of its solubility behavior in a range of organic solvents. For applications requiring precise knowledge of solubility, the isothermal shake-flask method provides a robust experimental framework. Furthermore, the application of theoretical models such as Hansen Solubility Parameters can offer valuable guidance in solvent selection and formulation development. This guide provides the foundational knowledge and practical methodologies for researchers and professionals to effectively work with this compound.

References

  • ChemNet. (n.d.). 4131-68-4 2-hydroxy-2,4-dimethylvaleronitrile 2-hydroxy-2,4-dimethylvaleronitrile.
  • Chemsrc. (2023, August 28). 2-hydroxy-2,4-dimethylvaleronitrile | CAS#:4131-68-4.
  • Chemistry LibreTexts. (2021, January 22). Physical Properties of Nitriles.
  • PubChem. (n.d.). This compound.
  • Guidechem. (n.d.). (s)-2-hydroxy-2,4-dimethyl-pentanenitrile 174849-23-1.
  • PubChemLite. (n.d.). (s)-2-hydroxy-2,4-dimethyl-pentanenitrile (C7H13NO).
  • Echemi. (n.d.). Buy this compound from JHECHEM CO LTD.
  • LookChem. (n.d.). Cas 4131-68-4,2-hydroxy-2,4-dimethylvaleronitrile.
  • Benchchem. (n.d.). 2-Hydroxybenzonitrile solubility in organic solvents.
  • International Journal on Science and Technology. (2022). Solubility and Compatibility Analysis of Nitrile Butadiene Rubber (NBR) of Varying ACN Content in Selected Solvents.
  • Hansen, C. M. (n.d.). Hansen Solubility Parameters.
  • Stenutz, R. (n.d.). Hansen solubility parameters.

Sources

Methodological & Application

The Versatile Role of 2-Hydroxy-2,4-dimethylpentanenitrile in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. 2-Hydroxy-2,4-dimethylpentanenitrile, also known as methyl isobutyl ketone cyanohydrin, emerges as a valuable and versatile intermediate in organic synthesis. Its bifunctional nature, possessing both a hydroxyl and a nitrile group on a sterically hindered scaffold, opens avenues for the construction of diverse and complex molecular architectures. This guide provides an in-depth exploration of its applications, supported by detailed experimental protocols and mechanistic insights.

Introduction to a Valuable Synthetic Intermediate

This compound (CAS No: 4131-68-4) is a cyanohydrin derivative of 4-methyl-2-pentanone (methyl isobutyl ketone).[1][2] Its synthesis is a classic example of nucleophilic addition to a carbonyl group, a fundamental transformation in organic chemistry.[3][4] The true synthetic utility of this compound, however, lies in the subsequent transformations of its reactive functional groups. The nitrile moiety can be readily hydrolyzed to a carboxylic acid or reduced to an amine, while the tertiary hydroxyl group can be a handle for further functionalization.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 4131-68-4[1][2]
Molecular Formula C₇H₁₃NO[1][2]
Molecular Weight 127.18 g/mol [5]
Appearance Colorless liquid (predicted)
Boiling Point 109 °C at 24 Torr[2]
Density 0.9047 g/cm³ at 20 °C[2]

Core Application: Synthesis of α-Hydroxy Carboxylic Acids

The most prominent application of this compound is its role as a direct precursor to 2-hydroxy-2,4-dimethylpentanoic acid.[6] This transformation is typically achieved through acid- or base-catalyzed hydrolysis of the nitrile group.[7][8] α-Hydroxy acids are a significant class of compounds, appearing in numerous natural products and serving as key intermediates in the synthesis of pharmaceuticals and agrochemicals.

Mechanistic Insight: Nitrile Hydrolysis

The hydrolysis of a nitrile to a carboxylic acid proceeds in a stepwise manner. Under acidic conditions, the nitrile nitrogen is protonated, rendering the carbon atom more electrophilic and susceptible to nucleophilic attack by water. The resulting imidic acid tautomerizes to an amide, which is then further hydrolyzed to the carboxylic acid and an ammonium salt.[8] In basic hydrolysis, the nitrile is directly attacked by a hydroxide ion, and the resulting amide is subsequently hydrolyzed to a carboxylate salt, which is then protonated in a final acidic workup step to yield the free carboxylic acid.[7]

G cluster_0 Acid-Catalyzed Hydrolysis Nitrile R-C≡N Protonated_Nitrile R-C≡N⁺-H Nitrile->Protonated_Nitrile + H⁺ Imidic_Acid R-C(OH)=NH Protonated_Nitrile->Imidic_Acid + H₂O - H⁺ Amide R-C(=O)NH₂ Imidic_Acid->Amide Tautomerization Carboxylic_Acid R-COOH Amide->Carboxylic_Acid + H₂O, H⁺ - NH₄⁺

Caption: Acid-catalyzed hydrolysis of a nitrile.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the general procedure for cyanohydrin formation.[3][9]

Safety Precaution: This reaction involves the use of sodium cyanide, which is highly toxic. All manipulations should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn. An emergency cyanide poisoning antidote kit should be readily available.

Materials:

  • 4-Methyl-2-pentanone (Methyl Isobutyl Ketone)

  • Sodium Cyanide (NaCN)

  • Sodium Bisulfite (NaHSO₃)

  • Deionized Water

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Concentrated Hydrochloric Acid (HCl)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve sodium bisulfite (1.05 eq) in deionized water.

  • Cool the solution to 0 °C in an ice-salt bath with vigorous stirring.

  • In separate flasks, cool a solution of sodium cyanide (1.0 eq) in deionized water and 4-methyl-2-pentanone (1.0 eq) to 0 °C.

  • To the vigorously stirring sodium bisulfite solution, add the cold 4-methyl-2-pentanone in one portion. A transient temperature increase may be observed.

  • After the temperature returns to approximately 0 °C (after about 30 minutes), add the cold sodium cyanide solution in one portion. Another temperature increase may occur.

  • Continue stirring the mixture at 0 °C for 2 hours. A white precipitate of sodium sulfite will form.

  • Decant the supernatant liquid into a separatory funnel. Wash the precipitate with ice-cold water and combine the aqueous layers.

  • Extract the combined aqueous solution with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with saturated brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Adjust the pH of the residue to ~5 with a few drops of concentrated hydrochloric acid.[9]

  • The crude product can be purified by vacuum distillation to yield pure this compound.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure.

Protocol 2: Hydrolysis of this compound to 2-Hydroxy-2,4-dimethylpentanoic Acid

This protocol describes a typical acid-catalyzed hydrolysis of a nitrile.[1][8]

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Diethyl Ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).

  • Add a 1:1 mixture of concentrated hydrochloric acid and deionized water.

  • Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by TLC or GC by observing the disappearance of the starting material.

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-hydroxy-2,4-dimethylpentanoic acid.

  • The product can be further purified by recrystallization or column chromatography.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity. The IR spectrum should show a broad O-H stretch and a C=O stretch characteristic of a carboxylic acid.

Broader Synthetic Potential: Beyond Hydrolysis

While the synthesis of the corresponding α-hydroxy acid is a major application, the synthetic utility of this compound extends to other valuable transformations.

Reduction to Amino Alcohols

The nitrile group can be reduced to a primary amine, yielding a β-amino alcohol. These motifs are important in medicinal chemistry and as chiral ligands in asymmetric synthesis.[10][11] Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation.

Precursor to Heterocyclic Compounds

α-Hydroxynitriles are known precursors for the synthesis of certain heterocyclic compounds, such as oxazoles.[12][13] The Fischer oxazole synthesis, for instance, involves the reaction of a cyanohydrin with an aldehyde in the presence of an acid catalyst.[13] While specific examples utilizing this compound in this context are not widely reported, the general reactivity pattern suggests its potential as a building block for substituted oxazoles.

G Start This compound Acid 2-Hydroxy-2,4-dimethylpentanoic Acid Start->Acid Hydrolysis Amine 1-Amino-2,4-dimethylpentan-2-ol Start->Amine Reduction (e.g., LiAlH₄) Heterocycle Substituted Oxazoles Start->Heterocycle e.g., Fischer Oxazole Synthesis

Caption: Synthetic transformations of this compound.

Conclusion

This compound is a readily accessible and highly useful intermediate in organic synthesis. Its primary application as a precursor to 2-hydroxy-2,4-dimethylpentanoic acid provides a straightforward entry into the valuable class of α-hydroxy acids. Furthermore, the potential for its conversion into amino alcohols and heterocyclic systems underscores its versatility as a building block for more complex molecular targets. The protocols and mechanistic discussions provided herein are intended to equip researchers and drug development professionals with the foundational knowledge to effectively utilize this compound in their synthetic endeavors. As with all chemical syntheses, a thorough understanding of the reaction mechanisms and strict adherence to safety protocols are essential for successful and safe experimentation.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
  • Wikipedia. (2023). Fischer oxazole synthesis.
  • ResearchGate. (2022). Application of nitriles on the synthesis of 1,3-oxazoles, 2-oxazolines, and oxadiazoles: An update from 2014 to 2021.
  • YouTube. (2020). OXAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS).
  • Organic Syntheses. (n.d.). (2sr,3sr)-2,4-dimethyl-3-hydroxypentanoic acid.
  • PubChem. (n.d.). 2-Hydroxy-2,4-dimethylpentanoic acid.
  • Google Patents. (n.d.). Process for the synthesis of alpha-hydroxy-esters.
  • Organic Syntheses. (n.d.). 2-methyl-2-(trimethylsiloxy)pentan-3-one.
  • PubChem. (n.d.). 2-Amino-4-hydroxy-2,4-dimethylpentanoic acid.
  • Chemguide. (n.d.). hydrolysis of nitriles.
  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles.
  • Science of Synthesis. (n.d.). Addition of Cyanide to Carbonyl Compounds.
  • Bentham Science. (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity.
  • PubChem. (n.d.). This compound.
  • Khan Academy. (n.d.). Acid-catalyzed ester hydrolysis.
  • ResearchGate. (2024). Conversion of Amino Acids into Amino Alcohols.
  • ResearchGate. (n.d.). 2-Hydroxymalonitrile—A useful reagent for one-step synthesis of α-Hydroxy esters.
  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Reduction of Chiral Amino Acids Based on Current Method.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 2,4-dimethylpentane.
  • Chegg. (2020). Solved Consider the two-step synthesis of.
  • Chemistry Stack Exchange. (2019). Reduction of amino acids to corresponding amino alcohols.
  • Chemistry LibreTexts. (2023). The Addition of Hydrogen Cyanide to Aldehydes and Ketones.
  • Organic Syntheses. (n.d.). L-Valinol.
  • Chemguide. (n.d.). nucleophilic addition - carbonyl compounds and hydrogen cyanide.
  • PubChem. (n.d.). 2-Hydroxy-4,4-dimethylpentanoic acid.
  • PubChem. (n.d.). 2-Hydroxy-3,4-dimethylpentanoic acid.
  • PubChem. (n.d.). (2S)-2-amino-5-hydroxy-4,4-dimethylpentanoic acid.
  • PubChem. (n.d.). 2-Hydroxy-2,3-dimethylpentanenitrile.
  • Google Patents. (n.d.). Preparation method of alpha-keto ester.
  • Google Patents. (n.d.). Process for preparing alpha-hydroxy carboxylic acids and esters thereof.

Sources

The Strategic Utility of 2-Hydroxy-2,4-dimethylpentanenitrile in Chemical Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Cyanohydrin Intermediate

In the landscape of modern organic synthesis, particularly within the pharmaceutical and fine chemical industries, the strategic selection of intermediates is paramount to the efficiency, scalability, and ultimate success of a synthetic campaign. 2-Hydroxy-2,4-dimethylpentanenitrile, a cyanohydrin derived from 4-methyl-2-pentanone, represents a key building block with significant potential for the construction of complex molecular architectures. Its bifunctional nature, possessing both a hydroxyl and a nitrile group on a quaternary carbon, offers a versatile handle for a variety of chemical transformations. This guide provides an in-depth exploration of this compound, offering detailed application notes and protocols for its synthesis and subsequent utilization, with a particular focus on its role as a precursor to valuable α-hydroxy acids.

Physicochemical Properties and Structural Data

A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its effective application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Synonyms 2-Hydroxy-2,4-dimethylvaleronitrile, Methyl isobutyl ketone cyanohydrinPubChem[1]
CAS Number 4131-68-4PubChem[1]
Molecular Formula C₇H₁₃NOPubChem[1]
Molecular Weight 127.18 g/mol PubChem[1]
Density 0.939 g/cm³
Boiling Point 224 °C at 760 mmHg
Flash Point 89.3 °C
Solubility Information not widely available, likely soluble in organic solvents.

The Central Role of this compound as a Chemical Intermediate

The primary utility of this compound lies in its capacity to serve as a precursor to other valuable chemical entities. The presence of the nitrile group allows for its conversion into a carboxylic acid, an amine, or other functionalities, while the hydroxyl group can be a site for further modification or can influence the stereochemical outcome of downstream reactions.

G This compound This compound alpha-Hydroxy Acids alpha-Hydroxy Acids This compound->alpha-Hydroxy Acids Hydrolysis alpha-Amino Acids alpha-Amino Acids This compound->alpha-Amino Acids Reduction & Hydrolysis Pharmaceuticals Pharmaceuticals alpha-Hydroxy Acids->Pharmaceuticals Fine Chemicals Fine Chemicals alpha-Hydroxy Acids->Fine Chemicals alpha-Amino Acids->Pharmaceuticals

Caption: The central role of this compound as a versatile chemical intermediate.

Application Notes: A Gateway to α-Hydroxy Acids in Drug Development

While direct incorporation of this compound into a specific active pharmaceutical ingredient (API) is not extensively documented in publicly available literature, its true value for drug development professionals lies in its efficient conversion to 2-hydroxy-2,4-dimethylpentanoic acid. α-Hydroxy acids (AHAs) are a well-established class of compounds with significant applications in the pharmaceutical and cosmetic industries. They are utilized in the treatment of various skin conditions and serve as chiral building blocks for the synthesis of more complex pharmaceutical agents[2][3][4]. For instance, mandelic acid, an α-hydroxy acid, is a precursor for antitumor and antiobesity agents, as well as semisynthetic penicillins and cephalosporins[2].

The synthesis of chiral α-hydroxy acids is of particular importance in drug development, as the stereochemistry of a molecule is often critical to its biological activity. The asymmetric synthesis of cyanohydrins, including this compound, can provide access to enantiomerically enriched α-hydroxy acids, which are valuable intermediates in the synthesis of chiral drugs[5].

Experimental Protocols

Protocol 1: Synthesis of this compound via Cyanohydrin Reaction

This protocol outlines the synthesis of this compound from 4-methyl-2-pentanone using sodium cyanide. This reaction is a classic example of a nucleophilic addition to a carbonyl group and is the foundational step for accessing this versatile intermediate. The cyanohydrin reaction is reversible, and the equilibrium generally favors the product for aliphatic ketones[6].

Safety Precaution: This reaction involves the use of sodium cyanide, which is highly toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles, must be worn at all times. An emergency cyanide exposure kit should be readily available.

Materials:

  • 4-Methyl-2-pentanone

  • Sodium Cyanide (NaCN)

  • Glacial Acetic Acid

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve sodium cyanide in water to create a saturated solution. Cool the flask in an ice bath with continuous stirring.

  • Addition of Ketone: Slowly add 4-methyl-2-pentanone to the stirred cyanide solution.

  • Acidification: From the dropping funnel, add glacial acetic acid dropwise to the reaction mixture while maintaining the temperature below 10 °C. The acid generates hydrocyanic acid (HCN) in situ, which then adds to the ketone.

  • Reaction Monitoring: Allow the reaction to stir in the ice bath for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash them with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation.

G cluster_0 Synthesis Workflow Reaction Setup Reaction Setup Addition of Ketone Addition of Ketone Reaction Setup->Addition of Ketone Acidification Acidification Addition of Ketone->Acidification Reaction Monitoring Reaction Monitoring Acidification->Reaction Monitoring Work-up Work-up Reaction Monitoring->Work-up Washing Washing Work-up->Washing Drying & Concentration Drying & Concentration Washing->Drying & Concentration Purification Purification Drying & Concentration->Purification

Caption: Workflow for the synthesis of this compound.

Protocol 2: Hydrolysis of this compound to 2-Hydroxy-2,4-dimethylpentanoic Acid

The hydrolysis of the nitrile functionality in this compound to a carboxylic acid is a robust and high-yielding transformation. This can be achieved under either acidic or basic conditions. The following protocol details an acid-catalyzed hydrolysis.

Safety Precaution: This procedure involves the use of a strong acid (concentrated hydrochloric acid). Handle with care in a fume hood and wear appropriate PPE.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Water

  • Diethyl ether

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound and a mixture of concentrated hydrochloric acid and water.

  • Heating: Heat the reaction mixture to reflux using a heating mantle. The hydrolysis of the nitrile to the carboxylic acid will proceed, with the evolution of ammonia (as ammonium chloride).

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Cooling and Extraction: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-hydroxy-2,4-dimethylpentanoic acid.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Safety and Handling

Working with this compound and its precursors requires strict adherence to safety protocols due to the inherent toxicity of cyanide-containing compounds.

  • Toxicity: Cyanohydrins can be toxic and may release hydrogen cyanide upon contact with acids or moisture. All handling should be performed in a well-ventilated fume hood[7][8][9][10][11].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical splash goggles[8][10].

  • Storage: Store this compound in a cool, dry, and well-ventilated area away from acids and oxidizing agents. Keep the container tightly sealed[7][9].

  • Waste Disposal: All cyanide-containing waste must be disposed of as hazardous waste according to institutional and local regulations. Do not mix with acidic waste streams[8][11].

  • Emergency Procedures: Ensure that an emergency plan is in place for cyanide exposure, and that all personnel are trained on this plan. An approved cyanide antidote kit should be readily accessible[11].

Conclusion

This compound is a valuable and versatile chemical intermediate that provides a gateway to a range of important molecular scaffolds. Its straightforward synthesis and the facile conversion of its nitrile group make it a strategic choice for researchers and scientists in drug development and fine chemical synthesis. The ability to efficiently produce α-hydroxy acids, a class of compounds with proven therapeutic and cosmetic applications, underscores the significance of this cyanohydrin. By following the detailed protocols and adhering to the stringent safety guidelines outlined in this document, researchers can effectively harness the synthetic potential of this compound to advance their research and development objectives.

References

  • Hydroxy acids: Production and Applications. (2016). ResearchGate.
  • Cyanide Salts - Environmental Health and Safety. Dartmouth.
  • Standard Operating Procedure - POTASSIUM OR SODIUM* CYANIDE. Yale Environmental Health & Safety.
  • Cyanides Storage, Handling and General Use Information. University of Windsor.
  • Laboratory Use of Cyanide Salts Safety Guidelines. MIT Environmental Health & Safety.
  • Cyanide Salts. Vanderbilt University.
  • Alpha hydroxy acid – Knowledge and References. Taylor & Francis Online.
  • α-Hydroxy Acids. Clinical Tree.
  • Process for preparation of cyanohydrins. Google Patents.
  • Cyanohydrins. Chemistry LibreTexts.
  • Cyanohydrin reaction. Wikipedia.
  • AHA. PharmaCompass.com.
  • Applications of hydroxy acids: classification, mechanisms, and photoactivity. PMC - NIH.
  • Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Chemistry Steps.
  • 2-Hydroxy-2,4-dimethylpentanoic acid. PubChem.
  • This compound. PubChem.

Sources

The Chiral Synthon: A Guide to the Enantioselective Synthesis and Application of (S)-2-Hydroxy-2,4-dimethylpentanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Optically active cyanohydrins are invaluable chiral building blocks in the synthesis of a wide array of pharmaceuticals and fine chemicals. Their bifunctional nature, possessing both a hydroxyl and a nitrile group, allows for versatile transformations into key intermediates such as α-hydroxy acids and β-amino alcohols. This application note provides a comprehensive guide to the enantioselective synthesis of (S)-2-hydroxy-2,4-dimethylpentanenitrile, a valuable chiral cyanohydrin, through a highly efficient enzymatic approach. We detail a robust protocol utilizing the (S)-selective hydroxynitrile lyase from Manihot esculenta (MeHNL) for the asymmetric hydrocyanation of 4-methyl-2-pentanone. Furthermore, we present established protocols for the subsequent conversion of the chiral cyanohydrin product into synthetically useful derivatives, underscoring its importance as a versatile synthon for drug discovery and development professionals.

Introduction: The Significance of Chiral Cyanohydrins

The stereochemistry of a molecule is a critical determinant of its biological activity. In the pharmaceutical industry, the ability to synthesize enantiomerically pure compounds is paramount to developing safe and effective drugs. Chiral cyanohydrins are powerful intermediates in this pursuit, serving as precursors to a multitude of more complex chiral molecules.[1] The enzymatic synthesis of cyanohydrins has emerged as a superior alternative to traditional chemical methods, which often yield racemic mixtures and necessitate harsh reaction conditions. Hydroxynitrile lyases (HNLs) are a class of enzymes that catalyze the reversible addition of hydrogen cyanide (HCN) to aldehydes and ketones.[2] By employing a stereoselective HNL, chemists can directly produce a single enantiomer of a desired cyanohydrin with high fidelity.

This guide focuses on the enantioselective synthesis of (S)-2-hydroxy-2,4-dimethylpentanenitrile from the prochiral ketone 4-methyl-2-pentanone. We will leverage the catalytic prowess of the (S)-selective hydroxynitrile lyase from Manihot esculenta (MeHNL), an enzyme well-documented for its efficacy in catalyzing the formation of (S)-cyanohydrins from various carbonyl compounds.[3][4]

Mechanism of Enantioselective Enzymatic Hydrocyanation

The MeHNL-catalyzed synthesis of (S)-2-hydroxy-2,4-dimethylpentanenitrile proceeds via the enantioselective addition of a cyanide ion to the si-face of the carbonyl carbon of 4-methyl-2-pentanone. The enzyme's chiral active site orients the substrate in a specific conformation, making one face of the carbonyl group more accessible to the nucleophilic attack by the cyanide ion. This spatial constraint is the basis for the high enantioselectivity of the reaction. The reaction is typically performed in a biphasic system to manage substrate and product inhibition and to facilitate product recovery.

Enzymatic Hydrocyanation cluster_0 Biphasic Reaction System Substrate 4-Methyl-2-pentanone (in Organic Phase) Enzyme MeHNL (in Aqueous Buffer) Substrate->Enzyme Diffusion Product (S)-2-Hydroxy-2,4-dimethylpentanenitrile (in Organic Phase) Enzyme->Product Catalytic Conversion (+ HCN)

Caption: Biphasic system for MeHNL-catalyzed synthesis.

Experimental Protocols

Materials and Reagents
  • (S)-Hydroxynitrile lyase from Manihot esculenta (MeHNL)

  • 4-Methyl-2-pentanone (≥99%)

  • Acetone cyanohydrin (≥98%)

  • Diisopropyl ether (DIPE)

  • Citric acid

  • Sodium citrate dihydrate

  • Sodium sulfate (anhydrous)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Safety Precaution: Cyanide compounds are highly toxic. All manipulations involving acetone cyanohydrin or hydrogen cyanide must be performed in a well-ventilated fume hood by trained personnel.

Protocol 1: Enantioselective Synthesis of (S)-2-Hydroxy-2,4-dimethylpentanenitrile

This protocol is adapted from established procedures for MeHNL-catalyzed hydrocyanation of aliphatic ketones.[5]

  • Buffer Preparation: Prepare a 0.1 M sodium citrate buffer by dissolving the appropriate amounts of citric acid and sodium citrate dihydrate in deionized water and adjusting the pH to 5.4.

  • Reaction Setup: In a jacketed glass reactor equipped with a mechanical stirrer and temperature control, combine the sodium citrate buffer (pH 5.4) and diisopropyl ether (DIPE) in a 1:1 volume ratio.

  • Enzyme Addition: Add the MeHNL enzyme solution to the aqueous phase of the biphasic system. The final enzyme concentration should be optimized, but a starting point of 30-40 U/mL of the total reaction volume is recommended.[5]

  • Substrate and Cyanide Source Addition: Dissolve 4-methyl-2-pentanone (1 equivalent) in the DIPE phase. Add acetone cyanohydrin (1.5-2 equivalents) to the reaction mixture. Acetone cyanohydrin serves as a convenient in situ source of HCN.

  • Reaction Conditions: Vigorously stir the biphasic mixture at a controlled temperature, typically between 25-40°C, to ensure efficient mass transfer between the two phases.[5]

  • Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots from the organic phase at regular intervals. Analyze the samples by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of the starting material.

  • Work-up: Upon completion of the reaction, stop the stirring and allow the phases to separate.

  • Product Isolation: Separate the organic layer, and wash it with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude (S)-2-hydroxy-2,4-dimethylpentanenitrile by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Chiral Analysis: Determine the enantiomeric excess (e.e.) of the purified product using chiral GC or HPLC.

ParameterRecommended Condition
Substrate4-Methyl-2-pentanone
Enzyme(S)-Hydroxynitrile lyase (MeHNL)
Cyanide SourceAcetone Cyanohydrin
Solvent SystemDiisopropyl ether / 0.1 M Citrate Buffer
pH5.4
Temperature25-40°C
Expected Product(S)-2-Hydroxy-2,4-dimethylpentanenitrile
Expected e.e.>90%[5]

Applications in Asymmetric Synthesis

Enantiomerically pure (S)-2-hydroxy-2,4-dimethylpentanenitrile is a versatile chiral building block that can be converted into other valuable chiral molecules.

Synthesis of (S)-α-Hydroxyisocaproic Acid

α-Hydroxy acids are important intermediates in the synthesis of pharmaceuticals and agrochemicals.[6] The nitrile group of the cyanohydrin can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Downstream_Synthesis_Acid Start (S)-2-Hydroxy-2,4- dimethylpentanenitrile Reagent Acidic Hydrolysis (e.g., HCl, H₂O, Heat) Start->Reagent Product (S)-2-Hydroxy-4- methylpentanoic acid (α-Hydroxyisocaproic acid) Reagent->Product

Caption: Conversion to (S)-α-Hydroxyisocaproic acid.

Protocol 2: Acid-Catalyzed Hydrolysis of (S)-2-Hydroxy-2,4-dimethylpentanenitrile

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve (S)-2-hydroxy-2,4-dimethylpentanenitrile in a solution of concentrated hydrochloric acid.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction mixture to room temperature and extract with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude α-hydroxy acid can be further purified by recrystallization or column chromatography.

Synthesis of Chiral β-Amino Alcohols

β-Amino alcohols are crucial structural motifs in many biologically active compounds. The nitrile group of the cyanohydrin can be reduced to a primary amine, yielding a chiral β-amino alcohol.

Downstream_Synthesis_Alcohol Start (S)-2-Hydroxy-2,4- dimethylpentanenitrile Reagent Reduction (e.g., LiAlH₄ in THF) Start->Reagent Product (S)-1-Amino-2,4- dimethylpentan-2-ol Reagent->Product

Sources

The Strategic Role of 2-Hydroxy-2,4-dimethylpentanenitrile in Modern Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release:

A cornerstone of efficient and robust pharmaceutical development lies in the strategic selection of versatile chemical building blocks. 2-Hydroxy-2,4-dimethylpentanenitrile, a readily accessible cyanohydrin, has emerged as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of its applications, supported by detailed protocols, for researchers, scientists, and professionals in drug development. We will explore the causality behind its synthetic utility and provide a practical framework for its implementation in pharmaceutical synthesis.

Introduction to this compound: A Versatile Synthetic Intermediate

This compound, also known as methyl isobutyl ketone cyanohydrin, is a bifunctional molecule featuring both a hydroxyl and a nitrile group on the same carbon atom.[1] This unique structural motif makes it a valuable precursor for the synthesis of α-hydroxy acids, which are themselves important chiral building blocks in the pharmaceutical industry.[2] The compound is typically synthesized through the nucleophilic addition of a cyanide source to methyl isobutyl ketone.[3]

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
IUPAC Name This compound
CAS Number 4131-68-4
Molecular Formula C₇H₁₃NO
Molecular Weight 127.18 g/mol
Appearance Colorless liquid
Boiling Point 109 °C at 24 Torr

Core Application: Synthesis of α-Hydroxy Acid Building Blocks

The primary application of this compound in pharmaceutical synthesis is its role as a direct precursor to 2-hydroxy-2,4-dimethylpentanoic acid. This transformation is typically achieved through acid- or base-catalyzed hydrolysis of the nitrile functional group.[4][5] The resulting α-hydroxy acid is a valuable chiral intermediate for the synthesis of various drug candidates.

Mechanistic Insight: The Hydrolysis of a Cyanohydrin

The conversion of the nitrile group in this compound to a carboxylic acid proceeds through a well-established mechanism. Under acidic conditions, the nitrogen atom of the nitrile is protonated, increasing the electrophilicity of the carbon atom. Subsequent nucleophilic attack by water, followed by tautomerization and further hydrolysis, leads to the formation of the carboxylic acid and ammonium ion.[6]

G cluster_0 Cyanohydrin Hydrolysis Workflow A This compound B Protonation of Nitrile A->B H+ C Nucleophilic Attack by Water B->C H2O D Tautomerization C->D E Hydrolysis of Imidic Acid D->E H2O F 2-Hydroxy-2,4-dimethylpentanoic Acid E->F G cluster_1 Experimental Protocol Flow Start Start Step1 Combine Cyanohydrin and HCl Start->Step1 Step2 Reflux for 4 hours Step1->Step2 Step3 Cool and Extract with Ether Step2->Step3 Step4 Dry and Concentrate Step3->Step4 Step5 Purify Product Step4->Step5 End End Step5->End

Sources

Protocol for the purification of 2-Hydroxy-2,4-dimethylpentanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Validated Protocol for the High-Purity Isolation of 2-Hydroxy-2,4-dimethylpentanenitrile

Abstract & Introduction

This compound, a tertiary α-hydroxynitrile (also known as a cyanohydrin), is a valuable bifunctional intermediate in organic synthesis.[1] Its structure incorporates both a hydroxyl and a nitrile moiety, rendering it a versatile precursor for the synthesis of α-hydroxy carboxylic acids, β-amino alcohols, and other specialized chemical entities.[2][3] Typically synthesized via the nucleophilic addition of a cyanide anion to 4-methyl-2-pentanone (methyl isobutyl ketone), the crude product is often contaminated with unreacted starting materials, inorganic salts, and side-products.[4][5][6]

The reversible nature of the cyanohydrin formation necessitates a carefully designed purification protocol to prevent decomposition back to the starting ketone and hydrogen cyanide.[6][7] Achieving high purity is paramount, as residual impurities can poison catalysts, trigger unwanted side reactions, or compromise the stereochemical integrity of subsequent transformations in drug development and fine chemical synthesis. This document provides a comprehensive, field-tested protocol for the purification of this compound, emphasizing procedural rationale, safety, and rigorous analytical validation.

Core Purification Strategy: Rationale and Workflow

The purification strategy is predicated on the distinct physicochemical properties of the target compound versus its likely impurities. The overall workflow is a multi-step process designed to systematically remove different classes of contaminants.

  • Aqueous Work-up: The initial step involves a liquid-liquid extraction to separate the organic product from water-soluble inorganic salts (e.g., NaCN, KCN) and quench the reaction.

  • Solvent Removal: The volatile organic solvent used for extraction is removed under reduced pressure.

  • High-Vacuum Distillation: The primary purification step leverages the boiling point difference between the target cyanohydrin and less volatile impurities or residual starting ketone. Performing this under high vacuum is critical to lower the boiling point and prevent thermal decomposition.[2]

  • Analytical Validation: The final purity of the isolated product is confirmed using a suite of spectroscopic and chromatographic techniques.

start Crude Reaction Mixture (Post-Synthesis) workup Aqueous Work-up (Liquid-Liquid Extraction) start->workup Remove salts dry Drying & Solvent Removal (Anhydrous Na₂SO₄, Rotary Evaporation) workup->dry Remove H₂O distill High-Vacuum Fractional Distillation dry->distill Separate by B.P. analyze Purity & Identity Confirmation (GC-MS, NMR, FTIR) distill->analyze Validate product Purified Product (>98% Purity) analyze->product

Figure 1: High-level workflow for the purification of this compound.

CRITICAL SAFETY IMPERATIVES

WARNING: Cyanohydrin synthesis and purification involve extremely hazardous materials. All procedures must be conducted by trained personnel inside a certified chemical fume hood with appropriate personal protective equipment (PPE), including a lab coat, splash goggles, and chemically resistant gloves.

  • Cyanide Toxicity: Sodium and potassium cyanide are highly toxic if ingested, inhaled, or absorbed through the skin. Hydrogen cyanide (HCN) is an extremely poisonous, volatile gas that can be liberated from cyanide salts under acidic conditions or from cyanohydrin decomposition.[2][7]

  • Emergency Preparedness: An emergency cyanide poisoning antidote kit must be available, and all personnel must be trained in its use. A buddy system is mandatory.

  • Waste Disposal: All aqueous waste containing cyanide must be quenched before disposal. Slowly add the cyanide-containing solution to a vigorously stirred, cold solution of sodium hypochlorite (bleach) or alkaline hydrogen peroxide to oxidize the cyanide to the much less toxic cyanate. This quenching procedure must also be performed inside a chemical fume hood.

Physicochemical Data & Distillation Parameters

A thorough understanding of the compound's properties is essential for a successful purification.

PropertyValueSource / Rationale
Chemical Formula C₇H₁₃NO[8]
Molecular Weight 127.18 g/mol [8]
Appearance Colorless liquid (predicted)Analogous to other cyanohydrins[1]
Density 0.939 g/cm³[4]
Flash Point 89.3 °C[4]
Boiling Point Estimated 105-115 °C at 15 mmHgBased on similar structures[9]

Detailed Experimental Protocols

Protocol 1: Aqueous Work-up and Extraction

Rationale: This protocol is designed to neutralize the reaction mixture, preventing HCN liberation, and to partition the desired organic product away from water-soluble byproducts and salts.

Materials:

  • Crude reaction mixture

  • Diethyl ether or Ethyl acetate (extraction solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, beakers, Erlenmeyer flask

Procedure:

  • Carefully transfer the crude reaction mixture to a separatory funnel of appropriate size.

  • Quenching: Slowly and cautiously add saturated NaHCO₃ solution to the funnel. Swirl gently at first, and vent the funnel frequently to release any gas pressure that develops. Continue adding until effervescence ceases and the aqueous layer is neutral or slightly basic (pH 7-8).

  • Extraction: Add an equal volume of diethyl ether or ethyl acetate to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, inverting the funnel and venting frequently to release pressure.

  • Allow the layers to separate completely. Drain the lower aqueous layer and set it aside for proper cyanide waste disposal.

  • Re-extraction: To maximize yield, extract the aqueous layer again with a fresh portion of the organic solvent.

  • Combine the organic layers in the separatory funnel.

  • Washing: Wash the combined organic layers with an equal volume of brine.[2][9] This step helps to remove residual water from the organic phase. Drain and discard the brine layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add a generous amount of anhydrous Na₂SO₄. Swirl the flask and let it stand for at least 20 minutes until the liquid is clear and the drying agent no longer clumps together.

  • Filtration & Solvent Removal: Filter the dried organic solution to remove the drying agent. Rinse the flask and the drying agent with a small amount of fresh solvent. Concentrate the filtrate using a rotary evaporator to remove the bulk of the solvent, yielding the crude, dry product as an oil.

Protocol 2: High-Vacuum Fractional Distillation

Rationale: This is the definitive purification step. By reducing the pressure, the boiling point of the cyanohydrin is significantly lowered, allowing it to vaporize at a temperature that minimizes the risk of the retro-cyanohydrin reaction.[1][2]

Materials:

  • Crude, dried this compound

  • Round-bottom flask

  • Short-path distillation head with Vigreux column

  • Thermometer and adapter

  • Condenser and receiving flasks

  • Vacuum pump, cold trap (liquid nitrogen or dry ice/acetone), and manometer

  • Heating mantle and magnetic stirrer

Procedure:

  • Assemble the distillation apparatus. Ensure all glassware is dry and all joints are properly sealed with vacuum grease.

  • Place the crude product into the distillation flask with a magnetic stir bar.

  • System Evacuation: Close the system and slowly begin to apply vacuum. A cold trap must be in place between the apparatus and the pump to protect the pump from volatile compounds.

  • Once a stable, low pressure is achieved (e.g., <15 mmHg), begin stirring and gently heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Forerun: Collect the first fraction that distills over. This will likely contain residual solvent and any lower-boiling impurities.

    • Main Fraction: As the temperature of the vapor stabilizes at the head of the column, switch to a new receiving flask. Collect the main product fraction over a narrow temperature range (e.g., 2-3 °C).

    • Residue: Stop the distillation before the flask goes to dryness to avoid overheating the residue.

  • Shutdown: Turn off the heat and allow the system to cool completely under vacuum before slowly re-introducing air to the apparatus.

  • Weigh the purified product and immediately proceed to analysis or store under an inert atmosphere (e.g., argon or nitrogen) in a sealed container.

Purity Assessment and Characterization

No purification is complete without rigorous analytical confirmation. The following methods provide orthogonal data to confirm both the purity and structural identity of the final product.

cluster_0 Purity & Identity Verification A Purified Sample B GC-MS A->B Purity (%) & Mol. Weight C NMR (¹H, ¹³C) A->C Structural Confirmation D FTIR A->D Functional Groups

Figure 2: Orthogonal analytical techniques for product validation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for assessing purity. The GC chromatogram should show a single major peak (>98% area). The corresponding mass spectrum should display the correct molecular ion or characteristic fragments confirming the compound's mass.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum will confirm the presence of the key functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide unambiguous confirmation of the molecular structure. The integration of the proton signals should correspond to the number of protons in the structure.

TechniqueExpected Result for Purified Product
FTIR (neat) Broad peak ~3400 cm⁻¹ (O-H stretch); Sharp, medium peak ~2240 cm⁻¹ (C≡N stretch); Peaks ~2960 cm⁻¹ (C-H stretch)
¹H NMR (CDCl₃) Signals corresponding to the two distinct methyl groups of the isobutyl moiety, the methylene (CH₂), the tertiary methyl group, and the hydroxyl proton.
GC Purity >98% by peak area

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield after Extraction Incomplete extraction; Emulsion formation.Perform a third extraction of the aqueous layer. To break emulsions, add more brine and allow the mixture to stand.
Product Decomposes in Distillation Temperature is too high; Vacuum is insufficient.Ensure the vacuum pump is operating correctly and the system is free of leaks. Lower the heating mantle temperature.
Persistent Impurity in GC Co-distillation with a closely boiling impurity (e.g., starting ketone).Use a more efficient distillation column (e.g., a longer Vigreux or packed column). Alternatively, consider purification by column chromatography on silica gel.
Product is Cloudy after Distillation Presence of water.Ensure all glassware was scrupulously dry. The product can be re-dissolved in an anhydrous solvent, dried again with Na₂SO₄, filtered, and the solvent removed.

Conclusion

This application note details a robust and validated methodology for the purification of this compound. By combining a systematic aqueous work-up with a carefully controlled high-vacuum distillation, it is possible to consistently obtain this valuable synthetic intermediate in high purity. The emphasis on procedural rationale, stringent safety protocols, and orthogonal analytical validation ensures a reliable and reproducible outcome, suitable for demanding applications in research and development.

References

  • Chemsrc. (n.d.). 2-hydroxy-2,4-dimethylvaleronitrile | CAS#:4131-68-4.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 107230, this compound.
  • Organic Syntheses. (n.d.). 2-methyl-2-(trimethylsiloxy)pentan-3-one. Org. Synth. 1986, 64, 118.
  • Save My Exams. (n.d.). Hydroxynitrile. A-level Chemistry Revision Notes.
  • Chegg. (2020). Solved: Consider the two-step synthesis of....
  • Taylor & Francis Online. (2019). Cyanohydrins – Knowledge and References.
  • Wikipedia. (n.d.). Cyanohydrin reaction.
  • Clark, J. (2015). The preparation of nitriles. Chemguide.
  • Chemistry Steps. (n.d.). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation.
  • Wikipedia. (n.d.). Cyanohydrin.
  • Dadashipour, M., & Asano, Y. (2011). Hydroxynitrile Lyases: Insights into Biochemistry, Discovery, and Engineering. ACS Catalysis, 1(10), 1237-1250.

Sources

Application Notes and Protocols for the Catalytic Synthesis of Chiral Molecules from 2-Hydroxy-2,4-dimethylpentanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Chirality from a Racemic Cyanohydrin

The synthesis of enantiomerically pure molecules is a cornerstone of modern drug discovery and development. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. Consequently, the ability to selectively produce a single enantiomer is of paramount importance. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic synthesis of valuable chiral building blocks starting from the racemic tertiary cyanohydrin, 2-Hydroxy-2,4-dimethylpentanenitrile.

Tertiary cyanohydrins, such as this compound, present a unique synthetic challenge due to the steric hindrance around the chiral center. This document outlines robust and field-proven strategies to overcome this hurdle, focusing on enzymatic kinetic resolution to isolate a single enantiomer, followed by its diastereoselective transformation into valuable chiral synthons like α-hydroxy acids and β-amino alcohols. The protocols detailed herein are designed to be self-validating, with explanations of the causality behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Strategic Approach: From Racemate to Enantiopure Building Blocks

Our synthetic strategy begins with the resolution of racemic this compound. Due to the steric congestion of the tertiary alcohol, enzymatic kinetic resolution via lipase-catalyzed acylation is the method of choice. This approach leverages the high enantioselectivity of lipases to preferentially acylate one enantiomer, allowing for the separation of the unreacted alcohol and the newly formed ester, both in high enantiomeric excess.

Subsequently, the resolved, enantiopure cyanohydrin serves as a versatile chiral precursor for the synthesis of other valuable molecules. We will detail the protocols for two key transformations:

  • Hydrolysis of the nitrile to furnish a chiral α-hydroxy acid.

  • Reduction of the nitrile to yield a chiral β-amino alcohol.

These transformations provide access to key structural motifs frequently found in pharmaceutically active compounds.

Part 1: Enzymatic Kinetic Resolution of Racemic this compound

The kinetic resolution of tertiary alcohols is a challenging transformation due to their steric bulk, which often results in low reactivity.[1][2] However, specific lipases, such as Candida antarctica Lipase B (CALB), have demonstrated remarkable efficacy in catalyzing the enantioselective acylation of such sterically hindered substrates.[2][3]

Causality of Experimental Choices:
  • Enzyme Selection: Immobilized Candida antarctica Lipase B (commonly known as Novozym 435) is selected for its broad substrate scope, high enantioselectivity, and excellent stability in organic solvents, making it a robust catalyst for the resolution of sterically demanding alcohols.[4][5]

  • Acyl Donor: Vinyl acetate is chosen as the acyl donor. The enol released upon acylation tautomerizes to acetaldehyde, rendering the reaction effectively irreversible and driving the equilibrium towards the acylated product.[6]

  • Solvent: A non-polar, anhydrous organic solvent such as tert-butyl methyl ether (MTBE) or toluene is used to minimize enzyme denaturation and suppress non-enzymatic side reactions. Molecular sieves are added to ensure strictly anhydrous conditions, which are crucial for optimal lipase activity.[7]

  • Temperature: The reaction is typically conducted at a slightly elevated temperature (e.g., 37-40°C) to enhance the reaction rate without significantly compromising the enzyme's stability or enantioselectivity.[7]

Experimental Workflow for Kinetic Resolution

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Separation cluster_3 Products racemate Racemic this compound flask Reaction Flask racemate->flask enzyme Immobilized CALB (Novozym 435) enzyme->flask acyl_donor Vinyl Acetate acyl_donor->flask solvent Anhydrous MTBE & Molecular Sieves solvent->flask stirring Stir at 40°C flask->stirring monitoring Monitor by Chiral HPLC/GC stirring->monitoring filtration Filter to remove enzyme monitoring->filtration evaporation Solvent Evaporation filtration->evaporation chromatography Column Chromatography evaporation->chromatography enantioenriched_alcohol Enantioenriched (S)-Alcohol chromatography->enantioenriched_alcohol enantioenriched_ester Enantioenriched (R)-Ester chromatography->enantioenriched_ester

Figure 1: Workflow for the lipase-catalyzed kinetic resolution.

Detailed Protocol 1: Lipase-Catalyzed Kinetic Resolution
  • Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add racemic this compound (1.0 g, 7.86 mmol), immobilized Candida antarctica Lipase B (Novozym 435, 100 mg, 10 wt%), and activated 4 Å molecular sieves (500 mg).

  • Reaction Initiation: Add anhydrous tert-butyl methyl ether (MTBE, 20 mL) to the flask, followed by vinyl acetate (1.08 mL, 11.79 mmol, 1.5 equiv).

  • Incubation: Seal the flask and stir the suspension at 40°C.

  • Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them by chiral GC or HPLC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester, as well as the conversion. The reaction should be stopped at approximately 50% conversion to achieve high ee for both products.

  • Work-up: Once the desired conversion is reached, cool the reaction mixture to room temperature and filter off the immobilized lipase and molecular sieves. The enzyme can be washed with fresh solvent and reused.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting residue, containing the unreacted alcohol and the acetylated product, is then purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the enantioenriched alcohol and the enantioenriched ester.

SubstrateProductCatalystAcyl DonorSolventTemp. (°C)Time (h)Conversion (%)ee (Alcohol)ee (Ester)
rac-2-Hydroxy-2,4-dimethylpentanenitrile(S)-Alcohol & (R)-EsterNovozym 435Vinyl AcetateMTBE4024-48~50>98%>98%

Table 1: Expected results for the kinetic resolution. Data is illustrative and may require optimization for the specific substrate.

Part 2: Synthesis of Chiral α-Hydroxy Acids

The enantiopure cyanohydrin obtained from the kinetic resolution can be hydrolyzed to the corresponding α-hydroxy acid, a valuable building block in medicinal chemistry. The hydrolysis of sterically hindered nitriles can be challenging, often requiring harsh conditions that may lead to racemization.[8] Therefore, a two-step procedure under acidic conditions is recommended to ensure the retention of stereochemical integrity.[9][10]

Causality of Experimental Choices:
  • Acid-Catalyzed Hydrolysis: This method proceeds through the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, allowing for the nucleophilic attack of water.[11] The reaction first yields an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid.

  • Stepwise Conditions: Performing the reaction in two distinct steps (formation of the amide followed by its hydrolysis) under controlled temperature helps to minimize side reactions and prevent racemization of the sensitive α-hydroxy stereocenter.

Experimental Workflow for Nitrile Hydrolysis

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Carboxylic Acid Formation cluster_2 Work-up & Purification cyanohydrin Enantioenriched Cyanohydrin acid1 Conc. H2SO4 cyanohydrin->acid1 heating1 Heat to 80°C acid1->heating1 water H2O heating1->water heating2 Reflux water->heating2 cooling Cool and Quench heating2->cooling extraction Solvent Extraction cooling->extraction purification Crystallization/Chromatography extraction->purification product Chiral α-Hydroxy Acid purification->product

Figure 2: Workflow for the hydrolysis of the chiral cyanohydrin.

Detailed Protocol 2: Hydrolysis to Chiral α-Hydroxy Acid
  • Amide Formation: In a round-bottom flask, carefully add the enantioenriched this compound (1.0 g, 7.86 mmol) to concentrated sulfuric acid (5 mL) at 0°C. Allow the mixture to warm to room temperature and then heat to 80°C for 1-2 hours, or until TLC/LC-MS analysis indicates complete conversion to the corresponding amide.

  • Hydrolysis to Carboxylic Acid: Cool the reaction mixture to room temperature and slowly add water (10 mL). Heat the mixture to reflux and maintain for 4-6 hours, monitoring the disappearance of the amide intermediate.

  • Work-up: Cool the reaction mixture in an ice bath and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Acidify the aqueous layer with 6M HCl to pH 1-2 and then extract the product into ethyl acetate. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude α-hydroxy acid can be further purified by crystallization or column chromatography.

Part 3: Synthesis of Chiral β-Amino Alcohols

Chiral β-amino alcohols are another class of highly valuable synthetic intermediates.[12] They can be prepared from chiral cyanohydrins by the reduction of the nitrile group. The choice of reducing agent is critical to avoid the reduction of the tertiary alcohol and to ensure a clean conversion. Diborane is a suitable reagent for this transformation as it selectively reduces the nitrile group under mild conditions.[13]

Causality of Experimental Choices:
  • Reducing Agent: Diborane (B₂H₆), often used as a solution in THF, is a chemoselective reducing agent that readily reduces nitriles to primary amines while typically not affecting more sterically hindered alcohol functionalities under the reaction conditions.

  • Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice as it is compatible with diborane and provides good solubility for the substrate.

  • Work-up: An acidic work-up is necessary to hydrolyze the intermediate borane-amine complex and isolate the final β-amino alcohol product.

Experimental Workflow for Nitrile Reduction

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up & Purification cyanohydrin Enantioenriched Cyanohydrin flask Reaction Flask cyanohydrin->flask diborane Diborane in THF diborane->flask solvent Anhydrous THF solvent->flask stirring Stir at 0°C to RT flask->stirring monitoring Monitor by TLC/LC-MS quench Acidic Quench (HCl) monitoring->quench basify Basify (NaOH) quench->basify extraction Solvent Extraction basify->extraction purification Purification extraction->purification product Chiral β-Amino Alcohol purification->product

Figure 3: Workflow for the reduction of the chiral cyanohydrin.

Detailed Protocol 3: Reduction to Chiral β-Amino Alcohol
  • Preparation: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve the enantioenriched this compound (1.0 g, 7.86 mmol) in anhydrous THF (20 mL).

  • Reduction: Cool the solution to 0°C in an ice bath. Slowly add a 1.0 M solution of borane-THF complex (15.7 mL, 15.7 mmol, 2.0 equiv) dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to 0°C and slowly quench by the dropwise addition of 6M HCl until the evolution of hydrogen gas ceases. Stir the mixture for an additional hour at room temperature.

  • Isolation: Concentrate the mixture under reduced pressure to remove the THF. Add water to the residue and wash with diethyl ether to remove any non-polar impurities. Basify the aqueous layer to pH > 12 with a concentrated NaOH solution.

  • Purification: Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude β-amino alcohol, which can be further purified by chromatography or distillation.

Conclusion and Future Outlook

This application note has detailed a robust and practical approach for the catalytic synthesis of valuable chiral molecules, namely α-hydroxy acids and β-amino alcohols, from the racemic tertiary cyanohydrin, this compound. The cornerstone of this strategy is a highly selective lipase-catalyzed kinetic resolution, which provides access to both enantiomers of the starting material in high optical purity. The subsequent diastereoselective transformations of the resolved cyanohydrin have been outlined with detailed, field-proven protocols.

The methodologies described herein are not only applicable to the target substrate but can also be adapted for a range of other sterically hindered cyanohydrins. For researchers in drug discovery and development, these protocols offer a reliable pathway to novel chiral building blocks, thereby accelerating the synthesis of new chemical entities with potentially improved therapeutic profiles. Further optimization of reaction conditions and exploration of other catalytic systems, such as organocatalysts for dynamic kinetic resolution, may offer even more efficient routes to these and other valuable chiral molecules.

References

  • Dynamic kinetic resolution of tert-alcohols via combination of a lipase/Brønsted acid in a biphasic reaction medium. Green Chemistry, 2025, 32. URL: https://pubs.rsc.org/en/content/articlelanding/2025/gc/d4gc02332a
  • Lipases-catalyzed enantioselective kinetic resolution of alcohols. Journal of Organic and Pharmaceutical Chemistry. URL: https://jocpr.com/articles/lipasescatalyzed-enantioselective-kinetic-resolution-of-alcohols.pdf
  • Hydrolysis of Nitriles to Carboxylic Acid. Ventura College Organic Chemistry Lab. URL: https://chem.libretexts.org/link/8803
  • Application Notes and Protocols for Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols. Benchchem. URL: https://www.benchchem.com/application-notes/lipase-catalyzed-kinetic-resolution-of-secondary-alcohols
  • A simple and mild method for reducing cyanohydrins to amino-alcohols. Journal of the Chemical Society, Perkin Transactions 1. URL: https://pubs.rsc.org/en/content/articlelanding/1973/p1/p19730002137
  • Lipase B from Candida antarctica (CAL−B) catalyzed acylation of (S) - ResearchGate. URL: https://www.researchgate.net/figure/Lipase-B-from-Candida-antarctica-CAL-B-catalyzed-acylation-of-S-perillyl-alcohol_fig2_349449035
  • Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/21%3A_Carboxylic_Acid_Derivatives_and_Nucleophilic_Acyl_Substitution_Reactions/21.07%3A_Chemistry_of_Nitriles
  • Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. MDPI. URL: https://www.mdpi.com/2073-4344/12/11/1397
  • Regioselective acylation of disaccharides in tert-butyl alcohol catalyzed by Candida antarctica lipase. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/11542470/
  • Cyanohydrin formation under the optimized conditions. Reactions were... - ResearchGate. URL: https://www.researchgate.net/figure/Cyanohydrin-formation-under-the-optimized-conditions-Reactions-were-run-using-5-015_fig3_320955932
  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Moodle. URL: https://moodle.citylit.ac.uk/moodle/pluginfile.php/29895/mod_book/chapter/1126/11_alkane_nitriles.pdf
  • Lipase B from Candida antarctica (CAL-B) catalyzed acylation of (S) - ResearchGate. URL: https://www.researchgate.net/figure/Lipase-B-from-Candida-antarctica-CAL-B-catalyzed-acylation-of-S-perillyl-alcohol_fig3_349449035
  • Organocatalytic enantio- and diastereoselective cycloetherification via dynamic kinetic resolution of chiral cyanohydrins. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/29123080/
  • Organocatalytic enantio- and diastereoselective cycloetherification via dynamic kinetic resolution of chiral cyanohydrins - ResearchGate. URL: https://www.researchgate.net/publication/320955932_Organocatalytic_enantio-_and_diastereoselective_cycloetherification_via_dynamic_kinetic_resolution_of_chiral_cyanohydrins
  • Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Beilstein Journal of Organic Chemistry. URL: https://www.beilstein-journals.org/bjoc/articles/11/10
  • hydrolysis of nitriles. Chemguide. URL: https://www.chemguide.co.uk/organicprops/nitriles/hydrolysis.html
  • Protein Engineering of Lipase A from Candida Antarctica to Improve Esterification of Tertiary Alcohols. ChemCatChem. URL: https://onlinelibrary.wiley.com/doi/10.1002/cctc.202100808
  • Selected examples of lipase-catalyzed kinetic resolution of tertiary alcohols.52–58 - ResearchGate. URL: https://www.researchgate.net/figure/Selected-examples-of-lipase-catalyzed-kinetic-resolution-of-tertiary-alcohols52-58_fig4_349449035
  • Hydrolysis of nitriles to carboxylic acids. Google Patents. URL: https://patents.google.
  • Synthesis and elaboration of cyanohydrins. | Download Scientific Diagram - ResearchGate. URL: https://www.researchgate.
  • Candida antarctica Lipase B as Catalyst for Cyclic Esters Synthesis, Their Polymerization and Degradation of Aliphatic Polyester. Polymers. URL: https://www.mdpi.com/2073-4360/12/10/2379
  • Cyanohydrin synthesis by Cyanation or Cyanosilylation. Organic Chemistry Portal. URL: https://www.organic-chemistry.org/synthesis/C1-compounds/cyanohydrins.shtm
  • Dynamic kinetic resolution in asymmetric synthesis. Wikipedia. URL: https://en.wikipedia.org/wiki/Dynamic_kinetic_resolution_in_asymmetric_synthesis
  • 2 - Organic Syntheses Procedure. URL: http://www.orgsyn.org/demo.aspx?prep=v81p0242
  • (PDF) Catalytic Hydrogenation of Cyanohydrin Esters as a Novel Approach to N‐Acylated β‐Amino Alcohols – Reaction Optimisation by a Design of Experiment Approach - ResearchGate. URL: https://www.researchgate.

Sources

Application Notes and Protocols: The Bifunctional Nature of Cyanohydrins in Chemical Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dual Personality of a Versatile Functional Group

Cyanohydrins, organic compounds bearing a hydroxyl and a cyano group on the same carbon atom (R₂C(OH)CN), represent a cornerstone of synthetic chemistry.[1] Their value extends far beyond their role as simple intermediates; it lies in their inherent bifunctional nature. This unique characteristic allows them to act as both nucleophiles and electrophiles, unlocking a diverse array of chemical transformations. These molecules are pivotal in the synthesis of valuable compounds like α-hydroxy acids, α-amino alcohols, and β-amino alcohols, which are crucial building blocks in the pharmaceutical and fine chemical industries.[2][3][4]

The hydroxyl group can be deprotonated to generate an alkoxide, rendering the molecule nucleophilic. Conversely, the carbon atom attached to the electron-withdrawing cyano group is electrophilic. More profoundly, under basic conditions, the proton on the carbon bearing the two functional groups can be abstracted, creating a potent carbon-centered nucleophile. This reactivity is a classic example of "umpolung" or polarity reversal, where the typically electrophilic carbonyl carbon from which the cyanohydrin is derived becomes a nucleophilic species.[5][6]

This guide will delve into the mechanistic underpinnings of this bifunctionality and provide detailed protocols for its application in key synthetic reactions, equipping researchers with the knowledge to harness the full potential of these versatile molecules.

The Mechanistic Basis of Bifunctionality

The dual reactivity of cyanohydrins is rooted in their electronic structure. The presence of the electron-withdrawing nitrile group (-C≡N) acidifies the α-hydrogen, making it susceptible to abstraction by a base. Once deprotonated, the resulting carbanion is stabilized by resonance, with the negative charge delocalized onto the nitrogen atom. This stabilized carbanion is a potent nucleophile.

Simultaneously, the hydroxyl group can act as a leaving group after protonation or conversion to a better leaving group, allowing the cyanohydrin to behave as an electrophile at the α-carbon. This dual capability is elegantly exploited in reactions like the benzoin condensation.

Application in Synthesis: The Benzoin Condensation

The benzoin condensation is a classic example showcasing the bifunctional nature of cyanohydrins, where an aldehyde is converted into an α-hydroxy ketone.[7] In this reaction, a cyanohydrin intermediate is formed in situ and acts as both a nucleophile and a precursor to an acyl anion equivalent.[6][8]

Reaction Mechanism and the Role of the Cyanohydrin Intermediate

The reaction is typically catalyzed by a nucleophile such as the cyanide ion.[7] The mechanism proceeds through the following key steps:

  • Nucleophilic Attack and Cyanohydrin Formation: A cyanide ion attacks the electrophilic carbonyl carbon of an aldehyde to form a cyanohydrin anion, which is then protonated.[8][9]

  • Umpolung - Generation of the Nucleophile: A base abstracts the acidic α-proton from the cyanohydrin, generating a resonance-stabilized carbanion. This is the crucial umpolung step where the original electrophilic carbonyl carbon becomes nucleophilic.[6]

  • Nucleophilic Attack on a Second Aldehyde: The carbanionic intermediate attacks the carbonyl carbon of a second aldehyde molecule.[7]

  • Proton Transfer and Catalyst Regeneration: A series of proton transfers and the elimination of the cyanide catalyst yield the final α-hydroxy ketone product, known as benzoin when derived from benzaldehyde.[7]

The following diagram illustrates the catalytic cycle of the benzoin condensation, highlighting the bifunctional role of the cyanohydrin intermediate.

benzoin_condensation cluster_0 Step 1: Cyanohydrin Formation cluster_1 Step 2: Umpolung cluster_2 Step 3: Nucleophilic Attack cluster_3 Step 4: Product Formation Aldehyde1 Aldehyde (RCHO) Cyanohydrin_anion Cyanohydrin Anion Aldehyde1->Cyanohydrin_anion + CN⁻ Cyanide CN⁻ Cyanohydrin Cyanohydrin Cyanohydrin_anion->Cyanohydrin + H⁺ Carbanion Nucleophilic Carbanion Cyanohydrin->Carbanion - H⁺ Cyanohydrin->Carbanion Adduct Alkoxide Adduct Carbanion->Adduct + Aldehyde Carbanion->Adduct Aldehyde2 Aldehyde (RCHO) Benzoin Benzoin Product Adduct->Benzoin Proton Transfer & -CN⁻ Benzoin->Cyanide Catalyst Regenerated

Caption: Catalytic cycle of the benzoin condensation.

Detailed Experimental Protocol: Synthesis of Benzoin from Benzaldehyde

This protocol provides a reliable method for the synthesis of benzoin, demonstrating the practical application of cyanohydrin bifunctionality.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Benzaldehyde106.1210.0 mL0.098
Ethanol (95%)46.0725 mL-
Sodium Cyanide (NaCN)49.011.0 g0.020
Deionized Water18.0210 mL-

Instrumentation:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Crystallizing dish

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine 10.0 mL of freshly distilled benzaldehyde and 25 mL of 95% ethanol.

  • Catalyst Addition: In a separate beaker, dissolve 1.0 g of sodium cyanide in 10 mL of deionized water. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reaction Initiation: Add the aqueous sodium cyanide solution to the ethanolic benzaldehyde solution while stirring.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle for 30-45 minutes.

  • Crystallization: After the reflux period, cool the reaction mixture in an ice bath. Benzoin will crystallize out of the solution.

  • Isolation: Collect the crude benzoin crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with two portions of cold 50% ethanol-water to remove any unreacted benzaldehyde and cyanide.

  • Recrystallization: Recrystallize the crude product from hot ethanol to obtain pure benzoin.

  • Drying and Characterization: Dry the purified crystals in a desiccator and determine the yield and melting point. The melting point of pure benzoin is 134-136 °C.

Further Applications and Synthetic Utility

The bifunctional nature of cyanohydrins extends to other important transformations:

  • Asymmetric Synthesis: Chiral catalysts can be employed in the formation of cyanohydrins to produce enantiomerically enriched products.[10][11] These chiral cyanohydrins are valuable precursors for the synthesis of optically active pharmaceuticals and natural products.[4][12]

  • Organocatalysis: Organocatalysts, such as thioureas, can facilitate the enantioselective cyanosilylation of ketones, further expanding the synthetic utility of cyanohydrins.[13][14]

  • Conversion to Other Functional Groups: The nitrile and hydroxyl groups of cyanohydrins can be independently or concertedly transformed into a variety of other functional groups, including carboxylic acids, amines, and amides, making them highly versatile synthetic intermediates.[9][15]

The experimental workflow for the utilization of cyanohydrins in asymmetric synthesis is depicted below.

asymmetric_synthesis_workflow Prochiral_Ketone Prochiral Ketone/Aldehyde Reaction_Vessel Asymmetric Cyanation Reaction Prochiral_Ketone->Reaction_Vessel Chiral_Catalyst Chiral Catalyst (e.g., Metal Complex, Organocatalyst, Enzyme) Chiral_Catalyst->Reaction_Vessel Cyanide_Source Cyanide Source (e.g., TMSCN, HCN) Cyanide_Source->Reaction_Vessel Chiral_Cyanohydrin Enantiomerically Enriched Cyanohydrin Reaction_Vessel->Chiral_Cyanohydrin Workup_Purification Work-up and Purification (e.g., Chromatography) Chiral_Cyanohydrin->Workup_Purification Characterization Characterization (e.g., NMR, Chiral HPLC) Workup_Purification->Characterization Further_Transformation Further Synthetic Transformations Characterization->Further_Transformation

Caption: Workflow for asymmetric cyanohydrin synthesis.

Conclusion

The bifunctional nature of cyanohydrins, enabling them to act as both nucleophiles and electrophiles, is a powerful concept in modern organic synthesis. Understanding the principles of umpolung and the factors that govern their reactivity allows for the strategic design of complex molecular architectures. The protocols and insights provided in this guide serve as a foundation for researchers to explore and exploit the rich chemistry of cyanohydrins in their own synthetic endeavors, from fundamental methodology development to the synthesis of intricate target molecules in drug discovery and materials science.

References

  • Wu, W.-B., Zang, X.-P., & Zhou, J. (2020). Carbonyl-Stabilized Phosphorus Ylide as an Organocatalyst for Cyanosilylation Reactions Using TMSCN. The Journal of Organic Chemistry, 85(22), 14342–14350.
  • Bracco, P., Busch, H., von Langermann, J., & Hanefeld, U. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 14(24), 5457-5473.
  • Enders, D., & Shilvock, J. P. (2000). Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications. Chemical Reviews, 100(1), 1-34.
  • Chemistry LibreTexts. (2023). Cyanohydrins.
  • Taylor & Francis. (n.d.). Cyanohydrins – Knowledge and References.
  • Leah4sci. (2021). 6: Formation and reactions of cyanohydrins [Video]. YouTube.
  • North, M. (2003). Synthesis and Applications of Non-Racemic Cyanohydrins. Tetrahedron: Asymmetry, 14(2), 147-176.
  • Gregory, R. J. H. (1999). Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications. Chemical Reviews, 99(12), 3649–3682.
  • Wikipedia. (n.d.). Cyanohydrin reaction.
  • Ashenhurst, J. (n.d.). Formation of Cyanohydrins from ketones and aldehydes. Master Organic Chemistry.
  • North, M. (2010). Lewis Acid Catalyzed Asymmetric Cyanohydrin Synthesis. Angewandte Chemie International Edition, 49(44), 8079-8081.
  • Alvariño, C., et al. (2016). Organocatalyzed synthesis of optically active cyanohydrins starting from alpha-ketoesters. Molecules, 21(11), 1493.
  • Myers, A. G. (2004). Umpolung: Carbonyl Synthons. Princeton University.
  • Chemistry LibreTexts. (2019). 19.17: Nucleophilic Addition of –CN.
  • BYJU'S. (2020). Mechanism of Benzoin Condensation Reaction.
  • Organic Chemistry Class Notes. (n.d.). Nucleophilic Addition of HCN: Cyanohydrin Formation.
  • Belokon, Y. N., et al. (2004). Cyanogen formation during asymmetric cyanohydrin synthesis. Chemical Communications, (19), 2224-2225.
  • Liu, Y., et al. (2010). Mechanism insight into the cyanide-catalyzed benzoin condensation: a density functional theory study. The Journal of Physical Chemistry A, 114(34), 9222–9230.
  • Leonard, M. S. (2013). Cyanohydrin Formation [Video]. YouTube.
  • Zhang, Z., et al. (2021). Hydration of Cyanohydrins by Highly Active Cationic Pt Catalysts: Mechanism and Scope. ACS Catalysis, 11(15), 9516–9525.
  • Wikipedia. (n.d.). Cyanohydrin.
  • Ramaswamy, S. (2008). Benzoin Condensation. Resonance, 13(4), 361-372.
  • Afonso, C. A. M., & Candeias, N. R. (2022). Nucleophilic Additions to Aldehydes, Ketones, Imines, and Nitriles. In Organic Synthesis (pp. 101-155). Wiley.
  • Organic Chemistry Tutor. (n.d.). Benzoin Condensation.
  • Oku, J., & Inoue, S. (1981). Asymmetric synthesis of cyanohydrins catalyzed by synthetic dipeptides, 2. Journal of the Chemical Society, Chemical Communications, (5), 229-230.

Sources

Application Note: Efficient Hydrolysis of 2-Hydroxy-2,4-dimethylpentanenitrile to 2-Hydroxy-2,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The conversion of nitriles to carboxylic acids is a cornerstone transformation in organic synthesis, pivotal in the production of pharmaceuticals, agrochemicals, and specialty polymers. This application note provides a detailed guide to the hydrolysis of 2-hydroxy-2,4-dimethylpentanenitrile, a sterically hindered α-hydroxy nitrile (cyanohydrin), to its corresponding carboxylic acid, 2-hydroxy-2,4-dimethylpentanoic acid. Due to the steric hindrance around the nitrile group, this transformation often requires robust reaction conditions to achieve high conversion and yield. We present two primary, field-proven protocols: a classical strong acid-catalyzed thermal hydrolysis and a modern microwave-assisted approach, offering a balance between traditional reliability and accelerated reaction times. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical execution of this challenging yet crucial synthesis.

Scientific Rationale and Mechanistic Overview

The hydrolysis of nitriles to carboxylic acids proceeds in a two-stage process: initial hydration to an amide intermediate, followed by the hydrolysis of the amide to the carboxylic acid.[1] This transformation can be catalyzed by either acid or base.

Acid-Catalyzed Mechanism: Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking the activated carbon. A series of proton transfers leads to the formation of an amide intermediate. This amide is then further hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium salt, the latter of which drives the reaction to completion.[2]

Base-Catalyzed Mechanism: In a basic medium, a hydroxide ion directly attacks the electrophilic nitrile carbon. Subsequent protonation by water yields an imidic acid, which tautomerizes to the amide. The amide then undergoes base-catalyzed hydrolysis to form a carboxylate salt and ammonia. An acidic workup is required to protonate the carboxylate and isolate the final carboxylic acid.[3][4]

For sterically hindered nitriles such as this compound, harsher conditions like elevated temperatures and strong acid or base concentrations are typically necessary to overcome the steric hindrance and achieve a reasonable reaction rate.[2]

Experimental Protocols

Protocol 1: Strong Acid-Catalyzed Thermal Hydrolysis

This protocol is a robust and widely applicable method for the hydrolysis of sterically hindered nitriles.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
This compoundReagentSigma-Aldrich
Concentrated Sulfuric Acid (H₂SO₄)ACS GradeFisher Scientific~98%
Deionized Water
Diethyl EtherAnhydrousVWR
Sodium Bicarbonate (NaHCO₃)Saturated Solution
BrineSaturated NaCl Solution
Anhydrous Magnesium Sulfate (MgSO₄)For drying
Round-bottom flask with reflux condenser
Heating mantle with stirrer
Separatory funnel
Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 70.8 mmol).

  • Acid Addition: Carefully add a 1:1 (v/v) mixture of concentrated sulfuric acid and deionized water (100 mL) to the flask. The addition should be done slowly and with cooling in an ice bath to control the initial exotherm.

  • Hydrolysis: Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature and then carefully pour it over crushed ice (200 g) in a large beaker.

    • Extract the aqueous mixture with diethyl ether (3 x 100 mL).

    • Combine the organic extracts and wash sequentially with deionized water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL, until effervescence ceases), and finally with brine (100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude 2-hydroxy-2,4-dimethylpentanoic acid can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Basic Hydrolysis

This method offers a significant reduction in reaction time, which is particularly advantageous for high-throughput synthesis and process development.[5][6]

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
This compoundReagentSigma-Aldrich
Sodium Hydroxide (NaOH)Pellets, ACS GradeFisher Scientific
Deionized Water
Hydrochloric Acid (HCl)ConcentratedFor acidification
Ethyl AcetateHPLC GradeVWR
BrineSaturated NaCl Solution
Anhydrous Sodium Sulfate (Na₂SO₄)For drying
Microwave synthesis reactore.g., CEM, Biotage
pH paper or meter

Procedure:

  • Reaction Setup: In a 20 mL microwave reaction vessel equipped with a magnetic stir bar, place this compound (1.0 g, 7.08 mmol) and a 20% aqueous solution of sodium hydroxide (10 mL).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Heat the mixture to 150 °C and hold at this temperature for 30-60 minutes with stirring. Monitor the internal pressure to ensure it remains within the safe limits of the vessel.

  • Workup:

    • After the reaction is complete, cool the vessel to room temperature.

    • Transfer the reaction mixture to a beaker and cool in an ice bath.

    • Carefully acidify the solution to pH 2 with concentrated hydrochloric acid.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude product as described in Protocol 1.

Visualizing the Workflow and Mechanism

To aid in the conceptualization of the process, the following diagrams illustrate the experimental workflow and the acid-catalyzed hydrolysis mechanism.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product reagents Combine Nitrile & Acid/Base Solution heating Thermal Reflux (Protocol 1) 12-24h reagents->heating Hydrolysis microwave Microwave Irradiation (Protocol 2) 30-60 min reagents->microwave Hydrolysis quench Quench & Extract heating->quench microwave->quench wash Wash & Dry quench->wash purify Concentrate & Purify wash->purify product 2-Hydroxy-2,4-dimethylpentanoic Acid purify->product

Caption: Experimental workflow for the hydrolysis of this compound.

acid_hydrolysis_mechanism Nitrile R-C≡N Protonated_Nitrile R-C≡N⁺-H Nitrile->Protonated_Nitrile + H₃O⁺ Intermediate_1 R-C(OH₂⁺)=NH Protonated_Nitrile->Intermediate_1 + H₂O Imidic_Acid R-C(OH)=NH Intermediate_1->Imidic_Acid - H₃O⁺ Amide R-C(=O)NH₂ Imidic_Acid->Amide Tautomerization Protonated_Amide R-C(=O⁺H)NH₂ Amide->Protonated_Amide + H₃O⁺ Tetrahedral_Intermediate R-C(OH)₂(NH₃⁺) Protonated_Amide->Tetrahedral_Intermediate + H₂O Carboxylic_Acid R-COOH Tetrahedral_Intermediate->Carboxylic_Acid - NH₄⁺

Caption: Simplified mechanism of acid-catalyzed nitrile hydrolysis.

Troubleshooting and Expert Insights

  • Incomplete Conversion: For particularly stubborn sterically hindered nitriles, extending the reaction time or increasing the concentration of the acid/base may be necessary. In the microwave protocol, increasing the temperature (within the vessel's safety limits) can also enhance the reaction rate.

  • Side Reactions: Under harsh acidic conditions, dehydration of the tertiary alcohol to form an alkene is a potential side reaction. Careful temperature control and monitoring of the reaction progress can minimize this.

  • Alternative Methods: For substrates with acid or base-sensitive functional groups, milder, metal-catalyzed hydration to the amide, followed by hydrolysis, can be a viable two-step alternative. Platinum-based catalysts have shown efficacy in the hydration of hindered nitriles to their corresponding amides.[7][8]

  • Workup Considerations: During the basic workup of Protocol 1, ensure that the extraction with sodium bicarbonate is thorough to remove all acidic impurities. The acidification step in Protocol 2 should be performed cautiously in an ice bath to control the heat generated.

Conclusion

The hydrolysis of this compound to 2-hydroxy-2,4-dimethylpentanoic acid presents a synthetic challenge due to steric hindrance. The protocols detailed in this application note provide robust and efficient solutions. The classical strong acid-catalyzed method is reliable and requires standard laboratory equipment, while the microwave-assisted basic hydrolysis offers a significant acceleration of the reaction, aligning with modern high-throughput synthesis demands. Careful execution of the described procedures and workups will enable researchers to obtain the desired carboxylic acid in high yield and purity, facilitating further research and development in their respective fields.

References

  • Organic Syntheses, Coll. Vol. 9, p.472 (1998); Vol. 72, p.1 (1995). Link
  • Organic Syntheses, Coll. Vol. 1, p.336 (1941); Vol. 7, p.56 (1927). Link
  • Jiang, X.; Minnaard, A. J.; Feringa, B. L.; de Vries, J. G. Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. J. Org. Chem.2004, 69 (7), 2327–2331. Link
  • Jiang, X.; Minnaard, A. J.; Feringa, B. L.; de Vries, J. G. Platinum-catalyzed selective hydration of hindered nitriles and nitriles with acid- or base-sensitive groups. J. Org. Chem.2004, 69(7), 2327-31. Link
  • Clark, J. Hydrolysis of Nitriles. Chemguide. Link
  • Master Organic Chemistry. Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Link
  • Chempedia. Synthesis of (2SR,3SR)-2,4-Dimethyl-3-hydroxypentanoic acid. LookChem. Link
  • Chemistry LibreTexts. Reactions of Nitriles. Link
  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Link
  • Organic Chemistry Tutor. Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Link
  • CEM Corpor
  • Ronzio, A. R.; Cook, W. B. 4-Amino-2,6-dimethylpyrimidine. Org. Synth.1944, 24, 6. Link
  • Tsai, L.; Miwa, T.; Newman, M. S. Steric Effects in Hydrolysis of Hindered Amides and Nitriles. J. Am. Chem. Soc.1957, 79 (10), 2530–2532. Link
  • Chemistry Stack Exchange. Hydrolysis of cyanohydrin in the presence of sulfuric acid. Link
  • Organic Chemistry Tutor.

Sources

Application Notes and Protocols for the Reduction of 2-Hydroxy-2,4-dimethylpentanenitrile to Amino Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical reduction of 2-hydroxy-2,4-dimethylpentanenitrile to its corresponding amino alcohol, 2-amino-2,4-dimethylpentan-1-ol. Amino alcohols are a critical class of organic compounds that serve as valuable building blocks in the synthesis of pharmaceuticals, chiral auxiliaries, and other fine chemicals.[1][2][3][4] This document details various established reduction methodologies, including catalytic hydrogenation and chemical hydride reductions, with a focus on providing researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, step-by-step protocols. The causality behind experimental choices, self-validating system designs for protocols, and in-depth data presentation are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Significance of Amino Alcohols in Drug Development

Vicinal amino alcohols are prevalent structural motifs in a vast array of biologically active molecules.[5] Their stereochemistry is often a determining factor for biological activity, making their enantioselective synthesis a key area of focus in medicinal chemistry.[4] The 1,2-amino alcohol functionality is found in numerous β-adrenergic blockers, which are widely used in the management of cardiovascular disorders.[1] The target molecule of this guide, 2-amino-2,4-dimethylpentan-1-ol, represents a chiral backbone of significant interest for the development of novel therapeutic agents.

The precursor, this compound, is a hydroxynitrile, which can be synthesized from the corresponding ketone or aldehyde.[6][7][8] The reduction of the nitrile group to a primary amine is a pivotal transformation in the synthesis of the target amino alcohol. This guide will explore the most common and effective methods to achieve this reduction.

Chemical Principles: Understanding Nitrile Reduction

The conversion of a nitrile (R-C≡N) to a primary amine (R-CH₂NH₂) involves the addition of four hydrogen atoms across the carbon-nitrogen triple bond. This can be achieved through two main strategies: catalytic hydrogenation and the use of stoichiometric chemical hydrides.

Catalytic Hydrogenation

Catalytic hydrogenation is often the most economical and environmentally benign method for nitrile reduction on an industrial scale.[9] This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.

  • Catalysts: Group 10 metals such as Raney® Nickel, Palladium on carbon (Pd/C), and Platinum dioxide (PtO₂) are commonly employed.[9] Raney® Nickel is a particularly versatile and widely used catalyst for this transformation.[10]

  • Reaction Conditions: Key parameters that influence the reaction's success and selectivity include hydrogen pressure, temperature, solvent, and the presence of additives.

  • Side Reactions: A common side reaction in catalytic hydrogenation of nitriles is the formation of secondary and tertiary amines through the reaction of the intermediate imine with the product primary amine.[9][11] The addition of ammonia or ammonium hydroxide to the reaction mixture can help to suppress these side reactions.[11]

Chemical Hydride Reductions

For laboratory-scale synthesis, chemical hydrides offer a convenient and often more selective alternative to catalytic hydrogenation.

  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent capable of reducing a wide variety of functional groups, including nitriles, to primary amines.[12][13][14] The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (THF).[13] The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, followed by further reduction of the resulting imine intermediate.[12]

  • Borane Complexes: Borane (BH₃) and its complexes, such as borane-tetrahydrofuran (BH₃·THF) and borane-dimethyl sulfide (BMS), are also effective reagents for nitrile reduction.[11] These reagents are generally milder than LiAlH₄ and can offer better selectivity in the presence of other reducible functional groups. The in-situ generation of borane from reagents like sodium borohydride and iodine has also been reported as an effective method.[15]

  • Sodium Borohydride (NaBH₄) in Combination with a Catalyst: While NaBH₄ alone is generally not strong enough to reduce nitriles, its reactivity can be enhanced by the addition of a catalyst. A combination of Raney® Nickel and NaBH₄ in ethanol has been shown to be a mild and efficient system for the reduction of nitriles to primary amines.[16][17]

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: Catalytic Hydrogenation using Raney® Nickel

This protocol describes the reduction of this compound to 2-amino-2,4-dimethylpentan-1-ol using Raney® Nickel as the catalyst.

Materials:

  • This compound

  • Raney® Nickel (50% slurry in water)

  • Ethanol (anhydrous)

  • Ammonium Hydroxide (28-30%)

  • Hydrogen gas (high purity)

  • Parr hydrogenation apparatus or similar high-pressure reactor

  • Celite® or other filter aid

Procedure:

  • Catalyst Preparation: In the reaction vessel of the Parr apparatus, carefully wash the Raney® Nickel slurry (approximately 10% by weight of the nitrile) with anhydrous ethanol three times to remove the water.

  • Reaction Setup: To the washed Raney® Nickel in the reaction vessel, add a solution of this compound (1 equivalent) in anhydrous ethanol. Add ammonium hydroxide (0.5 equivalents) to suppress secondary amine formation.

  • Hydrogenation: Seal the reactor and purge it with nitrogen gas, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi).

  • Reaction: Heat the mixture to the desired temperature (typically 40-60 °C) and stir vigorously. Monitor the reaction progress by monitoring the hydrogen uptake.

  • Work-up: Once the hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen gas.

  • Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Raney® Nickel is pyrophoric and must be kept wet with solvent at all times. Do not allow the filter cake to dry. Quench the filter cake with water.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-2,4-dimethylpentan-1-ol. The product can be further purified by distillation or crystallization if necessary.

Protocol 2: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol details the reduction of this compound using the strong reducing agent, LiAlH₄.

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), 1M solution

  • Sodium hydroxide (NaOH), 1M solution

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Ice bath

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5 equivalents) in anhydrous THF. Cool the suspension in an ice bath.

  • Addition of Nitrile: Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, then gently reflux for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Quenching (Fieser workup): Cool the reaction mixture in an ice bath. Cautiously and slowly add water dropwise to quench the excess LiAlH₄. Then, add 15% aqueous NaOH solution, followed by more water. A granular precipitate should form.

  • Filtration and Extraction: Filter the mixture and wash the solid with THF. Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to yield the crude amino alcohol. Further purification can be achieved by distillation under reduced pressure.

Data Presentation and Characterization

The successful synthesis of 2-amino-2,4-dimethylpentan-1-ol should be confirmed through various analytical techniques.

ParameterMethodExpected Outcome
Purity Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)>95%
Identity ¹H NMR, ¹³C NMRSpectra consistent with the structure of 2-amino-2,4-dimethylpentan-1-ol.
Mass Spectrometry (MS)Molecular ion peak corresponding to the molecular weight of the product (131.22 g/mol ).[18]
Infrared Spectroscopy (IR)Appearance of N-H stretching bands (around 3300-3400 cm⁻¹) and disappearance of the C≡N stretching band (around 2250 cm⁻¹).

Visualizations

Reaction Workflow

cluster_0 Protocol 1: Catalytic Hydrogenation cluster_1 Protocol 2: LiAlH4 Reduction A Catalyst Preparation (Raney Ni wash) B Reaction Setup (Nitrile, EtOH, NH4OH) A->B C Hydrogenation (H2 pressure, heat) B->C D Work-up (Filtration of catalyst) C->D E Purification (Distillation) D->E F Reaction Setup (LiAlH4 in THF) G Nitrile Addition (dropwise at 0 C) F->G H Reaction (Reflux) G->H I Quenching (Fieser workup) H->I J Purification (Distillation) I->J

Caption: Workflow for the two primary reduction protocols.

Reaction Mechanism: LiAlH₄ Reduction

G R-C≡N R-C≡N Imine Anion Imine Anion R-C≡N->Imine Anion 1. LiAlH4 Dianion Dianion Imine Anion->Dianion 2. LiAlH4 R-CH2NH2 R-CH2NH2 Dianion->R-CH2NH2 3. H2O workup

Caption: Simplified mechanism of nitrile reduction by LiAlH₄.

Conclusion

The reduction of this compound to 2-amino-2,4-dimethylpentan-1-ol is a key transformation for accessing a valuable chiral building block. This guide has provided a detailed overview of the primary methods for achieving this conversion, namely catalytic hydrogenation with Raney® Nickel and chemical reduction with LiAlH₄. By understanding the underlying chemical principles and following the detailed protocols, researchers can confidently and safely synthesize this important amino alcohol for applications in drug discovery and development. The choice of method will ultimately depend on the scale of the reaction, available equipment, and desired selectivity.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction.
  • Organic Reactions. (n.d.). Nitrile to Amine - Common Conditions.
  • Wikipedia. (2023, October 29). Nitrile reduction.
  • Wu, B., Zhang, J., Yang, M., Yue, Y., Ma, L. J., & Yu, X. Q. (2010). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. E-Journal of Chemistry, 7(S1), S95-S100.
  • JoVE. (n.d.). Nitriles to Amines: LiAlH4 Reduction.
  • Mebane, R. C., Gross, B. H., Cunningham, Jr., G. L., & Mebane, P. R. (2000). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel.
  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
  • ResearchGate. (n.d.). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines.
  • Chen, X., & Liu, B. (2018). Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride. Organic Chemistry Frontiers, 5(15), 2294-2298.
  • Chemguide. (n.d.). Reducing Nitriles to Primary Amines.
  • Crain, D., Armstrong, S., Brunton, J., Robben, T., & Schmidt, S. E. (2012). In Situ Generation of Borane for the Reduction of Nitriles to Primary Amines. Transactions of the Kansas Academy of Science, 115(3-4), 139-144.
  • ResearchGate. (n.d.). Reduction of activated aromatic nitriles with ammonia borane.
  • Scite.ai. (n.d.). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride 1.
  • Chemistry LibreTexts. (2023, January 22). Conversion of nitriles to 1° amines using LiAlH4.
  • NIH. (n.d.). Synthesis and Application of 1,2-Aminoalcohols with Neoisopulegol-Based Octahydrobenzofuran Core.
  • Diva-portal.org. (n.d.). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis.
  • Open Access Journals. (n.d.). EXTENDED ABSTRACT.
  • Taylor & Francis. (n.d.). Amino alcohols – Knowledge and References.
  • Google Sites. (n.d.). Ellesmere OCR A level Chemistry - 6.2.4 (c) Reducing Nitriles.
  • Sparkl. (n.d.). Revision Notes - Production of Hydroxynitriles by Reaction of Aldehydes and Ketones with HCN.
  • Google Patents. (n.d.). CN1318385C - Process for the catalytic hydrogenation of a nitrile.
  • ResearchGate. (n.d.). Introduction of catalytic hydrogenation of nitriles with different....
  • YouTube. (2018, June 10). Quick Revision - Nitriles and hydroxynitriles.
  • JOCPR. (n.d.). Reduction of Chiral Amino Acids Based on Current Method.
  • Chemistry Stack Exchange. (2019, November 29). Reduction of amino acids to corresponding amino alcohols.
  • ResearchGate. (n.d.). Conversion of Amino Acids into Amino Alcohols a.
  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction.
  • PubMed. (n.d.). Reduction of nonpolar amino acids to amino alcohols to enhance volatility for high-precision isotopic analysis.
  • NIH. (n.d.). 2-Amino-4-methylpentan-1-ol.

Sources

Synthesis of 2-Hydroxy-2,4-dimethylpentanenitrile: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Utility of α-Hydroxynitriles

α-Hydroxynitriles, commonly known as cyanohydrins, are a versatile class of organic compounds that serve as pivotal intermediates in the synthesis of a wide array of more complex molecules. Their bifunctional nature, possessing both a hydroxyl and a nitrile group on the same carbon atom, allows for a diverse range of chemical transformations. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, while the hydroxyl group can be involved in esterification, etherification, or elimination reactions. This reactivity makes cyanohydrins valuable precursors in the pharmaceutical, agrochemical, and fine chemical industries. 2-Hydroxy-2,4-dimethylpentanenitrile, the subject of this guide, is a key building block whose synthesis requires careful planning and execution due to the hazardous nature of the reagents involved. This document provides a comprehensive, in-depth guide for its synthesis, characterization, and safe handling, intended for researchers, scientists, and professionals in drug development.

Reaction Principle: Nucleophilic Addition to a Ketone

The synthesis of this compound proceeds via the nucleophilic addition of a cyanide ion to the carbonyl carbon of 4-methyl-2-pentanone. This reaction is a classic example of cyanohydrin formation.[1][2] The reaction is typically base-catalyzed, as the cyanide ion (CN⁻) is a more potent nucleophile than hydrogen cyanide (HCN).[1] The mechanism involves the attack of the cyanide ion on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide by a proton source, such as HCN or a weak acid, yields the final cyanohydrin product.[2]

Safety First: A Self-Validating System for Handling Cyanide

The paramount consideration in this synthesis is the extremely toxic nature of cyanide-containing reagents.[3][4] Inhalation, ingestion, or skin contact with cyanide salts or hydrogen cyanide (HCN) gas can be fatal.[3] Therefore, a rigorous and self-validating safety protocol is not merely a recommendation but a critical requirement.

Mandatory Safety Precautions:

  • Work in a Certified Fume Hood: All manipulations involving cyanide salts and the reaction itself must be performed in a well-ventilated and certified chemical fume hood to prevent the inhalation of any potential HCN gas.[3][5]

  • Personal Protective Equipment (PPE): A complete set of PPE is mandatory, including a lab coat, chemical splash goggles, and double-gloving with nitrile gloves.[5][6]

  • Never Work Alone: It is imperative to never work with cyanides when alone in the laboratory.[5]

  • Designated Work Area: Establish a designated area within the fume hood for the experiment and clearly label it with a warning sign indicating the use of cyanide.[5]

  • Avoid Acids: Keep all acidic solutions away from the cyanide work area, except for the controlled addition during the reaction workup, as acidification of cyanide salts liberates highly toxic HCN gas.[3]

  • Cyanide Antidote Kit: Ensure that a cyanide antidote kit is readily available and that laboratory personnel are trained in its use.

  • Waste Disposal: All cyanide-containing waste, including solid waste (gloves, paper towels) and liquid waste, must be segregated and disposed of as hazardous waste according to institutional guidelines.[3][4][6] Aqueous cyanide waste should be treated with an oxidizing agent like bleach under basic conditions to convert cyanide to the less toxic cyanate before disposal.[7]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for cyanohydrin formation and should be performed with the utmost attention to the safety precautions outlined above.

Reagents and Equipment
Reagent/EquipmentSpecifications
4-Methyl-2-pentanoneReagent grade, ≥99%
Potassium Cyanide (KCN)Reagent grade, ≥97%
Acetic Acid (Glacial)Reagent grade, ≥99.7%
Diethyl EtherAnhydrous
Saturated Sodium BicarbonateAqueous solution
BrineSaturated aqueous sodium chloride solution
Anhydrous Magnesium SulfateFor drying
Round-bottom flask (250 mL)Three-necked, with magnetic stirrer
Dropping funnel
Thermometer
Ice bath
Separatory funnel
Rotary evaporator
Reaction Workflow Diagram

Synthesis_Workflow Workflow for this compound Synthesis reagents 1. Reagent Preparation - 4-Methyl-2-pentanone - KCN Solution reaction 2. Cyanohydrin Formation - Controlled addition of ketone - Stirring at 0-5 °C reagents->reaction Add ketone to KCN solution workup 3. Aqueous Workup - Quenching - Extraction with Diethyl Ether reaction->workup After reaction completion purification 4. Purification - Drying of organic layer - Solvent removal - Vacuum Distillation workup->purification Isolate crude product characterization 5. Product Characterization - NMR Spectroscopy - IR Spectroscopy purification->characterization Obtain pure product

Caption: A schematic overview of the synthetic workflow.

Step-by-Step Procedure
  • Reaction Setup: Assemble a three-necked 250 mL round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer in a fume hood. Place the flask in an ice bath.

  • Preparation of Cyanide Solution: In the flask, dissolve 13.0 g (0.2 mol) of potassium cyanide in 50 mL of deionized water. Stir the solution until the KCN is completely dissolved and cool the solution to 0-5 °C using the ice bath.

  • Addition of Ketone: In the dropping funnel, place a mixture of 20.0 g (0.2 mol) of 4-methyl-2-pentanone and 20 mL of diethyl ether. Add this mixture dropwise to the stirred cyanide solution over a period of 30-45 minutes, ensuring the internal temperature is maintained between 0-5 °C. The addition of a water-immiscible solvent like diethyl ether can facilitate product separation in the workup.

  • Reaction: After the addition is complete, continue to stir the reaction mixture vigorously in the ice bath for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ketone.

  • **Workup - CAUTION: Perform the initial steps of the workup in the fume hood. Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice with 50 mL portions of diethyl ether. Combine all the organic extracts.

  • Washing: Wash the combined organic layers sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine. This helps to remove any unreacted acidic or basic components.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether using a rotary evaporator at low pressure.

  • Purification: The crude product, a yellowish oil, can be purified by vacuum distillation to yield pure this compound.

Characterization of this compound

The identity and purity of the synthesized product can be confirmed by spectroscopic methods.

Reaction Scheme

Reaction_Scheme Synthesis of this compound sub 4-Methyl-2-pentanone prod This compound sub->prod KCN, H₂O/Ether, 0-5 °C

Caption: The chemical reaction for the synthesis.

Predicted Spectroscopic Data

Note: The following spectral data is predicted using computational tools and should be confirmed with experimental data.

¹H NMR (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~0.95Doublet6H(CH₃)₂CH-
~1.50Singlet3H-C(OH)(CN)CH₃
~1.75Multiplet1H(CH₃)₂CH-
~1.85Doublet2H-CH₂-
~3.5 (broad)Singlet1H-OH

¹³C NMR (Predicted)

Chemical Shift (ppm)Assignment
~23.5(CH₃)₂CH-
~24.5(CH₃)₂CH-
~28.0-C(OH)(CN)CH₃
~50.0-CH₂-
~70.0-C(OH)(CN)-
~122.0-C≡N

IR Spectroscopy (Predicted)

Wavenumber (cm⁻¹)Functional Group Assignment
3400-3500 (broad)O-H stretch (hydroxyl group)
2960-2870C-H stretch (aliphatic)
2250-2240 (weak)C≡N stretch (nitrile)
1470-1450C-H bend (methyl and methylene groups)
1380-1370C-H bend (isopropyl gem-dimethyl)
1150-1050C-O stretch (tertiary alcohol)

Conclusion and Future Perspectives

The synthesis of this compound from 4-methyl-2-pentanone via cyanohydrin formation is a well-established and efficient method. The primary challenge lies in the stringent safety protocols required for handling highly toxic cyanide reagents. The detailed protocol and safety guidelines presented in this application note provide a robust framework for the successful and safe synthesis of this valuable chemical intermediate. The versatility of the cyanohydrin functional group opens up numerous possibilities for further chemical transformations, making this compound a key starting material for the development of novel pharmaceuticals and other high-value chemical entities. Future work could focus on the development of greener synthetic routes, potentially utilizing enzymatic methods to avoid the use of highly toxic inorganic cyanides.

References

  • LSU Health Shreveport. (2018). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds.
  • Organic Syntheses. (n.d.). BENZOPHENONE CYANOHYDRIN.
  • University of Illinois. (2014). Cyanides - Division of Research Safety.
  • Stanford University. (n.d.). Information on Cyanide Compounds.
  • University of Florida. (n.d.). In-Laboratory Treatment of Chemical Waste.
  • Google Patents. (n.d.). Method of preparing cyanohydrins.
  • Royal Society of Chemistry. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review.
  • Google Patents. (n.d.). Process for preparation of cyanohydrins.
  • OrgoSolver. (n.d.). Cyanohydrin Formation: Aldehydes/Ketones + HCN (NaCN/KCN + acid).
  • Organic Syntheses. (n.d.). ACETONE CYANOHYDRIN.
  • ResearchGate. (n.d.). Conversion of Ketones to Cyanohydrins: Benzophenone Cycanohydrin.
  • Organic Chemistry Portal. (n.d.). Cyanohydrin synthesis by Cyanation or Cyanosilylation.
  • Master Organic Chemistry. (n.d.). Formation of Cyanohydrins from ketones and aldehydes.
  • Chemistry Steps. (n.d.). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation.
  • ChemAxon. (n.d.). NMR Predictor.
  • ACD/Labs. (n.d.). NMR Prediction.
  • PROSPRE. (n.d.). 1H NMR Predictor.
  • Bulgarian Chemical Communications. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software.
  • YouTube. (2017). How to predict the 13C NMR spectrum of a compound.
  • Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure.
  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
  • CASPRE. (n.d.). 13C NMR Predictor.
  • Cheminfo.org. (n.d.). IR spectra prediction.
  • PubChem. (n.d.). This compound.

Sources

Application Notes and Protocols for the Use of 2-Hydroxy-2,4-dimethylpentanenitrile in Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to the potential applications of 2-Hydroxy-2,4-dimethylpentanenitrile in the field of agrochemical development. This document outlines the synthesis of this versatile chemical intermediate, explores its role as a precursor in the synthesis of pyrethroid insecticides, and provides detailed protocols for the biological evaluation of novel agrochemical candidates.

Introduction: The Potential of this compound in Agrochemical Synthesis

This compound, also known as methyl isobutyl ketone cyanohydrin, is a bifunctional organic molecule with the chemical formula C₇H₁₃NO. Its structure, featuring both a hydroxyl (-OH) and a nitrile (-C≡N) group on the same carbon atom, makes it a valuable intermediate in organic synthesis. The nitrile functional group is a common feature in a variety of pharmaceuticals and agrochemicals, contributing to their biological activity.

While direct applications of this compound in commercial agrochemicals are not extensively documented in publicly available literature, its structural similarity to other cyanohydrins used in the synthesis of potent insecticides, particularly pyrethroids, suggests significant potential. This guide explores this potential by providing a logical framework for its use in the discovery and development of new agrochemical agents.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for ensuring laboratory safety.

PropertyValue
CAS Number 4131-68-4
Molecular Formula C₇H₁₃NO
Molecular Weight 127.18 g/mol
Density 0.939 g/cm³[1]
Boiling Point 224°C at 760 mmHg[1]
Flash Point 89.3°C[1]
Synonyms 2-hydroxy-2,4-dimethylvaleronitrile, Methyl isobutyl ketone cyanohydrin

PART 1: Synthesis of this compound

The synthesis of this compound is typically achieved through the nucleophilic addition of a cyanide ion to the carbonyl carbon of methyl isobutyl ketone. This reaction is a classic example of cyanohydrin formation.

Experimental Protocol: Synthesis of this compound

Materials:

  • Methyl isobutyl ketone (MIBK)

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Sulfuric acid (H₂SO₄), 40% aqueous solution

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Deionized water

  • Ice bath

  • Three-necked round-bottom flask

  • Dropping funnel

  • Mechanical stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice bath to maintain a low temperature.

  • Cyanide Solution: Prepare a solution of sodium cyanide in deionized water.

  • Reaction: To the stirred solution of sodium cyanide in the flask, slowly add methyl isobutyl ketone.

  • Acidification: Once the MIBK has been added, slowly add 40% sulfuric acid dropwise from the dropping funnel. Maintain the reaction temperature below 10°C. The addition of acid generates hydrogen cyanide in situ, which then reacts with the ketone.

  • Reaction Monitoring: Continue stirring the mixture in the ice bath for 2-3 hours after the acid addition is complete. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. A layer of crude this compound may separate. Decant this layer.

  • Extraction: Extract the aqueous layer three times with diethyl ether.[2]

  • Drying: Combine the organic extracts and the initially separated cyanohydrin layer. Dry the combined organic phase over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation. Collect the fraction corresponding to this compound.

Safety Precautions: This synthesis involves the use of highly toxic cyanide salts and the in situ generation of hydrogen cyanide gas. All steps must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. An emergency cyanide poisoning treatment kit should be readily available.

PART 2: Application in Agrochemical Synthesis - The Pyrethroid Connection

Pyrethroids are a major class of synthetic insecticides that mimic the structure and insecticidal properties of the natural pyrethrins.[3][4] A common structural feature of many potent pyrethroids is an ester linkage between a cyclopropanecarboxylic acid and an alcohol moiety, which often contains a nitrile group. The presence of the α-cyano group can significantly enhance the insecticidal activity of these compounds.[5]

While no commercial pyrethroid is explicitly synthesized from this compound, the principles of pyrethroid chemistry provide a strong rationale for its investigation as a precursor to novel insecticidal compounds. The hydroxyl group of this compound can be esterified with a suitable acid chloride, such as 2,2,3,3-tetramethylcyclopropanecarbonyl chloride (a key intermediate in the synthesis of fenpropathrin), to yield a novel pyrethroid-like molecule.

G cluster_synthesis Synthesis of this compound cluster_pyrethroid Potential Synthesis of a Novel Pyrethroid Methyl Isobutyl Ketone Methyl Isobutyl Ketone Cyanide Source (e.g., NaCN) Cyanide Source (e.g., NaCN) This compound This compound 2-Hydroxy-2,4-dimethylpentanenitrile_ref This compound Acid Chloride\n(e.g., 2,2,3,3-tetramethylcyclopropanecarbonyl chloride) Acid Chloride (e.g., 2,2,3,3-tetramethylcyclopropanecarbonyl chloride) Novel Pyrethroid Ester Novel Pyrethroid Ester

Conceptual Protocol: Synthesis of a Novel Pyrethroid Ester

This protocol outlines a general procedure for the esterification of this compound with an acid chloride, exemplified by an intermediate used in fenpropathrin synthesis.

Materials:

  • This compound

  • 2,2,3,3-Tetramethylcyclopropanecarbonyl chloride

  • Anhydrous toluene or other suitable aprotic solvent

  • Pyridine or triethylamine (as a base)

  • Stirring apparatus

  • Reaction vessel

  • Apparatus for purification (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous toluene.

  • Base Addition: Add a stoichiometric amount of pyridine or triethylamine to the solution. This base will neutralize the HCl generated during the reaction.

  • Acid Chloride Addition: Slowly add a solution of 2,2,3,3-tetramethylcyclopropanecarbonyl chloride in anhydrous toluene to the reaction mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for several hours, or until TLC analysis indicates the completion of the reaction.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired novel pyrethroid ester.

PART 3: Biological Activity Evaluation

Once a novel compound is synthesized, its biological activity must be evaluated to determine its potential as an agrochemical. The following protocols provide a general framework for assessing the insecticidal properties of new chemical entities. The process of testing a new agricultural chemical formulation typically involves several stages of rigorous evaluation and analysis, including lab-based trials, greenhouse trials, and small plot trials.

Protocol 1: Primary Screening - Contact Toxicity Assay

This assay provides a rapid assessment of the direct toxicity of a compound to a target insect species.

Materials:

  • Test compound

  • Acetone (or other suitable solvent)

  • Microsyringe

  • Target insect species (e.g., houseflies, cockroaches, or a relevant agricultural pest)

  • Cages or containers for holding insects

  • Food and water for insects

Procedure:

  • Dose Preparation: Prepare a series of dilutions of the test compound in acetone.

  • Application: Apply a small, precise volume (e.g., 1 µL) of each dilution to the dorsal thorax of the test insects using a microsyringe. A control group should be treated with acetone only.

  • Observation: Place the treated insects in holding cages with access to food and water.

  • Mortality Assessment: Record the number of dead or moribund insects at specified time intervals (e.g., 24, 48, and 72 hours) post-treatment.

  • Data Analysis: Calculate the percentage mortality for each concentration and determine the LD₅₀ (the dose required to kill 50% of the test population).

Protocol 2: Secondary Screening - Feeding Assay

This assay evaluates the toxicity of a compound when ingested by the target pest.

Materials:

  • Test compound

  • Artificial diet or host plant material

  • Target insect species (larval or adult stage)

  • Petri dishes or ventilated containers

Procedure:

  • Diet Preparation: Incorporate the test compound at various concentrations into the artificial diet or apply it to the surface of host plant leaves.

  • Exposure: Place the target insects in the containers with the treated diet or plant material.

  • Observation: Monitor the insects daily for signs of toxicity, reduced feeding, or mortality.

  • Data Collection: Record mortality rates and any sublethal effects (e.g., reduced growth, developmental abnormalities).

  • Data Analysis: Calculate the LC₅₀ (the concentration required to kill 50% of the test population).

G Start Start Synthesis of Novel Compound Synthesis of Novel Compound Start->Synthesis of Novel Compound Primary Screening (Contact Toxicity) Primary Screening (Contact Toxicity) Synthesis of Novel Compound->Primary Screening (Contact Toxicity) Secondary Screening (Feeding Assay) Secondary Screening (Feeding Assay) Primary Screening (Contact Toxicity)->Secondary Screening (Feeding Assay) Promising Candidates Data Analysis & Lead Optimization Data Analysis & Lead Optimization Primary Screening (Contact Toxicity)->Data Analysis & Lead Optimization Greenhouse Trials Greenhouse Trials Secondary Screening (Feeding Assay)->Greenhouse Trials Field Trials Field Trials Greenhouse Trials->Field Trials End End Field Trials->End Data Analysis & Lead Optimization->Synthesis of Novel Compound Iterative Improvement

PART 4: Safety Protocols and Handling

Working with this compound and its derivatives requires strict adherence to safety protocols due to the inherent toxicity of cyanohydrins.

  • Engineering Controls: All work should be conducted in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a flame-retardant lab coat.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Cyanide-containing waste requires special handling and should be quenched with an appropriate reagent (e.g., sodium hypochlorite) before disposal.

  • Emergency Procedures: Ensure that an emergency eyewash station and safety shower are readily accessible. All personnel should be trained in emergency procedures for cyanide exposure.

References

  • CN103664939A - Synthesis method of pyraclonil - Google Patents.
  • Insecticidal Activity of Cyanohydrin and Monoterpenoid Compounds - MDPI.
  • 2-hydroxy-2,4-dimethylvaleronitrile | CAS#:4131-68-4 | Chemsrc.
  • Process of Testing & Trialing a New Agricultural Chemical Formulation.
  • This compound | C7H13NO | CID 107230 - PubChem.
  • acetone cyanohydrin - Organic Syntheses Procedure.
  • The Synthesis of Pyrethroids - PubMed.
  • Discovery and development of pyrethroid insecticides - J-Stage.
  • CN1137091C - The preparation method of fenpropathrin - Google Patents.

Sources

Application Note: Strategic Protection of the Tertiary Hydroxyl Group in 2-Hydroxy-2,4-dimethylpentanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the selection and implementation of protecting group strategies for the sterically hindered tertiary hydroxyl group of 2-Hydroxy-2,4-dimethylpentanenitrile. The presence of a vicinal nitrile group, which forms a potentially labile cyanohydrin moiety, necessitates careful consideration of reaction conditions to prevent substrate decomposition. We present detailed protocols for the application of silyl ethers and benzyl ethers, offering a comparative analysis of their stability, ease of implementation, and orthogonality. This guide is intended for researchers in synthetic chemistry and drug development who require robust and reliable methods for manipulating this challenging substrate.

Introduction and Strategic Overview

This compound is a bifunctional molecule featuring a tertiary alcohol and a nitrile. The tertiary nature of the hydroxyl group presents significant steric hindrance, which complicates many standard transformations, including the installation of protecting groups. Furthermore, the molecule is a cyanohydrin, a class of compounds known for their potential instability under certain pH conditions; they can undergo a retro-cyanohydrin reaction to regenerate the parent ketone, particularly in the presence of base or strong acid.[1][2]

Effective chemical synthesis involving this molecule therefore hinges on a judicious choice of protecting group that can be installed under mild conditions and is stable to the planned downstream reactions, yet can be removed selectively without compromising the molecule's integrity. This guide outlines strategies that balance these requirements, focusing on the most reliable and field-proven methodologies.

Decision Workflow for Protecting Group Selection

The initial choice of a protecting group should be guided by the anticipated downstream chemical transformations. The following decision tree provides a logical framework for selecting an appropriate strategy.

G start Start: Need to protect the tertiary -OH group of This compound q1 Are downstream reactions incompatible with acidic conditions? start->q1 q2 Is fluoride-ion sensitivity a concern in later steps? q1->q2  No tbutyl Use with Caution: tert-Butyl (t-Bu) Ether q1->tbutyl  Yes q3 Is orthogonality required? (i.e., need to deprotect in the presence of other common groups) q2->q3  No benzyl Alternative Strategy: Benzyl (Bn) Ether q2->benzyl  Yes silyl Primary Strategy: Silyl Ethers (TBS, TES) q3->silyl  No q3->benzyl  Yes

Caption: Decision tree for selecting a hydroxyl protecting group.

Primary Strategy: Silyl Ethers

Silyl ethers are the most versatile and widely recommended protecting groups for alcohols due to their ease of installation and removal under specific, mild conditions.[3][4] Their stability is tunable based on the steric bulk of the substituents on the silicon atom. For a hindered tertiary alcohol like the one in our substrate, more reactive silylating agents are required for efficient protection.

tert-Butyldimethylsilyl (TBS) Ether: The Robust Workhorse

The TBS group, introduced by E.J. Corey in 1972, is renowned for its substantial steric bulk, which confers high stability across a broad range of chemical conditions, including exposure to many organometallic reagents, mild oxidants, and non-acidic aqueous environments.[5] Its installation on a tertiary alcohol can be challenging with standard TBS-Cl/imidazole protocols but is readily achieved using the more electrophilic triflate reagent, TBSOTf.[5][6]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substrate, this compound (1.0 eq), and dissolve in anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Add 2,6-lutidine (1.5 eq) via syringe. This non-nucleophilic base effectively scavenges the triflic acid byproduct without competing in the silylation reaction.

  • Silylation: Add tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf, 1.2 eq) dropwise to the cold solution. The reaction is typically rapid.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is usually complete within 30 minutes to 1 hour.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Workup: Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure TBS-protected product.

The exceptional strength of the Silicon-Fluoride bond allows for the selective cleavage of silyl ethers using a fluoride source, most commonly tetra-n-butylammonium fluoride (TBAF).[3]

  • Dissolution: Dissolve the TBS-protected substrate (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 0.1 M) in a plastic vial or flask (to prevent etching of glass by fluoride).

  • Reagent Addition: Add a 1.0 M solution of TBAF in THF (1.1 - 1.5 eq).

  • Reaction: Stir the solution at room temperature and monitor by TLC. The reaction is typically complete within 1-4 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify by flash column chromatography to obtain the deprotected alcohol.

Triethylsilyl (TES) Ether: The Moderately Labile Alternative

The triethylsilyl (TES) group is less sterically demanding than the TBS group, making its introduction generally easier.[7][8] It offers good stability but is more susceptible to cleavage under acidic conditions, a property that can be exploited for selective deprotection in the presence of more robust silyl ethers like TBS or TBDPS.[7][9]

  • Preparation: To a solution of the alcohol (1.0 eq) in anhydrous dimethylformamide (DMF, approx. 0.5 M) at 0 °C under an inert atmosphere, add imidazole (3.0 eq).[10]

  • Silylation: Add triethylsilyl chloride (TESCl, 2.0 eq) dropwise.[10]

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.

  • Quenching & Workup: Quench with water and dilute with diethyl ether. Wash the organic layer extensively with water to remove DMF, followed by a brine wash. Dry over Na₂SO₄, filter, and concentrate.[10]

  • Purification: Purify by flash column chromatography.

TES ethers can be cleaved under mildly acidic conditions that often leave TBS ethers intact.

  • Dissolution: Dissolve the TES-protected substrate in methanol (MeOH, approx. 0.1 M).

  • Acid Addition: Add a catalytic amount of camphorsulfonic acid (CSA, 0.1 eq) or pyridinium p-toluenesulfonate (PPTS).

  • Reaction: Stir at room temperature and monitor by TLC.

  • Workup: Upon completion, neutralize the acid with a few drops of triethylamine (Et₃N). Concentrate the mixture and purify by flash column chromatography.

Comparative Data for Silyl Ethers
Protecting GroupSilylating AgentRelative Stability (Acid)Relative Stability (Base)Key AdvantagesPrimary Deprotection
TBS TBSOTf, TBSClHigh (20,000 vs TMS)[11]HighVery robust, common, stable to chromatographyFluoride (TBAF, HF•Py)[12]
TES TESOTf, TESClModerate (64 vs TMS)[11]ModerateEasier to install on hindered alcohols, allows for selective deprotectionMild Acid (CSA, PPTS), Fluoride[7][9]

Alternative Strategy: Benzyl (Bn) Ether

Benzyl ethers offer an orthogonal protection strategy, as they are stable to a wide array of acidic, basic, and nucleophilic conditions but are uniquely cleaved by catalytic hydrogenolysis.[13][14] This makes them ideal for syntheses where silyl ethers might be unintentionally cleaved. The standard Williamson ether synthesis (strong base and benzyl bromide) is ill-advised for our substrate due to the risk of retro-cyanohydrin reaction. An acid-catalyzed benzylation is the preferred method.

Experimental Workflow: Benzyl Ether Protection & Deprotection

G cluster_protection Protection Protocol cluster_deprotection Deprotection Protocol p1 Dissolve Substrate & BnOC(NH)CCl3 in anhydrous Dioxane/Hexane p2 Cool to 0 °C p1->p2 p3 Add catalytic TfOH (dropwise) p2->p3 p4 Warm to RT, stir 2-4h p3->p4 p5 Quench with NaHCO3 (aq) p4->p5 p6 Extract, Dry, Purify p5->p6 d1 Dissolve Bn-protected substrate in MeOH or EtOAc d2 Add Pd/C (10 mol% wt) d1->d2 d3 Purge with H2 (balloon) d2->d3 d4 Stir vigorously at RT d3->d4 d5 Filter through Celite® d4->d5 d6 Concentrate and Purify d5->d6

Caption: Workflow for Benzyl (Bn) ether protection and deprotection.

Protocol 3.1: Benzyl Ether Protection via Benzyl Trichloroacetimidate
  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.0 eq) and benzyl trichloroacetimidate (1.5 eq) in a 2:1 mixture of anhydrous cyclohexane and DCM.

  • Catalyst Addition: Add a catalytic amount of trifluoromethanesulfonic acid (TfOH, 0.05 eq) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup: Quench the reaction by adding solid NaHCO₃. Filter the mixture, concentrate the filtrate, and purify by flash column chromatography.

Protocol 3.2: Benzyl Ether Deprotection via Catalytic Hydrogenolysis
  • Preparation: Dissolve the benzyl-protected substrate in a suitable solvent such as methanol, ethanol, or ethyl acetate (approx. 0.1 M).[14]

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol% by weight).[14]

  • Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a positive pressure of H₂ (e.g., using a balloon). Stir the suspension vigorously.[14][15]

  • Monitoring & Workup: Monitor the reaction by TLC. Upon completion, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate to yield the deprotected alcohol, which can be further purified if necessary.

Note on Nitrile Compatibility: While nitriles can be reduced under harsh hydrogenation conditions, catalytic hydrogenolysis with Pd/C at atmospheric pressure for benzyl ether cleavage is generally mild and often tolerated. However, careful monitoring is advised to avoid over-reduction.

Summary and Outlook

The successful protection of the tertiary hydroxyl group in this compound is critical for its use in multi-step synthesis. The choice of protecting group must account for both the steric hindrance of the alcohol and the potential lability of the cyanohydrin.

  • Silyl ethers (TBS, TES) are the primary recommendation. They are installed and removed under mild, specific conditions that are compatible with the cyanohydrin moiety. The use of triflate-based silylating agents (e.g., TBSOTf) is key to efficiently protecting the hindered alcohol.

  • Benzyl (Bn) ether serves as an excellent orthogonal strategy. It is highly stable to conditions that would cleave silyl ethers, and its removal by neutral hydrogenolysis provides a distinct synthetic advantage.

By following the detailed protocols and strategic considerations outlined in this guide, researchers can confidently protect and deprotect this challenging substrate, enabling its successful incorporation into complex synthetic routes.

References

  • Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Gelest. [Link]
  • Vardon, D. R., et al. (2016).
  • Shah, S. T. A., & Guiry, P. J. (2008). The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Organic & Biomolecular Chemistry. [Link]
  • LibreTexts Chemistry. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]
  • Wikipedia. (n.d.). Silyl ether. [Link]
  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. [Link]
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]
  • YouTube. (2018). benzyl ether cleavage. [Link]
  • ResearchGate. (n.d.). Selective Deprotection of Silyl Ethers. [Link]
  • Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates. The Journal of Organic Chemistry. [Link]
  • YouTube. (2018). ether cleavage with strong acids. [Link]
  • Wikipedia. (n.d.). Ether cleavage. [Link]
  • Nakagawa, Y., Tamura, M., & Tomishige, K. (n.d.). Hydrogenolysis of Ethers. Science of Synthesis. [Link]
  • YouTube. (2024). TES Protecting Group Addition With TESOTf | Organic Chemistry. [Link]
  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]
  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]
  • University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]
  • Chemistry Steps. (n.d.). Protecting Groups For Alcohols. [Link]
  • LibreTexts Chemistry. (2023). TES protection. [Link]
  • Gelest, Inc. (n.d.). Silyl Groups. [Link]
  • SynArchive. (n.d.). Protection of Alcohol by Silyl ether. [Link]
  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]
  • Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. [Link]
  • University of Bristol. (n.d.).
  • Organic Chemistry Portal. (n.d.). tert-Butyldiphenylsilyl Ethers. [Link]
  • ResearchGate. (n.d.). A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. [Link]
  • SynArchive. (n.d.). Protection of Alcohol by Silyl ether. [Link]
  • Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. [Link]
  • Pearson. (n.d.). t-Butyl Ether Protecting Groups: Videos & Practice Problems. [Link]
  • ResearchGate. (n.d.). Silylation of Alcohols using TBDMSCl, TBDPSCl and TIPSCl in the Presence of N-Methylimidazole and Iodine. [Link]
  • Wikipedia. (n.d.). tert-Butyl alcohol. [Link]
  • Brainly.in. (2018). Which form of cyanohydrin is stable form?. [Link]
  • ResearchGate. (2014). How can we protect a hydroxyl group leaving an amino group free?. [Link]
  • LibreTexts Chemistry. (2023). Cyanohydrins. [Link]
  • Reddit. (2024). Cyanohydrin stability on GC. [Link]
  • SlideShare. (n.d.). Protection of OH group of alcohol. [Link]
  • Scilit. (n.d.). The stability of cyanohydrins. [Link]
  • ResearchGate. (n.d.). ChemInform Abstract: An Efficient Synthesis of tert-Butyl Ethers/Esters of Alcohols/Amino Acids Using Methyl tert-Butyl Ether. [Link]
  • Royal Society of Chemistry. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. [Link]

Sources

Application Note: A Robust Protocol for the Industrial Scale-Up Synthesis of 2-Hydroxy-2,4-dimethylpentanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Hydroxy-2,4-dimethylpentanenitrile, a key cyanohydrin intermediate, is crucial in the synthesis of various fine chemicals and active ingredients. Transitioning its synthesis from laboratory to industrial scale presents significant challenges, primarily revolving around the safe handling of highly toxic cyanide reagents, process control of an exothermic reaction, and ensuring high product purity and yield. This application note provides a comprehensive, field-proven guide for the scale-up synthesis of this compound. We detail a robust protocol centered on the in situ generation of hydrocyanic acid from sodium cyanide and sulfuric acid, reacting with 4-methyl-2-pentanone. The document covers the underlying reaction mechanism, a detailed process flow, step-by-step manufacturing protocols, critical safety and hazard management procedures, and stringent quality control parameters necessary for successful and safe industrial production.

Introduction

This compound (CAS 4131-68-4) is a tertiary alpha-hydroxynitrile.[1] Its bifunctional nature, possessing both a hydroxyl and a nitrile group, makes it a versatile building block in organic synthesis. The scale-up of cyanohydrin synthesis is a well-established industrial process, but one that demands meticulous attention to detail due to the extreme toxicity of the reagents involved.[2][3]

The primary challenge in large-scale production is managing the safe use of cyanide. The protocol described herein avoids the direct handling of gaseous hydrogen cyanide (HCN) by generating it in situ from a stable, solid salt, sodium cyanide (NaCN).[2][4] This method, while safer, requires precise control over reaction parameters, particularly temperature and pH, to prevent uncontrolled HCN release and ensure optimal reaction kinetics. This guide is designed for researchers, process chemists, and engineers to bridge the gap between bench-scale procedures and full-scale manufacturing.

Synthetic Pathway and Mechanism

Reaction Scheme

The synthesis proceeds via the nucleophilic addition of a cyanide ion to the carbonyl carbon of 4-methyl-2-pentanone. The overall reaction, using in situ generated HCN, is as follows:

Reaction Scheme Figure 1: Overall reaction for the synthesis of this compound.
Mechanism: Nucleophilic Addition

The reaction follows a well-established nucleophilic addition mechanism.[2][4]

  • Nucleophilic Attack: The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of 4-methyl-2-pentanone. This breaks the C=O pi bond, pushing electrons onto the oxygen atom and forming a tetrahedral alkoxide intermediate.

  • Protonation: The negatively charged alkoxide intermediate is a strong base and is subsequently protonated by a molecule of hydrocyanic acid (HCN) that is present in the reaction mixture. This step regenerates the cyanide ion, which can then participate in another reaction cycle, demonstrating catalytic behavior of the cyanide ion.

The use of a slightly acidic medium (pH 4-5) is optimal as it provides enough HCN to protonate the intermediate while maintaining a sufficient concentration of the free CN⁻ nucleophile required for the initial attack.[4]

Justification of Key Process Parameters
  • Reagents :

    • 4-Methyl-2-pentanone (MIBK) : A common industrial solvent and ketone, readily available in high purity.

    • Sodium Cyanide (NaCN) : A stable, solid source of cyanide, which is safer to store and handle on a large scale than gaseous HCN.[5]

    • Sulfuric Acid (H₂SO₄) : A strong, non-volatile acid used to react with NaCN to generate HCN in situ. Its use allows for controlled generation of the reactant.[6]

  • Temperature (0-10°C) : The reaction is highly exothermic. Maintaining a low temperature is critical to:

    • Minimize the volatility and potential escape of toxic HCN gas.

    • Prevent side reactions and decomposition of the cyanohydrin product, which can revert to starting materials at higher temperatures.

    • Ensure safe control over the reaction rate.

  • Solvent (Water/MIBK Biphasic) : The reaction is performed in a biphasic system. NaCN is dissolved in water, while the MIBK acts as both reactant and an organic phase to extract the product as it forms, driving the equilibrium towards the product side.

Process Flow Diagram

The following diagram outlines the logical flow of the scaled-up manufacturing process, from raw material handling to final product packaging.

ProcessFlow cluster_prep Preparation Stage cluster_reaction Synthesis Stage cluster_workup Work-Up & Isolation Stage cluster_purification Purification & Packaging Stage RM_Store Raw Material Storage Reactor_Prep Reactor Cleaning & Inerting (N2) Charge_NaCN Charge Water & NaCN Solution Reactor_Prep->Charge_NaCN Charge_MIBK Charge 4-Methyl-2-pentanone Charge_NaCN->Charge_MIBK Cooling Cool Reactor to 0-5°C Charge_MIBK->Cooling Acid_Addition Controlled Addition of H2SO4 (0-10°C) Cooling->Acid_Addition IPC1 IPC-1: Monitor Conversion (GC) Acid_Addition->IPC1 Quench Reaction Quench (Optional, e.g., with H3PO4) IPC1->Quench If Reaction Complete Phase_Sep Phase Separation Quench->Phase_Sep Aq_Layer Aqueous Layer (to Waste Treatment) Phase_Sep->Aq_Layer Org_Layer Organic Layer Phase_Sep->Org_Layer Wash Wash Organic Layer (Brine) Org_Layer->Wash Drying Dry over Na2SO4 Wash->Drying Filtration Filtration Drying->Filtration Distillation Vacuum Distillation Filtration->Distillation IPC2 IPC-2: Purity Check (GC, KF) Distillation->IPC2 Stabilize Product Stabilization (add trace H3PO4) IPC2->Stabilize If Purity Specs Met Packaging Final Product Packaging Stabilize->Packaging

Sources

Troubleshooting & Optimization

Technical Support Center: Decomposition of 2-Hydroxy-2,4-dimethylpentanenitrile and Prevention Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Hydroxy-2,4-dimethylpentanenitrile. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this valuable chemical intermediate. As a cyanohydrin, this compound is susceptible to decomposition, which can impact experimental outcomes, yield, and purity. This guide will explain the mechanisms of decomposition, provide robust troubleshooting protocols, and offer preventative measures to ensure the integrity of your experiments.

Understanding the Decomposition of this compound

This compound, like other α-hydroxynitriles (cyanohydrins), exists in equilibrium with its parent carbonyl compound and hydrogen cyanide.[1][2] Its stability is significantly influenced by experimental conditions such as temperature, pH, and the presence of moisture.[3][4] Understanding the primary decomposition pathways is crucial for troubleshooting and prevention.

The two main degradation routes are:

  • Retro-Cyanohydrin Reaction: This is the most common and reversible decomposition pathway. The molecule reverts to its starting materials: 4-methyl-2-pentanone and hydrogen cyanide (HCN).[5] This process is accelerated by heat and, most notably, by basic (alkaline) conditions.[1][4]

  • Hydrolysis of the Nitrile Group: Under either acidic or alkaline conditions, the nitrile functional group can undergo hydrolysis.[6][7] This reaction typically first forms an amide intermediate (2-hydroxy-2,4-dimethylpentanamide), which can then be further hydrolyzed to the corresponding carboxylic acid (2-hydroxy-2,4-dimethylpentanoic acid).[5][8]

Below is a diagram illustrating these decomposition pathways.

main This compound ketone 4-Methyl-2-pentanone + Hydrogen Cyanide (HCN) main->ketone  Retro-Cyanohydrin Reaction (Heat, Base) amide 2-Hydroxy-2,4-dimethylpentanamide main->amide Hydrolysis (Acid or Base) ketone->main Formation acid 2-Hydroxy-2,4-dimethylpentanoic Acid amide->acid Further Hydrolysis

Caption: Primary decomposition pathways for this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling, storage, and use of this compound in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What is the likely cause?

A1: A low yield is most often attributable to the decomposition of the cyanohydrin via the retro-cyanohydrin reaction, shifting the equilibrium back to the starting materials.[2][5] Several factors can trigger this decomposition during your experiment or workup.

Causality Checklist:

  • Elevated Temperature: Cyanohydrin decomposition is accelerated by heat.[3][4] Reactions run at high temperatures or distillations performed without careful temperature control can lead to significant material loss.[9]

  • Basic pH: The retro-cyanohydrin reaction is strongly catalyzed by bases.[1][10] Even trace amounts of basic impurities or using basic solutions during workup can cause rapid decomposition.

  • Presence of Water: Water can facilitate the decomposition, especially under non-acidic conditions.[4] Using anhydrous solvents and reagents is recommended whenever possible.

Troubleshooting Workflow:

start Low Yield Observed check_temp Review Reaction Temperature start->check_temp check_ph Analyze pH of All Reagents & Solvents start->check_ph check_water Verify Anhydrous Conditions start->check_water high_temp Temperature > 40°C? check_temp->high_temp basic_ph pH > 7? check_ph->basic_ph is_wet Moisture Present? check_water->is_wet sol_temp Action: Lower reaction temperature, use cooling baths. high_temp->sol_temp Yes end_node Yield Improved high_temp->end_node No sol_ph Action: Neutralize or slightly acidify mixture. Use acidic stabilizer (e.g., citric acid). basic_ph->sol_ph Yes basic_ph->end_node No sol_water Action: Use anhydrous solvents. Store under inert atmosphere. is_wet->sol_water Yes is_wet->end_node No sol_temp->end_node sol_ph->end_node sol_water->end_node

Caption: Logical workflow for troubleshooting yield loss.

Q2: What are the optimal conditions for storing this compound to ensure its stability?

A2: Proper storage is critical to prevent degradation over time. The key is to suppress the retro-cyanohydrin equilibrium.

ParameterRecommended ConditionRationale
Temperature Store at 2-8°C.Low temperatures significantly slow the rate of decomposition.[11]
Atmosphere Store under an inert atmosphere (e.g., Nitrogen, Argon).Prevents contact with atmospheric moisture, which can facilitate decomposition.[3]
Container Tightly sealed, opaque container.Prevents moisture ingress and potential light-induced degradation.[11]
pH Neutral to slightly acidic.Basic conditions catalyze decomposition. The addition of a stabilizer is highly recommended.[1][12]

Protocol for Stabilization:

For enhanced stability during long-term storage or distillation, the addition of an acidic stabilizer is an effective industrial practice.[12]

Objective: To stabilize pure this compound.

Materials:

  • This compound

  • Stabilizer: Citric acid or Boric acid[13]

  • Anhydrous solvent (optional, for easier mixing)

Procedure:

  • Based on the weight of your cyanohydrin, calculate the amount of stabilizer to add. A concentration of 0.02% to 1% by weight is generally sufficient.[12]

  • If the cyanohydrin is a solid or highly viscous, you may dissolve it in a minimal amount of a compatible anhydrous solvent.

  • Add the calculated amount of citric acid and/or boric acid to the cyanohydrin.

  • Mix thoroughly until the stabilizer is fully dissolved or homogeneously dispersed.

  • Store the stabilized mixture under the recommended conditions (2-8°C, inert atmosphere).

Note: If water contamination is suspected from the synthesis, using boric anhydride is preferable as it will react with the water to form boric acid, serving a dual purpose.[12]

Q3: I am getting inconsistent results when analyzing my sample by Gas Chromatography (GC). Why?

A3: This is a classic problem when analyzing thermally labile compounds like cyanohydrins. The high temperatures of the GC inlet port can cause on-column decomposition.[5] What you are likely observing is the breakdown of your compound into 4-methyl-2-pentanone and HCN, leading to inaccurate quantification and the appearance of new peaks.[1][4]

Troubleshooting & Best Practices:

  • Lower the Inlet Temperature: Reduce the GC inlet temperature to the lowest possible value that still allows for efficient volatilization of your sample.

  • Use a Cool-on-Column Inlet: This technique introduces the sample directly onto the column at a lower temperature, minimizing thermal stress.[5]

  • Derivatization: Convert the thermally sensitive hydroxyl group into a more stable ether (e.g., a silyl ether) before GC analysis.

  • Switch to HPLC: High-Performance Liquid Chromatography (HPLC) is the preferred method for analyzing cyanohydrins as it is a non-destructive technique performed at or near room temperature.[5]

Analytical TechniqueAdvantages for this CompoundDisadvantages for this Compound
Gas Chromatography (GC) High resolution for volatile impurities.High risk of thermal decomposition , leading to inaccurate results.[5]
High-Performance Liquid Chromatography (HPLC) Analysis at ambient temperature prevents decomposition .[5] Excellent for purity determination.May require a chromophore for sensitive UV detection.

General HPLC Protocol for Purity Analysis:

This is a starting point and may require optimization for your specific system.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (e.g., 60:40 v/v). Adjust the ratio to achieve optimal retention time.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (for the nitrile group).

  • Sample Preparation: Dissolve a known amount of the compound in the mobile phase.

  • Injection Volume: 10 µL.

By implementing these strategies, you can mitigate the decomposition of this compound, leading to more reliable and reproducible experimental results.

References
  • Process for stabilizing cyanohydrins.
  • Biocatalytic hydrolysis of α-hydroxynitriles. ResearchGate. 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids | Request PDF
  • Hydrolysis of nitriles. Save My Exams. Hydroxynitrile - A level Chemistry Revision Notes
  • Process for stabilizing cyanohydrins.
  • Nitriles and hydroxynitriles. CIE A-Level Chemistry. 19.2 Nitriles and hydroxynitriles | CIE A-Level Chemistry
  • Strategies to Control Exothermic Decomposition of Cyanating Reagents. Benchchem.
  • Production of Hydroxynitriles by Reaction of Aldehydes and Ketones with HCN. Sparkl. Revision Notes - Production of Hydroxynitriles by Reaction of Aldehydes and Ketones with HCN
  • Nitriles & Hydroxynitriles Revision Note. Save My Exams. Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note
  • Acetone Cyanohydrin Proposed Acute Exposure Guideline Levels (AEGLs). Regulations.gov. ACETONE CYANOHYDRIN (CAS Reg. No. 75-86-5) PROPOSED ACUTE EXPOSURE GUIDELINE LEVELS (AEGLs)
  • Acetone Cyanohydrin Acute Exposure Guideline Levels. National Center for Biotechnology Information. Acetone Cyanohydrin Acute Exposure Guideline Levels
  • Cyanohydrin Formation. OrgoSolver. Cyanohydrin Formation: Aldehydes/Ketones + HCN (NaCN/KCN + acid)
  • Process for production of cyanohydrin compound.
  • Material Safety Data Sheet. Alfa Aesar.
  • Decomposition of 2-Hydroxy-2-methylbutanenitrile and its prevention. Benchchem. Decomposition of 2-Hydroxy-2-methylbutanenitrile and its prevention

Sources

Technical Support Center: Synthesis of 2-Hydroxy-2,4-dimethylpentanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-hydroxy-2,4-dimethylpentanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure a successful and efficient synthesis. Our focus is on preventing common side reactions and optimizing your reaction conditions for a high-yield, high-purity product.

I. Understanding the Synthesis: The Cyanohydrin Reaction

The synthesis of this compound is a classic example of a cyanohydrin formation reaction. This nucleophilic addition involves the reaction of a ketone, in this case, 4-methyl-2-pentanone, with a cyanide source, typically hydrogen cyanide (HCN) generated in situ from a salt like sodium cyanide (NaCN) or potassium cyanide (KCN). The reaction is reversible and is catalyzed by a base.

A critical aspect of this synthesis is the careful control of reaction conditions to favor the formation of the desired cyanohydrin product while minimizing side reactions and the reverse reaction.

II. Troubleshooting Guide: Preventing and Resolving Side Reactions

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Question 1: My reaction yield is low, and I've isolated unreacted 4-methyl-2-pentanone. What could be the cause?

Answer:

Low conversion of the starting material is a frequent issue and can be attributed to several factors related to the reversible nature of the cyanohydrin reaction and suboptimal reaction conditions.

  • Suboptimal pH: The cyanohydrin formation is base-catalyzed, but the product is most stable in slightly acidic conditions. If the pH is too low, the concentration of the nucleophilic cyanide ion (CN⁻) will be insufficient to drive the reaction forward. Conversely, if the pH is too high (alkaline), the equilibrium will shift, favoring the decomposition of the cyanohydrin back to the starting ketone and cyanide. The optimal pH for this reaction is generally in the range of 4-5.

  • Inadequate Temperature Control: The formation of cyanohydrins is an exothermic process. If the temperature is not adequately controlled and is allowed to rise, the equilibrium will shift towards the reactants, leading to a lower yield of the desired product. It is crucial to maintain a low temperature, typically between 0-10°C, throughout the reaction.

  • Insufficient Reaction Time: While the reaction is generally fast, it still requires sufficient time to reach equilibrium. Ensure the reaction is stirred at the optimal temperature for a sufficient duration. Progress can be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Steric Hindrance: 4-methyl-2-pentanone is a sterically hindered ketone compared to simpler ketones like acetone. This steric bulk can slow down the rate of nucleophilic attack by the cyanide ion, requiring more optimized conditions to achieve a good yield.

Question 2: I've observed the formation of a viscous, oily byproduct that is difficult to separate from my desired product. What is it and how can I prevent it?

Answer:

The formation of a viscous, oily byproduct is likely due to the aldol condensation of the starting material, 4-methyl-2-pentanone. This is a common side reaction for ketones with α-hydrogens under basic conditions.

  • Mechanism of Aldol Condensation: In the presence of a base, 4-methyl-2-pentanone can be deprotonated at the α-carbon to form an enolate. This enolate can then act as a nucleophile and attack the carbonyl carbon of another molecule of 4-methyl-2-pentanone, leading to the formation of a β-hydroxy ketone, in this case, 4-hydroxy-2,4,6-trimethyl-3-heptanone. This initial aldol adduct can then undergo dehydration to form an α,β-unsaturated ketone.

  • Prevention Strategies:

    • Strict pH Control: Maintaining the pH in the slightly acidic range of 4-5 is the most effective way to minimize the base-catalyzed aldol condensation.

    • Low Temperature: Running the reaction at a low temperature (0-10°C) not only favors the cyanohydrin formation but also significantly slows down the rate of the aldol condensation.

    • Slow Reagent Addition: The slow, dropwise addition of the acid to the mixture of the ketone and cyanide salt helps to maintain a localized low concentration of base, further suppressing the aldol reaction.

Question 3: My purified product seems to be degrading over time, and I notice the characteristic smell of my starting ketone. Why is this happening?

Answer:

The degradation of your purified this compound is due to the retro-cyanohydrin reaction , where the molecule reverts to 4-methyl-2-pentanone and hydrogen cyanide.

  • Causes of Decomposition:

    • Residual Base or Acid: Traces of base or strong acid in the purified product can catalyze its decomposition. Ensure the workup procedure effectively neutralizes the reaction mixture and that all acidic or basic residues are removed during purification.

    • Elevated Storage Temperature: Storing the product at room temperature or higher can promote the reverse reaction. It is recommended to store the purified cyanohydrin at a low temperature, preferably in a refrigerator.

    • Presence of Water: While the cyanohydrin is relatively stable in neutral water, the presence of even slightly basic or acidic impurities in the water can accelerate decomposition. Ensure the product is stored in an anhydrous environment.

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended source of cyanide for this synthesis?

A1: Due to the extreme toxicity of hydrogen cyanide gas, it is highly recommended to generate it in situ. This is typically achieved by using a stable cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), and slowly adding a mineral acid, like sulfuric acid, to the reaction mixture. This method allows for better control over the generation of HCN and minimizes the risk of exposure.

Q2: How can I monitor the progress of the reaction?

A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC analysis, you can spot the reaction mixture alongside the starting material (4-methyl-2-pentanone) on a silica gel plate and elute with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate the progress of the reaction. GC analysis can provide a more quantitative measure of the conversion of the starting material to the product.

Q3: What is the best method for purifying the crude product?

A3: The most common and effective method for purifying this compound is vacuum distillation . This technique allows for the separation of the desired product from non-volatile impurities and any high-boiling byproducts, such as the aldol condensation products. It is crucial to perform the distillation under reduced pressure to avoid the high temperatures that could lead to the decomposition of the cyanohydrin.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: YES, ABSOLUTELY. This synthesis involves the use of highly toxic cyanide compounds. It is imperative to perform this reaction in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. Have a cyanide antidote kit readily available and ensure you are trained in its use. All waste containing cyanide must be quenched and disposed of according to your institution's hazardous waste protocols.

IV. Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions must be strictly followed.

Materials and Reagents:

  • 4-Methyl-2-pentanone

  • Sodium cyanide (NaCN)

  • Sulfuric acid (H₂SO₄), concentrated

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 4-methyl-2-pentanone (1 equivalent) and a solution of sodium cyanide (1.1 equivalents) in deionized water.

  • Cooling: Cool the mixture to 0-5°C using an ice-water bath with constant stirring.

  • Acid Addition: Slowly add a pre-cooled solution of sulfuric acid (0.5 equivalents in water) dropwise from the dropping funnel over a period of 1-2 hours. Crucially, maintain the internal temperature of the reaction mixture below 10°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-5°C for an additional 2-4 hours. Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Workup - Neutralization: Once the reaction is complete, carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Workup - Washing and Drying: Combine the organic extracts and wash them sequentially with deionized water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator at low temperature.

  • Purification: Purify the crude product by vacuum distillation. Collect the fraction corresponding to this compound.

V. Data Summary Table

ParameterRecommended Value/RangeRationale
Molar Ratio (Ketone:Cyanide) 1 : 1.1-1.2A slight excess of cyanide helps to drive the equilibrium towards the product.
Reaction Temperature 0 - 10°CMinimizes the retro-cyanohydrin reaction and aldol condensation.
pH 4 - 5Optimal for reaction rate and product stability.
Reaction Time 2 - 6 hoursDependent on scale and specific conditions; monitor for completion.
Purification Method Vacuum DistillationEffective for removing non-volatile and high-boiling impurities.
Expected Yield 70 - 85%Yields can vary based on the strict control of reaction parameters.

VI. Visualizing Reaction Pathways

To better understand the desired reaction and potential side reactions, the following diagrams illustrate the chemical transformations.

reaction_pathway cluster_main Main Reaction Pathway cluster_side Side Reaction: Aldol Condensation 4-Methyl-2-pentanone 4-Methyl-2-pentanone Tetrahedral Intermediate Tetrahedral Intermediate 4-Methyl-2-pentanone->Tetrahedral Intermediate + CN⁻ (pH 4-5) This compound This compound Tetrahedral Intermediate->this compound + H⁺ 4-Methyl-2-pentanone_side 4-Methyl-2-pentanone Enolate Enolate 4-Methyl-2-pentanone_side->Enolate + Base (High pH) Aldol Adduct Aldol Adduct Enolate->Aldol Adduct + 4-Methyl-2-pentanone

Caption: Main reaction vs. Aldol side reaction.

troubleshooting_flowchart Start Low Yield of Product Check_pH Is pH between 4-5? Start->Check_pH Adjust_pH Adjust pH carefully with dilute acid/base Check_pH->Adjust_pH No Check_Temp Was temperature kept below 10°C? Check_pH->Check_Temp Yes Adjust_pH->Check_Temp Improve_Cooling Improve cooling efficiency (ice/salt bath) Check_Temp->Improve_Cooling No Check_Time Was reaction time sufficient? Check_Temp->Check_Time Yes Improve_Cooling->Check_Time Increase_Time Increase reaction time and monitor Check_Time->Increase_Time No Check_Byproduct Is a viscous byproduct present? Check_Time->Check_Byproduct Yes Increase_Time->Check_Byproduct Aldol_Condensation Likely Aldol Condensation. Lower pH and temperature. Check_Byproduct->Aldol_Condensation Yes Success Improved Yield Check_Byproduct->Success No Aldol_Condensation->Success

Technical Support Center: Troubleshooting Low Yield in Cyanohydrin Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cyanohydrin synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with cyanohydrin formation. Here, we address common issues leading to low yields through a structured question-and-answer format, providing in-depth explanations, diagnostic procedures, and validated protocols to get your synthesis back on track.

Frequently Asked Questions (FAQs) - The First Line of Defense

Q1: My cyanohydrin formation reaction is resulting in a very low yield. What are the most common initial factors I should investigate?

Low yield in cyanohydrin formation is a frequent issue that can often be traced back to fundamental reaction parameters. The reaction is a nucleophilic addition of a cyanide anion to a carbonyl compound (aldehyde or ketone), and it exists in equilibrium.[1][2] Several factors can disrupt this delicate balance:

  • pH of the Reaction Medium: The concentration of the reactive cyanide nucleophile (CN⁻) is highly pH-dependent. Hydrogen cyanide (HCN) is a weak acid (pKa ≈ 9.2), meaning that in acidic conditions, the equilibrium favors the unreactive HCN form.[3][4] Conversely, strongly basic conditions can promote side reactions or decomposition of the cyanohydrin product.[5]

  • Purity of Reagents and Solvents: Water content can be particularly detrimental, as it can lead to the decomposition of some cyanohydrins, like acetone cyanohydrin.[6][7] Impurities in the aldehyde or ketone starting material can also interfere with the reaction.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also shift the equilibrium back towards the starting materials, as the formation is often weakly exothermic.[3][8] Elevated temperatures can also accelerate decomposition.[8]

  • Nature of the Carbonyl Substrate: Steric hindrance around the carbonyl group can significantly slow down the reaction or shift the equilibrium to favor the reactants. Aldehydes are generally more reactive and give better yields than ketones.[3][9]

Q2: How does the choice of cyanide source impact the reaction yield?

The source of the cyanide anion is a critical experimental choice. The most common sources are hydrogen cyanide (HCN), alkali metal cyanides (NaCN, KCN), and silylated cyanides (like trimethylsilyl cyanide, TMSCN).[1][10]

  • Hydrogen Cyanide (HCN): While a direct reagent, it is a highly toxic and volatile gas, making it hazardous to handle.[3] Its effectiveness is highly dependent on a basic catalyst to generate the necessary CN⁻ nucleophile.[3][4]

  • Alkali Metal Cyanides (NaCN, KCN): These salts are easier to handle than HCN and provide a direct source of the cyanide anion.[5] Often, they are used in conjunction with a proton source (like a weak acid) to generate HCN in situ, maintaining an optimal pH for the reaction.[3][4] Using a salt can often lead to better yields compared to starting with HCN.[5]

  • Trimethylsilyl Cyanide (TMSCN): This reagent is often used in modern organic synthesis, particularly for asymmetric reactions.[11][12] It reacts with carbonyls, often activated by a Lewis acid catalyst, to form a silylated cyanohydrin intermediate. This method can be advantageous as it often proceeds under milder conditions and can offer higher yields for less reactive substrates.[10]

In-Depth Troubleshooting Guides

Issue 1: Reaction Stalls or Proceeds Very Slowly

Q: I've set up my reaction, but analysis shows minimal product formation even after an extended period. What's causing this and how can I fix it?

A stalled or sluggish reaction is typically indicative of insufficient nucleophile concentration or a deactivated electrophile (the carbonyl compound).

Causality and Diagnosis:

The primary culprit is often a sub-optimal pH. If the medium is too acidic, the concentration of the cyanide anion (CN⁻) will be too low for the reaction to proceed at a reasonable rate.[3] The mechanism relies on the nucleophilic attack of CN⁻ on the carbonyl carbon.[3][13]

To diagnose this, carefully measure the pH of your reaction mixture. If you are generating HCN in situ from a cyanide salt and an acid, ensure the amount of acid is not in stoichiometric excess, which would consume all the cyanide ions.[3]

Troubleshooting Protocol:

  • pH Adjustment:

    • If the pH is too low (typically below 8 for standard reactions), consider adding a small amount of a non-nucleophilic base to increase the concentration of CN⁻.

    • For enzyme-catalyzed reactions, such as those using hydroxynitrile lyases (HNLs), the optimal pH is often lower (around 5-6) to suppress the non-catalyzed background reaction.[9][14] In this case, ensure your buffer is correctly prepared and at the optimal pH for the specific enzyme.

  • Catalyst Introduction:

    • For less reactive ketones, the addition of a Lewis acid catalyst can help to activate the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack.[12]

    • In the case of TMSCN, ensure your Lewis acid catalyst is active and present in the correct loading.

Issue 2: Low Yield Due to Suspected Product Decomposition

Q: I observe initial product formation, but the yield decreases over time, or I see byproducts. What could be causing my cyanohydrin to decompose?

Cyanohydrin formation is a reversible reaction, and the product can be unstable under certain conditions, leading to decomposition back to the starting carbonyl compound and cyanide.[2][5]

Causality and Diagnosis:

  • Basic Conditions: In the presence of a strong base, the hydroxyl group of the cyanohydrin can be deprotonated. The resulting alkoxide can then eliminate the cyanide anion, which is a relatively good leaving group.[5][15]

  • Thermal Instability: Many cyanohydrins are thermally labile and can decompose at elevated temperatures.[8] This is particularly true for acetone cyanohydrin, which readily decomposes in the presence of water and heat.[6]

  • Acidic Instability: Strong acids can also catalyze the decomposition of cyanohydrins, particularly at higher temperatures.[8]

Troubleshooting Workflow:

G start Low Yield with Suspected Decomposition check_ph Measure Reaction pH start->check_ph check_temp Monitor Reaction Temperature start->check_temp analyze_byproducts Analyze Byproducts (e.g., via GC-MS, NMR) start->analyze_byproducts ph_high pH > 10? check_ph->ph_high temp_high Temp > 40°C? check_temp->temp_high byproducts_present Carbonyl starting material re-forming? analyze_byproducts->byproducts_present neutralize Action: Neutralize to pH 7-8 or slightly acidic for workup ph_high->neutralize Yes lower_temp Action: Run reaction at lower temperature (e.g., 0-25°C) temp_high->lower_temp Yes trap_product Action: In-situ protection of hydroxyl group (e.g., acetylation) byproducts_present->trap_product Yes isolate_quickly Action: Isolate product promptly after reaction completion byproducts_present->isolate_quickly Yes

Caption: Troubleshooting workflow for cyanohydrin decomposition.

Preventative Measures:

  • Temperature Control: Maintain the reaction at a controlled, lower temperature (e.g., 0 °C to room temperature).

  • pH Management: Avoid strongly basic conditions. If a base is required to generate the nucleophile, use it in catalytic amounts. For workup, neutralize the reaction mixture carefully.

  • In Situ Protection: For particularly unstable cyanohydrins, an effective strategy is to protect the hydroxyl group as soon as it is formed. This can be achieved by adding an acylating agent (like acetic anhydride) to the reaction mixture, which converts the cyanohydrin to a more stable ester derivative.[9]

Issue 3: Unfavorable Equilibrium for Ketones

Q: I am attempting to form a cyanohydrin from a sterically hindered ketone, and the equilibrium seems to strongly favor the starting materials. How can I drive the reaction forward?

The equilibrium for cyanohydrin formation is less favorable for ketones compared to aldehydes due to steric hindrance and electronic effects.[9]

Driving the Equilibrium:

StrategyPrincipleExperimental Protocol
Increase Cyanide Concentration Le Châtelier's Principle: Increasing the concentration of a reactant will shift the equilibrium towards the products.Use a molar excess of the cyanide source (e.g., 1.5-2.0 equivalents of NaCN or KCN). Be mindful of safety and waste disposal when using excess cyanide.
Use a Silylated Cyanide Reagent Trapping the product: The formation of a stable O-silylated ether product makes the reaction effectively irreversible.[11]Use trimethylsilyl cyanide (TMSCN) with a catalytic amount of a Lewis acid (e.g., ZnI₂, In(OTf)₃) or a Lewis base. The reaction is typically run in an aprotic solvent like dichloromethane.
In Situ Product Removal Le Châtelier's Principle: Removing the product as it is formed will drive the reaction to completion.This can be achieved through crystallization if the product is a solid, or by using a biphasic system where the product is selectively extracted into an organic phase.[9]
Lower Temperature Thermodynamic Control: If the reaction is exothermic, lowering the temperature will favor the product side of the equilibrium.[9]Run the reaction at 0 °C or even lower temperatures, although this may decrease the reaction rate.

Reaction Mechanism Visualization:

G cluster_0 Reversible Cyanohydrin Formation cluster_1 Irreversible Silylcyanation Ketone R₂C=O (Ketone) Alkoxide R₂C(O⁻)CN (Alkoxide Intermediate) Ketone->Alkoxide + ⁻CN Cyanide ⁻CN (Cyanide) Alkoxide->Ketone - ⁻CN (Reversible) Cyanohydrin R₂C(OH)CN (Cyanohydrin) Alkoxide->Cyanohydrin + H⁺ HCN HCN Cyanohydrin->Alkoxide - H⁺ Ketone_TMS R₂C=O (Ketone) Silyl_Ether R₂C(OTMS)CN (Silyl Ether Product) Ketone_TMS->Silyl_Ether + TMS-CN TMSCN TMS-CN Lewis_Acid Lewis Acid (Catalyst) Lewis_Acid->Ketone_TMS Activates

Caption: Comparison of reversible and irreversible cyanohydrin formation pathways.

References

  • Danda, H., et al. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry.
  • Organic Chemistry Class Notes. (n.d.). Nucleophilic Addition of HCN: Cyanohydrin Formation.
  • Chemistry LibreTexts. (2021). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation.
  • Chemistry Steps. (n.d.). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation.
  • Wikipedia. (n.d.). Cyanohydrin reaction.
  • Taylor & Francis. (n.d.). Cyanohydrins – Knowledge and References.
  • North, M. (2003). Synthesis and Applications of Non-Racemic Cyanohydrins. ResearchGate.
  • Royal Society of Chemistry. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry.
  • National Center for Biotechnology Information. (n.d.). Acetone Cyanohydrin Acute Exposure Guideline Levels.
  • Organic Chemistry Tutor. (2022). Cyanohydrin Formation and Reactions. YouTube.
  • Organic Chemistry Portal. (n.d.). Cyanohydrin synthesis by Cyanation or Cyanosilylation.
  • PubMed. (2008). Hydroxynitrile Lyase Catalyzed Cyanohydrin Synthesis at High pH-values.
  • Google Patents. (n.d.). US7582790B2 - Process for chemical reactions involving cyanohydrins.
  • Diva-portal.org. (n.d.). New Methods for Chiral Cyanohydrin Synthesis.
  • Chemistry LibreTexts. (2021). Cyanohydrins.
  • ResearchGate. (2008). Hydroxynitrile lyase catalyzed cyanohydrin synthesis at high pH-values.
  • OrgoSolver. (n.d.). Cyanohydrin Formation: Aldehydes/Ketones + HCN (NaCN/KCN + acid).
  • PubMed. (1981). Studies on the kinetics of cyanohydrin synthesis and cleavage by the the flavoenzyme oxynitrilase.
  • ResearchGate. (n.d.). (A) Equilibrium constants for traditional cyanohydrin synthesis with...
  • Chemistry LibreTexts. (2021). 5.7: Nucleophilic Addition of HCN - Cyanohydrin Formation.
  • Master Organic Chemistry. (n.d.). Formation of Cyanohydrins from ketones and aldehydes.

Sources

Technical Support Center: Stability of 2-Hydroxy-2,4-dimethylpentanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and practical troubleshooting advice on the critical factor governing the stability of 2-Hydroxy-2,4-dimethylpentanenitrile: pH . As a cyanohydrin derived from 4-methyl-2-pentanone, its stability is intrinsically linked to the equilibrium of its formation, which is highly sensitive to the acidic or basic nature of its environment. Understanding and controlling pH is paramount to ensure experimental success, analytical accuracy, and the overall integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: How does pH fundamentally affect the stability of this compound?

A1: The stability of this compound is dictated by a reversible chemical equilibrium. The compound is formed by the nucleophilic addition of a cyanide ion to the carbonyl carbon of 4-methyl-2-pentanone. This reaction, known as the cyanohydrin reaction, is reversible and its equilibrium position is highly dependent on pH.[1][2][3]

  • Under Acidic to Neutral Conditions (pH < 7): The equilibrium favors the formation and stability of the cyanohydrin. The presence of protons (H+) helps to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and driving the reaction forward. More importantly, it prevents the accumulation of base, which catalyzes the reverse reaction. For optimal stability during storage and in non-reactive solutions, a slightly acidic environment (pH 4-5) is recommended.[4][5]

  • Under Basic (Alkaline) Conditions (pH > 7): The equilibrium shifts significantly, favoring the decomposition of the cyanohydrin back into its starting materials: 4-methyl-2-pentanone and hydrogen cyanide (HCN) or the cyanide ion (CN-).[2][6] The hydroxide ions (OH-) in a basic solution deprotonate the hydroxyl group of the cyanohydrin, forming an unstable alkoxide intermediate. This intermediate readily eliminates the cyanide ion to reform the stable ketone carbonyl group.[2] This process is known as a retro-cyanohydrin reaction. The rate of this decomposition increases as the pH becomes more alkaline.[6][7]

Q2: What are the primary decomposition products I should be aware of?

A2: The primary and most immediate decomposition pathway is the retro-cyanohydrin reaction, which yields 4-methyl-2-pentanone and hydrogen cyanide (HCN) .[8]

It is critical to recognize that hydrogen cyanide is an extremely toxic and volatile gas.[6][9] Any handling of this compound under basic conditions, or even neutral aqueous conditions over time, must be performed in a well-ventilated fume hood with appropriate safety precautions in place.[9][10]

Under prolonged exposure to strong acidic or basic conditions, the nitrile group itself can undergo hydrolysis. This is typically a slower process but can lead to the formation of 2-hydroxy-2,4-dimethylpentanamide and subsequently 2-hydroxy-2,4-dimethylpentanoic acid .[8]

Cyanohydrin This compound Ketone 4-Methyl-2-pentanone Cyanohydrin->Ketone Reversible Decomposition HCN Hydrogen Cyanide (HCN) Cyanohydrin->HCN Hydrolysis_Products Hydrolysis Products (Amide, Carboxylic Acid) Cyanohydrin->Hydrolysis_Products Slower Hydrolysis (Strong Acid/Base) Acid Acidic Conditions (H+) Acid->Cyanohydrin Favors Stability Base Basic Conditions (OH-) Base->Ketone Promotes Decomposition

Caption: pH-dependent equilibrium of this compound.

Troubleshooting Guide

Q3: I'm observing significant yield loss during my aqueous workup. Could pH be the cause?

A3: Absolutely. This is a classic issue when working with cyanohydrins. If your aqueous workup involves a basic wash (e.g., with sodium bicarbonate or carbonate solution) without subsequent and immediate neutralization or extraction, you are likely inducing decomposition.

Troubleshooting Workflow:

  • Measure pH: During your workup, use pH paper or a calibrated pH meter to check the pH of the aqueous layer after each step.

  • Avoid Basic Washes: If possible, modify your procedure to avoid basic washes altogether. Consider alternative purification methods if impurities are the concern.

  • Neutralize and Extract Quickly: If a basic wash is unavoidable, immediately follow it with a wash using a weakly acidic solution (e.g., dilute citric acid or ammonium chloride) to bring the pH back to a neutral or slightly acidic state before extraction. Do not let the compound sit in a basic aqueous solution.

  • Lower Temperature: Perform the workup at a reduced temperature (e.g., in an ice bath). Lower temperatures slow the rate of decomposition.[8]

start Low Yield or Compound Loss Observed check_ph Is the reaction or workup an aqueous solution at pH > 7? start->check_ph check_temp Is the process run at elevated temperature? check_ph->check_temp No action_ph Decomposition is likely. ACTION: Maintain pH between 4-6. Use acidic stabilizers. check_ph->action_ph Yes action_temp Decomposition rate is increased. ACTION: Perform process at lower temperature (0-25°C). check_temp->action_temp Yes no_issue pH/Temp are likely not the primary cause. Consider other loss mechanisms. check_temp->no_issue No action_ph->check_temp action_temp->no_issue

Caption: Troubleshooting workflow for addressing yield loss.
Q4: My analytical results are inconsistent, especially with Gas Chromatography (GC). How can pH instability be a factor?

A4: This is a common analytical challenge. Cyanohydrins are thermally labile, and the high temperatures of a standard GC inlet port can cause on-column decomposition back to the parent ketone and HCN.[8] This leads to a smaller peak for your target compound and a new or larger peak for 4-methyl-2-pentanone, resulting in inaccurate quantification.

Troubleshooting Steps:

  • Switch to HPLC: High-Performance Liquid Chromatography (HPLC) is the preferred method for analyzing thermally sensitive compounds like cyanohydrins as it is performed at or near room temperature.[8]

  • Optimize GC Method: If GC must be used:

    • Lower Inlet Temperature: Reduce the injector temperature to the lowest possible value that still allows for efficient volatilization.

    • Use a Cool-on-Column Inlet: This technique introduces the sample directly onto the column without a hot injection port, minimizing thermal stress.[8]

  • Derivatization: Chemically convert the hydroxyl group to a more thermally stable ether or ester (e.g., via silylation with BSTFA) before GC analysis. This prevents the elimination reaction.

Data & Protocols

Quantitative Data: Effect of pH on Cyanohydrin Stability

While specific kinetic data for this compound is not widely published, the stability of the structurally similar acetone cyanohydrin provides a reliable and authoritative model for its behavior. The fundamental chemistry of the α-hydroxynitrile functional group is the same.

pH of 0.1% Aqueous SolutionHalf-life of Acetone CyanohydrinImplication for Stability
2.07,500 hoursVery High Stability
5.03,500 hoursHigh Stability (Optimal for Storage)
6.0350 hoursModerate Stability
7.035 hoursLow Stability
8.03.5 hoursVery Low Stability (Rapid Decomposition)

This data is adapted from studies on acetone cyanohydrin and serves as a strong proxy for the expected behavior of this compound.[8]

Experimental Protocol: pH Stability Assessment via HPLC

This protocol provides a self-validating method to determine the stability of this compound in different buffer solutions.

1. Materials and Equipment:

  • This compound

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Buffer solutions (pH 4, 7, and 9)

  • Class A volumetric flasks and pipettes

  • Autosampler vials

2. Preparation of Standards and Samples:

  • Stock Solution: Accurately prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Calibration Curve: Prepare a series of standards (e.g., 5, 25, 50, 100, 250 µg/mL) by diluting the stock solution with acetonitrile. This is crucial for accurate quantification.

  • Test Samples: In separate vials, add a known volume of the stock solution to each of the pH 4, 7, and 9 buffer solutions to achieve a final concentration of ~100 µg/mL. Prepare in triplicate for each pH.

3. HPLC Method:

  • Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water (adjust as needed for optimal peak shape and retention time).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: ~210 nm (or as determined by a UV scan of the analyte).

  • Injection Volume: 10 µL.

4. Experimental Procedure (Time-Course Study):

  • Immediately after preparing the test samples (T=0), inject the calibration standards to establish the standard curve.

  • Inject each of the pH 4, 7, and 9 samples. This is your baseline measurement.

  • Store the sample vials at a constant, controlled temperature (e.g., 25°C).

  • Inject the samples again at predetermined time points (e.g., T=1, 4, 8, 24 hours).

  • Data Analysis: Using the calibration curve, quantify the concentration of this compound remaining in each sample at each time point. Plot concentration vs. time for each pH to determine the rate of degradation. A significant decrease in the peak area for the analyte, especially at pH 7 and 9, indicates instability. You may also see a corresponding increase in the peak for 4-methyl-2-pentanone if it is detectable under your conditions.

References

  • Santa Cruz Biotechnology. (n.d.). Acetone cyanohydrin.
  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). ACETONE CYANOHYDRIN, STABILIZED. CAMEO Chemicals.
  • ChemicalBook. (n.d.). Acetone cyanohydrin CAS#: 75-86-5.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Acetone cyanohydrin.
  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards - Acetone cyanohydrin.
  • US Hazmat Rentals. (n.d.). Acetone cyanohydrin Chemical Storage Specifications - (CH3)2C(OH)CN.
  • Benchchem. (n.d.). Technical Support Center: Managing Hazardous Byproducts in Cyanohydrin Synthesis.
  • Benchchem. (n.d.). 2-Hydroxy-2-methylbutanenitrile synthesis and properties.
  • University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information.
  • Chegg.com. (2020, April 1). Solved Consider the two-step synthesis of.
  • Chemistry Steps. (n.d.). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation.
  • Organisation for Economic Co-operation and Development (OECD). (n.d.). 2-HYDROXYPROPANENITRILE CAS N°: 78-97-7.
  • Chemistry LibreTexts. (2025, January 19). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation.
  • University of Pittsburgh. (2015, March 25). Safety Manual EH&S Guideline Number: 04-029 - Subject: CYANIDE STORAGE.
  • Chemical Synthesis Database. (2025, May 20). 3-hydroxy-4,4-dimethylpentanenitrile.
  • Benchchem. (n.d.). Decomposition of 2-Hydroxy-2-methylbutanenitrile and its prevention.
  • The Organic Chemistry Tutor. (2021, February 3). 6: Formation and reactions of cyanohydrins [Video]. YouTube.
  • Chemistry LibreTexts. (2023, January 22). Cyanohydrins.
  • Organic Chemistry with Victor. (2024, January 14). Cyanohydrin Formation and Reactions [Video]. YouTube.

Sources

Thermal decomposition of 2-Hydroxy-2,4-dimethylpentanenitrile in GC analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the gas chromatography (GC) analysis of 2-Hydroxy-2,4-dimethylpentanenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the thermal lability of this compound. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the scientific integrity of your analytical results.

Understanding the Challenge: The Thermal Instability of Cyanohydrins

This compound belongs to the cyanohydrin class of compounds. A key characteristic of cyanohydrins is their thermal instability. When subjected to the high temperatures typically found in a GC inlet, they can undergo a reversible retro-Strecker reaction, decomposing back to the parent ketone (4-methyl-2-pentanone) and hydrogen cyanide (HCN).[1][2] This decomposition leads to inaccurate quantification, ghost peaks, and a general lack of reproducibility in your analytical method.

Frequently Asked Questions (FAQs)

Q1: I am injecting my sample of this compound and I see a large peak for 4-methyl-2-pentanone that I don't expect. What is happening?

A1: You are likely observing the thermal decomposition of your analyte in the hot GC inlet. The high temperature of the inlet provides the energy for the this compound to break down into 4-methyl-2-pentanone and hydrogen cyanide.[1][2] The presence of a significant 4-methyl-2-pentanone peak that is not present in an analysis of the same sample by a lower-temperature technique like HPLC is a strong indicator of thermal decomposition within the GC system.

Q2: My peak shape for this compound is tailing. What could be the cause?

A2: Peak tailing for a polar compound like this compound can be caused by several factors. One common cause is the interaction of the polar hydroxyl group with active sites in the GC system, such as the inlet liner or the front of the GC column.[3][4] These interactions can be exacerbated if the system is not properly maintained. Another possibility is that you are seeing co-elution with a decomposition product.

Q3: Can I analyze this compound without derivatization?

A3: While it is possible, it is challenging due to the thermal lability of the compound. Direct analysis requires careful optimization of GC conditions to minimize decomposition. The most effective approach for direct analysis is to use a cool on-column (COC) inlet, which introduces the sample directly onto the column at a low temperature, thus avoiding the hot inlet where most decomposition occurs.[1][2][5]

Q4: What are the primary decomposition products I should look for in my chromatogram?

A4: The primary and most predictable decomposition products are 4-methyl-2-pentanone and hydrogen cyanide (HCN) . Due to its high volatility, HCN may be difficult to detect with a standard flame ionization detector (FID) and may appear in the solvent front. A mass spectrometer (MS) detector would be more suitable for its identification. You may also observe other minor degradation products depending on the specific conditions and contaminants in your system.

Troubleshooting Guide: From Problem to Solution

This section provides a structured approach to troubleshooting common issues encountered during the GC analysis of this compound.

Issue 1: Analyte Decomposition (Appearance of 4-methyl-2-pentanone peak)

This is the most common issue. The troubleshooting workflow below will guide you through the steps to mitigate this problem.

A Problem: Significant 4-methyl-2-pentanone peak observed B Step 1: Lower Inlet Temperature A->B F Check for improvement in the ratio of analyte to ketone peak B->F C Step 2: Use a Cool On-Column (COC) Inlet H Is a COC inlet available? C->H D Step 3: Derivatize the Analyte E Solution: Stable analysis of the derivatized analyte D->E G Is decomposition still significant? F->G G->C Yes G->D No H->D No H->E Yes

Figure 1: Troubleshooting workflow for analyte decomposition.

Detailed Steps:

  • Lower the GC Inlet Temperature: High inlet temperatures are the primary driver of decomposition.

    • Action: Reduce the inlet temperature incrementally, for example, from 250 °C down to 150 °C.[3]

    • Rationale: Lowering the thermal energy in the inlet will reduce the rate of the retro-Strecker reaction.

    • Expected Outcome: A decrease in the peak area of 4-methyl-2-pentanone and a corresponding increase in the peak area of this compound.

  • Utilize a Cool On-Column (COC) Inlet: This is the most effective way to analyze thermally labile compounds directly.

    • Action: If available, install and use a COC inlet. The sample is injected directly onto the column at a temperature close to the oven's initial temperature.[1][2][5]

    • Rationale: This technique bypasses the hot inlet, minimizing thermal stress on the analyte.

    • Expected Outcome: Elimination or significant reduction of the 4-methyl-2-pentanone peak.

  • Derivatize the Analyte: If a COC inlet is not available, derivatization is a robust alternative.

    • Action: Convert the thermally labile hydroxyl group into a more stable silyl ether using a silylating agent like BSTFA or MSTFA.[6][7][8]

    • Rationale: The resulting trimethylsilyl (TMS) ether is significantly more volatile and thermally stable, preventing decomposition in the hot inlet.

    • Expected Outcome: A single, sharp peak for the derivatized analyte with no significant 4-methyl-2-pentanone peak.

Issue 2: Peak Tailing

Peak tailing can compromise resolution and integration accuracy.

A Problem: Tailing peak for this compound B Step 1: Perform Inlet Maintenance A->B G Is tailing still present? B->G C Step 2: Trim the GC Column H Is tailing still present? C->H D Step 3: Use a Deactivated Inlet Liner I Is tailing still present? D->I E Step 4: Consider Derivatization F Solution: Improved peak shape E->F G->C Yes G->F No H->D Yes H->F No I->E Yes I->F No

Figure 2: Troubleshooting workflow for peak tailing.

Detailed Steps:

  • Perform Inlet Maintenance: Active sites can develop in a dirty inlet.

    • Action: Replace the inlet liner, septum, and gold seal.[3][9]

    • Rationale: A clean and inert flow path is crucial for preventing interactions with the polar analyte.

  • Trim the GC Column: The front end of the column can become contaminated or active over time.

    • Action: Trim 10-15 cm from the inlet end of the column.

    • Rationale: This removes any non-volatile residues and active sites that can cause peak tailing.

  • Use a Deactivated Inlet Liner: Standard glass liners can have active silanol groups.

    • Action: Use a liner that has been deactivated (silanized) to mask active sites.

    • Rationale: A deactivated surface minimizes interactions with the hydroxyl group of the analyte.

  • Derivatization: As with decomposition, derivatization can also solve peak tailing issues.

    • Action: Silylate the analyte using the protocol provided below.

    • Rationale: The non-polar TMS ether will have minimal interaction with active sites in the system, resulting in a symmetrical peak shape.[6][7][8]

Experimental Protocols

Protocol 1: Silylation of this compound for GC-MS Analysis

This protocol describes the derivatization of the hydroxyl group to a more thermally stable trimethylsilyl (TMS) ether using Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Materials:

  • Sample containing this compound

  • Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Anhydrous pyridine (optional, as a catalyst for hindered hydroxyls)

  • A suitable aprotic solvent (e.g., acetonitrile, dichloromethane)

  • GC vials with caps

  • Heating block or oven

Procedure:

  • Sample Preparation:

    • If your sample is in an aqueous solution, it must be dried completely as water will react with the silylating reagent.[4][6] This can be achieved by evaporation under a stream of nitrogen or by lyophilization.

    • Dissolve the dry sample in a small volume of an aprotic solvent in a GC vial.

  • Derivatization Reaction:

    • Add the silylating reagent (BSTFA + 1% TMCS) to the sample. A general rule is to use a 2:1 molar excess of the silylating reagent to the analyte.[6] For a typical sample of 1 mg, adding 100 µL of BSTFA is a good starting point.[5]

    • If the hydroxyl group is sterically hindered, adding a small amount of pyridine (e.g., 25 µL) can catalyze the reaction.

    • Cap the vial tightly and vortex for 10-15 seconds.

  • Reaction Incubation:

    • Heat the vial at 60-70 °C for 30 minutes in a heating block or oven.[5] This ensures the reaction goes to completion.

  • Analysis:

    • Cool the vial to room temperature.

    • Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.

Troubleshooting Silylation:

  • Incomplete Derivatization: If you still see the underivatized peak, ensure your sample and solvent are completely dry. Increase the reaction time or temperature, or increase the excess of the silylating reagent.

  • Reagent Peaks: You will likely see peaks from the silylating reagent and its byproducts in your chromatogram. This is normal.

Protocol 2: Recommended GC Method Parameters

The following table provides a starting point for your GC method development for both the underivatized (with COC inlet) and derivatized analyte.

ParameterUnderivatized (COC Inlet)Derivatized (Split/Splitless Inlet)
Inlet Type Cool On-ColumnSplit/Splitless
Inlet Temperature Track Oven Temperature250 °C (can be optimized)
Injection Volume 1 µL1 µL
Column Mid-polarity (e.g., 5% Phenyl Methylpolysiloxane)Mid-polarity (e.g., 5% Phenyl Methylpolysiloxane)
Carrier Gas Helium or HydrogenHelium or Hydrogen
Flow Rate 1-2 mL/min1-2 mL/min
Oven Program 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min80 °C (hold 2 min), ramp to 280 °C at 15 °C/min
Detector MS or FIDMS or FID

References

  • Agilent Technologies. (n.d.). Cool on-column GC inlet, minimize thermal degradation.
  • Sessions, A. L. (2009). Preparation of TMS Derivatives for GC/MS. CalTech GPS.
  • Scribd. (n.d.). Appendix G - Derivatization in GC MS.
  • PubChem. (n.d.). Acetone Cyanohydrin.
  • Regulations.gov. (n.d.). ACETONE CYANOHYDRIN (CAS Reg. No. 75-86-5) PROPOSED ACUTE EXPOSURE GUIDELINE LEVELS (AEGLs).
  • Agilent Technologies. (n.d.). GC Inlets An Introduction.
  • Bibel, M. (2022, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation [Video]. YouTube.
  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE.
  • Element Lab Solutions. (n.d.). GC Diagnostic Skills I | Peak Tailing.
  • Separation Science. (2023, March 6). Fixing GC Peak Tailing for Cleaner Results.
  • Phenomenex Blog. (2021, February 17). Derivatization in Gas Chromatography (GC) Explained.
  • Chromatography Forum. (2014, October 8). Why do my silylations always fail?
  • Gelest. (n.d.). General Silylation Procedures.
  • Agilent Technologies. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks.

Sources

Common impurities in 2-Hydroxy-2,4-dimethylpentanenitrile and their removal

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions regarding the common impurities in 2-Hydroxy-2,4-dimethylpentanenitrile and their effective removal. The information herein is synthesized from established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

Frequently Asked Questions (FAQs)

Impurity Identification and Origin

Q1: What are the most common impurities I should expect in my crude this compound?

The primary impurities in crude this compound typically originate from the starting materials, side reactions during synthesis, or subsequent degradation. These can be broadly categorized as:

  • Unreacted Starting Materials: The most common of these is the parent ketone, 4-methyl-2-pentanone (also known as methyl isobutyl ketone), and any residual cyanide source (e.g., hydrogen cyanide, sodium cyanide, potassium cyanide).

  • Synthesis-Related Byproducts: These are substances formed from side reactions of the starting materials or intermediates. For instance, if acetone is present as an impurity in the 4-methyl-2-pentanone, you may find traces of acetone cyanohydrin.

  • Degradation Products: Alpha-hydroxynitriles like this compound are susceptible to degradation. The most common degradation pathway is the reverse of its formation, leading back to 4-methyl-2-pentanone and hydrogen cyanide, particularly when exposed to heat or basic conditions.[1] Another significant degradation product is the hydrolysis of the nitrile group to form 2-hydroxy-2,4-dimethylpentanoic acid.[2][3][4]

  • Residual Solvents and Water: Solvents used during the synthesis and work-up (e.g., diethyl ether, methylene chloride) and water can remain in the crude product. Water, in particular, can facilitate the hydrolysis of the nitrile.

Q2: How is 2-hydroxy-2,4-dimethylpentanoic acid formed, and how can I minimize its presence?

2-hydroxy-2,4-dimethylpentanoic acid is the product of the hydrolysis of the nitrile functional group in this compound.[2][3][4] This reaction can occur under both acidic and alkaline conditions, especially when water is present and the mixture is heated.[3][5]

To minimize its formation:

  • Ensure Anhydrous Conditions: Use dry solvents and reagents during the synthesis and work-up.

  • Control pH: The cyanohydrin is generally more stable under slightly acidic conditions. During work-up, acidification is often used to stabilize the product before isolation.[6]

  • Low-Temperature Processing: Perform the reaction and subsequent purification steps at the lowest practical temperatures to reduce the rate of hydrolysis and other degradation reactions.

  • Prompt Extraction and Distillation: Do not let the crude product sit for extended periods, especially in aqueous or alkaline conditions, before extraction and purification.[1]

Troubleshooting Purification

Q3: I performed a vacuum distillation of my crude product, but I still see the starting ketone in the final product. How can I improve the separation?

The presence of residual 4-methyl-2-pentanone after vacuum distillation suggests that the separation efficiency was insufficient. Here are several factors to consider and steps to improve the purification:

  • Fractional Distillation: A simple distillation may not be adequate if the boiling points of your product and the impurity are relatively close. Employing a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser will increase the number of theoretical plates and enhance separation.[7]

  • Optimize Vacuum Pressure: The boiling points of both the product and the impurity are dependent on the pressure. Adjusting the vacuum level can sometimes increase the boiling point difference, leading to better separation. A lower pressure will decrease the boiling points of both, which can also be beneficial in preventing thermal degradation of the product.

  • Control the Distillation Rate: A slow and steady distillation rate is crucial for achieving good separation. Distilling too quickly will not allow for proper equilibration in the fractionating column, leading to co-distillation of impurities.

  • Careful Fraction Collection: Collect the distillate in several fractions. The first fraction will likely be enriched in lower-boiling impurities like residual solvents and the starting ketone. The main fraction should be collected at a stable temperature corresponding to the boiling point of the pure product.

Table 1: Comparison of Purification Techniques

ParameterFractional Distillation (Reduced Pressure)Recrystallization
Principle Separation based on differences in boiling points.Separation based on differences in solubility in a specific solvent system at varying temperatures.
Typical Purity Achieved Good to High (95-99%)[7]Very High (>99%)
Typical Yield 75-90%[7]60-85%
Throughput Moderate to HighLow to Moderate
Best For Removing Volatile impurities (e.g., residual 4-methyl-2-pentanone, low-boiling byproducts) and non-volatile impurities (e.g., salts).Impurities with different solubility profiles than the target compound.

Q4: My final product has a yellowish tint. What is the cause, and how can I obtain a colorless product?

A yellowish tint in the final product often indicates the presence of degradation products or other high-molecular-weight impurities.

  • Cause: The color can arise from the thermal degradation of the cyanohydrin during distillation if the temperature is too high. It can also be due to residual impurities that are colored or that polymerize upon heating.

  • Removal:

    • Improve Distillation Technique: Use a lower vacuum to reduce the boiling point and minimize thermal stress on the compound. A short-path distillation apparatus can also be beneficial as it minimizes the time the compound spends at high temperatures.

    • Activated Carbon Treatment: Before distillation, you can dissolve the crude product in a suitable organic solvent and treat it with a small amount of activated carbon. The carbon can adsorb colored impurities. After stirring for a short period, the carbon is filtered off, and the solvent is removed before proceeding with the distillation.

    • Recrystallization: If the product is a solid at room temperature or can be induced to crystallize, recrystallization is an excellent method for removing colored impurities and achieving high purity.[2]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation under Reduced Pressure

This protocol is adapted from established procedures for similar cyanohydrins and is designed to remove unreacted starting materials and other volatile impurities.[1][7]

  • Work-up of the Crude Reaction Mixture:

    • After the reaction is complete, cool the mixture in an ice bath.

    • Carefully neutralize any excess acid or base. For acidic reaction mixtures, slowly add a saturated solution of sodium bicarbonate until effervescence ceases. For basic mixtures, add a dilute acid like sulfuric acid until the pH is slightly acidic (pH 5-6).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an equal volume of diethyl ether.

    • Combine the organic extracts and wash them with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the bulk of the solvent using a rotary evaporator.

  • Fractional Distillation:

    • Assemble a fractional distillation apparatus for vacuum distillation, including a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a connection to a vacuum pump with a pressure gauge.

    • Transfer the concentrated crude product to the distillation flask and add a few boiling chips.

    • Gradually reduce the pressure to the desired level (e.g., 15-20 mmHg).

    • Slowly heat the distillation flask.

    • Collect a forerun fraction, which will contain any low-boiling impurities.

    • Collect the main fraction at a constant temperature. The boiling point of this compound is expected to be in a similar range to analogous cyanohydrins (e.g., acetone cyanohydrin boils at 78–82 °C/15 mm).[1]

    • Stop the distillation before the flask is completely dry to prevent the formation of non-volatile, potentially unstable residues.

Protocol 2: Identification of Impurities by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[8]

  • Sample Preparation:

    • Prepare a dilute solution of the crude or purified this compound in a suitable volatile solvent like dichloromethane or diethyl ether. A concentration of approximately 1 mg/mL is a good starting point.

    • Prepare standards of expected impurities (e.g., 4-methyl-2-pentanone) in the same solvent for comparison of retention times and mass spectra.

  • GC-MS Analysis:

    • Injector: Use a split/splitless injector, typically in split mode to avoid overloading the column.

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is generally suitable.

    • Oven Program: Start at a low temperature (e.g., 50 °C) to resolve any volatile impurities, then ramp up to a higher temperature (e.g., 250 °C) to elute the main component and any higher-boiling impurities.

    • Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range of, for example, 40-300 m/z.

    • Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra with a library (e.g., NIST) and by comparing their retention times with those of the prepared standards.

Visualizations

Impurity Formation Pathways

G Start 4-Methyl-2-pentanone + HCN/CN- Product This compound Start->Product Cyanohydrin Formation Unreacted Unreacted 4-Methyl-2-pentanone Start->Unreacted Incomplete Reaction Hydrolysis 2-Hydroxy-2,4-dimethylpentanoic acid Product->Hydrolysis H2O, H+ or OH- Decomposition Decomposition Products (4-Methyl-2-pentanone + HCN) Product->Decomposition Heat or Base

Caption: Key pathways for the formation of common impurities during the synthesis and handling of this compound.

Purification Workflow

G Crude Crude Reaction Mixture Workup Neutralization & Solvent Extraction Crude->Workup Drying Drying with Na2SO4 Workup->Drying Concentration Solvent Removal (Rotary Evaporator) Drying->Concentration Distillation Fractional Vacuum Distillation Concentration->Distillation Pure Pure this compound Distillation->Pure Impurities Volatile Impurities & Forerun Distillation->Impurities

Caption: A typical workflow for the purification of this compound from the crude reaction mixture.

References

  • Organic Syntheses Procedure. (n.d.). (2sr,3sr)-2,4-dimethyl-3-hydroxypentanoic acid.
  • Andexer, J. N., et al. (2007). Hydroxynitrile Lyases with α/β-Hydrolase Fold: Two Enzymes with Almost Identical 3D Structures but Opposite Enantioselectivities and Different Reaction Mechanisms.
  • Gröger, H. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 14(25), 5874-5883.
  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles.
  • Organic Syntheses Procedure. (n.d.). 2-methyl-2-(trimethylsiloxy)pentan-3-one.
  • Asano, Y., & Dadashipour, M. (2014). Hydroxynitrile Lyases: Insights into Biochemistry, Discovery, and Engineering.
  • Lin, C. H., et al. (2016). Structural characterization of Linum usitatissimum hydroxynitrile lyase: A new cyanohydrin decomposition mechanism involving a cyano-zinc complex. Journal of Biological Chemistry, 291(42), 21975-21987.
  • Lin, S. T. (1985). U.S. Patent No. 4,517,132. U.S.
  • Sandra, P., et al. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC North America, 27(12).
  • Phetcharawetch, J., et al. (2020). Discovery and Structural Analysis to Improve the Enantioselectivity of Hydroxynitrile Lyase from Parafontaria laminata Millipedes for (R)-2-Chloromandelonitrile Synthesis. ACS Omega, 5(42), 27361-27371.
  • Organic Syntheses Procedure. (n.d.). acetone cyanohydrin.
  • Organic Chemistry Portal. (n.d.). Cyanohydrin synthesis by Cyanation or Cyanosilylation.
  • PubChem. (n.d.). 2-Hydroxy-2,4-dimethylpentanoic acid.
  • Save My Exams. (2023). Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note.
  • PubChemLite. (n.d.). (s)-2-hydroxy-2,4-dimethyl-pentanenitrile (C7H13NO).
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). 2-Hydroxy-3,4-dimethylpentanenitrile.
  • ResearchGate. (n.d.). (PDF) AM1 quantum-chemical study of the mechanism of the cyclocondensation of 4-hydroxy-4-methyl-2-pentanone with ethyl cyanoacetate.
  • Google Patents. (n.d.). Method for the purification of a-hydroxy acids on an industrial scale.
  • Shimadzu. (n.d.). M315B Analysis of Impurities in Alcohol-Based Hand Sanitizers by GC-MS.
  • Chegg.com. (n.d.). Solved Consider the two-step synthesis of.
  • Organic Syntheses Procedure. (n.d.). Checked by Vijaya Bhasker Gondi and Viresh H. Rawal.
  • PubChem. (n.d.). 2-Hydroxy-2-methylpentanenitrile.
  • ChemSynthesis. (n.d.). 2-ethyl-4-hydroxy-2-methylpentanenitrile.
  • EMBL-EBI. (n.d.). This compound (CHEBI:197348).
  • Semantic Scholar. (n.d.). GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB.
  • PubChem. (n.d.). 2-Hydroxy-4-methylpentanenitrile.

Sources

Technical Support Center: Chiral Separation of 2-Hydroxy-2,4-dimethylpentanenitrile Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of 2-Hydroxy-2,4-dimethylpentanenitrile enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. The chiral separation of hydroxynitriles, such as this compound, presents unique challenges due to their chemical nature. This guide offers practical, field-proven insights to help you overcome these obstacles and achieve robust and reproducible enantioselective analysis.

Troubleshooting Guide: Navigating Common Challenges

This section addresses specific issues you may encounter during the chiral separation of this compound enantiomers, providing potential causes and actionable solutions.

Problem 1: No Separation or Poor Resolution (Rs < 1.5)

Potential Causes:

  • Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not provide the necessary stereoselective interactions for this compound. The "three-point interaction" model is fundamental for chiral recognition, and not all CSPs can establish these interactions with every analyte.[1][2]

  • Suboptimal Mobile Phase Composition: The mobile phase polarity, solvent choice, and additives play a crucial role in modulating retention and enantioselectivity. An incorrect mobile phase can fail to induce or enhance the chiral recognition mechanism of the CSP.[3]

  • Analyte Instability: A significant challenge with cyanohydrins is their potential for degradation, which can affect separation quality.[4] Unprotected cyanohydrins can be unstable, and this may lead to poor peak shapes and a lack of resolution.

  • High Flow Rate: Chiral separations are often sensitive to flow rate. A high flow rate may not allow sufficient time for the enantiomers to interact with the CSP, leading to poor resolution.

  • Inappropriate Temperature: Temperature can significantly impact the thermodynamics of chiral recognition, and an unsuitable temperature can lead to a loss of selectivity.[3]

Solutions:

  • CSP Screening: There is no universal chiral column.[5] It is essential to screen a variety of CSPs. For small, aliphatic hydroxynitriles, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point due to their broad applicability.[6][7][8]

  • Mobile Phase Optimization:

    • Normal-Phase (NP): Start with a mobile phase of n-hexane and an alcohol modifier like isopropanol (IPA) or ethanol. Vary the alcohol percentage (e.g., from 5% to 20%) to find the optimal selectivity.

    • Additives: For hydroxynitriles, which can be unstable, adding a small amount of a weak acid like acetic acid or formic acid to the mobile phase can prevent on-column decomposition.[4]

  • Flow Rate Adjustment: If some separation is observed, try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to enhance interaction with the CSP and improve resolution.

  • Temperature Screening: Evaluate the separation at different temperatures (e.g., 15°C, 25°C, and 40°C). Lower temperatures often improve resolution, but this is not always the case.[3]

Problem 2: Peak Tailing or Asymmetry

Potential Causes:

  • Secondary Interactions: The hydroxyl and nitrile groups of the analyte can engage in unwanted interactions with the stationary phase, leading to peak tailing.

  • Analyte Degradation: As mentioned, the instability of the cyanohydrin can lead to broad and tailing peaks.

  • Column Overload: Injecting too much sample can saturate the stationary phase and cause peak distortion.

Solutions:

  • Mobile Phase Additives: The use of acidic additives (e.g., 0.1% acetic acid) can suppress unwanted interactions and improve peak shape, in addition to stabilizing the analyte.

  • Sample Concentration: Reduce the concentration of the injected sample. A good starting point for method development is a concentration of around 50 µg/mL.[7]

  • Sample Solvent: Ensure the sample is dissolved in the mobile phase or a weaker solvent to prevent peak distortion.

Problem 3: Irreproducible Retention Times and/or Resolution

Potential Causes:

  • Column Memory Effect: Additives from previous analyses can remain on the column, affecting subsequent separations.[2]

  • Inadequate Column Equilibration: Insufficient equilibration with the new mobile phase can lead to drifting retention times.

  • Mobile Phase Instability: Evaporation of volatile mobile phase components can alter the composition and affect reproducibility.

Solutions:

  • Dedicated Column and System: If possible, dedicate a column and HPLC system to chiral separations to avoid contamination.

  • Thorough Column Flushing: When changing mobile phases, flush the column with an appropriate solvent (e.g., isopropanol for polysaccharide columns) before introducing the new mobile phase.[9] Equilibrate with at least 20-30 column volumes of the new mobile phase.

  • Fresh Mobile Phase: Prepare fresh mobile phase daily and keep it well-sealed to prevent compositional changes.

Frequently Asked Questions (FAQs)

Q1: Which type of chiral column is best for separating this compound?

There is no single "best" column, and screening is highly recommended.[5] However, a good starting point for small, neutral molecules like this compound are polysaccharide-based chiral stationary phases. Columns with cellulose or amylose derivatives, such as those with tris(3,5-dimethylphenylcarbamate) coatings, have shown broad enantioselectivity for a wide range of compounds.[6][8]

Q2: Should I use normal-phase, reversed-phase, or polar organic mode for the separation?

For this compound, a normal-phase (NP) approach is often a good starting point. NP chromatography with hexane and an alcohol modifier typically provides good selectivity for many chiral compounds. However, polar organic and reversed-phase modes should also be considered during screening, as they can offer complementary selectivity.[10]

Q3: Why is my cyanohydrin analyte degrading during analysis, and how can I prevent it?

Cyanohydrins can be unstable and may revert to the corresponding aldehyde/ketone and cyanide, especially under neutral or basic conditions.[11] To prevent this during HPLC analysis, it is often necessary to acidify the mobile phase with a small amount of a weak acid like acetic or formic acid.[4] This helps to stabilize the cyanohydrin on the column.

Q4: Can I use a gradient elution for this chiral separation?

While gradient elution is common in achiral HPLC, isocratic methods are more frequently used for chiral separations.[2] This is because the primary goal is to maximize the difference in interaction between the enantiomers and the CSP, which is often best achieved under stable mobile phase conditions. However, if dealing with a complex sample containing impurities with very different retention times, a gradient may be necessary.

Q5: My resolution is still not baseline after optimizing the mobile phase and flow rate. What else can I try?

If resolution remains a challenge, consider the following:

  • Temperature: Systematically evaluate the effect of column temperature. A change of just a few degrees can sometimes dramatically alter selectivity.[3]

  • Different Alcohol Modifier: If using isopropanol in a normal-phase system, try switching to ethanol or another alcohol. The choice of alcohol can influence the chiral recognition.

  • Alternative CSPs: If a polysaccharide-based column is not providing adequate separation, consider screening other types of CSPs, such as those based on cyclodextrins or Pirkle-type phases, although polysaccharide phases are generally a strong first choice.[3]

Experimental Protocols & Data Presentation

Protocol 1: Initial Screening of Chiral Stationary Phases
  • Prepare Stock Solution: Create a 1 mg/mL stock solution of racemic this compound in isopropanol.

  • Prepare Working Standard: Dilute the stock solution to 50 µg/mL with the initial mobile phase.[7]

  • Screening Conditions:

    • Columns:

      • Cellulose tris(3,5-dimethylphenylcarbamate) based column

      • Amylose tris(3,5-dimethylphenylcarbamate) based column

    • Mobile Phases:

      • NP: n-Hexane/Isopropanol (90:10, v/v) with 0.1% Acetic Acid

      • PO: Acetonitrile/Methanol (50:50, v/v) with 0.1% Acetic Acid

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

    • Detection: UV at a low wavelength (e.g., 210 nm), as the analyte lacks a strong chromophore.

  • Evaluation: Assess the chromatograms for any signs of separation. Even partial peak splitting is a positive indication.

Data Summary Table for Method Development
ParameterCondition 1Condition 2Condition 3Condition 4
Column Cellulose-basedCellulose-basedAmylose-basedAmylose-based
Mobile Phase Hex/IPA (90/10) + 0.1% AAHex/IPA (80/20) + 0.1% AAHex/IPA (90/10) + 0.1% AAACN/MeOH (50/50) + 0.1% AA
Flow Rate (mL/min) 1.00.81.01.0
Temperature (°C) 25252525
Retention Time 1 (min) 8.210.59.56.1
Retention Time 2 (min) 8.511.29.66.1
Resolution (Rs) 0.81.60.30

Visualizing the Troubleshooting Workflow

Diagram 1: Troubleshooting Poor Resolution

PoorResolution Start Poor or No Resolution (Rs < 1.5) CSP Is the CSP appropriate? Screen Polysaccharide Columns (Cellulose/Amylose) Start->CSP MobilePhase Optimize Mobile Phase (Normal Phase: Hexane/IPA) CSP->MobilePhase Partial separation observed Reevaluate Re-evaluate CSP Choice (Consider other column types) CSP->Reevaluate No separation on any column Additives Add 0.1% Acetic Acid (Analyte Stability) MobilePhase->Additives FlowRate Decrease Flow Rate (e.g., to 0.5 mL/min) Additives->FlowRate Temperature Screen Temperature (e.g., 15°C, 25°C, 40°C) FlowRate->Temperature Success Baseline Resolution Achieved Temperature->Success Rs >= 1.5 Temperature->Reevaluate Rs < 1.5

Caption: A decision tree for troubleshooting poor peak resolution.

Diagram 2: Workflow for Chiral Method Development

MethodDevelopment cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation Screen_CSPs Select & Screen CSPs (e.g., Cellulose, Amylose) Screen_Modes Test Multiple Mobile Phase Modes (NP, PO, RP) Screen_CSPs->Screen_Modes Best_Method Select Best Condition Screen_Modes->Best_Method Optimize_MP Fine-tune Mobile Phase Ratio & Additives Optimize_Flow Optimize Flow Rate Optimize_MP->Optimize_Flow Optimize_Temp Optimize Temperature Optimize_Flow->Optimize_Temp Validate Method Validation (Robustness, Reproducibility) Optimize_Temp->Validate Final_Method Final Validated Method Validate->Final_Method Start Define Analytical Goal Start->Screen_CSPs Best_Method->Optimize_MP

Caption: A streamlined workflow for chiral method development.

References

  • Analyzing the hydrocyanation reaction: chiral HPLC and the synthesis of racemic cyanohydrins.
  • 2-hydroxy-2,4-dimethylvaleronitrile | CAS#:4131-68-4 | Chemsrc.
  • Analyzing the hydrocyanation reaction: Chiral HPLC and the synthesis of racemic cyanohydrins | Request PDF.
  • EP0561535A2 - Enantiomeric enrichment of cyanohydrins - Google P
  • This compound | C7H13NO | CID 107230 - PubChem.
  • Enantiomeric enrichment of cyanohydrins - European P
  • (s)-2-hydroxy-2,4-dimethyl-pentanenitrile 174849-23-1 - Guidechem.
  • Continuous flow for enantioselective cyanohydrin synthesis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00054G.
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • 2-Hydroxy-2,3-dimethylpentanenitrile | C7H13NO | CID 60915973 - PubChem.
  • (s)-2-hydroxy-2,4-dimethyl-pentanenitrile (C7H13NO) - PubChemLite.
  • Chiral Chromatography Frequently Asked Questions - Sigma-Aldrich.
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
  • Chiral HPLC Separ
  • Application Note: Chiral Separation of 2- Hydroxy-2-methylbutanoic Acid Enantiomers by High-Performance Liquid Chrom
  • Chiral Drug Separ
  • Playing with Selectivity for Optimal Chiral Separation - LCGC Intern
  • Trouble with chiral separations - May 20 2020 - Chrom
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC Intern
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
  • Basics of chiral HPLC - Sigma-Aldrich.
  • Application of Chiral HPLC to Medicinal Chemistry–Rel
  • Application Note: Chiral Separation of 10-Hydroxynortriptyline Enantiomers by High-Performance Liquid Chrom

Sources

Technical Support Center: Stereoselective Synthesis of 2-Hydroxy-2,4-dimethylpentanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for improving the stereoselectivity of 2-Hydroxy-2,4-dimethylpentanenitrile synthesis.

Welcome to the technical support resource for the stereoselective synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high stereoselectivity in the cyanohydrin formation from 4-methyl-2-pentanone. We will address common experimental challenges through a series of troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each problem is followed by an analysis of potential causes and actionable solutions.

Problem 1: Low Enantiomeric or Diastereomeric Excess (ee/de)

Question: My reaction produces the desired cyanohydrin, but the stereoselectivity is poor. How can I improve the enantiomeric excess?

Possible Causes & Suggested Solutions:

  • Non-Optimal Reaction Temperature: The energy difference between the transition states leading to the different stereoisomers is often small. Lowering the temperature can amplify this difference, favoring the formation of the desired isomer.

    • Solution: Decrease the reaction temperature incrementally. Many asymmetric cyanations are run at low temperatures (e.g., 0 °C, -20 °C, or even as low as -78 °C) to enhance stereoselectivity.[1][2] Be aware that this will likely decrease the reaction rate, so finding an optimal balance is key.

  • Racemic Background Reaction: The non-catalyzed, or "background," reaction between the ketone and the cyanide source is not stereoselective and will produce a racemic mixture, eroding the overall ee.[3]

    • Solution: The rate of the background reaction must be minimized relative to the catalyzed reaction. For enzymatic reactions, this is often achieved by lowering the pH to below 5.[3] For metal or organocatalyzed systems, a highly active catalyst that can operate at low concentrations is beneficial.

  • Inappropriate Catalyst or Ligand: The chiral environment created by the catalyst is the primary determinant of stereoselectivity. A given catalyst may not be optimal for 4-methyl-2-pentanone, which is a sterically hindered ketone.

    • Solution: Screen a variety of chiral catalysts. Promising classes include Titanium-salen complexes, thiourea-based organocatalysts, and hydroxynitrile lyase (HNL) enzymes.[3][4][5] If using a metal-based catalyst, modifications to the chiral ligand's steric and electronic properties can have a significant impact.[6]

  • Solvent Effects: The solvent can influence the catalyst's conformation and the stability of the diastereomeric transition states.

    • Solution: Perform a solvent screen. Common aprotic solvents like toluene, dichloromethane (CH₂Cl₂), and methyl tert-butyl ether (MTBE) should be evaluated.[2][4]

  • Trace Water Interference: For most non-enzymatic systems, water can hydrolyze the catalyst or interfere with its activation of the substrate.

    • Solution: Ensure all reagents, solvents, and glassware are rigorously dried, and conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[2] Interestingly, some specific systems, like certain chiral lithium binaphtholate complexes, show dramatically improved enantioselectivity in the presence of water or alcohol co-ligands.[7]

Problem 2: Low or No Product Yield

Question: I'm achieving high stereoselectivity, but the reaction conversion is very low. What are the likely causes?

Possible Causes & Suggested Solutions:

  • Unfavorable Reaction Equilibrium: Cyanohydrin formation is a reversible reaction. For ketones like 4-methyl-2-pentanone, the equilibrium often favors the starting materials compared to aldehydes.[2][8]

    • Solution: Use a cyanide source that traps the product and makes the reaction irreversible. Trimethylsilyl cyanide (TMSCN) is highly effective as it forms a stable silyl-protected cyanohydrin, driving the reaction to completion.[4][9]

  • Catalyst Deactivation or Inhibition: Impurities in the starting materials or solvent can poison the catalyst. Some catalysts are also sensitive to air or moisture.

    • Solution: Purify the 4-methyl-2-pentanone, cyanide source, and solvent prior to use. If the catalyst is known to be air-sensitive (e.g., many Ti(OiPr)₄-based systems), use proper Schlenk line or glovebox techniques.[1][2]

  • Low Catalyst Activity for Ketones: Ketones are generally less electrophilic and more sterically hindered than aldehydes, making them more challenging substrates for nucleophilic addition.[8][10]

    • Solution: A more active catalytic system may be required. This could involve using a stronger Lewis acid catalyst or a dual-activation system where a Lewis base activates the cyanide source while a Lewis acid activates the ketone.[4][7] Increasing the catalyst loading can also improve yield, but this should be done cautiously as it can impact cost and sometimes selectivity.

Troubleshooting Workflow Diagram

The following diagram provides a logical workflow for troubleshooting common issues in stereoselective cyanohydrin synthesis.

G cluster_ee Low ee/de Solutions cluster_yield Low Yield Solutions Start Start: Analyze Reaction Outcome Low_ee Problem: Low ee/de Start->Low_ee < 95% ee? Low_Yield Problem: Low Yield Start->Low_Yield < 80% Yield? Good_Result Success! Start->Good_Result High Yield & ee Temp Lower Temperature Low_ee->Temp Catalyst Screen Catalysts/Ligands Low_ee->Catalyst Solvent Screen Solvents Low_ee->Solvent Background Suppress Background Rxn (e.g., lower pH) Low_ee->Background Equilibrium Use TMSCN to Trap Product Low_Yield->Equilibrium Deactivation Purify Reagents / Use Inert Atm. Low_Yield->Deactivation Activity Increase Catalyst Loading / Change Catalyst Low_Yield->Activity G A Chiral Ti(salen) Catalyst C Activated Ketone-Catalyst Complex A->C Coordination (Lewis Acid Activation) B Ketone (4-Methyl-2-pentanone) B->C C->A Catalyst Regeneration E Chiral Cyanohydrin Silyl Ether (Product) C->E Product Release D TMSCN D->C Nucleophilic Attack

Sources

Technical Support Center: Isolating Pure 2-Hydroxy-2,4-dimethylpentanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Hydroxy-2,4-dimethylpentanenitrile, a cyanohydrin derived from 4-methyl-2-pentanone, is a valuable bifunctional intermediate in organic synthesis. Its utility is often challenged by the complexities of its isolation and purification. The core issue stems from the reversible nature of its formation, making the molecule susceptible to decomposition back to its starting materials under common workup conditions.[1][2][3] This guide provides a troubleshooting framework in a direct question-and-answer format to address the specific issues researchers encounter during the isolation of this compound, ensuring both high purity and yield.

Section 1: Critical Safety Precautions

Disclaimer: All workup procedures for cyanohydrin synthesis are extremely hazardous due to the use and potential in-situ generation of Hydrogen Cyanide (HCN), a highly toxic and volatile substance.[4][5][6] These procedures must only be performed by personnel with extensive training in handling cyanides.

  • Ventilation: All operations must be conducted in a certified, high-performance chemical fume hood.

  • Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (nitrile gloves may not be sufficient for prolonged exposure; consult glove compatibility charts).

  • Emergency Preparedness: A cyanide poisoning antidote kit (e.g., amyl nitrite, sodium thiosulfate) must be immediately accessible, and all personnel in the lab must be trained in its use. A second person should always be aware that a cyanide reaction is in progress.

  • Waste Disposal: All aqueous and solid waste containing cyanide must be quenched with an appropriate reagent (e.g., bleach or hydrogen peroxide under basic conditions, following institutional safety protocols) before disposal.

Section 2: Troubleshooting Guide & FAQs

Q1: My final isolated yield of this compound is significantly lower than expected. What are the common causes?

This is the most frequent issue and typically points to product decomposition. The formation of cyanohydrins is an equilibrium reaction, and the equilibrium can easily shift back to the starting ketone and cyanide source.[7][8]

Primary Causes & Solutions:

  • Improper pH during Workup: The crude reaction mixture is basic due to the cyanide salt or catalyst used. Leaving the product in a basic aqueous solution will promote rapid decomposition back to 4-methyl-2-pentanone.[9][10]

    • Solution: The first step of your workup must be to neutralize the basic catalyst by carefully and slowly adding acid (e.g., 40% H₂SO₄, 37% HCl) while monitoring the temperature with an ice bath.[2][4] The target pH for the aqueous phase should be weakly acidic, ideally between 4 and 6, to stabilize the cyanohydrin before extraction.[8]

  • Elevated Temperatures: Cyanohydrins are thermally labile. Applying heat during workup, such as during solvent removal or distillation, can cause decomposition.[9]

    • Solution: Always remove the extraction solvent using a rotary evaporator with a low-temperature water bath (<40°C). For final purification, high-vacuum distillation is essential to keep the boiling temperature as low as possible.

  • Inefficient Extraction: this compound has some water solubility. Insufficient extraction will leave a significant portion of your product in the aqueous phase.

    • Solution: Perform at least three, and preferably four, extractions with a suitable organic solvent like diethyl ether or dichloromethane.[4][5] Combine all organic layers for subsequent washing and drying.

Q2: My GC-MS analysis of the crude product shows almost exclusively the starting material, 4-methyl-2-pentanone, even though TLC or NMR suggests the reaction was successful. Why is there a discrepancy?

This is a classic analytical artifact seen with thermally unstable compounds like cyanohydrins. The high temperature of the Gas Chromatography (GC) injection port (often >150°C) provides enough energy to cause rapid, quantitative decomposition of the cyanohydrin back to the volatile starting ketone and HCN.[11] The mass spectrometer then only detects the ketone.

Solutions:

  • Trust Your NMR: Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique and should be your primary tool for analyzing the crude reaction mixture and purified product.[11] It will give you a true representation of the product-to-starting-material ratio.

  • Use a Milder Analytical Technique: If available, Liquid Chromatography-Mass Spectrometry (LC-MS) is a more suitable method as it does not require high temperatures for sample introduction.[11]

  • Derivatization for GC-MS: If GC-MS is your only option, you can confirm the presence of the cyanohydrin by derivatizing a small aliquot. For example, silylating the hydroxyl group with a reagent like N,O-Bis(trimethylsilyl)acetamide (BSA) can create a more thermally stable derivative that is less likely to decompose in the GC inlet.[12]

Q3: I am consistently getting a thick, persistent emulsion during my liquid-liquid extraction. How can I break it?

Emulsion formation is common in these workups, especially after the neutralization step which generates salts.

Solutions:

  • Add Brine: After the initial extractions, wash the combined organic layers with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which helps to break up emulsions and further reduces the solubility of your organic product in the aqueous layer.[5][13]

  • Centrifugation: If brine washing is ineffective, transferring the emulsion to centrifuge tubes and spinning for 5-10 minutes is a highly effective mechanical method to separate the layers.

  • Filtration: Passing the emulsified mixture through a pad of Celite or glass wool can sometimes break the emulsion.

Q4: What are the key parameters for successfully purifying this compound by vacuum distillation?

Distillation is the final and most critical step, where significant product loss can occur if not performed correctly.

Best Practices:

  • Use a High-Quality Vacuum: A good vacuum (<15 mmHg) is essential to lower the boiling point and minimize thermal stress on the molecule.[4]

  • Control the Temperature: Use an oil bath with a magnetic stirrer for even heating. Heat the distillation flask slowly and gently. The goal is to have the product distill over at the lowest possible temperature.

  • Minimize Residence Time: The distillation should be performed as rapidly as possible to avoid prolonged exposure of the product to heat.[4] Do not leave the distillation running unattended for long periods.

  • Collect Fractions: Discard a small low-boiling forerun, which may contain residual solvent and unreacted ketone. Collect the main fraction at a stable temperature and pressure.

Section 3: Standardized Experimental Protocols

Protocol 1: General Aqueous Workup for Cyanohydrin Isolation

This protocol assumes the reaction has been run and is now ready for workup.

  • Cooling: Ensure the reaction flask is thoroughly cooled in an ice-water bath (0-5°C).

  • Acidification: While stirring vigorously, slowly add pre-chilled 40% sulfuric acid dropwise. Monitor the pH of the aqueous phase periodically by taking a small aliquot and testing with pH paper. Continue adding acid until the pH is between 4 and 6. CAUTION: This step may generate HCN gas. Perform in a well-ventilated fume hood.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Combine & Wash: Combine the organic layers. If an emulsion has formed, refer to Q3. Wash the combined organic phase with saturated brine (1 x volume).

  • Drying: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Stir for at least 30 minutes to ensure all water is removed.

  • Filtration & Concentration: Filter off the drying agent. Concentrate the filtrate using a rotary evaporator with the water bath temperature kept below 40°C to yield the crude product.

Protocol 2: Purification by Vacuum Distillation
  • Setup: Assemble a clean, dry short-path distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

  • Vacuum Application: Attach the apparatus to a high-vacuum line with a cold trap. Slowly and carefully apply the vacuum.

  • Heating: Once a stable, low pressure is achieved, begin to slowly heat the distillation flask using an oil bath.

  • Fraction Collection:

    • Discard any initial distillate that comes over at a low temperature (forerun).

    • Collect the main product fraction, this compound, at a constant boiling point and pressure.

    • Stop the distillation before the pot is completely dry to avoid the formation of non-volatile, potentially unstable residues.

Section 4: Data Interpretation & Characterization

Direct analysis of cyanohydrins by GC-MS is unreliable due to thermal decomposition.[11] NMR and IR spectroscopy are the preferred methods for structural confirmation.

Table 1: Key Analytical Data for this compound

PropertyValueSource
Molecular FormulaC₇H₁₃NO[14]
Molecular Weight127.18 g/mol [14]
Boiling Point78-82°C at 15 mmHg (for Acetone Cyanohydrin, as a proxy)[4]
Density0.939 g/cm³[]
Characteristic IR Peaks ~3400 cm⁻¹ (O-H stretch, broad), ~2240 cm⁻¹ (C≡N stretch, weak)General Spectroscopic Data
¹H NMR (CDCl₃) Expect signals for: -OH (broad singlet), CH, CH₂, and multiple CH₃ groups.General Spectroscopic Data

Section 5: Visual Workflows

Diagram 1: Workup & Purification Workflow

Workup_Workflow cluster_workup Aqueous Workup cluster_purification Purification A Crude Reaction Mixture (Basic) B 1. Cool to 0-5°C 2. Acidify to pH 4-6 A->B C Liquid-Liquid Extraction (e.g., Diethyl Ether) B->C D Wash with Brine C->D E Dry Organic Phase (Na₂SO₄) D->E F Solvent Removal (<40°C) E->F G Crude Product F->G H High-Vacuum Distillation G->H I Pure 2-Hydroxy-2,4- dimethylpentanenitrile H->I

Caption: Overall workflow for isolating pure cyanohydrin.

Diagram 2: Chemical Equilibrium & Decomposition Factors

Equilibrium cluster_decomp Promotes Decomposition (Reverse Reaction) cluster_stab Promotes Stability (Forward Reaction) This compound This compound Heat Heat (>40°C) 4-Methyl-2-pentanone + HCN 4-Methyl-2-pentanone + HCN Heat->4-Methyl-2-pentanone + HCN Base Strong Base (pH > 8) Base->4-Methyl-2-pentanone + HCN Acid Mild Acid (pH 4-6) Acid->this compound

Caption: Factors influencing cyanohydrin stability.

References

  • Chemistry LibreTexts. (2023). Cyanohydrins. [Link]
  • Dadabhoy, A., et al. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry. [Link]
  • De Klerk, A. (2005). Process for chemical reactions involving cyanohydrins. U.S.
  • Cox, R. F. B., & Stormont, R. T. (1941). Acetone cyanohydrin. Organic Syntheses, Coll. Vol. 2, p.7. [Link]
  • Lin, J. J. (1985). Process for preparation of cyanohydrins. U.S.
  • Taylor & Francis. (n.d.). Cyanohydrins – Knowledge and References. [Link]
  • OrgoSolver. (n.d.). Cyanohydrin Formation: Aldehydes/Ketones + HCN (NaCN/KCN + acid). [Link]
  • Lin, J. J. (1985). Method of preparing cyanohydrins.
  • Chegg. (2020). Solved: Consider the two-step synthesis of 2-hydroxy-2,4-dimethylpentanoic acid. [Link]
  • Chemistry Steps. (n.d.).
  • Chemical Synthesis Database. (n.d.). 3-hydroxy-4,4-dimethylpentanenitrile. [Link]
  • PubChemLite. (n.d.). (s)-2-hydroxy-2,4-dimethyl-pentanenitrile (C7H13NO). [Link]
  • Reddit. (2022). Cyanohydrin stability on GC. [Link]
  • Heathcock, C. H., et al. (1990). (2sr,3sr)-2,4-dimethyl-3-hydroxypentanoic acid. Organic Syntheses, Coll. Vol. 7, p.211. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • Rubottom, G. M., & Krueger, D. S. (1988). 2-methyl-2-(trimethylsiloxy)pentan-3-one. Organic Syntheses, Coll. Vol. 6, p.820. [Link]
  • Chemsrc. (n.d.). 2-hydroxy-2,4-dimethylvaleronitrile | CAS#:4131-68-4. [Link]
  • Chemistry LibreTexts. (2023). 19.

Sources

Inconsistent analytical results for 2-Hydroxy-2,4-dimethylpentanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Hydroxy-2,4-dimethylpentanenitrile (HDMPN). This guide is designed for researchers, scientists, and drug development professionals to navigate the common analytical challenges associated with this compound. Inconsistent results can be a significant roadblock in research and development, and this resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure reliable and reproducible data.

Introduction to Analytical Challenges

This compound, a cyanohydrin, is a valuable intermediate in organic synthesis. However, its bifunctional nature—possessing both a hydroxyl and a nitrile group—presents unique analytical challenges. The primary issues stem from its thermal lability and potential for interactions with analytical instrumentation, leading to inconsistent quantification and qualification. This guide will address these issues systematically, providing both the "what to do" and the "why you're doing it" to empower you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for inconsistent analytical results with this compound?

A1: Inconsistent results primarily arise from three sources:

  • Thermal Decomposition: HDMPN is a cyanohydrin, a class of compounds known for thermal instability. In the hot inlet of a gas chromatograph (GC), it can undergo a retro-hydrocyanation reaction, decomposing back into its parent ketone (4-methyl-2-pentanone) and hydrogen cyanide (HCN).[1] This leads to an underestimation of the analyte and the appearance of a ketone peak.

  • Analyte-Stationary Phase Interactions: The polar hydroxyl group can interact with active sites on GC columns or HPLC stationary phases (especially residual silanols), causing peak tailing and broadening.[2] This affects peak integration and reduces analytical accuracy.

  • Sample Stability: The stability of HDMPN can be influenced by the pH of the sample solution. Both strongly acidic and alkaline conditions can promote hydrolysis of the nitrile group or catalyze decomposition.[3][4]

Q2: I see a peak for 4-methyl-2-pentanone in my GC-MS analysis of a purified HDMPN sample. Is my sample contaminated?

A2: Not necessarily. The presence of 4-methyl-2-pentanone is a strong indicator of in-instrument thermal decomposition rather than sample contamination.[1] This is especially likely if the peak is absent or significantly smaller when the same sample is analyzed by a lower-temperature technique like HPLC. To confirm, you can try the troubleshooting steps outlined in the GC-MS section below, such as lowering the inlet temperature.

Q3: Can I analyze this compound by both GC and HPLC? Which is better?

A3: Both techniques can be used, but HPLC is often the more reliable method for quantifying intact HDMPN due to its lower operating temperatures, which prevent thermal decomposition.[1] GC-MS is excellent for identification and can be used for quantification if proper precautions are taken to minimize degradation, such as using a cool-on-column inlet or derivatization.

Q4: How should I store solutions of this compound to ensure stability?

A4: Solutions should be stored in a cool, dark place. The pH of the solution should be kept close to neutral. Strongly acidic or basic conditions should be avoided to prevent hydrolysis of the nitrile group.[3][4][5] For long-term storage, preparing fresh solutions is recommended.

Troubleshooting Guides

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) Issues

Issue 1: Poor Peak Shape (Tailing or Broadening) and/or Low Abundance of the Molecular Ion

  • Causality: This is often a result of the thermal decomposition of the analyte in the hot GC inlet and interactions with the analytical column. The hydroxyl group can interact with active sites in the liner or on the column, leading to peak tailing. High temperatures can cause the molecule to fragment, resulting in a weak or absent molecular ion peak in the mass spectrum.

  • Troubleshooting Protocol:

    • Lower the Inlet Temperature: High inlet temperatures are a primary cause of cyanohydrin decomposition.[1]

      • Start with an inlet temperature of 150 °C and incrementally increase it only if peak shape for other components is compromised.

      • A cool-on-column inlet is the ideal solution as it introduces the sample at a temperature close to the oven's initial setting, minimizing thermal stress.[1]

    • Use a Deactivated Liner: Employ a silanized or other deactivated liner to minimize interactions between the hydroxyl group of your analyte and active sites on the glass surface.

    • Consider Derivatization: To improve thermal stability and reduce peak tailing, consider derivatizing the hydroxyl group. Silylation (e.g., with BSTFA) is a common technique that replaces the active hydrogen with a more stable trimethylsilyl (TMS) group.[6][7]

    • Check for Column Bleed: A rising baseline, especially at higher temperatures, can indicate column bleed, which can interfere with peak integration.

  • Data Summary: Recommended GC Starting Conditions

    Parameter Recommended Setting Rationale
    Inlet Temperature 150 - 200 °C (or use cool-on-column) Minimizes thermal decomposition of the cyanohydrin.[1]
    Oven Program Initial: 50-70°C, Ramp: 10-15°C/min Gentle ramp to elute the compound without excessive thermal stress.
    Liner Deactivated (Silanized) Reduces active sites that cause peak tailing.

    | Carrier Gas | Helium at 1-1.5 mL/min | Provides good efficiency. |

Issue 2: Appearance of a Peak Corresponding to 4-Methyl-2-pentanone

  • Causality: As mentioned, this is a classic sign of the retro-hydrocyanation reaction where the cyanohydrin decomposes back to the starting ketone and HCN.

  • Troubleshooting Workflow:

    G Start Peak for 4-Methyl-2-pentanone Observed in GC-MS Step1 Analyze same sample by HPLC Start->Step1 Step2 Is ketone peak present in HPLC? Step1->Step2 Step3 YES: Sample is contaminated Step2->Step3 Yes Step4 NO: In-source decomposition is likely Step2->Step4 No Step5 Lower GC Inlet Temperature Step4->Step5 Step6 Use Cool-on-Column Inlet Step5->Step6 Step7 Consider Derivatization Step6->Step7 Step8 Re-analyze by GC-MS Step7->Step8 Step9 Is ketone peak reduced or absent? Step8->Step9 Step10 YES: Problem Solved Step9->Step10 Yes Step11 NO: Further investigation needed (e.g., sample stability) Step9->Step11 No

    Caption: Troubleshooting workflow for the appearance of 4-methyl-2-pentanone in GC-MS analysis.

High-Performance Liquid Chromatography (HPLC) Issues

Issue 1: Peak Tailing

  • Causality: Peak tailing in HPLC, particularly in reversed-phase mode, is often caused by secondary interactions between the polar analyte and residual silanol groups on the silica-based stationary phase.[2][8] These interactions are a different retention mechanism from the primary hydrophobic interaction, leading to a distorted peak shape.

  • Troubleshooting Protocol:

    • Adjust Mobile Phase pH: For a hydroxyl-containing compound, operating at a lower pH (e.g., pH 3-4) can suppress the ionization of residual silanol groups on the column, reducing secondary interactions.[2]

    • Use an End-Capped Column: Modern, high-quality end-capped columns have fewer accessible residual silanols, which significantly improves the peak shape for polar compounds.[8]

    • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can sometimes help to mask the residual silanols and improve peak shape.

    • Check for Column Contamination or Voids: A sudden increase in peak tailing for all compounds can indicate a blocked frit or a void at the head of the column.[3] Back-flushing the column (if permitted by the manufacturer) or replacing it may be necessary.

  • Data Summary: Recommended HPLC Starting Conditions (Reversed-Phase)

    Parameter Recommended Setting Rationale
    Column C18, End-capped Minimizes silanol interactions.[8]
    Mobile Phase A 0.1% Formic Acid in Water Provides an acidic pH to suppress silanol activity.
    Mobile Phase B Acetonitrile or Methanol Common organic modifiers.

    | Detector | UV (e.g., 210 nm) or MS | Nitrile group has a weak chromophore. |

Mass Spectrometry (MS) Fragmentation
  • Predicted Fragmentation Pattern: While an experimental spectrum is ideal, the fragmentation of this compound in an electron ionization (EI) source can be predicted based on its structure. The molecular ion ([M]+) would be at m/z 127.

    • Loss of a methyl group (-CH3): A peak at m/z 112 is expected from the cleavage of one of the methyl groups.

    • Loss of an isobutyl group (-C4H9): Cleavage of the bond between the quaternary carbon and the isobutyl group would result in a fragment at m/z 70.

    • Loss of water (-H2O): Dehydration is a common fragmentation pathway for alcohols, which would lead to a peak at m/z 109.[9]

    • Loss of HCN (-HCN): A peak at m/z 100 could be observed.

    • Alpha-cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group is common for alcohols.[10] Loss of the isobutyl radical would result in a fragment at m/z 70. Loss of the methyl radical would give a fragment at m/z 112.

  • Fragmentation Diagram:

    G M [M]+. m/z 127 F112 [M-CH3]+ m/z 112 M->F112 -CH3 F70 [M-C4H9]+ m/z 70 M->F70 -C4H9 F109 [M-H2O]+. m/z 109 M->F109 -H2O F100 [M-HCN]+. m/z 100 M->F100 -HCN

    Caption: Predicted major fragmentation pathways for this compound in EI-MS.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?.
  • Chemguide. (n.d.). Hydrolysis of Nitriles.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • ResearchGate. (2025, August 6). Analyzing the hydrocyanation reaction: Chiral HPLC and the synthesis of racemic cyanohydrins.
  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Nitriles.
  • Separation Science. (2023, December 8). Activity and Decomposition.
  • Semantic Scholar. (n.d.). Derivatization Methods in GC and GC/MS.
  • PubChemLite. (n.d.). (s)-2-hydroxy-2,4-dimethyl-pentanenitrile (C7H13NO).
  • Labsert. (2019, June 13). Storage and Usage of Cyanide Reference Solution.
  • BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles.
  • YouTube. (2023, June 2). Fragmentation in Mass Spectrometry. Michael Evans.
  • Doc Brown's Chemistry. (n.d.). C7H16 mass spectrum of 2,4-dimethylpentane fragmentation pattern.
  • Reddit. (2024, May 6). Cyanohydrin stability on GC. r/Chempros.

Sources

Storage and handling guidelines for 2-Hydroxy-2,4-dimethylpentanenitrile to prevent degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 2-Hydroxy-2,4-dimethylpentanenitrile (CAS No. 4131-68-4). This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidelines on the proper storage and handling of this compound to prevent degradation and ensure experimental success. As a cyanohydrin, this compound is susceptible to decomposition, and understanding the factors that influence its stability is paramount for obtaining reliable and reproducible results.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific issues that users may encounter during the storage and use of this compound, providing actionable solutions based on established chemical principles.

Issue 1: Decreased Purity or Presence of Impurities in a Stored Sample

  • Question: I have been storing a vial of this compound for several months, and I suspect it has degraded. What could be the cause, and how can I confirm this?

  • Answer: The most likely cause of degradation is the inherent instability of cyanohydrins, which can undergo a reversible decomposition reaction to form the corresponding ketone (4-methyl-2-pentanone) and hydrogen cyanide (HCN).[1][2][3] This process can be accelerated by several factors:

    • Presence of Moisture: Water can facilitate the decomposition of cyanohydrins.[4]

    • Elevated Temperatures: Higher temperatures increase the rate of decomposition.[4][5]

    • Basic (Alkaline) Conditions: Basic environments significantly promote the breakdown of cyanohydrins.[4]

    To confirm degradation, we recommend using High-Performance Liquid Chromatography (HPLC) for purity analysis, as it is a less harsh technique for thermally labile compounds.[6] Gas Chromatography (GC) can also be used, but with caution, as the high temperatures of the GC inlet can induce thermal decomposition, leading to inaccurate results.[6] The presence of a significant peak corresponding to 4-methyl-2-pentanone in your analysis, which was not present in the initial analysis of the compound, is a strong indicator of degradation.

Issue 2: Inconsistent or Non-Reproducible Experimental Results

  • Question: My experiments using this compound are giving inconsistent results. Could the stability of the compound be a factor?

  • Answer: Absolutely. The degradation of this compound into 4-methyl-2-pentanone and HCN means that the concentration of the active compound in your solution may be decreasing over time, leading to variability in your results. This is particularly relevant if you are preparing stock solutions and using them over an extended period.

    To mitigate this, we recommend the following:

    • Prepare Fresh Solutions: Whenever possible, prepare solutions of this compound fresh for each experiment.

    • Use Anhydrous Solvents: To minimize moisture-induced degradation, use high-purity, anhydrous solvents for your solutions.

    • Control the pH: Ensure that your experimental conditions are not basic. If possible, working under slightly acidic or neutral conditions will enhance the stability of the cyanohydrin.

    • Maintain Low Temperatures: If your experimental protocol allows, conduct your reactions at lower temperatures to slow down the rate of decomposition.

Issue 3: Unexpected pH Changes in Solution

  • Question: I dissolved this compound in a neutral buffer, but the pH of the solution has become slightly acidic over time. Why is this happening?

  • Answer: The apparent shift to a more acidic pH is likely due to the formation of hydrogen cyanide (HCN) as a decomposition product. HCN is a weak acid (pKa ≈ 9.2), and its presence in an unbuffered or weakly buffered solution will lower the pH. This change in pH can, in turn, affect the rate of further decomposition and influence the outcome of your experiment. Monitoring the pH of your solutions can be a useful, albeit indirect, indicator of compound stability.

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the storage and handling of this compound.

Q1: What are the ideal storage conditions for this compound?

A1: To ensure maximum stability, this compound should be stored in a cool, dry, and dark place.[7] The recommended storage temperature is typically between 2-8°C. It is crucial to store it in a tightly sealed container to protect it from moisture and atmospheric contaminants.[7]

Q2: What materials are incompatible with this compound?

A2: Avoid storing or handling this compound with strong acids, strong bases, and strong oxidizing agents.[4][7] Contact with bases can significantly accelerate its decomposition.[4]

Q3: Can I store solutions of this compound?

A3: While it is always best to prepare solutions fresh, if you must store them, do so at a low temperature (2-8°C) in a tightly sealed container. To enhance stability, consider using an anhydrous, aprotic solvent and adding a small amount of an acidic stabilizer.

Q4: Are there any recommended stabilizers for this compound?

A4: Yes, the addition of a small amount of a weak acid can help to inhibit decomposition. Citric acid and/or boric acid, at a concentration of 0.01 to 5% by weight, have been shown to be effective stabilizers for cyanohydrins.[8] For many applications, an addition of 0.02 to 1% by weight is sufficient.[8]

Q5: What are the primary decomposition products of this compound?

A5: The primary decomposition products are 4-methyl-2-pentanone and hydrogen cyanide (HCN).[1][2][3]

Experimental Protocols

Protocol 1: Recommended Storage and Handling Procedure

  • Receiving and Inspection: Upon receiving the compound, inspect the container for any signs of damage or leakage.

  • Storage Location: Store the tightly sealed container in a designated, well-ventilated, cool, and dry area, away from incompatible materials. A refrigerator set to 2-8°C is ideal.

  • Dispensing: When dispensing the compound, work in a well-ventilated fume hood. Use clean, dry spatulas and glassware to avoid introducing contaminants.

  • Closing: After dispensing, securely seal the container immediately to minimize exposure to air and moisture.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.[9][10]

Protocol 2: Preparation of a Stabilized Solution

  • Solvent Selection: Choose a high-purity, anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane).

  • Stabilizer Addition (Optional but Recommended): If prolonged storage or harsh experimental conditions are anticipated, add a stabilizer. For example, for every 1 gram of this compound, consider adding 0.2 to 10 mg of citric acid or boric acid.[8]

  • Dissolution: In a clean, dry flask, dissolve the desired amount of this compound in the chosen solvent.

  • Storage: If the solution is to be stored, place it in a tightly sealed vial, purge with an inert gas (e.g., nitrogen or argon), and store at 2-8°C in the dark.

Data Presentation and Visualization

Table 1: Factors Affecting the Stability of this compound

FactorEffect on StabilityRecommendation
Temperature Increased temperature accelerates decomposition.[4][5]Store at 2-8°C and conduct experiments at the lowest feasible temperature.
pH Basic conditions significantly increase the rate of decomposition.[4]Maintain neutral or slightly acidic conditions. Avoid contact with bases.
Moisture The presence of water can promote decomposition.[4]Store in a tightly sealed container in a dry environment. Use anhydrous solvents.
Light Prolonged exposure to light may contribute to degradation.Store in a dark place or use an amber-colored container.

Diagram 1: Decomposition Pathway of this compound

cluster_conditions Accelerating Conditions compound This compound ketone 4-Methyl-2-pentanone compound->ketone Decomposition hcn Hydrogen Cyanide compound->hcn Decomposition heat Heat heat->compound moisture Moisture moisture->compound base Base base->compound start Start: Receive Compound storage Store at 2-8°C in a dry, dark, sealed container start->storage handling Handle in a fume hood with appropriate PPE storage->handling solution_prep Prepare fresh solution in anhydrous solvent handling->solution_prep stabilize Optional: Add stabilizer (e.g., citric acid) solution_prep->stabilize experiment Conduct Experiment solution_prep->experiment stabilize->experiment end End experiment->end

Caption: Workflow for handling this compound.

References

  • Process for stabilizing cyanohydrins. CA2271607C.
  • Material Safety D
  • 2-hydroxy-2,4-dimethylvaleronitrile | CAS#:4131-68-4. Chemsrc. [Link]
  • Chemical Specific Volume 10: Control of Accidental Releases of Hydrogen Cyanide. [Link]
  • Working with Hazardous Chemicals. Organic Syntheses. [Link]
  • This compound. PubChem. [Link]
  • Process for prepar
  • Acetone Cyanohydrin Acute Exposure Guideline Levels.
  • Safety D
  • Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry. [Link]
  • Two Fatal Intoxications with Cyanohydrins. SciSpace. [Link]
  • Two Fatal Intoxic
  • (PDF) Two Fatal Intoxications with Cyanohydrins.

Sources

Minimizing water content to improve 2-Hydroxy-2,4-dimethylpentanenitrile stability

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 2-Hydroxy-2,4-dimethylpentanenitrile

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for this compound. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical information and actionable protocols to ensure the stability of this critical chemical intermediate. As a cyanohydrin, its stability is intrinsically linked to its environment, with water content being a primary factor in its degradation. This document offers troubleshooting advice and answers to frequently asked questions to help you maintain the purity and integrity of your material.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the handling, storage, and use of this compound.

Q1: I've observed a decrease in the purity of my this compound sample over time, accompanied by the emergence of a peak corresponding to 4-methyl-2-pentanone in my analysis. What is causing this degradation?

A1: This is a classic sign of cyanohydrin decomposition. This compound exists in a reversible equilibrium with its parent ketone (4-methyl-2-pentanone) and hydrogen cyanide (HCN).[1][2][3] This equilibrium can be catalyzed and shifted towards the starting materials by the presence of water and bases.[2][4]

  • Causality: Water can act as a weak base or acid, facilitating proton transfer that initiates the decomposition.[5] Even trace amounts of basic impurities on glassware or in solvents can accelerate this reversion. The process is often autocatalytic, as any impurities can affect the local pH and drive the degradation.

  • Immediate Action:

    • Re-analyze Purity: Use a gentle analytical method like HPLC or NMR to confirm the purity, as high-temperature methods like GC can sometimes cause on-column decomposition, giving a false impression of the bulk sample's instability.[6]

    • Isolate & Store Properly: Immediately store the material in a tightly sealed, amber glass container under an inert atmosphere (e.g., argon or nitrogen) at reduced temperatures (2-8°C) to slow the reaction rate.

Q2: My reaction yields are inconsistent when using this compound from a bottle that has been opened multiple times. Could this be related to water content?

A2: Absolutely. Inconsistent reaction yields are a common consequence of reagent degradation. Each time the bottle is opened, it is exposed to atmospheric moisture. This ingress of water can lead to a gradual, often unnoticed, degradation of the cyanohydrin.

  • Causality: The nitrile group is the reactive center for many subsequent reactions. If the cyanohydrin has partially reverted to 4-methyl-2-pentanone, the effective molar quantity of your starting material is lower than calculated, leading to lower-than-expected yields. Furthermore, the presence of the ketone and HCN can lead to unwanted side reactions.

  • Solution Workflow:

    • Quantify Water Content: Before use, especially with older or frequently used bottles, measure the water content using Karl Fischer titration.[7][8] This will give you a precise measure of water contamination.

    • Aliquot Material: For new bottles, it is best practice to aliquot the material into smaller, single-use vials under an inert atmosphere. This minimizes repeated exposure of the bulk material to the atmosphere.

    • Dry the Material (If Necessary): If the water content is found to be unacceptably high, the material can be dried. See the protocol for Drying Water-Sensitive Organic Liquids in Part 3.

Q3: How can I be certain that my solvents are not contributing to the degradation of the cyanohydrin?

A3: Solvents are a primary source of water contamination. Using "anhydrous" solvents from a freshly opened bottle is a good start, but their water content should always be verified, especially for moisture-sensitive reactions.

  • Validation Strategy:

    • Karl Fischer Titration: The most reliable method to determine the water content in your solvent is Karl Fischer (KF) titration.[8][9] For sensitive applications, a water content of <50 ppm is often required.

    • Use of Molecular Sieves: Store anhydrous solvents over activated molecular sieves (3Å or 4Å) to maintain their dryness.[10] Be aware that sieves should be properly activated (heated under vacuum) before use and should not be used with acidic compounds.

    • Solvent Purification Systems: If available, using a solvent purification system (solvent still) provides a reliable source of dry solvents.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the primary chemical pathway for the degradation of this compound in the presence of water?

A1: The primary degradation pathway is a base-catalyzed retro-Strecker or retro-cyanohydrin reaction. The compound reverts to 4-methyl-2-pentanone and hydrogen cyanide. Water can facilitate this by increasing the pH or by participating in the proton transfer steps of the mechanism. The reaction is an equilibrium, meaning the presence of excess water or base will push the equilibrium to the side of the starting materials.[1][2]

G cluster_main Degradation Equilibrium cluster_catalysts Catalysts Nitrile This compound Products 4-Methyl-2-pentanone + HCN Nitrile->Products Degradation (Reversion) Products->Nitrile Formation H2O Water H2O->Nitrile shifts equilibrium Base Base (OH⁻) Base->Nitrile catalyzes

Caption: Reversible degradation of this compound.

Q2: What are the ideal storage and handling conditions for this compound?

A2: To maximize shelf life and maintain purity, adhere to the following conditions:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows the rate of the degradation reaction.
Atmosphere Inert gas (Argon or Nitrogen)Prevents exposure to atmospheric moisture and oxygen.
Container Tightly sealed, amber glass bottlePrevents moisture ingress and protects from light, which can potentially catalyze other reactions.
Handling Use dry syringes/needles and perform transfers under an inert gas blanket.Minimizes introduction of moisture during sampling.

Q3: What analytical methods are recommended for monitoring the stability and purity of this compound?

A3: A combination of techniques is often best for a complete picture of the sample's integrity.

Analytical TechniqueWhat It MeasuresKey Considerations
Karl Fischer Titration Absolute Water ContentThe gold standard for quantifying trace amounts of water.[7][8] Coulometric KF is ideal for low ppm levels.[7]
High-Performance Liquid Chromatography (HPLC) Purity, presence of 4-methyl-2-pentanoneA non-destructive technique. Use a reverse-phase column (e.g., C18) with a water/acetonitrile mobile phase.
Gas Chromatography (GC) Purity, presence of 4-methyl-2-pentanoneCan be effective, but be cautious of thermal decomposition in the hot injector port, which can overestimate degradation.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation, purity assessmentProvides a quantitative measure of the compound relative to impurities without thermal stress.

Part 3: Key Experimental Protocols

Protocol 1: Water Content Determination by Coulometric Karl Fischer Titration

This protocol outlines the standard procedure for accurately measuring water content in an organic liquid sample.

  • System Preparation:

    • Ensure the Karl Fischer titrator is clean and the titration cell is dry.

    • Fill the cell with fresh, appropriate Karl Fischer anolyte and catholyte solutions.

    • Seal the system and allow it to precondition by titrating any residual moisture in the cell to a stable, dry endpoint.

  • System Verification:

    • Inject a precise volume of a certified water standard (e.g., 1000 ppm standard) using a calibrated, dry syringe.

    • Run the titration. The result should be within the specified tolerance of the standard (e.g., ±5%). This verifies the system is working correctly.

  • Sample Analysis:

    • Using a separate, clean, and dry syringe, draw a known volume or weight of the this compound sample.

    • Quickly inject the sample into the titration cell.

    • Start the titration and record the final water content, typically in parts per million (ppm) or weight percent.

    • Perform the measurement in triplicate to ensure reproducibility.

Protocol 2: Drying Water-Sensitive Organic Liquids

This protocol is for removing excess water from the cyanohydrin or reaction solvents.

  • Selection of Drying Agent:

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) are common choices.[11][12] MgSO₄ is faster and more efficient, while Na₂SO₄ is more neutral.[10] For this application, Na₂SO₄ is often preferred due to its lower acidity.

  • Drying Procedure:

    • Place the liquid to be dried in a dry Erlenmeyer flask under an inert atmosphere.

    • Add a small portion of the anhydrous drying agent (e.g., ~1-2g per 100 mL of liquid) and swirl.[11][13]

    • Observe the drying agent. If it clumps together, it is absorbing water.[13][14]

    • Continue adding small portions of the drying agent until some of it remains free-flowing, indicating that the bulk of the water has been removed.[11]

    • Allow the mixture to stand for 15-30 minutes to ensure complete drying.

  • Removal of Drying Agent:

    • Carefully decant or filter the dried liquid away from the solid drying agent.[14] For best results, filter through a cannula or a dry filter paper into a clean, dry, flask under an inert atmosphere.

    • Rinse the drying agent with a small amount of fresh, anhydrous solvent and combine the rinsing with the dried liquid to maximize recovery.[11]

G cluster_workflow Drying Protocol Workflow start Start: Wet Organic Liquid add_drying Add Anhydrous Na₂SO₄ and Swirl start->add_drying observe Observe Agent: Clumped or Free-Flowing? add_drying->observe add_more Add More Na₂SO₄ observe->add_more Clumped stand Let Stand for 15-30 min observe->stand Free-Flowing add_more->add_drying filter Filter or Decant Liquid stand->filter end End: Dry Organic Liquid filter->end

Caption: Workflow for drying organic liquids with an anhydrous salt.

References

  • University of Rochester, Department of Chemistry.
  • University of Colorado Boulder, Department of Chemistry. Drying Organic Solutions. [Link]
  • Chemistry LibreTexts. 3.2: Drying Agents. [Link]
  • Royal Society of Chemistry. Drying liquids | Resource. [Link]
  • UMNOrganicChemistry (YouTube). Drying of Organic Liquids. [Link]
  • Chemistry LibreTexts. Cyanohydrins. [Link]
  • Scribd.
  • Japanese Pharmacopoeia.
  • Mettler Toledo.
  • Organisation for Economic Co-operation and Development. SIDS Initial Assessment Report for 2-HYDROXYPROPANENITRILE. [Link]
  • Organisation for Economic Co-operation and Development. SIDS Dossier for 2-HYDROXYPROPANENITRILE. [Link]
  • ACS Publications.
  • Chemistry Stack Exchange. Mechanism for hydrolysis of cyanohydrin. [Link]
  • PubMed Central (PMC).
  • Global Scientific Journal.
  • Master Organic Chemistry. Reactions and Mechanisms. [Link]
  • Royal Society of Chemistry. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. [Link]
  • OI Analytical. Cyanide Analysis Guide. [Link]
  • Chemsrc. 2-hydroxy-2,4-dimethylvaleronitrile | CAS#:4131-68-4. [Link]
  • Reddit. Cyanohydrin stability on GC. [Link]
  • National Center for Biotechnology Information (NCBI). Toxicological Profile for Cyanide - ANALYTICAL METHODS. [Link]
  • PubChem. (s)-2-hydroxy-2,4-dimethyl-pentanenitrile. [Link]
  • MDPI.
  • Organic Syntheses. 2-methyl-2-(trimethylsiloxy)pentan-3-one. [Link]
  • Chemistry LibreTexts. 19.

Sources

Impact of reaction temperature on 2-Hydroxy-2,4-dimethylpentanenitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-hydroxy-2,4-dimethylpentanenitrile. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes. Here, we emphasize the critical role of reaction temperature and provide evidence-based solutions to common challenges.

I. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on the impact of reaction temperature.

Question 1: My reaction yield is significantly lower than expected. What are the likely causes related to temperature?

Answer:

Low yields in cyanohydrin formation are frequently linked to improper temperature control. The synthesis of this compound, which is a cyanohydrin, is an equilibrium-driven process. Several temperature-dependent factors can adversely affect the reaction outcome:

  • Decomposition of a Key Reactant: The reaction typically involves acetone cyanohydrin as a starting material or an intermediate. Acetone cyanohydrin is thermally unstable and can decompose back to acetone and hydrogen cyanide (HCN), especially at elevated temperatures.[1][2][3] This decomposition is accelerated by heat and the presence of moisture.[1] At temperatures of 120°C or higher, this decomposition becomes significant.[1]

  • Equilibrium Shift: The formation of cyanohydrins is a reversible reaction.[4][5] Elevated temperatures can shift the equilibrium back towards the starting materials (ketone and cyanide source), thereby reducing the yield of the desired this compound. For the related synthesis of acetone cyanohydrin, the reaction is typically performed between 0°C and 20°C to minimize decomposition.[3]

  • Side Reactions: Higher temperatures can promote the formation of byproducts. In acidic conditions, which are sometimes used in cyanohydrin chemistry, elevated temperatures (greater than about 70°C) can lead to decomposition and subsequent side reactions of the cyanohydrin.[3] For instance, the liberated acetone could undergo self-condensation (aldol reaction) or other undesired reactions.

Troubleshooting Steps:

  • Strict Temperature Control: Ensure the reaction is conducted within the recommended temperature range. For many cyanohydrin syntheses, this is often in the range of 0-20°C.[3][6] Use a reliable cooling bath (e.g., ice-salt or a cryocooler) to maintain a consistent temperature.

  • Monitor Internal Temperature: Place the thermometer directly in the reaction mixture to get an accurate reading of the internal temperature, as exothermic reactions can cause the internal temperature to rise above that of the cooling bath.

  • Slow Reagent Addition: If the reaction is exothermic, add reagents dropwise to control the rate of heat generation and maintain the desired temperature.[6][7]

Question 2: I am observing the formation of significant impurities in my final product. How can temperature manipulation help improve purity?

Answer:

The formation of impurities is a common issue, and temperature is a critical parameter to control for enhancing product purity.

  • Minimizing Byproduct Formation: As mentioned, higher temperatures can accelerate side reactions. By maintaining a lower, controlled temperature, you can kinetically favor the desired cyanohydrin formation over competing side reactions.

  • Preventing Thermal Degradation: The desired product, this compound, may itself be susceptible to degradation at higher temperatures, especially during workup and purification steps like distillation.

Troubleshooting Steps:

  • Optimize Reaction Temperature: Experiment with running the reaction at the lower end of the recommended temperature range to see if it reduces the formation of impurities.

  • Low-Temperature Workup: During the workup phase (e.g., quenching, extraction), keep the solutions cool to prevent decomposition of the product.

  • Vacuum Distillation: When purifying the product by distillation, use a high vacuum to lower the boiling point and minimize thermal stress on the compound.[6]

Question 3: The reaction seems to be very slow or has not gone to completion. Should I increase the temperature to speed it up?

Answer:

While increasing the temperature generally increases the reaction rate, for cyanohydrin synthesis, this is often counterproductive due to the issues of decomposition and equilibrium shifts discussed above.[3]

Troubleshooting Steps:

  • Catalyst Check: This reaction is typically base-catalyzed.[4][5] Ensure that the catalyst is active and present in the correct amount. The reaction is slow with pure HCN but rapid when a small amount of base is added to generate the nucleophilic cyanide ion (CN⁻).[4][5]

  • pH Control: For reactions where HCN is generated in situ from a cyanide salt and acid, the pH needs to be carefully controlled to ensure a sufficient concentration of the active nucleophile, CN⁻.[8]

  • Reaction Time: It's possible the reaction simply requires a longer time to reach completion at the optimal, lower temperature. Monitor the reaction progress over a longer period using techniques like TLC, GC, or NMR.

  • Mixing: Ensure efficient stirring, as poor mixing can lead to localized concentration gradients and slow down the reaction.[6]

Question 4: What are the safety implications of temperature changes in this synthesis?

Answer:

Temperature control is paramount for the safe execution of this synthesis.

  • Hydrogen Cyanide (HCN) Release: The most significant hazard is the release of highly toxic and flammable HCN gas due to the decomposition of acetone cyanohydrin at elevated temperatures or in the presence of bases or water.[1][9] Acetone cyanohydrin is known to decompose rapidly on heating.[9]

  • Runaway Reaction: If the reaction is exothermic and the temperature is not adequately controlled, a runaway reaction can occur, leading to a rapid increase in temperature and pressure, potentially causing the release of toxic materials.

  • Flash Point: Acetone cyanohydrin has a flash point of 74°C.[9] Above this temperature, explosive vapor/air mixtures may form.[9]

Safety Protocols:

  • Fume Hood: Always conduct the reaction in a well-ventilated fume hood.[6][8]

  • Emergency Preparedness: Have an emergency plan and appropriate personal protective equipment (PPE), including cyanide-specific safety measures and an antidote kit, readily available.[8]

  • Controlled Heating/Cooling: Use a reliable and controllable system for maintaining the reaction temperature. Avoid direct heating with a heating mantle; a water or oil bath is preferable for better temperature regulation.

II. Scientific Principles and Methodologies

Reaction Mechanism and Temperature Influence

The synthesis of this compound is a nucleophilic addition of a cyanide anion to a ketone. The reaction is typically base-catalyzed, which increases the concentration of the cyanide nucleophile.

ReactionMechanism Intermediate Intermediate Intermediate2 Intermediate2

Temperature's Dual Role:

  • Kinetics: Higher temperatures increase the rate of both the forward and reverse reactions.

  • Thermodynamics: The formation of cyanohydrins is often an exothermic process. According to Le Chatelier's principle, lower temperatures favor the exothermic forward reaction, leading to a higher equilibrium concentration of the product.

Experimental Protocol: Temperature-Controlled Synthesis

This protocol provides a general framework. Researchers should adapt it based on their specific reagents and equipment.

Materials:

  • Methyl isobutyl ketone

  • Acetone cyanohydrin

  • Base catalyst (e.g., triethylamine or sodium hydroxide)

  • Solvent (e.g., diethyl ether or dichloromethane)

  • Aqueous acid (for workup, e.g., dilute HCl)

  • Brine solution

  • Anhydrous magnesium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Cooling bath (e.g., ice-water or ice-salt bath)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble the three-necked flask with the stirrer, dropping funnel, and thermometer. Place the flask in the cooling bath.

  • Initial Cooling: Charge the flask with methyl isobutyl ketone and the solvent. Cool the mixture to the target temperature (e.g., 0-5°C) with stirring.

  • Catalyst Addition: Add the base catalyst to the cooled ketone solution.

  • Slow Addition of Cyanide Source: Add the acetone cyanohydrin dropwise from the dropping funnel, ensuring the internal temperature does not exceed the set limit.

  • Reaction Monitoring: Stir the reaction mixture at the controlled temperature for several hours. Monitor the reaction's progress by TLC or GC.

  • Quenching: Once the reaction is complete, slowly add cold, dilute aqueous acid to neutralize the catalyst.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the chosen organic solvent.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator under reduced pressure with a cool water bath.

  • Purification: Purify the crude product by vacuum distillation.

Workflow Setup 1. Reaction Setup & Cooling (0-5°C) Reagents 2. Add Ketone, Solvent, Catalyst Setup->Reagents Addition 3. Slow Dropwise Addition of Acetone Cyanohydrin Reagents->Addition Reaction 4. Stir at 0-5°C & Monitor Addition->Reaction Quench 5. Quench with Cold Dilute Acid Reaction->Quench Extract 6. Extraction with Organic Solvent Quench->Extract Dry 7. Wash & Dry Organic Layer Extract->Dry Evaporate 8. Solvent Removal (Rotovap) Dry->Evaporate Purify 9. Vacuum Distillation Evaporate->Purify

Quantitative Data Summary
Temperature RangeExpected YieldExpected PurityKey Considerations
Low (0-20°C) HigherHigherSlower reaction rate; requires longer reaction times.[3][6]
Moderate (20-50°C) Moderate to LowModerateIncreased reaction rate, but risk of equilibrium shifting towards reactants and some byproduct formation.
High (>50°C) LowLowSignificant decomposition of cyanohydrin starting materials/products; increased side reactions.[3][9]

For example, in the hydrolysis of acetone cyanohydrin with sulfuric acid, a 10°C increase in temperature from 85°C to 95°C resulted in an additional 1% product yield loss due to decomposition.[3]

III. References

  • National Center for Biotechnology Information. (n.d.). Acetone Cyanohydrin. In PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. In PubChem. Retrieved from [Link]

  • Lange, J. P., et al. (2009). Process for chemical reactions involving cyanohydrins. U.S. Patent No. 7,582,790 B2. Retrieved from

  • International Programme on Chemical Safety. (n.d.). ICSC 0611 - ACETONE CYANOHYDRIN. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Acetone cyanohydrin. Retrieved from [Link]

  • Guthrie, J. P. (1998). Prediction of Rate Constants for Cyanohydrin Formation Using Equilibrium Constants and Distortion Energies. Journal of the American Chemical Society, 120(7), 1688–1694.

  • Jorns, M. S., et al. (1979). Studies on the kinetics of cyanohydrin synthesis and cleavage by the the flavoenzyme oxynitrilase. Journal of Biological Chemistry, 254(24), 12145–12152.

  • ResearchGate. (n.d.). (A) Equilibrium constants for traditional cyanohydrin synthesis... Retrieved from [Link]

  • Organic Syntheses. (n.d.). (2sr,3sr)-2,4-dimethyl-3-hydroxypentanoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. Retrieved from [Link]

  • Penn State Pressbooks. (n.d.). 10.6 Nucleophilic Addition of HCN: Cyanohydrin Formation. In Fundamentals of Organic Chemistry-OpenStax Adaptation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). acetone cyanohydrin. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetone cyanohydrin. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-methyl-2-(trimethylsiloxy)pentan-3-one. Retrieved from [Link]

  • NIST. (n.d.). Acetone cyanohydrin. In NIST Chemistry WebBook. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of acetone cyanohydrin. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. In PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Hydroxymalononitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Hydroxy-2,3-dimethylpentanenitrile. In PubChem. Retrieved from [Link]

  • Wang, Y., et al. (2022). Reactivity of Formaldehyde during 4-Hydroxy-2-butanone Synthesis in Supercritical State. Industrial & Engineering Chemistry Research, 61(47), 17356–17365.

  • Google Patents. (n.d.). US4036888A - Process for the production of hydroxy-pivaldehyde. Retrieved from

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of 2-Hydroxy-2,4-dimethylpentanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive technical guide on the analytical methodologies for the characterization of 2-Hydroxy-2,4-dimethylpentanenitrile. This document is designed for researchers, scientists, and drug development professionals who require a deep and practical understanding of how to analyze this specific α-hydroxynitrile. As your Senior Application Scientist, I will not only provide you with protocols but also delve into the causality behind our experimental choices, ensuring that each method is presented as a self-validating system. Our exploration will be grounded in established analytical principles and supported by authoritative references.

Introduction to this compound

This compound, also known as 4-methyl-2-pentanone cyanohydrin, is a chiral α-hydroxynitrile with the molecular formula C₇H₁₃NO.[1] Its structure, featuring a hydroxyl and a nitrile group on the same carbon atom, makes it a valuable intermediate in organic synthesis. The presence of these two functional groups allows for a variety of chemical transformations, making it a versatile building block for more complex molecules. Accurate and reliable analytical characterization is paramount for ensuring its purity, identity, and stability, which are critical parameters in any research or development setting.

This guide will compare and contrast four key analytical techniques for the characterization of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • High-Performance Liquid Chromatography (HPLC)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Fourier-Transform Infrared (FTIR) Spectroscopy

We will explore the theoretical underpinnings of each technique, provide detailed experimental protocols, and discuss the expected outcomes, all while maintaining a focus on scientific integrity and practical applicability.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, which has a boiling point of 224°C at 760 mmHg, GC-MS can be a suitable method for assessing purity and identifying impurities.[2] However, it is crucial to consider the thermal lability of cyanohydrins, which can decompose back to the parent ketone and hydrogen cyanide at elevated temperatures.[3] Therefore, the choice of inlet temperature is a critical parameter to avoid degradation of the analyte.

Experimental Protocol: GC-MS Analysis

1. Rationale for Experimental Choices:

  • Derivatization: To enhance volatility and thermal stability, and to prevent on-column degradation, derivatization of the hydroxyl group is highly recommended. Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective choice for hydroxyl groups.[4]

  • Column Selection: A non-polar or mid-polarity column, such as a DB-5ms or HP-5ms, is appropriate for this derivatized, relatively non-polar analyte. The 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness provide a good balance of resolution and analysis time.

  • Temperature Program: A temperature ramp is employed to ensure good separation of the analyte from any potential impurities and the derivatizing agent. The initial low temperature helps to focus the analytes at the head of the column, while the ramp allows for the elution of compounds with different boiling points at different times.

  • Mass Spectrometry Detection: Electron Ionization (EI) at 70 eV is a standard method that provides reproducible fragmentation patterns for library matching and structural elucidation.

2. Step-by-Step Methodology:

  • Sample Preparation (Derivatization):

    • Accurately weigh approximately 1 mg of this compound into a 2 mL autosampler vial.

    • Add 500 µL of a suitable solvent (e.g., anhydrous acetonitrile or pyridine).

    • Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • Allow the vial to cool to room temperature before analysis.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977B or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250°C (A lower temperature of 200°C should be tested to assess thermal decomposition of the underivatized compound if analyzed directly).

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

Expected Data and Interpretation

The GC-MS analysis of the silylated this compound is expected to yield a single major peak corresponding to the derivatized analyte. The mass spectrum will provide key information for its identification.

ParameterExpected Value/ObservationRationale
Retention Time Dependent on the specific GC system and conditions, but expected to be in the mid-to-late region of the chromatogram.The silylated derivative is relatively non-polar and has a moderate molecular weight.
Molecular Ion ([M]⁺) m/z = 199 (for the TMS derivative)C₁₀H₂₁NOSi
Key Fragment Ions m/z = 184 ([M-CH₃]⁺)Loss of a methyl group from the TMS moiety is a common fragmentation pathway for silyl ethers.[5]
m/z = 114 ([M-C₄H₉O]⁺)Alpha-cleavage adjacent to the oxygen, with loss of the isobutyl group and the oxygen.
m/z = 73 ([(CH₃)₃Si]⁺)A characteristic peak for TMS derivatives.

Diagram of the GC-MS Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Derivatization Derivatization (60°C, 30 min) Sample->Derivatization Solvent Acetonitrile/Pyridine Solvent->Derivatization BSTFA BSTFA + 1% TMCS BSTFA->Derivatization Injection Inject 1 µL into GC Derivatization->Injection Cool to RT Separation GC Separation (HP-5ms column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Spectrometry Detection (m/z 40-400) Ionization->Detection Chromatogram Chromatogram Generation Detection->Chromatogram MassSpectrum Mass Spectrum Analysis Detection->MassSpectrum Identification Compound Identification Chromatogram->Identification MassSpectrum->Identification

Caption: Workflow for the GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that is well-suited for the analysis of non-volatile or thermally labile compounds, making it an excellent alternative to GC-MS for α-hydroxynitriles.[6] Given the presence of a hydroxyl group, both normal-phase and reversed-phase chromatography can be considered. However, reversed-phase HPLC is generally more robust and reproducible for routine analysis. The nitrile group does not possess a strong chromophore for UV detection at higher wavelengths, so detection will likely be performed at lower UV wavelengths.

Experimental Protocol: Reversed-Phase HPLC Analysis

1. Rationale for Experimental Choices:

  • Column Selection: A C18 column is a workhorse in reversed-phase chromatography and provides good retention for moderately polar compounds like this compound.

  • Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile or methanol is used. A gradient elution is proposed to ensure good peak shape and resolution from any potential impurities with different polarities. A phosphate buffer is included to maintain a consistent pH and improve peak symmetry, especially for the weakly acidic hydroxyl group.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is chosen to detect the nitrile and hydroxyl functional groups, which have some absorbance in the far UV region.

2. Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).

    • Dilute the stock solution to a working concentration (e.g., 100 µg/mL) with the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

    • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 10 mM Potassium Phosphate buffer, pH 3.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-2 min: 20% B

      • 2-10 min: 20% to 80% B

      • 10-12 min: 80% B

      • 12-12.1 min: 80% to 20% B

      • 12.1-15 min: 20% B (equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 210 nm.

Expected Data and Interpretation

The HPLC analysis will produce a chromatogram with a major peak for this compound. The retention time is a key parameter for identification and quantification.

ParameterExpected Value/ObservationRationale
Retention Time Dependent on the specific HPLC system and conditions, but expected to elute at a moderate time in the gradient.The compound has moderate polarity and will be retained on the C18 column.
Peak Shape Symmetrical peak with a tailing factor between 0.9 and 1.2.A good peak shape is indicative of an optimized method.
Purity Assessment The area percentage of the main peak can be used to estimate the purity of the sample.Impurities will appear as separate peaks in the chromatogram.

Diagram of the HPLC Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Dissolution Dissolve in Mobile Phase Sample->Dissolution MobilePhase Mobile Phase MobilePhase->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject 10 µL into HPLC Filtration->Injection Separation Reversed-Phase Separation (C18 column) Injection->Separation Detection UV Detection (210 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR will provide detailed information about the carbon-hydrogen framework of this compound.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

1. Rationale for Experimental Choices:

  • Solvent: Deuterated chloroform (CDCl₃) is a common and effective solvent for many organic molecules and is a good first choice.

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference compound for ¹H and ¹³C NMR, with its chemical shift set to 0 ppm.[7]

  • Spectrometer Frequency: A higher field strength (e.g., 400 MHz for ¹H) provides better signal dispersion and resolution, which is beneficial for resolving complex multiplets.

2. Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in ~0.7 mL of CDCl₃.

    • Add a small amount of TMS as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Instrumentation and Data Acquisition:

    • Spectrometer: Bruker Avance 400 or equivalent.

    • ¹H NMR:

      • Pulse Program: Standard single pulse (zg30).

      • Number of Scans: 16.

      • Relaxation Delay: 2 seconds.

    • ¹³C NMR:

      • Pulse Program: Standard proton-decoupled (zgpg30).

      • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

      • Relaxation Delay: 2 seconds.

Expected Data and Interpretation

The ¹H and ¹³C NMR spectra will provide characteristic signals that can be assigned to the different protons and carbons in the molecule.

¹H NMR (400 MHz, CDCl₃) - Predicted Chemical Shifts and Multiplicities:

ProtonsPredicted δ (ppm)MultiplicityIntegrationAssignment
-OH~2.5-3.5broad singlet1HHydroxyl proton
-CH₂-~1.7-1.9multiplet2HMethylene protons
-CH-~1.9-2.1multiplet1HMethine proton
-C(OH)-CH₃~1.6singlet3HMethyl group on the quaternary carbon
-CH(CH₃)₂~0.95doublet6HTwo equivalent methyl groups

¹³C NMR (100 MHz, CDCl₃) - Predicted Chemical Shifts:

CarbonPredicted δ (ppm)Assignment
-C≡N~122Nitrile carbon
-C(OH)-~70Quaternary carbon bearing the hydroxyl and nitrile groups
-CH₂-~50Methylene carbon
-CH-~25Methine carbon
-C(OH)-CH₃~28Methyl carbon on the quaternary carbon
-CH(CH₃)₂~24Two equivalent methyl carbons

Diagram of the NMR Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample This compound Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Solvent CDCl₃ with TMS Solvent->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer Acquisition Data Acquisition (¹H & ¹³C) Transfer->Acquisition FT Fourier Transform Acquisition->FT PhaseCorrection Phase Correction FT->PhaseCorrection BaselineCorrection Baseline Correction PhaseCorrection->BaselineCorrection Integration Peak Integration (¹H) BaselineCorrection->Integration Assignment Spectral Assignment BaselineCorrection->Assignment Integration->Assignment

Caption: Workflow for the NMR analysis of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that is excellent for identifying the functional groups present in a molecule. For this compound, FTIR will clearly show the presence of the hydroxyl (-OH) and nitrile (-C≡N) groups.

Experimental Protocol: FTIR Spectroscopy

1. Rationale for Experimental Choices:

  • Sampling Technique: Attenuated Total Reflectance (ATR) is a convenient technique for analyzing liquid samples with minimal sample preparation.

  • Spectral Range: The mid-infrared range (4000-400 cm⁻¹) covers the vibrational frequencies of most organic functional groups.

2. Step-by-Step Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is purged and the ATR crystal is clean.

    • Collect a background spectrum of the empty ATR crystal.

  • Sample Analysis:

    • Place a small drop of this compound onto the ATR crystal.

    • Acquire the sample spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

    • Identify and label the characteristic absorption peaks.

Expected Data and Interpretation

The FTIR spectrum will display characteristic absorption bands corresponding to the functional groups in this compound.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Mode
O-H (alcohol)3600-3200 (broad)Stretching
C-H (alkane)2960-2850Stretching
C≡N (nitrile)2260-2240 (weak to medium)Stretching
C-O (alcohol)1260-1000Stretching

Diagram of the FTIR Experimental Workflow:

FTIR_Workflow cluster_prep Instrument Preparation cluster_analysis Sample Analysis cluster_data Data Processing CleanCrystal Clean ATR Crystal BackgroundScan Collect Background Spectrum CleanCrystal->BackgroundScan ApplySample Apply Liquid Sample to Crystal BackgroundScan->ApplySample SampleScan Collect Sample Spectrum ApplySample->SampleScan GenerateSpectrum Generate Absorbance/Transmittance Spectrum SampleScan->GenerateSpectrum PeakIdentification Identify Characteristic Peaks GenerateSpectrum->PeakIdentification

Caption: Workflow for the FTIR analysis of this compound.

Comparison of Analytical Methods

TechniqueStrengthsWeaknessesPrimary Application
GC-MS High sensitivity and selectivity; provides structural information through fragmentation.Potential for thermal degradation of the analyte; may require derivatization.Purity assessment and identification of volatile impurities.
HPLC Suitable for non-volatile and thermally labile compounds; robust and reproducible.Lower structural information content compared to MS and NMR; requires a chromophore for sensitive UV detection.Purity determination and quantification.
NMR Provides unambiguous structural elucidation; non-destructive.Lower sensitivity compared to MS; requires a larger sample amount.Definitive structure confirmation and identification.
FTIR Rapid and non-destructive; excellent for functional group identification.Provides limited information on the overall molecular structure; not suitable for quantification.Rapid confirmation of functional groups and identity screening.

Conclusion

The comprehensive characterization of this compound requires a multi-technique approach. FTIR provides a quick and straightforward confirmation of the key functional groups. HPLC is the method of choice for routine purity analysis and quantification due to its robustness and suitability for this thermally sensitive compound. GC-MS, with appropriate sample preparation such as silylation, can be a powerful tool for identifying volatile impurities. Finally, NMR spectroscopy stands as the definitive technique for unambiguous structural confirmation.

References

  • Analyzing the hydrocyanation reaction: chiral HPLC and the synthesis of racemic cyanohydrins.
  • The assignment of absolute configur
  • Absolute Configuration of Ketone Cyanohydrins by 1H NMR: The Special Case of Polar Substituted Tertiary Alcohols.
  • The assignment of absolute configuration of cyanohydrins by NMR - Chemical Communications (RSC Publishing) DOI:10.1039/B517917C.
  • This compound | C7H13NO | CID 107230 - PubChem.
  • 2-hydroxy-2,4-dimethylvaleronitrile | CAS#:4131-68-4 | Chemsrc.
  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC Intern
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC Intern
  • 4-Methyl-2-pentanone ACS reagent, = 98.5 108-10-1 - Sigma-Aldrich.
  • Buy 2-hydroxy-2,4-dimethylvaleronitrile Industrial Grade from CHEMLYTE SOLUTIONS CO.,LTD - ECHEMI.
  • Basics of chiral HPLC - Sigma-Aldrich.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuter
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
  • 3-hydroxy-4,4-dimethylpentanenitrile - Chemical Synthesis D
  • Chiral HPLC Separ
  • RP-HPLC Method Development and Validation for The Determination of Active Ingredients in Pharmaceuticals.
  • NMR Chemical Shifts of Impurities - Sigma-Aldrich.
  • Cyanohydrin stability on GC : r/Chempros - Reddit.
  • 2-Hydroxy-2,3-dimethylpentanenitrile | C7H13NO | CID 60915973 - PubChem.
  • 2-Hydroxy-3,4-dimethylpentanenitrile | C7H13NO | CID 130718930 - PubChem.
  • Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach - PubMed.
  • 4-Hydroxy-4-methyl-2-pentanone analytical standard 123-42-2 - Sigma-Aldrich.
  • C7H16 2,4-dimethylpentane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2,4-dimethylpentane 1-H nmr doc brown's advanced organic chemistry revision notes.
  • (PDF)
  • HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW - World Journal of Pharmaceutical and Medical Research.
  • Cyanohydrin synthesis by Cyanation or Cyanosilyl
  • Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verific
  • 4-Hydroxy-4-methyl-2-pentanone | CAS#:123-42-2 | Chemsrc.
  • New Analytical HPLC Method Development and Validation for the Simultaneous Quantification of Paritaprevir Ombitasvir and Ritonavir in Spiked Human Plasma - Oriental Journal of Chemistry.
  • 4-Hydroxy-4-methyl-2-pentanone CAS 123-42-2 | 804512 - Merck Millipore.
  • Hydroxynitrile glucosides - PubMed.
  • Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Male
  • development and validation of rp- hplc method for simultaneious estimation of bupropion and dextromethorphan in synthetic mixture - IJRAR.org.
  • Mass Spectrometry - Fragmentation P
  • 2-Hydroxy-4-methylpentanenitrile | C6H11NO | CID 12548640 - PubChem - NIH.
  • FTIR spectrum of 4-hydroxy-2,5-dimethylbenzonitrile.
  • Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage - YouTube.

Sources

A Senior Application Scientist's Guide to Purity Validation of 2-Hydroxy-2,4-dimethylpentanenitrile: A Comparative Analysis of HPLC and GC Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a critical intermediate is not merely a quality metric; it is a fundamental pillar of safety and efficacy. 2-Hydroxy-2,4-dimethylpentanenitrile, a cyanohydrin intermediate, serves as a valuable building block in the synthesis of more complex molecules. Its chemical structure, featuring both a hydroxyl and a nitrile group, presents unique analytical challenges.[1][2] The presence of unreacted starting materials, process-related by-products, or degradation products can have profound implications for the yield, purity, and safety of the final API.[3]

This guide provides an in-depth, comparative analysis of two cornerstone chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the comprehensive purity validation of this compound. We will move beyond simple protocol recitation to explore the scientific rationale behind methodological choices, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[4][5][6] Our objective is to equip researchers, analysts, and drug development professionals with the expertise to select, develop, and validate the most appropriate analytical method for their specific needs.

Understanding the Analyte: Physicochemical Properties

This compound (C₇H₁₃NO, M.W. 127.18 g/mol ) is a polar organic compound with a relatively high boiling point of approximately 224°C.[1] Its polarity, stemming from the hydroxyl group, and its thermal characteristics are the primary factors governing the choice between HPLC and GC. HPLC is inherently well-suited for non-volatile and thermally sensitive compounds, while GC is ideal for substances that can be readily volatilized without degradation.[7][8][9] This guide will demonstrate that while HPLC is a natural first choice, a well-developed GC method can serve as a powerful orthogonal technique for a complete purity profile.

The Validation Framework: A Mandate for Trustworthy Data

Analytical method validation provides documented evidence that a procedure is fit for its intended purpose.[4][10] Following the ICH Q2(R2) guideline, our validation protocols will establish the method's performance through a series of mandatory tests.[6][11][12]

cluster_Validation Analytical Method Validation Lifecycle (ICH Q2) cluster_System Pre-Analysis Check Specificity Specificity Linearity Linearity Accuracy Accuracy Precision Precision Range Range Robustness Robustness LOQ Quantitation Limit (LOQ) SST System Suitability Testing (SST) Routine Routine Analysis SST->Routine Verify System Performance Dev Method Development Val Method Validation Dev->Val Define ATP* Val->Routine Demonstrate Fitness for Purpose note *ATP: Analytical Target Profile

Core validation parameters as stipulated by ICH guidelines.

Part 1: High-Performance Liquid Chromatography (HPLC) Purity Validation

HPLC is the workhorse for pharmaceutical purity analysis due to its high resolution, versatility, and applicability to a wide range of compounds at ambient temperatures.[13] For this compound, a reversed-phase (RP-HPLC) method is the logical choice, separating the analyte and its potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

HPLC Experimental Workflow

G prep Sample & Standard Preparation (1 mg/mL in Diluent) inject Inject (10 µL) prep->inject hplc HPLC System (UV Detector @ 210 nm) separate Chromatographic Separation (C18 Column, Gradient Elution) hplc->separate inject->hplc acquire Data Acquisition (Chromatogram Generation) separate->acquire process Data Processing (Peak Integration) acquire->process report Calculate Purity (% Area Normalization) process->report

General workflow for the HPLC purity analysis.
Detailed HPLC Validation Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Rationale: A C18 column provides excellent hydrophobic retention for a wide range of organic molecules and is a standard starting point for method development.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

    • Rationale: A phosphate buffer controls the pH to ensure consistent analyte ionization state and peak shape. Acetonitrile is a common organic modifier providing good elution strength and low UV cutoff.

  • Gradient Program: 20% B to 80% B over 15 minutes, hold for 3 minutes, return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

    • Rationale: The nitrile group offers weak UV absorbance. A low wavelength like 210 nm is used to maximize sensitivity for both the main component and potential impurities lacking strong chromophores.

  • Sample Diluent: Acetonitrile/Water (50:50 v/v).

2. Validation Experiments:

  • System Suitability:

    • Procedure: Inject a standard solution (e.g., 1 mg/mL) five times.

    • Acceptance Criteria: %RSD of peak area < 2.0%, Tailing factor < 2.0, Theoretical plates > 2000.

      • Rationale: This confirms that the chromatographic system is operating with adequate precision, peak symmetry, and efficiency on the day of analysis.[11]

  • Specificity (Forced Degradation):

    • Procedure: Subject the analyte solution (1 mg/mL) to stress conditions: acid (0.1N HCl, 60°C, 4h), base (0.1N NaOH, 60°C, 2h), oxidation (3% H₂O₂, RT, 24h), and heat (solid, 80°C, 48h). Analyze the stressed samples alongside an unstressed sample.

    • Acceptance Criteria: The main peak should be spectrally pure (as determined by a photodiode array detector, if available) and well-resolved from all degradation peaks (Resolution > 2.0).

      • Rationale: This demonstrates that the method can accurately measure the analyte in the presence of its potential degradation products, proving its stability-indicating nature.

  • Linearity:

    • Procedure: Prepare a series of at least five standard solutions covering 50% to 150% of the nominal concentration (e.g., 0.5 to 1.5 mg/mL). Inject each concentration in triplicate.

    • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant.

      • Rationale: Establishes a direct, proportional relationship between analyte concentration and detector response over the desired range.[14]

  • Accuracy (Recovery):

    • Procedure: Prepare samples by spiking a placebo matrix at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.

    • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0% at each level.[15]

      • Rationale: This demonstrates the closeness of the method's results to the true value, assessing for any systematic error or bias.

  • Precision:

    • Procedure:

      • Repeatability (Method Precision): Analyze six independent preparations of the sample at the nominal concentration.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.

    • Acceptance Criteria: %RSD for repeatability should be ≤ 2.0%. The combined %RSD for intermediate precision should also be within acceptable limits (typically ≤ 2.0%).[15]

      • Rationale: This assesses the method's consistency and reproducibility under both short-term and longer-term, more variable conditions.

Part 2: Gas Chromatography (GC) Purity Validation

While the analyte's boiling point is high, GC can offer faster analysis times and high efficiency, making it an excellent orthogonal method.[16] It is particularly adept at separating volatile or semi-volatile impurities that might be difficult to resolve by HPLC. A Flame Ionization Detector (FID) is ideal due to its universal response to carbon-containing compounds and wide linear range.

GC Experimental Workflow

G prep Sample & Standard Preparation (5 mg/mL in Acetone) inject Inject (1 µL, Split Mode) prep->inject gc GC System (FID Detector) separate Chromatographic Separation (Capillary Column, Temp. Program) gc->separate inject->gc acquire Data Acquisition (Chromatogram Generation) separate->acquire process Data Processing (Peak Integration) acquire->process report Calculate Purity (% Area Normalization) process->report

General workflow for the GC purity analysis.
Detailed GC Validation Protocol

1. Instrumentation and Chromatographic Conditions:

  • GC System: A standard GC system with a split/splitless inlet, FID, and autosampler.

  • Column: DB-WAX (or equivalent wax-type polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Rationale: A polar wax column is chosen to effectively interact with the analyte's hydroxyl group, ensuring good peak shape without the need for derivatization, which would add complexity to the workflow.

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Split Ratio: 50:1.

    • Rationale: A high inlet temperature ensures rapid and complete vaporization. The split ratio prevents column overloading and maintains sharp peaks.

  • Oven Temperature Program: Start at 80 °C (hold 2 min), ramp to 230 °C at 15 °C/min, hold for 5 min.

    • Rationale: The temperature program is optimized to elute low-boiling impurities first, followed by the main analyte peak, all within a reasonable run time.

  • Detector Temperature: 260 °C (FID).

  • Sample Solvent: Acetone.

2. Validation Experiments:

  • System Suitability:

    • Procedure: Inject a standard solution (e.g., 5 mg/mL) five times.

    • Acceptance Criteria: %RSD of peak area < 2.0%, Tailing factor < 2.0, Theoretical plates > 20,000.

  • Specificity:

    • Procedure: Analyze individual solutions of known potential impurities (e.g., starting materials) to confirm they are resolved from the main analyte peak.

    • Acceptance Criteria: Baseline resolution (Resolution > 2.0) between the main analyte and all known impurities.

  • Linearity:

    • Procedure: Prepare a series of at least five standard solutions covering a range appropriate for the assay (e.g., 1 to 7.5 mg/mL). Inject each in triplicate.

    • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

  • Accuracy (Recovery):

    • Procedure: Prepare samples by spiking a placebo at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.

    • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0% at each level.[14]

  • Precision:

    • Procedure:

      • Repeatability: Analyze six independent preparations of the sample at the nominal concentration.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

    • Acceptance Criteria: %RSD for repeatability should be ≤ 2.0%. The combined %RSD for intermediate precision should also be within acceptable limits.[14]

Part 3: Comparative Data Analysis and Discussion

To illustrate the performance of each technique, the following tables summarize the expected results from the validation studies.

Table 1: Summary of Validation Performance

Validation ParameterHPLC MethodGC MethodRationale for Comparison
Specificity Excellent resolution from polar and non-polar degradation products.Excellent resolution of volatile impurities and starting materials.Each method excels at detecting different types of impurities, providing a complementary view.
Linearity (r²) ≥ 0.9995≥ 0.9992Both methods demonstrate a strong linear response suitable for quantification.
Accuracy (% Recovery) 99.5% - 101.2%98.9% - 101.5%Both methods are highly accurate with minimal systematic bias.
Precision (% RSD) ≤ 1.0%≤ 1.2%Both methods are highly precise and reproducible.
Analysis Time ~23 minutes~17 minutesGC offers a slightly faster run time, which can be advantageous for high-throughput screening.[8]

Table 2: Hypothetical Purity Assessment of a Single Batch

Analytical MethodPurity by % AreaKey Impurity Detected
HPLC 99.65%0.15% (Unknown, less polar)
GC 99.72%0.08% (Residual starting ketone)
Discussion: Choosing the Right Tool for the Job

The choice between HPLC and GC is not a matter of one being universally superior; it is about leveraging the strengths of each to build a complete picture of sample purity.[8][16]

  • HPLC Strengths: HPLC is the preferred primary method for the purity assay of this compound. Its operation at ambient temperature eliminates the risk of thermal degradation of the analyte on-column. It is exceptionally powerful for separating non-volatile impurities, degradation products, and potential positional isomers, which are common in pharmaceutical synthesis.[16][17]

  • GC Strengths: GC serves as an outstanding orthogonal method. Its high efficiency and different separation mechanism (volatility vs. polarity) make it ideal for confirming the purity value obtained by HPLC.[9] Furthermore, GC is superior for quantifying highly volatile residual solvents from the synthesis process, which is a critical quality attribute that HPLC may not be suitable for.[17]

The hypothetical data in Table 2 illustrates this synergy perfectly. HPLC detected a less polar impurity that might be a high-molecular-weight by-product, while GC identified a residual volatile starting material. Neither technique alone would have provided this complete profile.

Conclusion and Recommendation

For the comprehensive purity validation of this compound, a dual-technique approach is recommended.

  • Primary Method (Release Testing): A validated RP-HPLC method should be established as the primary technique for routine quality control, assay, and stability testing. Its robustness and ability to detect a wide range of non-volatile impurities make it the most suitable choice for official purity reporting.[18]

  • Orthogonal Method (Method Validation & Investigation): A validated GC method should be used as a complementary technique. It is invaluable during method development and validation to confirm the results from HPLC and is the superior method for analyzing volatile impurities and residual solvents. For out-of-specification investigations, GC can provide crucial data that HPLC might miss.

By employing both HPLC and GC in a structured, risk-based approach, researchers and drug development professionals can ensure the highest degree of confidence in the purity of their material, safeguarding the integrity of the entire downstream manufacturing process.

References

  • Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. (n.d.). International Journal of Research in Engineering and Science (IJRES).
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). LCGC.
  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline.
  • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (2021). ResearchGate.
  • 2-hydroxy-2,4-dimethylvaleronitrile | CAS#:4131-68-4. (n.d.). Chemsrc.
  • HPLC vs GC: What Sets These Methods Apart. (2025, June 6). Phenomenex.
  • Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). (2025, July 19). Food Safety Institute.
  • This compound. (n.d.). PubChem.
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024, March 26). Zenodo.
  • Small Molecule Analysis Testing: HPLC vs GC. (n.d.). Brewer Science.
  • (s)-2-hydroxy-2,4-dimethyl-pentanenitrile (C7H13NO). (n.d.). PubChemLite.
  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager.
  • Conducting GC Method Validation Using High Accuracy Standards. (2024, August 23). Environics, Inc..
  • 3-hydroxy-4,4-dimethylpentanenitrile. (n.d.). Chemical Synthesis Database.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). EMA.
  • 2-Hydroxy-3,4-dimethylpentanenitrile. (n.d.). PubChem.
  • Impurities in Pharmaceuticals- A Review. (2013, December 15). SciSpace.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica.
  • 2-ethyl-4-hydroxy-2-methylpentanenitrile. (n.d.). ChemSynthesis.
  • Isolation, Identification and Characterization of Process Related Impurity in 2-Isopropyl-4-hydroxy Anisole. (n.d.). Asian Journal of Chemistry.
  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. (n.d.). Waters Corporation.
  • 2-Hydroxy-2,3-dimethylpentanenitrile. (n.d.). PubChem.
  • DEVELOPMENT AND VALIDATION OF THE GAS CHROMATOGRAPHIC METHODS FOR THE DETERMINATION OF ORGANIC VOLATILE IMPURITIES IN TRAVOPROST. (n.d.). Biblioteka Nauki.
  • A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. (n.d.). NIH.

Sources

A Comparative Analysis of 2-Hydroxy-2,4-dimethylpentanenitrile and Other Key Cyanohydrins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 2-Hydroxy-2,4-dimethylpentanenitrile, also known as methyl isobutyl ketone cyanohydrin, against other industrially and synthetically relevant cyanohydrins: acetone cyanohydrin, mandelonitrile, and glycolonitrile. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of their chemical properties, synthesis, stability, and toxicological profiles, supported by experimental data and established protocols.

Introduction to Cyanohydrins

Cyanohydrins, or α-hydroxynitriles, are a class of organic compounds characterized by the presence of a cyano (-C≡N) and a hydroxyl (-OH) group attached to the same carbon atom.[1] They are versatile intermediates in organic synthesis, serving as precursors to a wide array of valuable molecules, including α-hydroxy acids, α-amino acids, and various pharmaceuticals.[1][2] The reactivity of both the hydroxyl and nitrile functionalities allows for diverse chemical transformations, making them crucial building blocks in synthetic chemistry.[3]

This guide focuses on a comparative evaluation of four key cyanohydrins:

  • This compound: Derived from 4-methyl-2-pentanone (methyl isobutyl ketone), this branched aliphatic cyanohydrin presents unique steric and electronic properties.

  • Acetone Cyanohydrin: A widely used and highly toxic cyanohydrin, it serves as a benchmark for comparison. It is a key intermediate in the production of methyl methacrylate.[4]

  • Mandelonitrile: An aromatic cyanohydrin, it is a precursor to mandelic acid and its derivatives, which are important in pharmaceuticals.

  • Glycolonitrile: The simplest cyanohydrin, derived from formaldehyde, it is used in the synthesis of various chemicals, including chelating agents and amino acids.

Physicochemical Properties: A Comparative Overview

The structural differences between these cyanohydrins lead to variations in their physical and chemical properties, which in turn influence their reactivity, handling, and applications.

PropertyThis compoundAcetone CyanohydrinMandelonitrileGlycolonitrile
CAS Number 4131-68-4[5]75-86-5532-28-5107-16-4
Molecular Formula C₇H₁₃NO[5]C₄H₇NOC₈H₇NOC₂H₃NO
Molecular Weight ( g/mol ) 127.18[5]85.10133.1557.05
Boiling Point (°C) 224 at 760 mmHg[6]95 (decomposes)170 (decomposes)183 (decomposes)
Density (g/cm³) 0.939[6]0.9321.1171.104
Flash Point (°C) 89.3[6]748770
Solubility in Water Partially solubleMiscibleSlightly solubleSoluble

Analysis of Properties:

The larger alkyl chain in this compound results in a higher molecular weight, boiling point, and flash point compared to acetone cyanohydrin and glycolonitrile. Its branched structure may also influence its solubility and reactivity due to steric hindrance. Mandelonitrile, with its aromatic ring, exhibits a higher density and boiling point compared to the smaller aliphatic cyanohydrins. Glycolonitrile, being the smallest and simplest, is highly soluble in water.

Synthesis of Cyanohydrins: A Mechanistic and Practical Comparison

The most common method for synthesizing cyanohydrins is the nucleophilic addition of a cyanide source to an aldehyde or ketone.[1][7][8] This reaction is typically base-catalyzed, as the cyanide ion (CN⁻) is a more potent nucleophile than hydrogen cyanide (HCN).[3][9]

General Reaction Mechanism

The formation of a cyanohydrin proceeds via a two-step mechanism:

  • Nucleophilic Attack: The cyanide ion attacks the electrophilic carbonyl carbon of the aldehyde or ketone, leading to the formation of a tetrahedral alkoxide intermediate.

  • Protonation: The alkoxide intermediate is then protonated by a proton source, typically HCN or water, to yield the final cyanohydrin product and regenerate the cyanide catalyst.

Caption: General mechanism for cyanohydrin formation.

Experimental Protocol: Synthesis of this compound

This protocol describes a typical laboratory-scale synthesis of this compound from 4-methyl-2-pentanone.

Materials:

  • 4-methyl-2-pentanone (methyl isobutyl ketone)

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)[6]

  • Sulfuric acid (H₂SO₄) or Acetic acid

  • Water

  • Diethyl ether or other suitable organic solvent

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a well-ventilated fume hood, prepare a solution of sodium cyanide in water in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the cyanide solution in an ice bath.

  • Slowly add a solution of 4-methyl-2-pentanone to the cyanide solution with vigorous stirring.

  • While maintaining the low temperature, add dilute sulfuric acid or acetic acid dropwise to the reaction mixture to generate HCN in situ. The pH should be maintained in the weakly acidic to neutral range (pH 4-5) for optimal reaction rate.[8]

  • Continue stirring the reaction mixture for several hours at low temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, carefully neutralize any excess acid.

  • Extract the product into an organic solvent such as diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation.

Causality Behind Experimental Choices:

  • Low Temperature: The reaction is exothermic, and low temperatures are maintained to control the reaction rate and prevent the volatilization of the highly toxic hydrogen cyanide.

  • Weakly Acidic pH: This condition provides a balance between the concentration of the nucleophilic cyanide ion and the proton source needed for the final step of the mechanism, leading to a faster reaction rate.[8]

  • In situ Generation of HCN: This method avoids the handling of pure, highly volatile, and toxic hydrogen cyanide gas.[8]

Comparative Reactivity and Stability

The reactivity of the parent carbonyl compound and the stability of the resulting cyanohydrin are crucial factors in their synthesis and subsequent applications.

Reactivity_and_Stability Reactivity Carbonyl Reactivity (Aldehydes > Ketones) Equilibrium Reaction Equilibrium (Favors products for unhindered carbonyls) Reactivity->Equilibrium StericHindrance Steric Hindrance (Increases down the list) StericHindrance->Reactivity decreases Stability Cyanohydrin Stability (Generally decreases with increased steric hindrance) StericHindrance->Stability decreases Equilibrium->Stability

Caption: Factors influencing cyanohydrin synthesis and stability.

Reactivity of Carbonyl Precursors:

  • Glycolonitrile (from Formaldehyde): Formaldehyde is the most reactive aldehyde due to the lack of steric hindrance and electron-donating groups, leading to a rapid and highly favorable cyanohydrin formation.

  • Mandelonitrile (from Benzaldehyde): Benzaldehyde, an aromatic aldehyde, is also highly reactive.

  • Acetone Cyanohydrin (from Acetone): Acetone, a simple ketone, is less reactive than aldehydes.

  • This compound (from 4-Methyl-2-pentanone): 4-Methyl-2-pentanone is a more sterically hindered ketone compared to acetone. The bulky isobutyl group can impede the approach of the cyanide nucleophile, potentially leading to slower reaction rates and a less favorable equilibrium position compared to acetone.

Stability of Cyanohydrins:

Cyanohydrins can undergo retro-cyanohydrin reaction, decomposing back to the starting carbonyl compound and hydrogen cyanide. This decomposition is often catalyzed by bases.

  • Glycolonitrile: Due to the high reactivity of formaldehyde, the equilibrium for glycolonitrile formation is highly favorable, contributing to its relative stability under neutral or acidic conditions.

  • Acetone Cyanohydrin and this compound: Cyanohydrins derived from ketones are generally less stable than those from aldehydes. The increased steric bulk around the central carbon in this compound may further decrease its thermal stability compared to acetone cyanohydrin.

  • Mandelonitrile: The aromatic ring can influence the stability of mandelonitrile through electronic effects.

Toxicological Profile: A Critical Comparison

All cyanohydrins are considered highly toxic due to their ability to release hydrogen cyanide, a potent inhibitor of cellular respiration.[4] The toxicity is dependent on the rate of this release and the route of exposure.

CyanohydrinAcute ToxicityPrimary Hazard
This compound Expected to be highRelease of HCN
Acetone Cyanohydrin Extremely high[4]Rapid release of HCN, especially in the presence of water.[4]
Mandelonitrile HighRelease of HCN
Glycolonitrile HighRelease of HCN

Toxicological Considerations:

Given that this compound is an aliphatic cyanohydrin, its toxicological properties are expected to be similar to those of acetone cyanohydrin, primarily driven by the release of cyanide. The precursor, 4-methyl-2-pentanone, is known to cause irritation to the eyes, nose, and throat and can affect the central nervous system upon short-term exposure.[9] The cyanohydrin derivative should be handled with extreme caution, assuming a high degree of toxicity.

Characterization and Analysis

Standard analytical techniques are employed to characterize and assess the purity of cyanohydrins.

Experimental Protocol: GC-MS Analysis of Cyanohydrins

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent)

Sample Preparation:

  • Accurately weigh a small amount of the cyanohydrin sample.

  • Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a known concentration.

  • If necessary, derivatization with a silylating agent (e.g., BSTFA) can be performed to increase volatility and improve peak shape, especially for less stable cyanohydrins.

GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 220 °C at a rate of 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Scan Range: m/z 30-300.

Data Analysis:

The identity of the cyanohydrin is confirmed by its retention time and the fragmentation pattern in the mass spectrum. Purity is determined by integrating the peak area of the target compound relative to the total peak area.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of a cyanohydrin will typically show a characteristic singlet for the hydroxyl proton (which may be broad and its chemical shift concentration-dependent) and signals corresponding to the alkyl or aryl groups. For this compound, one would expect to see signals for the two methyl groups attached to the quaternary carbon, a doublet for the two methyl groups of the isobutyl group, a multiplet for the methine proton of the isobutyl group, and a multiplet for the methylene protons.

  • ¹³C NMR: The carbon NMR spectrum will show a signal for the quaternary carbon bearing the hydroxyl and cyano groups, a signal for the nitrile carbon, and signals for the carbons of the alkyl groups.

Infrared (IR) Spectroscopy:

The IR spectrum of a cyanohydrin is characterized by:

  • A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.

  • A sharp, medium-intensity absorption band around 2250 cm⁻¹ due to the C≡N stretching vibration of the nitrile group.

Applications in Synthesis

The synthetic utility of these cyanohydrins is diverse and depends on their structure.

  • This compound: Its branched structure may be exploited in the synthesis of sterically demanding molecules. It can be a precursor to α-hydroxy-isocaproic acid and its derivatives.

  • Acetone Cyanohydrin: It is a key precursor to methyl methacrylate, the monomer for Plexiglas. It is also used as a source of HCN in various reactions.[4]

  • Mandelonitrile: It is primarily used in the synthesis of mandelic acid and its enantiomers, which are used in pharmaceuticals and as resolving agents.

  • Glycolonitrile: It serves as a building block for the synthesis of glycine, the simplest amino acid, and chelating agents like EDTA.

Conclusion

This compound, as a branched aliphatic cyanohydrin, presents a unique set of properties compared to more common cyanohydrins. Its synthesis from the readily available methyl isobutyl ketone is straightforward, following the general principles of cyanohydrin formation. However, its increased steric bulk likely influences its reactivity, stability, and potentially its toxicological profile.

This guide has provided a framework for understanding and comparing this compound with acetone cyanohydrin, mandelonitrile, and glycolonitrile. For researchers and drug development professionals, a thorough understanding of these comparative aspects is crucial for selecting the appropriate cyanohydrin intermediate for a specific synthetic target and for ensuring safe handling and use. Further experimental studies directly comparing the reaction kinetics, stability under various conditions, and detailed toxicological profiles are warranted to fully elucidate the performance of this compound.

References

  • Chemsrc. 2-hydroxy-2,4-dimethylvaleronitrile | CAS#:4131-68-4.
  • PubChem. This compound.
  • Australian Government Department of Climate Change, Energy, the Environment and Water. Methyl isobutyl ketone.
  • Wikipedia. Cyanohydrin reaction.
  • Chemistry LibreTexts. 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation.
  • OpenStax. 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation.
  • Doc Brown's Chemistry. Nucleophilic addition of hydrogen cyanide.
  • INCHEM. Methyl isobutyl ketone (HSG 58, 1991).
  • PubChemLite. (s)-2-hydroxy-2,4-dimethyl-pentanenitrile (C7H13NO).
  • PubMed. Safety assessment of MIBK (methyl isobutyl ketone).
  • Doc Brown's Chemistry. nucleophilic addition - carbonyl compounds and hydrogen cyanide - hydrolysis of hydroxynitrile to hydroxy-carboxylic acid.
  • The Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002939).
  • PubMed. Exposure to methyl isobutyl ketone: toxicokinetics and occurrence of irritative and CNS symptoms in man.
  • PubChem. Methyl Isobutyl Ketone.
  • National Institute of Standards and Technology. Methyl Isobutyl Ketone.
  • Chemistry LibreTexts. The Addition of Hydrogen Cyanide to Aldehydes and Ketones.
  • Chemguide. NUCLEOPHILIC ADDITION OF HYDROGEN CYANIDE TO ALDEHYDES AND KETONES.
  • ResearchGate. Cyanohydrin compounds used in this study.
  • National Center for Biotechnology Information. METHYL ISOBUTYL KETONE.
  • ResearchGate. AM1 quantum-chemical study of the mechanism of the cyclocondensation of 4-hydroxy-4-methyl-2-pentanone with ethyl cyanoacetate.
  • Organisation for Economic Co-operation and Development. 2-HYDROXYPROPANENITRILE CAS N°: 78-97-7.
  • PubChem. 2,4-dimethylpentane.
  • National Institute of Standards and Technology. 2-Pentanone, 4-hydroxy-.

Sources

A Senior Application Scientist's Guide to Cyanohydrin Reactivity: 2-Hydroxy-2,4-dimethylpentanenitrile vs. Acetone Cyanohydrin

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of organic synthesis, cyanohydrins are pivotal intermediates, serving as versatile precursors to α-hydroxy acids, β-amino alcohols, and other valuable synthons.[1][2][3] This guide provides an in-depth comparison of two structurally distinct ketone-derived cyanohydrins: the sterically hindered 2-Hydroxy-2,4-dimethylpentanenitrile (from methyl isobutyl ketone) and the archetypal Acetone Cyanohydrin (ACH). We will dissect how the subtle yet significant difference in their molecular architecture—an isobutyl group versus a methyl group—governs their thermodynamic stability, reaction kinetics, and handling requirements. This analysis is grounded in established chemical principles and aims to equip researchers, particularly in drug development, with the expert insights needed to select the appropriate reagent and optimize reaction conditions for their specific synthetic challenges.

Introduction: The Tale of Two Cyanohydrins

Acetone cyanohydrin (ACH) is a widely utilized commodity chemical, primarily known as a key intermediate in the large-scale production of methyl methacrylate (MMA), the monomer for Plexiglas and acrylic plastics.[4][5][6] Its small size, high reactivity, and extensive documentation make it a go-to reagent for introducing the cyanohydrin functionality.

In contrast, this compound represents a class of more complex, sterically encumbered cyanohydrins. Its synthesis allows for the creation of molecular frameworks with increased steric bulk around a chiral center, a common motif in pharmaceutical compounds. However, this structural complexity introduces challenges and nuances in its reactivity and stability that are critical for synthetic chemists to understand. This guide will illuminate these differences through a detailed, evidence-based comparison.

Molecular Structure and Steric Implications

The fundamental difference between these two molecules lies in the substituents attached to the quaternary carbon bearing the hydroxyl and nitrile groups. This structural variance is the primary determinant of their divergent chemical behavior.

G cluster_0 Acetone Cyanohydrin (ACH) cluster_1 This compound ACH MIBKC

Caption: Molecular structures of Acetone Cyanohydrin and this compound.

  • Acetone Cyanohydrin (ACH): Features two methyl groups. These groups exert minimal steric hindrance, allowing for relatively easy nucleophilic attack at the carbonyl carbon of its parent ketone (acetone) and subsequent reactions at the nitrile carbon of the cyanohydrin itself.[7]

  • This compound: Replaces one methyl group with a bulkier isobutyl group. This significantly increases steric congestion around the reactive center. According to established principles of organic chemistry, this steric hindrance is expected to disfavor the formation of the tetrahedral transition states required for both cyanohydrin formation and subsequent nucleophilic attack on the nitrile group.[8][9]

Thermodynamic Stability and Decomposition Equilibrium

A critical, and often hazardous, characteristic of all cyanohydrins is their existence in a reversible equilibrium with their parent carbonyl compound and hydrogen cyanide (HCN).[10][11] This retro-cyanohydrin reaction is catalyzed by heat and, most notably, by base.[10][12]

G cluster_eq Equilibrium cluster_conditions Favors Decomposition (Retro-Reaction) C Cyanohydrin K Ketone C->K k_rev K->C k_fwd HCN Hydrogen Cyanide HCN->C Heat High Temperature Base Basic pH (pH > 7) Water Presence of Water

Caption: The reversible decomposition equilibrium of cyanohydrins.

The position of this equilibrium is highly dependent on steric factors. For sterically hindered ketones, the equilibrium constant for cyanohydrin formation is unfavorable.[1][8]

  • ACH: The equilibrium for ACH formation from acetone and HCN is relatively favorable under neutral or acidic conditions.

  • This compound: Due to the steric strain imposed by the isobutyl group, the equilibrium is shifted more towards the starting materials (methyl isobutyl ketone and HCN) compared to ACH. This implies that under identical conditions, a solution of this compound will have a higher equilibrium concentration of free HCN, a critical safety consideration.

Expert Insight: The practical implication is that this compound is inherently less stable and more prone to releasing toxic HCN gas, especially if not properly stabilized with a trace amount of acid (e.g., to maintain pH 4-5) during storage.[10][13] Any operation involving this compound, especially purification by distillation or reactions run at elevated temperatures or basic pH, must be conducted with extreme caution in a well-ventilated chemical fume hood.[14]

Comparative Reactivity in Synthetic Transformations

The utility of cyanohydrins is defined by the subsequent transformations of the nitrile group. Acid-catalyzed hydrolysis to form α-hydroxy acids is one of the most common and illustrative of these reactions.[9][15][16]

Table 1: Predicted Reactivity Comparison in Acid-Catalyzed Hydrolysis

ParameterAcetone CyanohydrinThis compoundRationale
Reaction Rate FasterSlowerThe steric bulk of the isobutyl group hinders the approach of water to the nitrile carbon, slowing the rate of hydrolysis.[8]
Reaction Conditions Milder (e.g., lower temp., shorter time)More Forcing (e.g., higher temp., longer time)Harsher conditions are required to overcome the higher activation energy associated with the sterically hindered substrate.
Yield Typically HighPotentially LowerIncreased decomposition under more forcing conditions can lead to the formation of byproducts and reduce the yield of the desired α-hydroxy acid.[12]
Key Byproduct Risk Amide intermediate, potential for decompositionSignificant decomposition to MIBK and HCN/formamide, especially with prolonged heating.[12]

Experimental Protocol: A Self-Validating System for Comparative Hydrolysis

This protocol describes a parallel experiment to validate the predicted differences in reactivity. The core principle of a self-validating system is the inclusion of in-process controls to monitor reaction progress and ensure data integrity.

CAUTION: This experiment involves extremely toxic cyanohydrins and generates HCN gas. It MUST be performed by trained personnel in a certified chemical fume hood. A cyanide first-aid kit must be on hand.[13][17]

G cluster_prep Preparation & Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Analysis Setup 1. Assemble two identical reflux setups in fume hood Charge 2. Charge each flask with cyanohydrin and H2SO4 Setup->Charge Heat 3. Heat reactions to 80°C with stirring Charge->Heat Monitor 4. Monitor via IR spectroscopy (disappearance of C≡N stretch) Heat->Monitor Cool 5. Cool reactions to room temperature Monitor->Cool Quench 6. Safely quench any residual cyanide Cool->Quench Extract 7. Extract product with organic solvent Quench->Extract Analyze 8. Analyze organic phase by GC-MS for yield and purity Extract->Analyze

Caption: Experimental workflow for the comparative hydrolysis of cyanohydrins.

Methodology:

  • Apparatus Setup:

    • Equip two identical 100 mL round-bottom flasks with magnetic stir bars and reflux condensers. Ensure a robust flow of cooling water. Vent the top of each condenser to a bleach scrubber to neutralize any evolved HCN.

  • Reagent Charging (CAUTION):

    • Flask A: Charge with acetone cyanohydrin (8.51 g, 0.1 mol).

    • Flask B: Charge with this compound (12.72 g, 0.1 mol).

    • To each flask, slowly and with stirring, add a solution of concentrated sulfuric acid (15 mL) in water (30 mL). The addition is exothermic; use an ice bath to maintain the temperature below 30°C.

  • Reaction:

    • Heat both flasks in a temperature-controlled heating mantle to 80°C.

    • Start a timer for each reaction once the target temperature is reached.

  • In-Process Monitoring (Self-Validation):

    • Every 30 minutes, carefully take a small aliquot from each reaction mixture.

    • Dilute the aliquot and spot on an IR card or use an ATR-FTIR probe.

    • Monitor the disappearance of the characteristic nitrile (C≡N) stretch at ~2250 cm⁻¹. The reaction is complete when this peak is no longer observed. Record the time to completion for each reaction.

  • Workup and Quenching:

    • Once a reaction is complete, cool the flask to room temperature in an ice bath.

    • CRITICAL SAFETY STEP: Slowly and carefully pour the cooled reaction mixture into a beaker containing a stirred, cold (~0°C) solution of 10% sodium hydroxide (NaOH) until the pH is >10. Then, add a 10% solution of ferrous sulfate (FeSO₄) to precipitate any remaining cyanide as Prussian blue. This is a visual confirmation of quenching.

    • Filter the mixture if necessary.

  • Product Isolation and Analysis:

    • Transfer the basic aqueous solution to a separatory funnel and extract three times with diethyl ether or methyl tert-butyl ether (MTBE).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Determine the mass of the crude α-hydroxy acid product to calculate the yield.

    • Analyze the product by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm identity and assess purity.

Safety and Handling: A Non-Negotiable Priority

The primary hazard associated with all cyanohydrins is their potential to rapidly decompose and release highly toxic hydrogen cyanide gas.[4][10][18]

  • Storage: Store in a cool, dark, well-ventilated area away from bases, acids, and water.[13][19] Containers must be tightly sealed and stabilized with a trace amount of acid.

  • Handling: All manipulations must occur within a certified chemical fume hood.[14][17] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves.[19]

  • Spills: In case of a spill, evacuate the area. Neutralize small spills with an alkaline solution of ferrous sulfate. Do not use acid.

  • Toxicity: Acetone cyanohydrin is lethal by inhalation and highly toxic by skin absorption.[10] Assume this compound has similar or greater toxicity due to its higher equilibrium vapor pressure of HCN.

Conclusion and Recommendations

The choice between acetone cyanohydrin and a sterically hindered analogue like this compound is a trade-off between reactivity and structural complexity.

  • Choose Acetone Cyanohydrin when:

    • The synthetic target is a simple, unhindered α-hydroxy acid or related structure.

    • High reaction rates and milder conditions are a priority.

    • Cost and availability are driving factors, as ACH is an inexpensive commodity chemical.[20]

  • Choose this compound when:

    • The synthetic target requires the specific steric bulk provided by the isobutyl group.

    • The downstream application (e.g., a pharmaceutical active ingredient) necessitates this particular substitution pattern.

    • The research team is equipped to handle a less stable reagent and prepared to employ more forcing reaction conditions with rigorous safety protocols.

Ultimately, understanding the foundational principles of steric hindrance and chemical equilibrium is paramount. While ACH offers convenience and speed, the deliberate choice of a hindered cyanohydrin opens the door to more complex molecular architectures, provided the associated challenges in stability and reactivity are expertly managed.

References

  • PubChem. (n.d.). Acetone Cyanohydrin. National Center for Biotechnology Information.
  • Multichem Exports. (n.d.). Acetone cyanohydrin.
  • Wikipedia. (n.d.). Acetone cyanohydrin.
  • NIIR Project Consultancy Services. (n.d.). How to Start an Acetone Cyanohydrin Manufacturing Business?.
  • National Center for Biotechnology Information. (n.d.). Acetone Cyanohydrin Acute Exposure Guideline Levels. National Library of Medicine.
  • U.S. Environmental Protection Agency. (n.d.). Acetone Cyanohydrin Final AEGL Document.
  • Gerstner, J. A., & Jorns, M. S. (1984). Studies on the kinetics of cyanohydrin synthesis and cleavage by the the flavoenzyme oxynitrilase. PubMed.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Acetone cyanohydrin.
  • Expert Market Research. (n.d.). Top 3 Acetone Cyanohydrin Companies in the World.
  • Lucite International. (n.d.). Material Safety Data Sheet - Acetone Cyanohydrin.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: ACETONE CYANOHYDRIN.
  • Winkler, C. K., et al. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry.
  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids.
  • QuickTakes. (n.d.). Can you explain the process of hydrolysis of cyanohydrins in the preparation of hydroxy acids?.
  • Chemistry LibreTexts. (2024). 19.7: Nucleophilic Addition of HCN- Cyanohydrin Formation.
  • Chemistry LibreTexts. (2023). Cyanohydrins.
  • Chemistry Steps. (n.d.). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation.
  • The Organic Chemistry Tutor. (2012). Organic Mechanism - Cyanohydrin to alpha-Hydroxy Carboxylic Acid. YouTube.
  • Google Patents. (n.d.). US7582790B2 - Process for chemical reactions involving cyanohydrins.
  • Sciencemadness.org. (2014). Unconventional Cyanohydrin Synthesis.
  • ResearchGate. (n.d.). Synthesis and elaboration of cyanohydrins.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Chemistry Stack Exchange. (2021). Mechanism for hydrolysis of cyanohydrin.
  • ChemSrc. (n.d.). 2-hydroxy-2,4-dimethylvaleronitrile.

Sources

A Comparative Guide to Alternatives for 2-Hydroxy-2,4-dimethylpentanenitrile in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the stereoselective introduction of a cyano group is a foundational transformation in the synthesis of chiral α-hydroxy acids, β-amino alcohols, and other critical pharmacophores. For years, simple cyanohydrins like 2-hydroxy-2,4-dimethylpentanenitrile have served as convenient, albeit hazardous, sources of cyanide. However, the landscape of asymmetric synthesis has evolved, offering a sophisticated toolkit of alternatives that provide superior enantioselectivity, enhanced safety, and broader substrate applicability. This guide provides an in-depth technical comparison of these modern alternatives, supported by experimental data and protocols, to empower you in selecting the optimal strategy for your synthetic challenges.

The Evolving Role of Cyanide Sources in Asymmetric Synthesis

The utility of any cyanide source in asymmetric synthesis is intrinsically linked to the catalytic system employed to control the stereochemical outcome of the addition to a prochiral carbonyl. This compound, like acetone cyanohydrin, can act as an in situ source of hydrogen cyanide (HCN). The core challenge lies in orchestrating the delivery of this cyanide to one enantiotopic face of the carbonyl substrate over the other. This guide will compare the primary contemporary approaches: enzymatic catalysis, metal-based catalysis, and organocatalysis, each with its preferred cyanide donors and distinct operational advantages.

Comparative Analysis of Leading Alternatives

The selection of a method for asymmetric cyanation is a multifactorial decision, balancing enantioselectivity, yield, substrate scope, safety, and operational complexity. The following sections delve into the premier alternatives, providing a head-to-head comparison to inform your experimental design.

Enzymatic Synthesis via Hydroxynitrile Lyases (HNLs)

Hydroxynitrile lyases (HNLs), or oxynitrilases, represent a pinnacle of green chemistry for chiral cyanohydrin synthesis.[1][2] These enzymes catalyze the reversible addition of HCN to aldehydes and, in some cases, ketones with exceptional enantioselectivity.[3]

Mechanism of Action: HNLs provide a precisely shaped active site that binds the carbonyl substrate in a preferred orientation. A catalytic triad (typically Ser-His-Asp) then facilitates the stereospecific addition of cyanide.[4] The reaction is often performed in a biphasic system to maintain high substrate concentration in an organic phase while the enzyme remains in the aqueous phase, simplifying catalyst recycling.[2]

Advantages:

  • Exceptional Enantioselectivity: Often achieving >99% enantiomeric excess (ee).[1]

  • Mild Reaction Conditions: Typically operates at or near room temperature and physiological pH, preventing degradation of sensitive substrates.[2]

  • Environmental Sustainability: As biocatalysts, enzymes are biodegradable and reactions can often be run in aqueous systems, minimizing organic solvent waste.[2]

Limitations:

  • Substrate Specificity: A specific HNL may have a limited range of accepted substrates, although ongoing enzyme engineering efforts are expanding this scope.[3][5]

  • Reaction Times: Enzymatic reactions can be slower than their chemical counterparts.[1]

Metal-Based Catalysis: The Power of Chiral Lewis Acids

Chiral Lewis acidic metal complexes, particularly those based on titanium and vanadium, are workhorses in asymmetric cyanohydrin synthesis.[1] These catalysts activate the carbonyl substrate, rendering it more susceptible to nucleophilic attack by the cyanide source.

Mechanism of Action: A chiral ligand, such as a salen derivative, coordinates to the metal center (e.g., Titanium(IV)). This complex then binds to the carbonyl oxygen of the aldehyde or ketone. This coordination polarizes the C=O bond and the chiral environment of the ligand sterically blocks one face of the carbonyl, directing the incoming cyanide nucleophile to the other face.[1] The active catalytic species is often a bimetallic μ-oxo complex.[6]

Common Cyanide Sources:

  • Trimethylsilyl cyanide (TMSCN): The most prevalent source for these systems. It is less volatile and toxic than HCN, and the resulting O-silylated cyanohydrin is often more stable and its formation is irreversible.[1][7]

  • Ethyl Cyanoformate: A safer alternative to both HCN and TMSCN, which generates an O-carbonate protected cyanohydrin.[8]

  • Potassium Cyanide (KCN) with Acetic Anhydride: An inexpensive and non-volatile option that produces O-acetylated cyanohydrins.[9]

Advantages:

  • Broad Substrate Scope: Generally applicable to a wide range of aromatic and aliphatic aldehydes and ketones.[8][10]

  • High Catalytic Activity: Reactions are often rapid, sometimes completing in under an hour with low catalyst loadings (0.1-5 mol%).[6][11]

Limitations:

  • Air and Moisture Sensitivity: Many metal catalysts require stringent anhydrous and inert atmosphere conditions.[6]

  • Metal Contamination: The final product may contain trace amounts of the metal catalyst, which can be a concern in pharmaceutical applications.

  • Hazardous Reagents: While often avoiding HCN, the cyanide sources and solvents used can still be toxic.

Organocatalysis: Metal-Free Asymmetric Cyanation

The rise of organocatalysis has provided powerful, metal-free alternatives for asymmetric synthesis. For cyanation reactions, chiral thioureas, and modified cinchona alkaloids have proven particularly effective.[12]

Mechanism of Action (Thiourea Catalysis): Chiral thiourea-based catalysts operate through a dual activation mechanism. The thiourea moiety activates the ketone or aldehyde electrophile via hydrogen bonding. Simultaneously, a basic functional group on the catalyst, such as a tertiary amine, activates the nucleophile (typically TMSCN). This cooperative activation brings the reactants together in a chiral environment, facilitating a highly enantioselective cyanide transfer.[12]

Advantages:

  • Metal-Free: Avoids concerns of heavy metal contamination in the final product.

  • High Enantioselectivity for Ketones: Organocatalysts have shown exceptional performance for the challenging cyanosilylation of ketones.[13]

  • Operational Simplicity: Many organocatalysts are stable to air and moisture, simplifying the experimental setup.

Limitations:

  • Catalyst Loading: May require higher catalyst loadings (e.g., 5 mol%) compared to some metal-based systems.

  • Substrate Scope: While excellent for ketones, the scope for aldehydes may be more limited compared to metal catalysts.

Data-Driven Performance Comparison

To facilitate an objective comparison, the following table summarizes typical performance data for each catalytic system.

ParameterEnzymatic (HNL)Metal-Based (Ti-salen)Organocatalysis (Thiourea)
Typical Substrate Aromatic & Aliphatic AldehydesAromatic & Aliphatic AldehydesAromatic & Aliphatic Ketones
Cyanide Source HCN (from Acetone Cyanohydrin)Trimethylsilyl Cyanide (TMSCN)Trimethylsilyl Cyanide (TMSCN)
Product (R)- or (S)-CyanohydrinO-Silylated CyanohydrinO-Silylated Cyanohydrin
Yield High (e.g., 93%)[1]High (often >90%)[8]High (often >90%)[12]
Enantiomeric Excess (ee%) Excellent (often >99%)[1]Very Good to Excellent (up to 95%)[8]Excellent (up to 99%)[12]
Reaction Temperature Mild (e.g., 5-25 °C)[1]Low to Ambient (-40 °C to RT)[8]Low (e.g., -78 °C)
Reaction Time Moderate to Long (e.g., 24-96 h)[1]Short to Moderate (e.g., 1-24 h)[6]Moderate (e.g., 24 h)
Key Advantage Unmatched enantioselectivity, greenBroad scope, high turnoverMetal-free, excellent for ketones

Experimental Protocols

The following are representative, detailed protocols for each of the discussed alternatives.

Protocol 1: Enzymatic Synthesis of (S)-Mandelonitrile using HNL

This protocol describes a general method for the synthesis of a chiral cyanohydrin using an immobilized hydroxynitrile lyase in a biphasic system.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep1 Prepare biphasic system: Organic solvent (e.g., MTBE) + Aqueous buffer (e.g., pH 4.0) prep2 Dissolve benzaldehyde in organic phase prep1->prep2 prep3 Add immobilized HNL to the reactor prep2->prep3 react1 Cool reactor to 5 °C with vigorous stirring prep3->react1 react2 Add Acetone Cyanohydrin (HCN source) react1->react2 react3 Monitor reaction by HPLC/GC for conversion and ee% react2->react3 workup1 Separate organic phase react3->workup1 workup2 Dry organic phase (e.g., Na2SO4) and concentrate workup1->workup2 workup3 Purify by column chromatography (if necessary) workup2->workup3 workup4 Characterize product and determine final ee% workup3->workup4 caption Workflow for Enzymatic Cyanohydrin Synthesis.

Caption: Workflow for Enzymatic Cyanohydrin Synthesis.

Materials:

  • Benzaldehyde

  • Acetone cyanohydrin

  • Immobilized (S)-Hydroxynitrile Lyase (e.g., from Manihot esculenta)

  • Methyl tert-butyl ether (MTBE)

  • Citrate buffer (50 mM, pH 4.0)

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Reaction Setup: In a jacketed reaction vessel, combine MTBE (50 mL) and 50 mM citrate buffer (pH 4.0, 50 mL) to create a two-phase system.

  • Substrate Addition: Dissolve benzaldehyde (10 mmol) in the organic phase.

  • Enzyme Addition: Add the immobilized HNL preparation to the biphasic mixture.

  • Initiation: Cool the reactor to 5 °C under vigorous stirring. Add acetone cyanohydrin (15 mmol) dropwise over 10 minutes.

  • Monitoring: Monitor the reaction progress by taking aliquots from the organic phase and analyzing by chiral GC or HPLC to determine conversion and enantiomeric excess.

  • Work-up: Once the reaction is complete, stop stirring and allow the phases to separate. Recover the immobilized enzyme by filtration for potential reuse.

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude (S)-mandelonitrile.

  • Purification: If necessary, purify the product by flash column chromatography.

Protocol 2: Ti-salen Catalyzed Asymmetric Synthesis of an O-Silylated Cyanohydrin

This protocol details the synthesis of a chiral O-silylated cyanohydrin from an aldehyde using a Ti-salen catalyst and TMSCN.

Mechanism Diagram:

G catalyst [(R,R)-salen]Ti(IV)-O-Ti(IV)[(R,R)-salen] (Bimetallic Catalyst) activated_complex Chiral Activated Complex {[(salen)Ti]-O-[Ti(salen)]-O=CHR} catalyst->activated_complex + Aldehyde aldehyde R-CHO (Aldehyde) aldehyde->activated_complex tms_cn TMS-CN product O-Silylated Cyanohydrin tms_cn->product activated_complex->product + TMS-CN (Face-selective attack) product->catalyst + TMS-O-R'CHO (Catalyst Regeneration) caption Mechanism of Ti-salen Catalyzed Cyanosilylation.

Caption: Mechanism of Ti-salen Catalyzed Cyanosilylation.

Materials:

  • [(R,R)-salen-TiO]₂ catalyst (prepared from (1R,2R)-diaminocyclohexane and 3,5-di-tert-butylsalicylaldehyde)

  • Aldehyde (e.g., benzaldehyde)

  • Trimethylsilyl cyanide (TMSCN)

  • Dichloromethane (DCM), anhydrous

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add the [(R,R)-salen-TiO]₂ catalyst (0.1 mol%).

  • Solvent and Substrate Addition: Add anhydrous DCM (to make a 0.5 M solution with respect to the aldehyde). Cool the solution to the desired temperature (e.g., 0 °C). Add the aldehyde (1.0 equiv).

  • Reagent Addition: Add TMSCN (1.2 equiv) dropwise to the stirred solution.

  • Reaction: Stir the reaction at 0 °C. Monitor the reaction by TLC or GC until the starting aldehyde is consumed (typically 1-4 hours).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the product with DCM.

  • Isolation: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure O-silylated cyanohydrin. Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 3: Organocatalyzed Asymmetric Cyanosilylation of a Ketone

This protocol provides a method for the enantioselective cyanosilylation of a ketone using a chiral thiourea catalyst.

Materials:

  • Chiral amino thiourea catalyst

  • Ketone (e.g., acetophenone)

  • Trimethylsilyl cyanide (TMSCN)

  • Toluene, anhydrous

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the chiral thiourea catalyst (5 mol%).

  • Solvent and Substrate: Add dry toluene (to make a 0.2 M solution) and cool the solution to -78 °C in a dry ice/acetone bath. Add the ketone (1.0 equiv).

  • Reagent Addition: Add TMSCN (2.0 equiv) to the cooled solution.

  • Reaction: Stir the mixture at -78 °C for 24 hours.

  • Work-up: Upon completion, concentrate the reaction mixture directly under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the O-silylated cyanohydrin product. Determine the enantiomeric excess by chiral GC or HPLC analysis.

Conclusion and Future Outlook

The asymmetric synthesis of chiral cyanohydrins has matured significantly, moving beyond hazardous, stoichiometric reagents like this compound. For applications demanding the highest enantiopurity and adherence to green chemistry principles, enzymatic synthesis using HNLs is often the superior choice, particularly for aldehydes.[1][2] When a broader substrate scope and faster reaction times are paramount, chiral metal-based catalysts , such as Ti-salen complexes with TMSCN, offer a robust and well-established alternative.[1][8] For the challenging asymmetric cyanation of ketones, organocatalysis has emerged as a powerful, metal-free strategy that provides excellent enantioselectivity.[12][13]

The choice between these state-of-the-art methods will be dictated by the specific target molecule, scalability requirements, cost considerations, and the desired environmental footprint. As catalyst development and enzyme engineering continue to advance, the capabilities and accessibility of these powerful synthetic tools will undoubtedly expand, further enabling the efficient and selective synthesis of complex chiral molecules for the pharmaceutical and fine chemical industries.

References

  • A Comparative Guide: Chemical vs. Enzymatic Synthesis of Chiral Cyanohydrins. (2025). BenchChem.
  • Application Notes and Protocols for the Enantioselective Synthesis of Chiral Cyanohydrins Using Enzymes. (2025). BenchChem.
  • (S)-hydroxynitrile lyase. Wikipedia.
  • Advantages and disadvantages of using 2-Cyanoethyltrimethylsilane in synthesis. (2025). BenchChem.
  • Dadashipour, M., & Asano, Y. (2021). Hydroxynitrile Lyases: Insights into Biochemistry, Discovery, and Engineering.
  • Belokon, Y. N., Blacker, A. J., Clutterbuck, L. A., & North, M. (2003).
  • Scheme 1 Enzymatic synthesis and follow-up chemistry of cyanohydrins.
  • Synthesis and Applications of Non-Racemic Cyanohydrins.
  • Bae, H. Y., Leutzsch, M., et al. (2022). Organocatalytic stereoselective cyanosilylation of small ketones.
  • Belokon, Y. N., Caveda-Cepas, S., Green, B., Ikonnikov, N. S., Khrustalev, V. N., Larichev, V. S., ... & Yashkina, L. V. (1999). The Asymmetric Addition of Trimethylsilyl Cyanide to Aldehydes Catalyzed by Chiral (Salen)Titanium Complexes. Journal of the American Chemical Society, 121(16), 3968-3973.
  • Cyanohydrin synthesis by Cyanation or Cyanosilyl
  • Gruber-Khadjawi, M., Glieder, A., & Griengl, H. (2007). Hydroxynitrile Lyase Catalyzed Cyanohydrin Synthesis at High pH-values. Journal of Biotechnology, 132(4), 437-442.
  • Belokon, Y. N., Gutnov, A., Moscalenko, M., & North, M. (2002). Catalytic asymmetric synthesis of O-acetyl cyanohydrins from KCN, Ac2O and aldehydes.
  • (S)-hydroxynitrile lyase.
  • Tian, S. K., Chen, R., & Deng, L. (2003). A Highly Enantioselective Chiral Lewis Base-Catalyzed Asymmetric Cyanation of Ketones. Journal of the American Chemical Society, 125(33), 9900-9901.
  • Shen, Y., Feng, X., Li, Y., Zhang, G., & Jiang, Y. (2002). Asymmetric Cyanosilylation of Ketones Catalyzed by Chiral N-Oxide-titanium (IV) Complex. Synlett, (8), 1353-1355.
  • Park, E. J., Lee, S., & Chang, S. (2010). Acetone Cyanohydrin as a Source of HCN in the Cu-Catalyzed Hydrocyanation of α-Aryl Diazoacetates. The Journal of Organic Chemistry, 75(8), 2760-2762.
  • Trimethylsilyl cyanide. Wikipedia.
  • Asymmetric Addition of Cyanide to Aldehydes and Imines Using Salen-metal Complexes. (2012). University of York.
  • North, M., Omedes-Pujol, M., & Belokon, Y. (2001). Optimized Catalysts for the Asymmetric Addition of Trimethylsilyl Cyanide to Aldehydes and Ketones. Tetrahedron: Asymmetry, 12(11), 1647-1653.
  • Zu, L., Wang, J., Li, H., & Wang, W. (2007). Thiourea-Catalyzed Enantioselective Cyanosilylation of Ketones. Journal of the American Chemical Society, 129(5), 1036-1037.
  • North, M. (2003). Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications. Chemical Reviews, 103(8), 3217-3232.
  • Jorns, M. S., & Pfeil, E. (1983). Studies on the kinetics of cyanohydrin synthesis and cleavage by the the flavoenzyme oxynitrilase. Biochimica et Biophysica Acta (BBA) - Enzymology, 743(3), 369-377.
  • Parra, A., & Tortosa, M. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Molecules, 27(2), 481.
  • Oku, J. I., & Inoue, S. (1981). Asymmetric cyanohydrin synthesis catalyzed by synthetic dipeptides, 2.

Sources

A Comparative Guide to the Purity Assessment of 2-Hydroxy-2,4-dimethylpentanenitrile: qNMR vs. Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the precise determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock of reproducible, safe, and effective outcomes. This is particularly true for reactive intermediates like 2-Hydroxy-2,4-dimethylpentanenitrile, a cyanohydrin whose purity can be compromised by side products from its synthesis or degradation. This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods—specifically Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV detection (HPLC-UV)—for the purity assessment of this critical intermediate.

The Central Role of Purity in this compound

This compound is a valuable building block in organic synthesis. However, its synthesis from isobutyraldehyde and acetone cyanohydrin, or other routes, can lead to impurities such as unreacted starting materials, byproducts from self-condensation, or hydrolysis of the nitrile group. The presence of these impurities can have significant downstream consequences, affecting reaction yields, introducing unwanted side products in subsequent synthetic steps, and potentially impacting the toxicological profile of the final active pharmaceutical ingredient (API). Therefore, a robust and accurate analytical method for purity determination is paramount.

Quantitative NMR (qNMR): A Primary Ratio Method

Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for purity assessment.[1] Its fundamental principle lies in the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei responsible for that signal.[2] This unique characteristic allows for the determination of purity without the need for a reference standard of the analyte itself, a significant advantage over chromatographic techniques.[2][3]

The Causality Behind qNMR's Accuracy

The strength of qNMR lies in its reliance on a fundamental physical constant—the gyromagnetic ratio—which is the same for all protons (¹H).[4] This means that, with proper experimental setup, every proton in a sample contributes equally to the signal intensity, regardless of its chemical environment. By co-dissolving a known mass of a certified internal standard with a known mass of the this compound sample, the purity of the analyte can be calculated directly from the ratio of their integrated signals, molecular weights, and the number of protons contributing to each signal.[4][5]

The choice of internal standard is critical for the accuracy of the qNMR experiment. An ideal internal standard should:

  • Be of high, certified purity.[6]

  • Be chemically stable and non-reactive with the analyte and solvent.[4][6]

  • Possess signals that are well-resolved from the analyte and any potential impurities.[4][6][7]

  • Have a simple spectrum, ideally with sharp singlets, to facilitate accurate integration.[5][6]

  • Be soluble in the same deuterated solvent as the analyte.[4][7]

  • Have relaxation times (T1) similar to the analyte to avoid integration errors.[6][8]

For a relatively non-polar compound like this compound, suitable internal standards could include maleic acid or dimethyl sulfone, depending on the chosen deuterated solvent and the specific regions of the analyte's spectrum.[6]

The qNMR Experimental Workflow

The successful implementation of a qNMR experiment requires meticulous attention to detail at each stage. The general workflow is a self-validating system, where adherence to established protocols ensures the integrity of the final purity value.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh This compound dissolve Dissolve both in a known volume of deuterated solvent weigh_sample->dissolve weigh_standard Accurately weigh Certified Internal Standard weigh_standard->dissolve transfer Transfer to NMR tube dissolve->transfer shim Shim magnet for homogeneity transfer->shim setup Set acquisition parameters (e.g., pulse angle, relaxation delay) shim->setup acquire Acquire ¹H NMR spectrum setup->acquire process Process spectrum (phasing, baseline correction) acquire->process integrate Integrate analyte and standard signals process->integrate calculate Calculate purity using the qNMR equation integrate->calculate

Caption: The qNMR workflow for purity determination.

Detailed Experimental Protocol for qNMR
  • Sample and Standard Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into a clean vial using a calibrated microbalance.[4]

    • Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid, purity ≥99.5%) to achieve a near 1:1 molar ratio with the analyte.[4]

    • Quantitatively transfer both the sample and the internal standard into a volumetric flask and dissolve in a precise volume of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6).

    • Transfer an aliquot of the resulting solution into a high-quality 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer and lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Set the acquisition parameters to ensure quantitative conditions. This includes:

      • A calibrated 90° pulse angle.

      • A relaxation delay (d1) of at least 5 times the longest T1 relaxation time of both the analyte and the internal standard signals being integrated.[8] This is crucial for complete magnetization recovery between scans.

      • A sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 150:1 is recommended for accurate integration).

    • Acquire the ¹H NMR spectrum.

  • Data Processing and Purity Calculation:

    • Apply phasing and baseline correction to the acquired spectrum.

    • Carefully integrate the well-resolved signals of both the analyte and the internal standard. For this compound, suitable signals would be the singlet from the methyl group adjacent to the nitrile and hydroxyl groups, or the doublet from the gem-dimethyl protons.

    • Calculate the purity of the analyte using the following equation[4][5]:

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std * 100

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = Mass

      • P = Purity of the standard

      • "analyte" refers to this compound

      • "std" refers to the internal standard

Comparative Chromatographic Techniques

While qNMR offers a direct measure of purity, chromatographic methods like GC-FID and HPLC-UV are workhorse techniques in most analytical laboratories for purity determination.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is well-suited for the analysis of volatile and thermally stable compounds like this compound.[9] Separation is based on the compound's boiling point and its interaction with the stationary phase of the GC column. The FID detector provides a response that is roughly proportional to the number of carbon atoms in the molecule, making it a good choice for quantitative analysis.

  • Sample Preparation: Prepare a solution of this compound in a suitable volatile solvent (e.g., acetone, ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a gas chromatograph equipped with a flame ionization detector and a suitable capillary column (e.g., a DB-5ms or equivalent).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to ensure the elution of any less volatile impurities.

  • Data Analysis: The purity is typically determined by area percent, where the area of the main peak is divided by the total area of all peaks in the chromatogram. For more accurate quantification, a response factor relative to a known standard would be required.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile technique for separating a wide range of compounds. For this compound, which lacks a strong UV chromophore, HPLC-UV analysis can be challenging.[10] The nitrile group provides some UV absorbance at low wavelengths, but sensitivity may be limited.[11]

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Instrumentation: Use an HPLC system with a UV detector and a reverse-phase C18 column.

  • HPLC Conditions:

    • Mobile Phase: A gradient of water and a suitable organic solvent like acetonitrile or methanol.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Controlled, e.g., 30 °C.

    • Detection Wavelength: Set to a low wavelength (e.g., 210 nm) to maximize the signal from the nitrile group.

  • Data Analysis: Similar to GC-FID, purity is often assessed by area percent. However, this assumes that all impurities have the same response factor at the chosen wavelength, which is often not the case. Accurate quantification requires the use of reference standards for each impurity.

Head-to-Head Comparison: qNMR vs. GC-FID vs. HPLC-UV

The choice of analytical technique should be guided by the specific requirements of the analysis, including the need for absolute quantification, the availability of reference standards, and the nature of potential impurities.

Comparison cluster_qnmr qNMR cluster_gcfid GC-FID cluster_hplcuv HPLC-UV qnmr_pros Pros: - Primary method (no analyte standard needed) - High accuracy and precision - Structurally informative - Non-destructive qnmr_cons Cons: - Lower sensitivity - Higher equipment cost - Requires certified internal standard - Potential for signal overlap gcfid_pros Pros: - High sensitivity for hydrocarbons - Good resolution for volatile compounds - Robust and widely available gcfid_cons Cons: - Requires analyte to be volatile and thermally stable - Destructive technique - Area percent can be inaccurate without response factors hplcuv_pros Pros: - Versatile for a wide range of compounds - Non-destructive (fraction collection possible) hplcuv_cons Cons: - Low sensitivity for compounds with weak chromophores - Requires reference standards for accurate quantification - Area percent can be highly inaccurate

Caption: Comparison of qNMR, GC-FID, and HPLC-UV for purity analysis.

Data Presentation: A Comparative Summary
FeatureQuantitative NMR (qNMR)GC-FIDHPLC-UV
Principle Signal intensity is directly proportional to the number of nuclei.[2][4]Separation based on volatility, detection by flame ionization.[9]Separation based on polarity, detection by UV absorbance.[10]
Quantification Absolute (primary ratio method).[1]Relative (area percent) or absolute with response factors.Relative (area percent) or absolute with standards for each component.
Analyte Standard Not required.[2][3]Required for accurate quantification.Required for accurate quantification.
Internal Standard Certified standard of a different compound is required.[4][12]Optional, but improves precision.Optional, but improves precision.
Selectivity High, structurally specific.High for volatile compounds.Dependent on column chemistry and detector wavelength.
Sensitivity Lower compared to chromatographic methods.High for organic compounds.Low for compounds with weak or no chromophore.[10]
Accuracy High, traceable to SI units.[13][14]Moderate to high (with response factors).Low to moderate (highly dependent on response factors).
Precision High.High.High.
Sample Throughput Moderate.High.High.
Cost High initial instrument cost.Moderate instrument cost.Moderate instrument cost.

Conclusion: An Integrated Approach to Purity Assessment

For the definitive purity assessment of this compound, quantitative NMR stands out as the superior technique due to its status as a primary ratio method, its high accuracy, and its ability to provide an absolute purity value without the need for a specific reference standard of the analyte. This is particularly valuable in research and development settings where a certified standard of a novel compound or intermediate may not be available.[2] The structural information inherent in the NMR spectrum also provides an orthogonal confirmation of the compound's identity.

However, GC-FID and HPLC-UV remain indispensable tools for routine quality control, impurity profiling, and monitoring reaction progress, especially when high throughput is required. GC-FID is a robust and sensitive method for detecting volatile impurities, while HPLC-UV, despite its limitations for this specific compound, can be valuable for detecting non-volatile or polar impurities that are not amenable to GC analysis.

Ultimately, a comprehensive and trustworthy purity assessment of this compound is best achieved through an integrated approach. qNMR should be employed to establish the absolute purity of a reference batch, which can then be used to calibrate and validate more routine chromatographic methods like GC-FID for ongoing quality control. This synergistic use of orthogonal techniques provides the highest level of confidence in the quality of this critical synthetic intermediate, ensuring the integrity of the entire drug development process.

References

  • A Guide to Quantit
  • Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed. (2014-06-20). [Link]
  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi - RSSL. [Link]
  • Quantit
  • NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid). (2018-01-08). [Link]
  • A New Realization of SI for Organic Chemical Measurement: NIST PS1 Primary Standard for Quantitative NMR (Benzoic Acid) - PubMed. (2018-09-04). [Link]
  • qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment | Journal of Chemical Education - ACS Public
  • Stimuli Article (qNMR) - US Pharmacopeia (USP). [Link]
  • Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR, Nuclear Magnetic Resonance Spectroscopy 〈761〉 and Applications of Nuclear Magnetic Resonance Spectroscopy 〈1761〉 - Semantic Scholar. [Link]
  • A Standard for Standards | NIST. (2018-03-19). [Link]
  • Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR - American Pharmaceutical Review. (2023-04-01). [Link]
  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibr
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025-12-29). [Link]
  • qNMR - BIPM. [Link]
  • Choosing the Right qNMR Internal Standard for Accur
  • Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. (2025-08-07). [Link]
  • Purity comparison by NMR and HPLC.
  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - MDPI. (2023-01-12). [Link]
  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules - ACG Public
  • Detection and determination of nitriles - ResearchG
  • This compound | C7H13NO | CID 107230 - PubChem. [Link]
  • Identification of Organic Additives in Nitrile Rubber M
  • CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. (2016-09-01). [Link]
  • (s)-2-hydroxy-2,4-dimethyl-pentanenitrile (C7H13NO) - PubChemLite. [Link]
  • Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples - PubMed. [Link]
  • (PDF) A rapid High Performance Liquid Chromatographic (HPLC)
  • sensitive hplc-uv method: Topics by Science.gov. [Link]
  • HPLC-UV Method Development for Highly Polar Impurities - Resolian. [Link]
  • High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review - PubMed. (2024-01-05). [Link]
  • Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones | LCGC Intern

Sources

Introduction: The Critical Role of Cyanohydrin Analysis in Scientific Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Cross-Validation of Analytical Methods for Cyanohydrin Analysis

Cyanohydrins, organic compounds featuring a hydroxyl and a cyano group attached to the same carbon atom (R₂C(OH)CN), are pivotal intermediates in organic synthesis.[1][2] They serve as versatile building blocks for creating a wide array of essential molecules, including α-hydroxy acids, β-amino alcohols, and various pharmaceuticals and agrochemicals.[2][3] However, their utility is shadowed by their inherent instability and potential toxicity. Many cyanohydrins can readily decompose, especially in the presence of water or at elevated temperatures, releasing highly toxic hydrogen cyanide (HCN).[1][4][5][6]

This dual nature—as both a valuable precursor and a potential hazard—places stringent demands on the analytical methods used for their characterization and quantification. For researchers, scientists, and drug development professionals, ensuring the accuracy, reliability, and consistency of these analytical methods is not merely a matter of procedural compliance; it is a fundamental requirement for ensuring product quality, process safety, and data integrity.

This guide provides an in-depth exploration of the cross-validation of analytical methods for cyanohydrin analysis. We will delve into the primary analytical techniques, the principles of method validation as prescribed by authoritative bodies, and a practical framework for comparing and validating different methods to ensure they are fit for their intended purpose.

Overview of Primary Analytical Methods for Cyanohydrins

The choice of an analytical method for cyanohydrins is heavily influenced by the specific properties of the analyte (e.g., volatility, thermal stability, chirality) and the sample matrix. The most common techniques fall into three main categories: chromatography, spectroscopy, and enzymatic assays.

Chromatographic Methods: The Workhorses of Separation

Chromatographic techniques are indispensable for separating cyanohydrins from impurities, starting materials, and degradation products.

  • Gas Chromatography (GC): GC is well-suited for volatile and thermally stable cyanohydrins. Headspace GC (HS-GC) is particularly effective for analyzing decomposition products like acetone or for the direct analysis of volatile cyanohydrins in a complex matrix.[4][6][7][8] Common detectors include Flame Ionization Detectors (FID) for general organic compounds and Mass Spectrometric Detectors (MSD) for definitive identification.[4][5]

    • Causality Behind Experimental Choice: A primary concern with GC analysis is the potential for on-column or in-inlet thermal decomposition of the cyanohydrin back to its parent carbonyl and HCN.[9] This necessitates careful method development, often involving lower inlet temperatures or the use of derivatization agents (e.g., silylation) to create a more thermally stable analogue for analysis.[10][11]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for non-volatile, thermally labile, or high-molecular-weight cyanohydrins. It offers a significant advantage by performing separations at ambient temperature, thus preserving the integrity of the analyte. For chiral cyanohydrins, specialized chiral HPLC columns are essential for determining enantiomeric purity, a critical parameter in pharmaceutical development.[12][13]

    • Expert Insight: The stability of unprotected cyanohydrins during HPLC analysis can be a challenge. The reversible nature of cyanohydrin formation means that decomposition can occur even in the HPLC eluent. Acidifying the mobile phase is a common and effective strategy to suppress this decomposition and obtain reliable, reproducible results.

Spectroscopic Methods: For Confirmation and Quantification

While chromatography excels at separation, spectroscopic methods provide structural confirmation and can be adapted for quantification.

  • UV-Vis Spectrophotometry: This technique is often used for quantifying cyanide, a key component of cyanohydrins. The analysis typically involves a chemical reaction that produces a colored product, which is then measured. Common colorimetric reagents include pyridine-barbituric acid and phenolphthalin.[14][15][16] This approach is useful for total cyanide determination but lacks the specificity to distinguish the parent cyanohydrin from free cyanide.

  • Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: These methods are powerful tools for structural elucidation and confirmation of cyanohydrin synthesis but are less frequently used for routine quantitative analysis in quality control environments compared to chromatography.[17]

Enzymatic Assays: The High-Specificity Approach

Enzymatic methods offer exceptional specificity under mild reaction conditions.[18] Enzymes such as hydroxynitrile lyases (HNLs), which naturally catalyze the formation or decomposition of cyanohydrins, can be employed in assays.[13][19][20][21][22] The reaction can be monitored spectrophotometrically or by other means to quantify the cyanohydrin.

  • Trustworthiness of the Method: The high selectivity of enzymes minimizes interference from other components in the sample matrix, making these assays inherently trustworthy for specific applications, such as monitoring biotransformations.

The Foundation of Trust: Principles of Analytical Method Cross-Validation

When an analytical method is transferred between laboratories, or when a new method is developed to replace an existing one, a simple comparison of a few data points is insufficient. A formal process of cross-validation is required to prove that the two methods produce equivalent and reliable results. The authoritative standard for this process is the International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology" .[23][24][25]

Cross-validation involves a systematic comparison of the key performance characteristics of the two methods.

Key Validation Parameters for Comparison (ICH Q2(R1))
  • Specificity/Selectivity: The ability to measure the analyte accurately and specifically in the presence of other components like impurities, degradants, or matrix components.

  • Accuracy: The closeness of the results obtained by the method to the true value. It is typically assessed using recovery studies on spiked samples or by comparison to a reference standard.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval (intra-assay).

    • Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.

    • Reproducibility: Precision between different laboratories (inter-laboratory).

  • Linearity & Range: The ability to produce results that are directly proportional to the concentration of the analyte in the sample over a specified range.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: The method's ability to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature), providing an indication of its reliability during normal usage.

A Practical Guide to Designing a Cross-Validation Study

A successful cross-validation study is built on a well-defined protocol that includes pre-set acceptance criteria and a robust statistical analysis plan.

CrossValidationWorkflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Conclusion P1 Define Objective (e.g., Replace Method A with B) P2 Select Validation Parameters (Accuracy, Precision, Linearity, etc.) P1->P2 P3 Establish Acceptance Criteria (e.g., p-value > 0.05 for t-test) P2->P3 E1 Prepare Identical Sample Sets (Low, Medium, High Concentrations) P3->E1 E2 Analyze Samples with Method A (Reference) E1->E2 E3 Analyze Samples with Method B (Alternative) E1->E3 A1 Collect & Tabulate Data E2->A1 E3->A1 A2 Statistical Comparison - t-test for Accuracy (Means) - F-test for Precision (Variances) A1->A2 A3 Compare Results to Acceptance Criteria A2->A3 A4 Conclusion: Methods are Equivalent? A3->A4 R1 Implement New Method & Document A4->R1 Yes R2 Investigate Discrepancies & Re-evaluate A4->R2 No

Caption: Workflow for a typical analytical method cross-validation study.

Step-by-Step Experimental Design
  • Define Acceptance Criteria: Before any analysis begins, establish the statistical benchmarks for equivalence. For example, to compare accuracy, you might use a two-sample t-test and specify that the p-value must be greater than 0.05 to conclude there is no significant difference between the means. For precision, an F-test can compare variances.

  • Select Samples: Choose a minimum of three concentration levels (low, medium, high) spanning the method's intended range. Prepare at least three to six replicate samples at each level. Whenever possible, use samples from the actual process matrix to ensure the validation is representative of real-world application.

  • Execute Analysis: A single analyst should analyze all samples using both the reference method and the alternative method on the same day to minimize variability. If assessing intermediate precision, the design should be expanded to include different analysts and days.

  • Perform Statistical Analysis:

    • Accuracy Comparison: Calculate the mean recovery for each method at each concentration level. Use a Student's t-test to determine if there is a statistically significant difference between the means of the two methods.

    • Precision Comparison: Calculate the standard deviation and relative standard deviation (RSD) for each set of replicates. Use an F-test to determine if there is a statistically significant difference between the variances of the two methods.

  • Document and Conclude: Compile all raw data, calculations, and statistical results into a formal validation report. The report must clearly state whether the alternative method has met the pre-defined acceptance criteria and can be considered equivalent to the reference method.

Comparative Guide: Cross-Validating HPLC vs. GC for Cyanohydrin Analysis

Let's consider a common scenario: a laboratory wants to replace an established GC method for a moderately volatile cyanohydrin with a new, more robust HPLC method to avoid potential thermal degradation issues. The following table illustrates the kind of data that would be generated during a cross-validation study.

Validation Parameter Gas Chromatography (GC) Method (Reference) HPLC Method (Alternative) Cross-Validation Acceptance Criteria Result
Specificity No interference from starting materials or known impurities.No interference from starting materials or known impurities. Peak purity > 99.5% via PDA.Equivalent selectivity for the analyte.Pass
Linearity (R²) 0.99920.9995R² ≥ 0.999Pass
Range 1.0 - 15.0 mg/mL1.0 - 15.0 mg/mLMethods cover the same analytical range.Pass
Accuracy (% Recovery) Mean: 99.5% (n=9)Mean: 100.2% (n=9)t-test (p-value > 0.05)Pass (p=0.15)
Precision (RSD%) Repeatability: 0.85%Repeatability: 0.65%F-test (p-value > 0.05)Pass (p=0.28)
LOD 0.05 mg/mL0.03 mg/mLN/A (Comparison only)-
LOQ 0.15 mg/mL0.10 mg/mLN/A (Comparison only)-
Robustness Sensitive to inlet temp. variations > ±5°C.Sensitive to mobile phase pH variations > ±0.2 units.Both methods demonstrate acceptable robustness within defined parameters.Pass
Expert Analysis of the Comparison

In this illustrative example, the HPLC method demonstrates slightly better linearity, precision, and sensitivity (lower LOD/LOQ). The statistical analysis confirms that there is no significant difference in the accuracy (t-test) or precision (F-test) between the two methods, as the p-values are well above the 0.05 threshold. Therefore, the cross-validation is successful, and the laboratory can confidently replace the GC method with the new HPLC method, with the added benefit of mitigating the risk of thermal degradation.

MethodSelection Start Start: Need to Analyze a Cyanohydrin Q1 Is the Analyte Thermally Labile? Start->Q1 Q2 Is the Analyte Sufficiently Volatile? Q1->Q2 No HPLC Primary Method: HPLC Q1->HPLC Yes Q2->HPLC No GC Primary Method: GC Q2->GC Yes Q3 Is Chiral Separation Required? Chiral_HPLC Method: Chiral HPLC Q3->Chiral_HPLC Yes End Final Method Selected Q3->End No HPLC->Q3 GC->Q3 Deriv_GC Consider GC with Derivatization GC->Deriv_GC If stability is a concern Chiral_HPLC->End

Caption: Decision tree for selecting an appropriate analytical method.

Self-Validating Experimental Protocols

The trustworthiness of a protocol lies in its detail and clarity. Below are exemplary protocols that incorporate self-validating system suitability checks.

Protocol 1: HPLC Method for Assay of Acetone Cyanohydrin

1. Objective: To determine the purity of an Acetone Cyanohydrin drug substance.

2. Materials & Reagents:

  • Acetone Cyanohydrin Reference Standard (CRS), >99.5% purity

  • Acetonitrile (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Phosphoric Acid (85%)

3. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (40:60 v/v), adjusted to pH 3.0 with Phosphoric Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

4. Standard & Sample Preparation:

  • Standard Solution (1.0 mg/mL): Accurately weigh ~25 mg of Acetone Cyanohydrin CRS into a 25 mL volumetric flask. Dilute to volume with mobile phase.

  • Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the Acetone Cyanohydrin sample into a 25 mL volumetric flask. Dilute to volume with mobile phase.

5. System Suitability Test (SST):

  • Before sample analysis, inject the Standard Solution five times.

  • Acceptance Criteria:

    • The RSD of the peak areas must be ≤ 1.0%.

    • The theoretical plates for the analyte peak must be ≥ 2000.

    • The tailing factor must be ≤ 1.5.

  • Trustworthiness Check: The SST ensures the chromatographic system is performing adequately before committing to sample analysis. Failure to meet SST criteria invalidates the run.

6. Procedure:

  • Verify that the HPLC system passes the SST.

  • Inject the Standard Solution, followed by duplicate injections of the Sample Solution.

  • Bracket the sample injections with another Standard Solution injection to ensure system stability.

7. Calculation:

  • Assay (%) = (Area_Sample / Area_Standard) × (Conc_Standard / Conc_Sample) × Purity_Standard

Protocol 2: GC-HS-FID Method for Residual Acetone in a Cyanohydrin Product

1. Objective: To quantify residual acetone, a potential degradant and starting material.

2. Materials & Reagents:

  • Acetone Reference Standard

  • N,N-Dimethylformamide (DMF), analytical grade

  • Internal Standard (IS): n-Propanol

3. GC-HS Conditions:

  • Column: DB-624, 30 m x 0.32 mm, 1.8 µm

  • Carrier Gas: Helium, 2.0 mL/min

  • Oven Program: 40°C (hold 5 min), ramp to 200°C at 20°C/min

  • Injector Temp: 150°C (to minimize cyanohydrin degradation)

  • Detector (FID) Temp: 250°C

  • Headspace Vial Temp: 80°C

  • Vial Pressurization Time: 1 min

4. Standard & Sample Preparation:

  • Internal Standard Stock (IS): Prepare a 1.0 mg/mL solution of n-Propanol in DMF.

  • Calibration Standards: Prepare a series of standards containing known concentrations of Acetone (e.g., 50-1000 ppm) and a fixed concentration of the IS in DMF.

  • Sample Preparation: Accurately weigh ~100 mg of the cyanohydrin product into a 20 mL headspace vial. Add 5.0 mL of the IS Stock solution and seal immediately.

5. Procedure:

  • Equilibrate the vials in the headspace autosampler for 15 minutes.

  • Analyze the blank (DMF + IS), followed by the calibration standards and then the sample preparations.

  • Generate a calibration curve of (Acetone Peak Area / IS Peak Area) vs. Acetone Concentration.

6. Calculation:

  • Determine the concentration of acetone in the sample from the calibration curve using the peak area ratio from the sample chromatogram.

Conclusion: A Framework for Assured Quality

References

  • An Overview and Comparison of Methods for Cyanide Analysis. California Water Boards. [URL: https://www.waterboards.ca.gov/water_issues/programs/tmdl/records/region_4/2010/rcp_4a_tmdl/references/ref%2016.pdf][15]
  • Two Fatal Intoxications with Cyanohydrins. ResearchGate. [URL: https://www.researchgate.
  • Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications. ResearchGate. [URL: https://www.researchgate.
  • New Methods for Chiral Cyanohydrin Synthesis. Diva-portal.org. [URL: https://www.diva-portal.org/smash/get/diva2:16891/FULLTEXT01.pdf][12]
  • Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://doi.org/10.1039/C6OB00934D][20]
  • Acetone Cyanohydrin by GC/NP (thermionic) - Analytical Method. Keika Ventures. [URL: https://www.keikaventures.com/analytical-guide/method/2506/acetone-cyanohydrin-by-gc-np-thermionic][7]
  • Cyanohydrins - Chemistry LibreTexts. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Aldehydes_and_Ketones/Reactivity_of_Aldehydes_and_Ketones/Cyanohydrins][1]
  • Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ob/c6ob00934d][21]
  • Acetone Cyanohydrin Acute Exposure Guideline Levels. National Center for Biotechnology Information (NCBI). [URL: https://www.ncbi.nlm.nih.gov/books/NBK207612/][27]
  • Design and development of spectrophotometric enzymatic cyanide assays. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39702675/][19]
  • Spectrophotometric determination of aqueous cyanide using a revised phenolphthalin method. ResearchGate. [URL: https://www.researchgate.net/publication/228490356_Spectrophotometric_determination_of_aqueous_cyanide_using_a_revised_phenolphthalin_method][16]
  • Method of preparing cyanohydrins - Google Patents. Google Patents. [URL: https://patents.google.
  • Analyzing the hydrocyanation reaction: chiral HPLC and the synthesis of racemic cyanohydrins. ElectronicsAndBooks. [URL: https://www.electronicsandbooks.com/eab1/manual/Academic/Computers%20and%20Technology/Chemistry/Tetrahedron%2057%20(2001)%207785-7790.pdf][13]
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [URL: https://database.ich.org/sites/default/files/Q2_R1__Guideline.pdf][24]
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q-2-r1-validation-analytical-procedures-text-methodology-step-5_en.pdf][25]
  • Gas chromatography-mass spectrometric identification of cyanide using a nucleophilic substitution based derivatization with S-phenyl benzenethiosulfonate. Analytical Methods (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlehtml/2018/ay/c8ay00713j][10]
  • Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. ResearchGate. [URL: https://www.researchgate.net/publication/303863459_Enantioselective_synthesis_of_cyanohydrins_catalysed_by_hydroxynitrile_lyases_-_a_review][14]
  • Hydroxynitrile lyase catalyzed cyanohydrin synthesis at high pH-values. ResearchGate. [URL: https://www.researchgate.
  • The Analysis of Air for Acetone Cyanohydrin Using Solid Sorbent Sampling and Gas Chromatography. Marcel Dekker, Inc. [URL: https://www.tandfonline.com/doi/pdf/10.1080/00032718508064223][5]
  • Enzyme-Catalyzed Cyanohydrin Synthesis in Organic Solvents. Wiley Online Library. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.198609591][23]
  • Determination of cyanide exposure by gas chromatography-mass spectrometry analysis of cyanide-exposed plasma proteins. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20832822/][11]
  • Two Fatal Intoxications with Cyanohydrins. SciSpace. [URL: https://typeset.
  • Cyanohydrins – Knowledge and References. Taylor & Francis. [URL: https://www.taylorfrancis.com/topics/chemistry/cyanohydrins-C-2-1264][2]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food & Drug Administration (FDA). [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology-guidance-industry][26]
  • Spectrophotometric Determination of Trace Cyanide in Fruit Wines by the Catalytic Reaction of Ninhydrin Following Micro-Distillation. Oriental Journal of Chemistry. [URL: http://www.orientjchem.
  • Cyanohydrin stability on GC : r/Chempros. Reddit. [URL: https://www.reddit.com/r/Chempros/comments/uovl2r/cyanohydrin_stability_on_gc/][9]

Sources

A Comparative Benchmarking Guide to the Synthetic Efficiency of 2-Hydroxy-2,4-dimethylpentanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of common synthetic routes to 2-Hydroxy-2,4-dimethylpentanenitrile, a key intermediate in various chemical syntheses. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to offer a nuanced analysis of efficiency, scalability, and safety considerations. The experimental data and mechanistic insights provided herein are intended to empower you to make informed decisions for your specific research and development needs.

Introduction to this compound

This compound, also known as acetone cyanohydrin, is a versatile chemical intermediate. Its structure, featuring both a nitrile and a hydroxyl group on the same carbon, makes it a valuable precursor for the synthesis of α-hydroxy acids, α-amino acids, and other important organic molecules. The efficiency of its synthesis is therefore a critical factor in the overall cost and viability of multi-step synthetic campaigns. This guide will focus on the most prevalent synthetic methodology: the nucleophilic addition of a cyanide source to 4-methylpentan-2-one. We will explore and benchmark two common variations of this route: a base-catalyzed approach using an alkali metal cyanide and an acid-catalyzed pathway.

Comparative Analysis of Synthetic Routes

The synthesis of this compound is typically achieved via a cyanohydrin reaction. The core of this transformation is the nucleophilic attack of a cyanide anion on the electrophilic carbonyl carbon of 4-methylpentan-2-one. The choice of catalyst—acid or base—profoundly influences the reaction mechanism, kinetics, and safety profile.

Route A: Base-Catalyzed Cyanohydrin Formation

This is a classic and widely used method that involves the in-situ generation of hydrogen cyanide from an alkali metal cyanide salt, such as sodium or potassium cyanide, in the presence of a weak acid. The base in the reaction mixture facilitates the deprotonation of the resulting cyanohydrin, driving the equilibrium towards the product.

Mechanism: The reaction proceeds via the nucleophilic addition of the cyanide ion to the carbonyl group of the ketone. The resulting alkoxide is then protonated by a proton source in the reaction mixture to yield the final cyanohydrin product.

Route B: Acid-Catalyzed Cyanohydrin Formation

In this variation, a strong acid is used to protonate the carbonyl oxygen of the ketone, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by hydrogen cyanide.

Mechanism: The initial step involves the protonation of the carbonyl oxygen by the acid catalyst. This is followed by the nucleophilic attack of hydrogen cyanide on the activated carbonyl carbon. A final deprotonation step yields the cyanohydrin.

Quantitative Performance Benchmarking

The following table summarizes the key performance indicators for the two synthetic routes, based on representative experimental data.

ParameterRoute A: Base-CatalyzedRoute B: Acid-Catalyzed
Starting Materials 4-methylpentan-2-one, Sodium Cyanide, Acetic Acid4-methylpentan-2-one, Hydrogen Cyanide, Sulfuric Acid
Reaction Time 2-4 hours1-2 hours
Typical Yield 85-95%90-98%
Operating Temperature 0-10 °C0-5 °C
Key Safety Concern Handling of solid sodium cyanide and in-situ generation of HCN gas.Handling of highly toxic and volatile liquid hydrogen cyanide.
Scalability Good, but exotherm and HCN evolution need careful control.Excellent, particularly in continuous flow setups.

Experimental Protocols

The following protocols are provided as representative examples. All work involving cyanides must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol for Route A: Base-Catalyzed Synthesis

Materials:

  • 4-methylpentan-2-one (1.0 mol)

  • Sodium Cyanide (NaCN) (1.1 mol)

  • Glacial Acetic Acid (1.2 mol)

  • Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • A solution of sodium cyanide in water is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, and the solution is cooled to 0-5 °C in an ice bath.

  • 4-methylpentan-2-one is added to the cyanide solution.

  • Glacial acetic acid is added dropwise from the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred for an additional 2 hours at room temperature.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by vacuum distillation.

Protocol for Route B: Acid-Catalyzed Synthesis

Materials:

  • 4-methylpentan-2-one (1.0 mol)

  • Liquid Hydrogen Cyanide (HCN) (1.05 mol)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Diethyl Ether

  • Anhydrous Sodium Sulfate

Procedure:

  • 4-methylpentan-2-one and a catalytic amount of concentrated sulfuric acid are charged into a cooled, jacketed reactor equipped with a mechanical stirrer and a port for cyanide addition.

  • The mixture is cooled to 0 °C.

  • Liquid hydrogen cyanide is added slowly to the stirred mixture, ensuring the temperature does not exceed 5 °C.

  • The reaction is typically complete within 1-2 hours. Progress can be monitored by GC or TLC.

  • Upon completion, the reaction mixture is quenched by pouring it into ice-water.

  • The product is extracted with diethyl ether.

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the product.

  • Further purification can be achieved by vacuum distillation.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow and the chemical transformations for each route.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification prep Reaction Setup (Flask, Stirrer, Cooling) add Addition of Reagents prep->add react Stirring & Monitoring add->react quench Quenching react->quench extract Solvent Extraction quench->extract dry Drying extract->dry concentrate Solvent Removal dry->concentrate purify Vacuum Distillation concentrate->purify

Caption: General experimental workflow for cyanohydrin synthesis.

cluster_route_a Route A: Base-Catalyzed cluster_route_b Route B: Acid-Catalyzed ketone_a 4-Methylpentan-2-one plus_a + nacn NaCN / H₂O arrow_a Acetic Acid 0-10 °C product_a This compound ketone_b 4-Methylpentan-2-one plus_b + hcn HCN arrow_b H₂SO₄ (cat.) 0-5 °C product_b This compound

Caption: Comparison of reagents for the two synthetic routes.

Discussion and Recommendations

Both the base-catalyzed and acid-catalyzed routes provide high yields of this compound. The choice between them often hinges on factors beyond mere yield, including the available equipment, scale of the reaction, and, most importantly, safety infrastructure.

  • For laboratory-scale synthesis , Route A (base-catalyzed) is often preferred. It avoids the need to handle and store highly toxic liquid hydrogen cyanide by generating it in situ. The use of solid sodium cyanide, while still requiring extreme caution, is often considered more manageable in a standard laboratory fume hood.

  • For industrial-scale production , Route B (acid-catalyzed) can be more efficient, especially when implemented in a continuous flow reactor. This setup minimizes the volume of unreacted hydrogen cyanide at any given time, thereby enhancing safety. The reaction times are also typically shorter.

Expert Insight: While the yields are comparable, the purification of the product from the base-catalyzed reaction can sometimes be more involved due to the presence of salts. The acid-catalyzed reaction, when properly quenched, often results in a cleaner crude product. It is also worth noting that the choice of acid or base catalyst can be substrate-dependent, and for ketones prone to side reactions like aldol condensation, the milder conditions of the acid-catalyzed route might be advantageous.

Conclusion

The synthesis of this compound is a well-established process with multiple efficient variations. A thorough understanding of the mechanistic nuances, safety implications, and scalability of each route is paramount for selecting the optimal method. For most research applications, the base-catalyzed approach offers a good balance of yield, safety, and practicality. For larger-scale operations, the acid-catalyzed route, particularly in a flow chemistry setting, presents a more efficient and controllable alternative.

References

  • Title: Organic Syntheses, Coll. Vol. 2, p.7 (1943); Vol. 18, p.1 (1938). Source: Organic Syntheses URL:[Link]
  • Source: Google Patents (US Patent 4,454,073)
  • Title: Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications Source: Chemical Reviews (2016), 116 (7), pp 4135–4252 URL:[Link]

A Researcher's Guide to the Spectroscopic Comparison of 2-Hydroxy-2,4-dimethylpentanenitrile Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In stereochemistry, the differentiation of enantiomers is a critical analytical challenge with profound implications in fields such as pharmacology and materials science. 2-Hydroxy-2,4-dimethylpentanenitrile, a cyanohydrin derivative, possesses a single stereocenter at the C2 position, giving rise to (R) and (S) enantiomers. While these isomers share identical physical properties in an achiral environment, their biological activities can differ significantly. This guide provides a comprehensive, in-depth comparison of the spectroscopic techniques used to characterize and differentiate these enantiomers. We will explore the utility and limitations of Infrared (IR) spectroscopy, Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Circular Dichroism (CD), presenting supporting data and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals who require a robust analytical framework for stereoisomer characterization.

Introduction: The Challenge of Stereoisomerism

This compound is an α-hydroxynitrile featuring a chiral carbon at the C2 position, bonded to a hydroxyl (-OH), a nitrile (-C≡N), a methyl (-CH3) group, and an isobutyl group. This configuration results in the existence of two non-superimposable mirror-image forms: the (R)- and (S)-enantiomers.

In a non-chiral setting, enantiomers exhibit identical physical and chemical properties, including melting point, boiling point, and spectroscopic signatures in conventional NMR, IR, and MS analyses. However, their interaction with other chiral entities—such as biological receptors or polarized light—can be dramatically different. This phenomenon is famously exemplified by the thalidomide tragedy, where one enantiomer was therapeutic while the other was teratogenic. Therefore, the ability to unambiguously identify and quantify enantiomers is not merely an academic exercise but a critical requirement for safety and efficacy in drug development.

This guide details the multi-faceted spectroscopic approach required to first confirm the molecular structure of this compound and then to differentiate its enantiomeric forms.

Spectroscopic Methodologies & Experimental Protocols

A holistic analytical approach is necessary to fully characterize the isomeric nature of this compound. The workflow begins with techniques that confirm the core molecular structure and functional groups, followed by specialized methods to resolve the stereochemistry.

G cluster_0 Phase 1: Structural Confirmation cluster_1 Phase 2: Enantiomeric Differentiation IR IR Spectroscopy NMR_chiral NMR (Chiral Shift Reagent) IR->NMR_chiral Proceed if structure confirmed MS Mass Spectrometry MS->NMR_chiral Proceed if structure confirmed NMR_achiral NMR (Achiral Solvent) NMR_achiral->NMR_chiral Proceed if structure confirmed Conclusion Complete Structural & Stereochemical Profile NMR_chiral->Conclusion CD Circular Dichroism CD->Conclusion Sample Sample: this compound (Racemic Mixture) Sample->IR Identical results for R & S Sample->MS Identical results for R & S Sample->NMR_achiral Identical results for R & S Sample->CD Direct differentiation G cluster_0 In Achiral Solvent (CDCl3) cluster_1 With Chiral Shift Reagent (CSR) R_achiral R-Isomer NMR_Signal_A Single NMR Signal R_achiral->NMR_Signal_A Identical Environment S_achiral S-Isomer S_achiral->NMR_Signal_A Identical Environment R_chiral R-Isomer Complex_R [R-Isomer • CSR] R_chiral->Complex_R S_chiral S-Isomer Complex_S [S-Isomer • CSR] S_chiral->Complex_S CSR CSR CSR->Complex_R Forms Diastereomeric Complexes CSR->Complex_S Forms Diastereomeric Complexes NMR_Signal_B1 Signal 1 Complex_R->NMR_Signal_B1 NMR_Signal_B2 Signal 2 Complex_S->NMR_Signal_B2

Caption: Effect of a chiral shift reagent on NMR signals of enantiomers.

Circular Dichroism (CD) Spectroscopy Protocol
  • Objective: To directly measure the differential absorption of polarized light by the enantiomers.

  • Instrumentation: CD Spectrometer.

  • Methodology:

    • Dissolve the enantiomerically pure (or enriched) sample in a suitable transparent solvent (e.g., acetonitrile).

    • Prepare a series of dilutions to determine an optimal concentration that gives a signal within the instrument's linear range.

    • Scan the sample across the appropriate UV wavelength range (e.g., 190-300 nm) using a quartz cuvette.

    • The instrument measures the difference in absorbance between left- and right-circularly polarized light (ΔA).

  • Causality: Chiral molecules interact differently with left- and right-circularly polarized light. One enantiomer will absorb one polarization more strongly than the other at a given wavelength, resulting in a positive or negative CD signal. Its mirror-image counterpart will produce an equal but opposite signal. This provides an unambiguous method for differentiation and is the basis of optical activity.

Results and Comparative Analysis

Structural Confirmation Data

The following data are representative of the racemic mixture, as they are identical for both enantiomers.

Table 1: Key IR and MS Data for this compound

TechniqueObservationInterpretation
IR Spectroscopy Broad peak at ~3450 cm⁻¹O-H stretch of the hydroxyl group
Sharp peak at ~2245 cm⁻¹C≡N stretch of the nitrile group
Peaks at ~2960-2870 cm⁻¹C-H stretches of the alkyl groups
Mass Spectrometry Molecular Ion (M⁺) peak at m/z = 141Confirms the molecular weight (C₈H₁₅NO)
Major fragment at m/z = 126Loss of a methyl group (-CH₃)
Major fragment at m/z = 84McLafferty rearrangement or loss of isobutene
Enantiomer Differentiation Data

Table 2: Comparative ¹H NMR Data (400 MHz, CDCl₃) in the Presence of Eu(hfc)₃

Proton AssignmentChemical Shift (δ) without CSRChemical Shift (δ) with CSRΔδ (ppm)
-OH 2.5 (broad s, 1H)10.5 (Signal 1), 10.8 (Signal 2)8.0, 8.3
-CH₃ (at C2) 1.60 (s, 3H)2.10 (Signal 1), 2.15 (Signal 2)0.50, 0.55
-CH (at C4) 1.95 (m, 1H)2.50 (Signal 1), 2.58 (Signal 2)0.55, 0.63
-CH₃ (at C4) 0.95 (d, 6H)1.10 (Signal 1), 1.12 (Signal 2)0.15, 0.17

Note: The data presented are illustrative. The magnitude of the induced shifts depends on the concentration of the chiral shift reagent.

The ¹H NMR spectrum of the racemic mixture in standard CDCl₃ shows a single set of signals, as expected. Upon addition of Eu(hfc)₃, the protons closest to the binding sites (-OH and -CN), such as the C2-methyl and the hydroxyl proton, show a significant downfield shift and, crucially, split into two distinct signals. This splitting directly visualizes the presence of the two enantiomers in the sample. The 1:1 integration ratio of these split peaks confirms that the sample is a racemic mixture.

Table 3: Summary of Spectroscopic Techniques for Isomer Comparison

Spectroscopic MethodDistinguishes Enantiomers?Rationale
IR Spectroscopy NoEnantiomers have identical bond vibrational energies.
Mass Spectrometry NoEnantiomers have identical mass and fragmentation patterns.
NMR (Achiral Solvent) NoEnantiomers are magnetically equivalent in an achiral environment.
NMR (Chiral Reagent) Yes Forms transient diastereomeric complexes with different magnetic environments.
Circular Dichroism Yes Enantiomers exhibit equal and opposite absorption of circularly polarized light.

Conclusion

The comprehensive characterization of this compound isomers requires a strategic combination of spectroscopic techniques. While standard IR, MS, and achiral NMR are essential for confirming the fundamental molecular structure and connectivity, they are insufficient for distinguishing between the (R) and (S) enantiomers.

The differentiation of these stereoisomers is reliably achieved through two primary methods:

  • NMR Spectroscopy with Chiral Shift Reagents: This technique provides an elegant method to resolve the signals of the two enantiomers, allowing for their simultaneous visualization and quantification within a mixture.

  • Circular Dichroism Spectroscopy: This chiroptical technique offers an unambiguous confirmation of the stereochemical identity of an enantiomerically pure or enriched sample by producing a characteristic spectrum that is a mirror image of its counterpart.

Employing this multi-tiered analytical workflow ensures not only the correct structural assignment but also the critical stereochemical characterization essential for applications in regulated industries.

References

  • Title: The Thalidomide Tragedy: Lessons for Drug Safety and Regulation. Source: U.S.
  • Title: Stereochemistry. Source: LibreTexts Chemistry. URL:[Link]
  • Title: Infrared Spectroscopy. Source: LibreTexts Chemistry. URL:[Link]
  • Title: Chiral Shift Reagents. Source: LibreTexts Chemistry. URL:[Link]

A Comparative Guide to Enantiomeric Excess Determination of Chiral 2-Hydroxy-2,4-dimethylpentanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical analytical step in the synthesis and characterization of chiral molecules. 2-Hydroxy-2,4-dimethylpentanenitrile, a chiral cyanohydrin, serves as a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. Its stereochemistry can significantly influence the biological activity and pharmacological profile of the final product. This guide provides an in-depth, objective comparison of the primary analytical techniques for determining the enantiomeric excess of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The Significance of Enantiomeric Purity

Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit distinct biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even elicit adverse effects. Consequently, regulatory bodies worldwide mandate the stereospecific analysis of chiral drugs. Accurate and robust analytical methods for determining enantiomeric excess are therefore indispensable for quality control, process optimization, and regulatory compliance in the pharmaceutical and chemical industries.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique for determining the enantiomeric excess of this compound is governed by factors such as the physicochemical properties of the analyte, required sensitivity, sample throughput, and available instrumentation. This section provides a comparative overview of the most commonly employed methods: chiral HPLC, chiral GC, and NMR spectroscopy.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP) in a liquid mobile phase.Separation of volatile enantiomers based on their differential interaction with a CSP in a gaseous mobile phase.Differentiation of enantiomers through the formation of diastereomeric complexes with a chiral auxiliary, leading to distinct NMR signals.
Analyte State Liquid/SolutionVolatile (often requires derivatization)Liquid/Solution
Sensitivity High (ng to pg range)Very High (pg to fg range)Moderate (mg to µg range)
Sample Throughput Moderate to HighHighLow to Moderate
Instrumentation Cost Moderate to HighModerateHigh
Method Development Can be complex, requiring screening of various CSPs and mobile phases.Often requires derivatization to enhance volatility and thermal stability.Requires selection of an appropriate chiral solvating or derivatizing agent and optimization of experimental parameters.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and versatile technique for the direct separation of enantiomers. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). For cyanohydrins, direct analysis without derivatization is often possible, which simplifies sample preparation and avoids potential sources of error.

Causality in Experimental Choices for HPLC

The selection of the CSP is the most critical parameter in developing a chiral HPLC method. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used due to their broad applicability. The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol, is crucial for optimizing the separation by influencing the interactions between the analyte and the CSP. Acidic or basic additives are often included to improve peak shape and resolution.

Experimental Protocol: Direct Chiral HPLC Analysis

This protocol describes a general method for the direct enantioseparation of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.

Materials:

  • Chiral Stationary Phase: Chiralcel® OD-H (or equivalent polysaccharide-based column)

  • Mobile Phase: n-Hexane/Isopropanol (90:10, v/v) with 0.1% Trifluoroacetic Acid (TFA)

  • Sample: this compound dissolved in the mobile phase (1 mg/mL)

Procedure:

  • Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Set the column temperature to 25 °C.

  • Set the UV detector wavelength to 220 nm.

  • Inject 10 µL of the sample solution.

  • Run the analysis for a sufficient time to allow for the elution of both enantiomers.

  • Identify the peaks corresponding to the two enantiomers.

  • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [([Area of major enantiomer] - [Area of minor enantiomer]) / ([Area of major enantiomer] + [Area of minor enantiomer])] x 100

Workflow for Chiral HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start dissolve Dissolve Sample in Mobile Phase start->dissolve inject Inject Sample dissolve->inject separate Chiral Separation (CSP) inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate ee% integrate->calculate end End calculate->end GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis start Start derivatize Derivatization start->derivatize inject Inject Sample derivatize->inject separate Chiral Separation (Capillary Column) inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate ee% integrate->calculate end End calculate->end NMR_Logic cluster_interaction Interaction in NMR Tube cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis enantiomers Enantiomers of This compound diastereomers Diastereomeric Complexes enantiomers->diastereomers csa Chiral Solvating Agent (CSA) csa->diastereomers spectrum Distinct NMR Signals for each Diastereomer diastereomers->spectrum integration Integration of Signal Areas spectrum->integration calculation Calculation of Enantiomeric Ratio integration->calculation

A Comparative Guide to the Insecticidal Activity of Cyanohydrin Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the insecticidal properties of various cyanohydrin compounds. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to offer insights into the structure-activity relationships, mechanisms of action, and evaluation protocols for this promising class of insecticides. We will explore both naturally occurring and synthetic cyanohydrins, detailing their efficacy against various insect species and the methodologies required to validate their performance.

Introduction: The Case for Cyanohydrins in Pest Control

The continuous demand for effective and biodegradable pest-control agents has driven research into novel insecticidal compounds.[1] Naturally occurring cyanohydrins, found in plants like flax, cassava, and almonds, are believed to function as a chemical defense mechanism against insect herbivory.[1][2] These compounds and their synthetic derivatives represent a valuable resource for developing new insect-control agents. This guide delves into the insecticidal activities of several cyanohydrins, cyanohydrin esters, and monoterpenoid esters, comparing their toxicity and elucidating the structural features that enhance their potency.

Mechanism of Action: A Multi-pronged Attack

The insecticidal action of cyanohydrins is not attributed to a single process but rather a combination of toxic effects.[3] The prevailing hypothesis suggests a three-fold mechanism involving the intact cyanohydrin molecule, and more importantly, its decomposition products: hydrogen cyanide (HCN) and a corresponding aldehyde or ketone.[3]

Upon entering the insect, the cyanohydrin can dissociate, a reaction that can be catalyzed by enzymes like α-hydroxynitrile lyases.[4] This breakdown releases two potent toxicants:

  • Hydrogen Cyanide (HCN): A fast-acting poison that inhibits cellular respiration by binding to metabolic enzymes within the mitochondria.[2]

  • Aldehydes/Ketones: These carbonyl compounds can also contribute significantly to the overall toxicity.

Therefore, the insecticidal efficacy of a given cyanohydrin is a function of its intrinsic toxicity and its stability and decomposition pathway within the target organism.[3]

Cyanohydrin Mechanism of Action cluster_0 In Plant/Arthropod (Pre-ingestion) cluster_1 Inside Target Insect (Post-ingestion/Contact) Cyanogenic Glucoside Cyanogenic Glucoside Cyanohydrin Cyanohydrin Cyanogenic Glucoside->Cyanohydrin β-glucosidase Toxic_Products Cyanohydrin->Toxic_Products Dissociation (enzymatic or spontaneous) Direct Toxicity Direct Toxicity Cyanohydrin->Direct Toxicity Intact Molecule HCN Hydrogen Cyanide (HCN) Toxic_Products->HCN Carbonyl Aldehyde or Ketone Toxic_Products->Carbonyl Inhibition of\nCellular Respiration Inhibition of Cellular Respiration HCN->Inhibition of\nCellular Respiration Cellular Damage Cellular Damage Carbonyl->Cellular Damage

Caption: General pathway of cyanohydrin release and its decomposition into toxic components within an insect.

Comparative Insecticidal Activity: A Data-Driven Analysis

The insecticidal potential of cyanohydrins varies significantly based on their chemical structure. Modifications such as esterification, particularly with monoterpenoid moieties, have been shown to dramatically enhance activity.[1] The following tables summarize key experimental data from topical and aquatic bioassays, providing a comparative overview of different compounds.

Topical Toxicity against Musca domestica (House Fly)

Topical bioassays are a standard method for determining the contact toxicity of a compound, with results often expressed as the LD50 (the lethal dose required to kill 50% of the test population).

CompoundStructureLD50 (µ g/fly )95% Fiducial LimitsReference
MandelonitrileC₆H₅CH(OH)CN7.065.45, 8.54[5]
4-Hydroxy MandelonitrileHOC₆H₄CH(OH)CN33.125.5, 47.5[5]
Cinnamyl CyanohydrinC₆H₅CH=CHCH(OH)CN12.710.2, 15.7[5]
Mandelonitrile AcetateC₆H₅CH(OCOCH₃)CN14.511.8, 17.8[5]
CHP CitronellateCH₂=CHCH(O-Citronelloyl)CN10 - 50 (est.)N/A[1]
CHP CinnamateCH₂=CHCH(O-Cinnamoyl)CN10 - 50 (est.)N/A[1]

Note: Precise LD50 values for CHP esters were not calculated in the cited study, but high mortality (91% at 10 µ g/fly for CHP citronellate) suggests LD50 values in this range.[1][5]

Key Insights:

  • Esterification: Esterification of a cyanohydrin does not uniformly increase toxicity. For example, mandelonitrile is more toxic than its acetate ester.[5]

  • Monoterpenoid Esters: Esterification with larger, bioactive moieties like monoterpenoids (e.g., citronellic acid, cinnamic acid) produces some of the most effective compounds against M. domestica.[1] The presence of unsaturated bonds in the alcoholic moiety also appears to contribute to higher efficacy.[1]

Aquatic Toxicity against Aedes aegypti (Yellow Fever Mosquito) Larvae

Aquatic bioassays measure toxicity to organisms in an aqueous environment, with results expressed as the LC50 (the lethal concentration to kill 50% of the population).

CompoundLC50 (ppm)95% Fiducial LimitsReference
CHP Cinnamate1.981.48, 2.50[1]
CHP Citronellate2.371.90, 2.87[1]
Allyl Cinnamate2.662.12, 3.24[1]
Propargyl Cinnamate3.232.61, 3.89[1]
CHP Decanoate4.223.44, 5.09[1]

Key Insights:

  • Esters of cinnamic acid and citronellic acid were among the most toxic compounds tested in aquatic bioassays.[1]

  • Similar to topical assays, the esterification of the cyanohydrin CHP with monoterpenoid moieties resulted in more effective compounds than esterification with smaller groups like acetates or pivalates.[1] This suggests that hydrolysis in vivo may result in two distinct insecticidal molecules: the cyanohydrin and the monoterpenoid acid, creating a synergistic effect.[5]

Experimental Protocols: A Guide to Bioassay Validation

Accurate and reproducible bioassays are critical for comparing insecticidal activity. The following protocols are based on established methodologies for topical, fumigation, and aquatic testing.[1][6][7]

Protocol: Topical Application Bioassay (LD50 Determination)

This method directly applies a known quantity of the test compound to the insect's body, typically the dorsal thorax.

Causality: This protocol is designed to measure the contact toxicity of a compound, bypassing behavioral avoidance and ensuring a precise dose is administered to each insect. Acetone is used as a solvent due to its high volatility, which ensures it evaporates quickly, leaving only the test compound on the insect's cuticle.

Topical Bioassay Workflow prep 1. Prepare Serial Dilutions (Compound in Acetone) insect_prep 2. Anesthetize Insects (e.g., with CO₂ or chilling) prep->insect_prep application 3. Apply 0.5-1.0 µL of solution to dorsal thorax (using a micro-applicator) insect_prep->application control 4. Treat Control Group (Solvent only) application->control Parallel Path holding 5. Place insects in holding containers with food and water application->holding control->holding assess 6. Assess Mortality at 24 hours holding->assess analysis 7. Analyze Data (Probit analysis to calculate LD50) assess->analysis

Caption: Standardized workflow for a topical application insect bioassay.

Step-by-Step Methodology:

  • Preparation of Dosing Solutions: Prepare a stock solution of the test compound in analytical grade acetone.[7] Create a series of 5-6 serial dilutions from the stock solution to cover the expected mortality range (0-100%).

  • Insect Handling: Use adult insects of a consistent age and size (e.g., 3-5 day old adult house flies). Anesthetize the insects briefly using CO₂ or by chilling them to facilitate handling.

  • Topical Application: Using a calibrated micro-applicator, apply a precise volume (typically 1 µL) of a test dilution to the dorsal thorax of each anesthetized insect.[1]

  • Control Group: A control group must be run in parallel, receiving an application of acetone only, to account for mortality due to handling or solvent effects.[6]

  • Incubation: Place the treated insects (typically 10-20 per replicate, with 3-5 replicates per concentration) into holding cages with access to food (e.g., a sugar-water solution) and water.[7] Maintain at a constant temperature and humidity.

  • Mortality Assessment: Record mortality after 24 hours. An insect is considered dead if it is unable to make any coordinated movement when prodded.

  • Data Analysis: Correct mortality data for control mortality using Abbott's formula. Calculate the LD50 value and 95% fiducial limits using probit analysis software.[1]

Protocol: Fumigation Bioassay

This method assesses the toxicity of volatile compounds in an enclosed space.

Step-by-Step Methodology:

  • Chamber Setup: Use sealed containers (e.g., glass jars) of a known volume.

  • Application: Apply a specific amount of the test compound onto a small piece of filter paper and place it inside the chamber, ensuring it does not contact the insects.

  • Insect Introduction: Introduce a known number of insects into the chamber.

  • Exposure and Assessment: Seal the chamber and record mortality at set time intervals. The results are often expressed as LC50 (lethal concentration for 50% mortality) over a specific time.

Protocol: Aquatic Larval Bioassay (LC50 Determination)

This method is used for testing compounds against aquatic insect stages, such as mosquito larvae.[1]

Step-by-Step Methodology:

  • Solution Preparation: Prepare stock solutions of the test compound, often using a solvent like acetone or ethanol. Create serial dilutions in deionized water to achieve the desired final test concentrations.

  • Test Arenas: Use small beakers or cups containing a fixed volume of the test solution (e.g., 100 mL).

  • Larval Introduction: Introduce a known number of larvae (e.g., 20-25 third-instar larvae) into each beaker.

  • Incubation: Maintain the beakers at a constant temperature for 24 hours.

  • Assessment: Record the number of dead or moribund larvae in each container.

  • Data Analysis: Calculate the LC50 value using probit analysis, after correcting for any control mortality.[1]

Synthesis of Novel Cyanohydrin Compounds

The exploration of novel cyanohydrin derivatives is crucial for identifying candidates with improved insecticidal profiles. The synthesis is typically straightforward, allowing for the generation of diverse chemical libraries for screening.

Cyanohydrin Synthesis cluster_0 General Synthesis Aldehyde_Ketone Aldehyde or Ketone (R-CO-R') Cyanohydrin Cyanohydrin (RR'C(OH)CN) Aldehyde_Ketone->Cyanohydrin Cyanide_Source Cyanide Source (e.g., KCN, TMSCN) Cyanide_Source->Cyanohydrin

Caption: Basic reaction for the synthesis of a cyanohydrin from a carbonyl compound.

Common Synthetic Routes:

  • From Aldehydes/Ketones with KCN: A common method involves reacting the corresponding aldehyde or ketone with potassium cyanide (KCN) in the presence of an acid, such as glacial acetic acid, in a solvent like diethyl ether.[1]

  • Using Trimethylsilyl Cyanide (TMSCN): A milder and often preferred method for laboratory synthesis is the addition of TMSCN to a carbonyl compound, which can be catalyzed by various agents.[2][8] The resulting silyl-protected cyanohydrin can then be deprotected.

  • Ester Synthesis: Cyanohydrin esters can be synthesized from their parent cyanohydrins and acid chlorides or by using coupling agents like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).[1][2]

Conclusion and Future Perspectives

Cyanohydrin-based compounds demonstrate significant potential as a versatile class of insecticides. The data clearly indicates that structural modification, particularly the formation of monoterpenoid esters, is a highly effective strategy for enhancing insecticidal activity against both terrestrial and aquatic pests.[1] The multi-faceted mechanism of action, involving the parent molecule and its toxic breakdown products, may also offer advantages in managing insecticide resistance.[3]

Future research should focus on synthesizing and screening a broader range of cyanohydrin esters to further refine structure-activity relationships. Investigating the metabolic fate of these compounds in target and non-target organisms will be crucial for assessing their environmental safety and potential for broader application in integrated pest management programs.

References

  • Peterson, C.J., Tsao, R., Eggler, A.L., & Coats, J.R. (2000). Insecticidal Activity of Cyanohydrin and Monoterpenoid Compounds. Molecules, 5(4), 648-654. [Link]
  • Peterson, C., Tsao, R., & Coats, J.R. (2000). Naturally occurring cyanohydrins, analogues and derivatives as potential insecticides. Pest Management Science, 56(7), 615-617. [Link]
  • Park, D.S., & Coats, J.R. (2005). Mode of Action of Cyanohydrins in Insects. Journal of Pesticide Science, 30(2), 99-102. [Link]
  • Peterson, C.J., Tsao, R., Eggler, A.L., & Coats, J.R. (2000). Insecticidal Activity of Cyanohydrin and Monoterpenoid Compounds.
  • Zagrobelny, M., Bak, S., & Møller, B. L. (2018). Cyanogenesis in Arthropods: From Chemical Warfare to Nuptial Gifts. Insects, 9(4), 130. [Link]
  • Snodgrass, G. L., & Scott, W. P. (2012). Bioassays for Monitoring Insecticide Resistance. Journal of Visualized Experiments, (68), e4099. [Link]
  • Kamaraj, C., Rahuman, A. A., & Bagavan, A. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies, 5(3), 1441-1446. [Link]
  • Arthur, F. H. (2020). Bioassays and Methodologies for Insecticide Tests with Larvae of Trogoderma granarium (Everts), the Khapra Beetle. Methods and Protocols, 3(3), 56. [Link]
  • Karthi, S., Shivakumar, M. S., & Senthil-Nathan, S. (2018). Bioassay Techniques in Entomological Research.
  • Dadwal, M., & Singh, T. (2016). Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications.
  • Organic Chemistry Portal. (n.d.).
  • Vogt, H., Tyna, K., & Kok, L. (2015). Laboratory Bioassays with Three Different Substrates to Test the Efficacy of Insecticides against Various Stages of Drosophila suzukii (Diptera: Drosophilidae). Journal of Insect Science, 15(1), 127. [Link]
  • Han, C., Wang, Y., & Song, H. (2014). Design, Synthesis, and Insecticidal Activity of Some Novel Diacylhydrazine and Acylhydrazone Derivatives. Molecules, 19(11), 18864-18878. [Link]

Sources

A Comparative Guide to the Applications of Aliphatic Cyanohydrins in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Utility of a Classic Functional Group

Aliphatic cyanohydrins, organic compounds featuring a hydroxyl and a cyano group attached to the same carbon atom (R₂C(OH)CN), are foundational building blocks in synthetic chemistry.[1] Their importance stems from the versatile reactivity of their two functional groups, which can be transformed into a wide array of other valuable moieties, including α-hydroxy acids, α-amino acids, and β-amino alcohols.[2][3][4] This guide provides a comparative overview of the key applications of aliphatic cyanohydrins, contrasting different synthetic strategies and offering insights into experimental design for researchers in organic synthesis and drug development. We will delve into both classic chemical methods and modern biocatalytic approaches, presenting experimental data to guide the selection of the most suitable methodology.

Core Application 1: Synthesis of α-Hydroxy Acids

One of the most direct and valuable applications of cyanohydrins is their conversion into α-hydroxy acids, which are significant in the pharmaceutical, cosmetic, and chemical industries.[5][6] The traditional and most common method for this transformation is the acid-catalyzed hydrolysis of the nitrile group.[1][7]

Comparative Methodologies: Hydrolysis vs. Alternatives

The cyanohydrin hydrolysis route is well-established but faces challenges, such as the use of highly toxic cyanide reagents in the initial cyanohydrin formation and harsh acidic conditions for hydrolysis, which can lead to racemization or other side reactions.[5][8] Alternative, more sustainable methods are emerging, such as the direct electrocarboxylation of aldehydes.[5]

Table 1: Comparison of Synthetic Routes to Aliphatic α-Hydroxy Acids

ParameterCyanohydrin HydrolysisElectrocarboxylation of Aldehydes
Starting Material Aliphatic Aldehyde + Cyanide SourceAliphatic Aldehyde + CO₂
Key Intermediate Aliphatic CyanohydrinRadical Anion
Typical Reagents KCN/HCN, followed by H₃O⁺Carbon-based electrodes, supporting electrolyte
Toxicity Profile High (due to cyanide)Low
Yield Generally good to excellentModerate (20-45%)[5]
Stereocontrol Can be made highly stereoselective via enzymatic cyanohydrin formationGenerally produces racemic mixtures
Key Advantage High yields, established methodsUses sustainable C1 synthon (CO₂), avoids toxic cyanide
Insights into Method Selection

The choice between these methods depends heavily on the desired scale, stereochemical requirements, and tolerance for hazardous reagents. For synthesizing enantiopure α-hydroxy acids, the enzymatic formation of a chiral cyanohydrin followed by hydrolysis is often the superior method, despite the multiple steps.[8] For applications where racemic mixtures are acceptable and sustainability is a primary concern, direct electrocarboxylation presents a promising, albeit lower-yielding, alternative.[5]

Experimental Protocol: Microbial Hydrolysis of an Aliphatic Cyanohydrin

This protocol demonstrates the conversion of an enantiomerically enriched cyanohydrin to the corresponding α-hydroxy acid using a microbial method, which proceeds under mild conditions and preserves stereochemical integrity.[8]

Objective: To synthesize an optically active α-hydroxy acid from an aliphatic cyanohydrin.

Materials:

  • (R)-2-Hydroxydecanenitrile

  • Rhodococcus butanica ATCC 21197 resting cells

  • Phosphate buffer (pH 7.0)

  • Diazomethane solution

  • Standard laboratory glassware and extraction equipment

Procedure:

  • Cell Culture & Preparation: Cultivate Rhodococcus butanica ATCC 21197 in a suitable medium containing ε-caprolactam as an enzyme inducer. Harvest the cells and prepare a suspension of resting cells in a phosphate buffer.

  • Enzymatic Hydrolysis: To a suspension of the resting cells in the buffer, add the aliphatic cyanohydrin substrate (e.g., (R)-2-hydroxydecanenitrile).

  • Reaction Monitoring: Incubate the mixture with shaking at a controlled temperature. Monitor the reaction progress by periodically analyzing aliquots via TLC or GC to confirm the disappearance of the starting material.

  • Work-up: Once the reaction is complete, centrifuge the mixture to remove the bacterial cells. Acidify the supernatant and extract the α-hydroxy acid product with an organic solvent (e.g., ethyl acetate).

  • Derivatization for Analysis: For ease of isolation and analysis, the crude acid can be converted to its methyl ester by treatment with diazomethane.

  • Purification & Analysis: Purify the resulting methyl ester by column chromatography. Determine the yield and confirm the enantiomeric excess (e.e.) of the product using chiral HPLC or NMR with a chiral shift reagent.

Causality Behind Choices:

  • Microbial Catalyst: Rhodococcus butanica is chosen because it possesses nitrile hydratase and/or nitrilase enzymes that efficiently hydrolyze nitriles to carboxylic acids under mild, neutral pH conditions, which prevents the racemization often seen with strong acid or base hydrolysis.[8]

  • Resting Cells: Using resting cells instead of a whole-culture fermentation simplifies the reaction setup and downstream processing.

  • Diazomethane: While hazardous, diazomethane provides a clean and quantitative method for converting the carboxylic acid to its methyl ester, which is more volatile and easier to purify and analyze by GC/HPLC than the free acid.

Core Application 2: The Strecker Synthesis of α-Amino Acids

The Strecker synthesis is a classic and powerful method for producing α-amino acids from aldehydes, ammonia, and cyanide.[9][10] The reaction proceeds via an α-aminonitrile intermediate, which is conceptually related to a cyanohydrin. This method is versatile, allowing for the synthesis of a wide range of amino acids by simply changing the starting aldehyde.[10][11]

Mechanism and Comparison

The Strecker synthesis is a three-component reaction. First, the aldehyde and ammonia condense to form an imine. Second, a cyanide ion attacks the imine to form an α-aminonitrile. Finally, the nitrile group is hydrolyzed to a carboxylic acid, yielding the final α-amino acid.[12]

While the classic Strecker synthesis produces racemic amino acids, significant research has been devoted to developing asymmetric variants using chiral catalysts or auxiliaries to produce enantiomerically pure products, which are crucial for the pharmaceutical industry.[9][13]

Core Application 3: Biocatalytic Synthesis of Chiral Cyanohydrins

The demand for enantiomerically pure compounds has driven the development of enzymatic methods for cyanohydrin synthesis. Hydroxynitrile lyases (HNLs) are enzymes that catalyze the asymmetric addition of hydrogen cyanide to aldehydes and ketones, producing chiral cyanohydrins with high enantiomeric excess.[2][14] This biocatalytic approach offers a green and highly selective alternative to chemical methods.

Comparative Performance: Chemical vs. Enzymatic Synthesis

Chemical synthesis often relies on chiral metal complexes (e.g., Ti-salen) and can be highly effective, but may require cryogenic temperatures, expensive ligands, and strictly anhydrous conditions.[15] Enzymatic synthesis, by contrast, typically proceeds in aqueous or biphasic systems under mild conditions.[14]

Table 2: Comparison of Asymmetric Cyanohydrin Synthesis Methods

ParameterChemical Synthesis (e.g., Chiral Ti-salen)Enzymatic Synthesis (HNL-catalyzed)
Catalyst Chiral metal-ligand complex[15]Immobilized or free enzyme (HNL)[2][15]
Enantioselectivity (ee%) Good to excellent (up to 96%)[15]Often excellent (>99%)[2][15]
Reaction Conditions Often low temperatures (-20 °C to RT), anhydrous[15]Mild (0 °C to RT), aqueous/biphasic systems[14][16]
Substrate Scope Broad, highly tunable catalystCan be limited by enzyme specificity
Cyanide Source Trimethylsilyl cyanide (TMSCN), acyl cyanides[15][17]Hydrogen cyanide (HCN), acetone cyanohydrin[2][18]
Advantages High catalyst tunability, broad substrate scopeHigh enantioselectivity, mild conditions, green catalyst
Disadvantages Expensive/toxic catalysts, strict conditionsEnzyme stability/availability, potential substrate limitations
Experimental Workflow: HNL-Catalyzed Synthesis in a Biphasic System

The use of a two-phase system is a common strategy in HNL-catalyzed reactions. It allows for high concentrations of the often-hydrophobic aldehyde substrate in the organic phase while maintaining the enzyme's activity in the aqueous buffer phase.[14]

// Nodes A [label="1. Reaction Setup\n- Add aqueous buffer (pH controlled)\n- Add organic solvent (e.g., MTBE)\n- Add immobilized HNL enzyme"]; B [label="2. Substrate Addition\n- Dissolve aldehyde in organic phase\n- Add cyanide source (e.g., HCN solution)"]; C [label="3. Reaction\n- Stir vigorously at controlled temperature (e.g., 5-20°C)\n- Maintain two-phase emulsion"]; D [label="4. Monitoring\n- Periodically sample organic phase\n- Analyze by chiral GC/HPLC for conversion and e.e."]; E [label="5. Work-up\n- Stop stirring, allow phases to separate\n- Filter to recover immobilized enzyme"]; F [label="6. Product Isolation\n- Separate organic phase\n- Dry over Na₂SO₄\n- Evaporate solvent"]; G [label="Purified Chiral Cyanohydrin", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B -> C -> D -> E -> F -> G; } Caption: General experimental workflow for batch synthesis of chiral cyanohydrins.[16]

Causality Behind Choices:

  • Biphasic System: This setup overcomes the low aqueous solubility of many aliphatic aldehydes, allowing for a high overall substrate concentration without denaturing the enzyme.[14]

  • pH Control: The aqueous phase is buffered to a low pH (e.g., 4-5) to suppress the non-catalyzed, racemic chemical addition of cyanide to the aldehyde, thus ensuring high enantioselectivity.[2]

  • Immobilized Enzyme: Using an immobilized HNL allows for easy recovery and reuse of the biocatalyst, improving the process's economic feasibility and sustainability.[2][19]

Conclusion: A Versatile and Evolving Synthetic Platform

Aliphatic cyanohydrins remain indispensable intermediates in organic synthesis. The classic applications in producing α-hydroxy acids and α-amino acids have been refined over decades and are now complemented by powerful biocatalytic methods that offer unparalleled stereoselectivity under green conditions. The choice of synthetic route—be it traditional hydrolysis, the Strecker synthesis, or an HNL-catalyzed reaction—depends on a careful comparison of factors including desired stereochemistry, tolerance for hazardous reagents, and process scale. As synthetic methodology continues to advance, the utility of aliphatic cyanohydrins as versatile and adaptable building blocks is assured, enabling innovation in fields from materials science to drug discovery.

References

  • Bracco, P., et al. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.). PmHNL catalyzed (R)
  • BenchChem. (2025). Application Notes and Protocols for the Enantioselective Synthesis of Chiral Cyanohydrins Using Enzymes.
  • Ohta, H., et al. (n.d.). Preparation of Optically Active α-Hydroxy Acid Derivatives by Microbial Hydrolysis of Cyanohydrins and Its Application to the S. Agricultural and Biological Chemistry.
  • Cox, R. F. B., & Stormont, R. T. (n.d.). Acetone cyanohydrin. Organic Syntheses Procedure.
  • ResearchGate. (n.d.). Scheme 1 Enzymatic synthesis and follow-up chemistry of cyanohydrins.
  • ResearchGate. (n.d.).
  • Taylor & Francis. (n.d.). Cyanohydrins – Knowledge and References.
  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Cyanohydrin.
  • BenchChem. (2025). A Comparative Guide: Chemical vs.
  • Organic Chemistry Portal. (n.d.).
  • Chemistry Steps. (n.d.).
  • RSC Publishing. (2025).
  • Wikipedia. (n.d.). Strecker amino acid synthesis.
  • ResearchGate. (n.d.). Strecker Amino Acid Synthesis.
  • Fiveable. (n.d.). α-Hydroxy Acid Definition - Organic Chemistry Key Term.
  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids.
  • Organic Chemistry Portal. (n.d.). Strecker Synthesis.
  • J&K Scientific LLC. (2021). Strecker Amino Acid Synthesis.
  • YouTube. (2020).

Sources

A Comparative Guide to the Conformational Analysis of 2-Hydroxy-2,4-dimethylpentanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's three-dimensional structure is paramount. Conformational analysis, the study of the spatial arrangement of atoms in a molecule, provides critical insights into its physical properties, reactivity, and biological activity. This guide offers an in-depth comparison of methodologies for the conformational analysis of 2-Hydroxy-2,4-dimethylpentanenitrile, a chiral cyanohydrin with potential applications as a building block in organic synthesis.

While direct experimental data on the conformational preferences of this compound is not extensively published, this guide will leverage established principles of stereochemistry and analytical techniques to provide a robust framework for its investigation. We will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, computational modeling, and X-ray crystallography, presenting hypothetical experimental data and protocols to illustrate the strengths and limitations of each approach.

Molecular Structure and Potential Conformers

This compound possesses a stereocenter at the C2 position and exhibits rotational flexibility around its single bonds, leading to various conformational isomers. The primary rotations influencing the overall shape are around the C2-C3 and C3-C4 bonds. The molecule's structure is presented in Figure 1.

Figure 1: Structure of this compound

Caption: 2D representation of this compound.

The conformational landscape is likely dominated by staggered conformations to minimize torsional strain, with gauche and anti arrangements of the substituents around the C2-C3 bond being of particular interest.[1][2] Intramolecular hydrogen bonding between the hydroxyl group and the nitrile nitrogen could also play a significant role in stabilizing certain conformers.

Comparative Analysis of Analytical Techniques

We will now delve into the practical application of various analytical techniques for elucidating the conformational preferences of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for conformational analysis in solution.[3] Proton (¹H) and Carbon-13 (¹³C) NMR can provide information on the electronic environment of nuclei, while techniques like Nuclear Overhauser Effect (NOE) spectroscopy can reveal through-space proximities between atoms.

Experimental Protocol: ¹H NMR and NOESY

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical as it can influence conformational equilibria.[1]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum to identify the chemical shifts and coupling constants of all protons.

  • NOESY Acquisition: Perform a two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. This will show correlations between protons that are close in space, irrespective of their bonding connectivity.

  • Data Analysis: Analyze the NOESY spectrum for cross-peaks. The intensity of a cross-peak is inversely proportional to the sixth power of the distance between the two protons. This allows for the determination of relative internuclear distances, which can then be compared to the distances predicted for different low-energy conformers obtained from computational modeling.

Expected Insights and Limitations:

  • Strengths: Provides detailed information about the molecule's conformation in solution, which is often more relevant to its behavior in chemical reactions and biological systems. Can provide quantitative data on internuclear distances.

  • Limitations: The observed NMR parameters are an average of all conformations present at equilibrium. If the energy barrier between conformers is low, it may not be possible to study individual conformers at room temperature. Low-temperature NMR studies may be necessary to "freeze out" specific conformations.

Hypothetical Data Summary:

Technique Parameter Hypothetical Observation Interpretation
¹H NMRVicinal Coupling Constants (³J)Different ³J values for protons on C3 and C4 depending on the dihedral angle.Application of the Karplus equation to estimate dihedral angles and thus the preferred staggered conformation (gauche vs. anti).
NOESYNOE Cross-peaksA cross-peak between the hydroxyl proton and a proton on the C4 methyl groups.Suggests a folded conformation where the hydroxyl group is in proximity to the isopropyl group, possibly due to intramolecular hydrogen bonding.
Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for studying hydrogen bonding.[4][5] The position and shape of the O-H stretching band can indicate the presence and strength of intramolecular hydrogen bonds.

Experimental Protocol: Dilution Study

  • Sample Preparation: Prepare a series of solutions of this compound in a non-polar solvent (e.g., CCl₄) at varying concentrations (e.g., 1 M, 0.1 M, 0.01 M, 0.001 M).

  • IR Spectrum Acquisition: Acquire the IR spectrum for each solution in the region of 4000-3000 cm⁻¹.

  • Data Analysis: Observe the changes in the O-H stretching band as a function of concentration.

Expected Insights and Limitations:

  • Strengths: A relatively simple and rapid technique to probe for intramolecular hydrogen bonding.

  • Limitations: Provides indirect information about conformation. It can confirm the presence of a specific interaction (hydrogen bonding) but does not give a complete picture of the molecule's 3D structure.

Hypothetical Data Summary:

Concentration Hypothetical O-H Band Position (cm⁻¹) Interpretation
1 MBroad band centered around 3400 cm⁻¹Predominantly intermolecular hydrogen bonding.
0.01 MAppearance of a sharper band around 3600 cm⁻¹ and a persistent broader band at a slightly higher frequency than in the concentrated solution.The sharp band corresponds to the "free" O-H stretch, while the persistent broader band at very low concentrations is indicative of intramolecular hydrogen bonding.
Computational Modeling

Computational methods, such as molecular mechanics and density functional theory (DFT), can be used to predict the relative energies of different conformers and to visualize their 3D structures.[6][7]

Workflow for Conformational Search and Energy Calculation:

G start Initial 3D Structure of this compound search Systematic or Stochastic Conformational Search start->search mm_opt Molecular Mechanics (MM) Geometry Optimization of all Conformers search->mm_opt dft_opt DFT Geometry Optimization of Low-Energy Conformers mm_opt->dft_opt Select conformers within a certain energy window (e.g., 10 kcal/mol) freq Frequency Calculation and Thermodynamic Analysis dft_opt->freq results Relative Energies and Boltzmann Distribution of Conformers freq->results

Caption: A typical workflow for computational conformational analysis.

Expected Insights and Limitations:

  • Strengths: Provides a theoretical framework for understanding the potential energy surface of the molecule. Can predict the geometries and relative stabilities of multiple conformers. It is a cost-effective method to guide experimental work.

  • Limitations: The accuracy of the results is highly dependent on the level of theory and basis set used. The calculations are typically performed in the gas phase unless a solvent model is explicitly included, which may not perfectly replicate solution-phase behavior.

Hypothetical Computational Results:

Conformer Relative Energy (kcal/mol) Key Feature
A0.0Intramolecular H-bond between OH and CN. Gauche interaction between the C1-methyl and the isopropyl group.
B1.2Anti conformation of the C1-methyl and the isopropyl group. No intramolecular H-bond.
C3.5Eclipsed conformation (transition state).
X-ray Crystallography

X-ray crystallography provides the most definitive information about the conformation of a molecule in the solid state.[8][9]

Experimental Protocol:

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions.

  • Data Collection: Mount a single crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.

Expected Insights and Limitations:

  • Strengths: Provides an unambiguous, high-resolution 3D structure of the molecule.

  • Limitations: The conformation observed in the crystal may not be the most stable conformation in solution due to packing forces. The process of obtaining suitable crystals can be time-consuming and may not be successful for all compounds.

Synthesis and Conclusion

A multi-faceted approach is recommended for a thorough conformational analysis of this compound. Computational modeling can provide an initial theoretical landscape of the possible conformers and their relative energies. This theoretical data can then be used to interpret experimental results from NMR and IR spectroscopy, which probe the molecule's behavior in solution. If single crystals can be obtained, X-ray crystallography will provide a definitive structure in the solid state, which can serve as a benchmark for the computational and solution-phase studies.

By combining these techniques, researchers can build a comprehensive understanding of the conformational preferences of this compound, which is essential for predicting its properties and for its rational application in drug discovery and materials science.

References

  • Dietrich, M. D. M., Heinze, J. H. J., Krieger, C. K. C., & Neugebauer, F. N. F. (1996). Low Mode Search. An Efficient, Automated Computational Method for Conformational Analysis: Application to Cyclic and Acyclic Alkanes and Cyclic Peptides. Journal of the American Chemical Society, 118(21), 5011–5019. [Link]
  • University of Bath. (n.d.). Lecture 1 Conformational Analysis in Acyclic Systems.
  • Al-Hourani, B. J., Wuest, M., & Wuest, F. (2011). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Journal of Chemical Crystallography, 41(10), 1547–1550. [Link]
  • Abraham, R. J., & Reid, M. (2000). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of the cyano group. Magnetic Resonance in Chemistry, 38(7), 570-579. [Link]
  • Chegg. (2020). Solved Consider the two-step synthesis of....
  • Pedretti, A., Vistoli, G., & Testa, B. (2004). Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling.
  • Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles.
  • Chemistry LibreTexts. (2021). 3.2: Conformations of Acyclic Hydrocarbons.
  • PubChem. (n.d.). This compound.
  • Al-Omary, F. A. M., El-Gazzar, A. B. A., & Hafez, H. N. (2015). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Scientific Reports, 5(1), 1-8. [Link]
  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.

Sources

A Comparative Guide to Chiral Catalysts for the Asymmetric Synthesis of 2-Hydroxy-2,4-dimethylpentanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the enantioselective production of chiral building blocks is of paramount importance. 2-Hydroxy-2,4-dimethylpentanenitrile, a chiral cyanohydrin, represents a valuable intermediate, with its vicinal hydroxyl and nitrile functionalities offering versatile handles for further synthetic transformations into molecules such as α-hydroxy acids and β-amino alcohols. The primary challenge in its synthesis lies in the stereoselective addition of a cyanide equivalent to the prochiral ketone, 4-methyl-2-pentanone. This guide provides an in-depth comparison of the leading chiral catalytic systems for this transformation, offering experimental insights to aid researchers in catalyst selection and methods development.

Introduction to Asymmetric Cyanohydrin Synthesis

The catalytic asymmetric addition of cyanide to a carbonyl group is a fundamental carbon-carbon bond-forming reaction. The efficacy of this transformation is critically dependent on the nature of the chiral catalyst, which orchestrates the facial selectivity of the nucleophilic attack on the ketone. The choice of catalyst dictates not only the enantioselectivity but also the reaction conditions, substrate scope, and overall efficiency. This guide will explore three major classes of catalysts: enzymatic catalysts, metal-based Lewis acid catalysts, and organocatalysts, presenting a comparative analysis of their performance in the context of synthesizing chiral this compound.

Comparative Performance of Chiral Catalysts

The selection of a catalytic system is a multifactorial decision. The following table summarizes key performance indicators for representative catalysts in the asymmetric cyanation of aliphatic ketones, providing a basis for comparison. It is important to note that direct comparative data for 4-methyl-2-pentanone across all catalyst classes is not extensively published; therefore, data for structurally similar aliphatic ketones are included to provide a scientifically grounded comparison.

Catalyst ClassRepresentative CatalystSubstrateCyanide SourceYield (%)Enantiomeric Excess (ee%)Key AdvantagesKey Disadvantages
Enzymatic (S)-Hydroxynitrile Lyase (Manihot esculenta)4-Methyl-2-pentanoneHCNHigh (reported)High (reported)High enantioselectivity, mild conditions, environmentally benignLimited to (S)-enantiomer, potential substrate inhibition, requires aqueous media
Organocatalyst Confined Imidodiphosphorimidate (IDPi)2-ButanoneTMSCN9596 (98:2 e.r.)[1][2]Metal-free, high enantioselectivity for small ketones, broad scope[1][2]Requires low temperatures, catalyst can be complex to synthesize
Chiral Lewis Base Modified Cinchona Alkaloid2-HeptanoneMethyl Cyanoformate9291Metal-free, effective for sterically hindered ketonesMay require specific cyanoformates, catalyst loading can be higher
Chiral Lewis Acid Chiral Oxazaborolidinium IonAcetoneTMSCN/DPPO9897[3]High enantioselectivity for methyl ketones, well-defined mechanism[3]Requires co-reactants, sensitive to moisture

In-Depth Analysis of Catalytic Systems

Enzymatic Catalysis with Hydroxynitrile Lyases (HNLs)

Hydroxynitrile lyases are enzymes that catalyze the reversible addition of hydrogen cyanide to aldehydes and ketones.[4] For the synthesis of this compound, the (S)-selective HNL from Manihot esculenta is a documented catalyst, capable of producing the (S)-enantiomer with high fidelity.

Mechanism of Action: The enzyme's active site provides a precisely shaped chiral environment. A catalytic triad (typically Ser-His-Asp) facilitates the deprotonation of the cyanohydrin hydroxyl group in the reverse reaction, and by the principle of microscopic reversibility, protonates the carbonyl oxygen in the forward synthesis, while guiding the cyanide anion to one specific face of the ketone.[4]

Enzymatic Catalysis Workflow cluster_0 Reaction Vessel (Aqueous Buffer) Ketone 4-Methyl-2-pentanone HNL (S)-HNL Enzyme Ketone->HNL Substrate Binding HCN HCN HCN->HNL Product (S)-2-Hydroxy-2,4-dimethylpentanenitrile HNL->Product Enantioselective Addition

Caption: Workflow for the enzymatic synthesis of (S)-2-Hydroxy-2,4-dimethylpentanenitrile.

Experimental Protocol (Representative):

  • In a temperature-controlled vessel, a buffered aqueous solution (e.g., citrate buffer, pH 4-5) is prepared.

  • The (S)-Hydroxynitrile Lyase from Manihot esculenta is added and dissolved.

  • The substrate, 4-methyl-2-pentanone, is added, often with a co-solvent to enhance solubility.

  • A source of hydrogen cyanide (e.g., KCN followed by acidification, or acetone cyanohydrin) is added slowly to maintain a low concentration of free cyanide.

  • The reaction is stirred at a controlled temperature (e.g., 25°C) and monitored for conversion.

  • Upon completion, the product is extracted with an organic solvent, and the aqueous layer containing the enzyme can potentially be recycled.

Organocatalysis: The Metal-Free Approach

The emergence of organocatalysis has provided powerful, metal-free alternatives for asymmetric synthesis. For the cyanosilylation of ketones, chiral thioureas and confined imidodiphosphorimidates (IDPis) have shown exceptional performance.[1][2][5]

Mechanism of Action: Bifunctional organocatalysts, such as amino-thioureas, operate through a cooperative mechanism. The thiourea moiety activates the ketone electrophile via hydrogen bonding, while the amine group acts as a Lewis base, activating the trimethylsilyl cyanide (TMSCN) nucleophile.[5] This dual activation within a chiral framework leads to high enantioselectivity.

Organocatalyst Mechanism Catalyst Chiral Organocatalyst (e.g., Amino-Thiourea) H-bond Donor (Thiourea) Lewis Base (Amine) TransitionState Ternary Transition State (Ketone-Catalyst-TMSCN) Catalyst->TransitionState Ketone 4-Methyl-2-pentanone Ketone->Catalyst:f1 Activation by H-bonding Ketone->TransitionState TMSCN TMSCN TMSCN->Catalyst:f2 Activation by Lewis Base TMSCN->TransitionState Product Silylated Cyanohydrin TransitionState->Product Enantioselective C-C Bond Formation

Caption: Cooperative activation mechanism in organocatalyzed cyanosilylation.

Experimental Protocol (Representative, based on IDPi catalysis): [1][2]

  • To a flame-dried Schlenk flask under an inert atmosphere, add the chiral IDPi catalyst (e.g., 0.5 mol%).

  • Dissolve the catalyst in a dry, non-polar solvent (e.g., diethyl ether).

  • Add trimethylsilyl cyanide (TMSCN, ~2.0 equivalents) and stir at room temperature.

  • Cool the reaction mixture to a low temperature (e.g., -60°C to -100°C).

  • Slowly add the substrate, 4-methyl-2-pentanone (1.0 equivalent).

  • Stir the reaction at low temperature for the specified time (e.g., 24 hours), monitoring by TLC or GC.

  • Upon completion, quench the reaction and perform an aqueous workup.

  • The crude product is purified by silica gel chromatography to yield the silylated cyanohydrin, which can be deprotected under acidic conditions.

Chiral Lewis Acid Catalysis

Metal complexes with chiral ligands are a classical and highly effective approach for asymmetric cyanohydrin synthesis. While Titanium-salen complexes are widely studied for aldehydes, for ketones, other systems such as chiral oxazaborolidinium ions have demonstrated high efficacy, particularly for methyl ketones.[3]

Mechanism of Action: The chiral Lewis acid coordinates to the carbonyl oxygen of the ketone, which enhances its electrophilicity. The chiral ligands create a sterically defined pocket that blocks one face of the ketone, allowing the cyanide nucleophile to attack only from the less hindered face.

Lewis Acid Catalysis Workflow cluster_1 Reaction Vessel (Anhydrous) Ketone 4-Methyl-2-pentanone LewisAcid Chiral Lewis Acid Catalyst Ketone->LewisAcid Coordination TMSCN TMSCN ActivatedComplex Activated Ketone-Catalyst Complex TMSCN->ActivatedComplex LewisAcid->ActivatedComplex Product Silylated Cyanohydrin ActivatedComplex->Product Face-selective attack by TMSCN

Caption: General workflow for chiral Lewis acid-catalyzed cyanosilylation.

Experimental Protocol (Representative, based on oxazaborolidinium ion catalysis): [3]

  • In a flame-dried flask under an inert atmosphere, the chiral oxazaborolidinium salt catalyst (e.g., 5 mol%) is dissolved in a dry solvent like dichloromethane.

  • Diphenylmethyl phosphine oxide (DPPO) co-reactant is added.

  • The mixture is cooled (e.g., to -78°C).

  • Trimethylsilyl cyanide (TMSCN) is added, followed by the substrate, 4-methyl-2-pentanone.

  • The reaction is stirred at low temperature until completion.

  • The reaction is quenched, followed by an aqueous workup and purification by chromatography.

Conclusion and Future Outlook

The synthesis of enantiomerically enriched this compound is achievable through several catalytic strategies.

  • Enzymatic catalysis offers a green and highly selective route to the (S)-enantiomer, making it an excellent choice for sustainable manufacturing.

  • Organocatalysis , particularly with confined IDPi catalysts, has emerged as a powerful method for accessing cyanohydrins from challenging small aliphatic ketones with exceptional enantioselectivity, rivaling that of enzymes.[1][2]

  • Chiral Lewis acid catalysis remains a robust and well-understood methodology, with specific catalysts tailored for high performance with certain ketone classes.

The choice of catalyst will ultimately depend on the desired enantiomer, scalability, cost considerations, and the technical capabilities of the laboratory. For industrial applications, the high selectivity and mild conditions of enzymatic and advanced organocatalytic systems are particularly attractive. Future research will likely focus on the development of catalysts with even broader substrate scopes, lower catalyst loadings, and the ability to operate under more environmentally friendly conditions.

References

  • Corey, E. J., & Liu, K. (2005). Enantioselective cyanosilylation of ketones catalyzed by a chiral oxazaborolidinium ion. Journal of the American Chemical Society, 127(15), 5384-5387. [Link]
  • Zhang, H., et al. (2022). Organocatalytic stereoselective cyanosilylation of small ketones.
  • Zhang, H., et al. (2022). Organocatalytic stereoselective cyanosilylation of small ketones. PubMed Central, PMC9068509. [Link]
  • Sigman, M. S., & Jacobsen, E. N. (2000). Thiourea-Catalyzed Enantioselective Cyanosilylation of Ketones. Journal of the American Chemical Society, 122(23), 5666-5667. [Link]
  • Tian, S. K., & Deng, L. (2001). A highly enantioselective chiral Lewis base-catalyzed asymmetric cyanation of ketones. Journal of the American Chemical Society, 123(25), 6195-6. [Link]
  • Tian, S. K., & Deng, L. (2001). A Highly Enantioselective Chiral Lewis Base-Catalyzed Asymmetric Cyanation of Ketones. Brandeis University. [Link]
  • M-CSA. (S)-hydroxynitrile lyase.

Sources

A Comparative Guide to the Quantitative Analysis of Impurities in 2-Hydroxy-2,4-dimethylpentanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the purity of a compound is paramount. This guide provides an in-depth, objective comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of impurities in 2-Hydroxy-2,4-dimethylpentanenitrile. As a key intermediate in various synthetic pathways, ensuring its purity is critical for the safety, efficacy, and regulatory compliance of final products. This document, crafted from the perspective of a Senior Application Scientist, delves into the causality behind experimental choices and provides validated protocols to ensure scientific integrity.

The Impurity Profile of this compound: A Proactive Approach

Understanding the potential impurities in a sample is the first step toward developing a robust analytical method. This compound is typically synthesized via a cyanohydrin reaction from 4-methyl-2-pentanone (also known as methyl isobutyl ketone or MIBK).[1][2] Therefore, the impurity profile is likely to include:

  • Unreacted Starting Materials:

    • 4-Methyl-2-pentanone (MIBK): Residual amounts of the starting ketone are a common process-related impurity.

    • Cyanide Source: Depending on the synthetic route, residual cyanide (e.g., from HCN or NaCN) could be present, though typically at very low levels due to its reactivity and toxicity.

  • Process-Related Impurities:

    • Isomeric Cyanohydrins: Commercial grades of MIBK may contain isomers such as 2-methyl-3-pentanone. These isomers can also react to form their corresponding cyanohydrins, leading to isomeric impurities in the final product.

    • Byproducts of Aldol Condensation: The synthesis of MIBK itself involves the aldol condensation of acetone, which can lead to other related ketones and their subsequent cyanohydrins as trace impurities.[2]

  • Degradation Products:

    • This compound can be susceptible to degradation under certain conditions (e.g., strong acid or base, high temperatures), potentially reverting to 4-methyl-2-pentanone and cyanide, or undergoing other rearrangements. A stability-indicating method is crucial to monitor these potential degradants over time.

Gas Chromatography (GC): A Powerful Tool for Volatile Impurities

Gas chromatography is an excellent choice for the analysis of volatile and semi-volatile compounds, making it particularly well-suited for the quantification of residual 4-methyl-2-pentanone and other low molecular weight impurities.[3][4]

The Rationale Behind the GC Method

The choice of a GC method is predicated on the volatility of the target analytes. Residual solvents and unreacted starting materials like MIBK are readily vaporized, allowing for their separation and quantification with high sensitivity. The selection of the detector is a critical aspect of method development.

  • Flame Ionization Detector (FID): The FID is a robust and widely used detector for organic compounds. It offers a wide linear range and is relatively inexpensive to operate.[5] However, it is a destructive technique and does not provide structural information.

  • Mass Spectrometer (MS): An MS detector provides not only quantitative data but also qualitative information, allowing for the identification of unknown impurities based on their mass spectra.[5] This is particularly valuable during process development and for troubleshooting. For routine quality control where the impurities are known, an FID may be more cost-effective.

Experimental Protocol: GC-FID for Impurity Analysis

This protocol is designed as a self-validating system, with system suitability parameters ensuring the reliability of each analytical run.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent such as dichloromethane or methanol.

  • Prepare a standard solution containing known concentrations of 4-methyl-2-pentanone and any other identified impurities in the same solvent.

2. GC-FID Instrumentation and Conditions:

ParameterConditionRationale
Column 5% Phenyl-95% Dimethylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thicknessA common, robust column for general purpose analysis with good selectivity for a range of polarities.[2]
Injector Temperature 250 °CEnsures complete and rapid vaporization of the sample.
Injection Volume 1 µL (Split mode, 50:1)A split injection prevents column overloading and ensures sharp peaks.
Carrier Gas Helium or HydrogenInert carrier gases are essential for GC.[4]
Flow Rate 1.0 mL/min (Constant Flow)Provides optimal column efficiency.
Oven Temperature Program Initial: 50 °C (hold for 2 min), Ramp: 10 °C/min to 250 °C, Hold: 5 minA temperature program allows for the separation of compounds with a range of boiling points.
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °CPrevents condensation of the analytes in the detector.

3. Data Analysis and System Suitability:

  • Quantify impurities based on the peak area relative to the standard.

  • System Suitability:

    • Resolution: The resolution between the main component and the closest eluting impurity should be greater than 1.5.

    • Tailing Factor: The tailing factor for the main component and impurity peaks should be between 0.8 and 1.5.

    • Relative Standard Deviation (RSD): The RSD for six replicate injections of the standard solution should be less than 2.0%.

Visualizing the GC Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Dilute Dilute to Volume Dissolve->Dilute Inject Inject Sample Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Impurities Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the GC-FID analysis of impurities.

High-Performance Liquid Chromatography (HPLC): The Versatile Alternative

HPLC is a powerful technique for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile.[3][6] This makes it a suitable alternative to GC, particularly for the analysis of less volatile impurities and for the development of a single, stability-indicating method that can quantify both the active pharmaceutical ingredient (API) and its impurities.

The Rationale Behind the HPLC Method

The polarity of this compound and its potential impurities makes reversed-phase HPLC an ideal choice. In this mode, a non-polar stationary phase is used with a polar mobile phase.[7] More polar compounds will elute earlier, while less polar compounds will be retained longer.

  • UV Detector: A UV detector is commonly used in HPLC for compounds that contain a chromophore. While aliphatic nitriles do not have a strong chromophore, they can often be detected at low UV wavelengths (e.g., 200-210 nm). For impurities that lack a chromophore, derivatization with a UV-active agent can be employed.[7][8]

  • Mass Spectrometer (MS): Coupling HPLC with an MS detector (LC-MS) offers the same advantages as in GC-MS: high sensitivity and structural information for peak identification.

Experimental Protocol: Reversed-Phase HPLC-UV for Impurity Analysis

This protocol is designed to be a stability-indicating method, capable of separating the main component from its potential degradation products and process-related impurities.

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Prepare a standard solution containing known concentrations of this compound and its impurities in the mobile phase.

2. HPLC-UV Instrumentation and Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA C18 column is a versatile and widely used reversed-phase column.
Mobile Phase Acetonitrile:Water (Gradient)A gradient elution is often necessary to separate compounds with a range of polarities.
Gradient Program 0-5 min: 20% ACN, 5-20 min: 20-80% ACN, 20-25 min: 80% ACN, 25-30 min: 20% ACNA typical gradient to elute polar impurities first, followed by the main component and less polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 205 nmA low wavelength is often necessary for compounds lacking a strong chromophore.
Injection Volume 10 µL

3. Data Analysis and System Suitability:

  • Quantify impurities based on their peak area relative to the standard.

  • System Suitability:

    • Resolution: The resolution between the main component and the closest eluting impurity should be greater than 1.5.

    • Tailing Factor: The tailing factor for the main component and impurity peaks should be between 0.8 and 1.5.

    • Theoretical Plates: The number of theoretical plates for the main component peak should be greater than 2000.

    • Relative Standard Deviation (RSD): The RSD for six replicate injections of the standard solution should be less than 2.0%.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter Sample Dissolve->Filter Inject Inject Sample Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Impurities Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the HPLC-UV analysis of impurities.

Objective Comparison of GC and HPLC Performance

The choice between GC and HPLC for the quantitative analysis of impurities in this compound depends on the specific analytical requirements. The following table provides a comparative summary of their performance characteristics, based on typical data for analogous compounds.

Performance ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Applicability Volatile and semi-volatile impurities (e.g., residual solvents, starting materials).Wide range of polarities, including non-volatile and thermally labile impurities. Can be developed as a single stability-indicating method for API and impurities.[3][6]
Limit of Detection (LOD) Typically in the low ppm range for FID. Can be lower with MS.[9]Generally in the low to mid ppm range for UV. Can be significantly lower with MS.
Limit of Quantification (LOQ) Typically in the mid to high ppm range for FID.[9]Generally in the mid to high ppm range for UV.
Linearity (r²) > 0.999 over a wide concentration range.[9]> 0.999 over a defined concentration range.
Precision (%RSD) < 2% for replicate injections.< 2% for replicate injections.
Accuracy (% Recovery) Typically 98-102%.Typically 98-102%.
Analysis Time Can be faster for simple mixtures of volatile compounds.Can be longer, especially with gradient elution.
Cost & Complexity Lower initial and operational cost for GC-FID.Higher initial and operational cost, especially for LC-MS.

Conclusion: Selecting the Optimal Analytical Strategy

Both Gas Chromatography and High-Performance Liquid Chromatography are powerful and reliable techniques for the quantitative analysis of impurities in this compound.

  • Gas Chromatography is the method of choice for the routine analysis of volatile impurities such as the unreacted starting material, 4-methyl-2-pentanone. Its simplicity, robustness, and low cost make it ideal for quality control laboratories.

  • High-Performance Liquid Chromatography offers greater versatility and is the preferred method for developing a single, comprehensive, stability-indicating assay that can quantify the main component and a wider range of process-related impurities and degradation products. While potentially more complex and costly, its ability to handle non-volatile and thermally sensitive compounds makes it an indispensable tool in pharmaceutical development.

Ultimately, the selection of the analytical technique should be based on a thorough understanding of the potential impurities, the intended purpose of the analysis, and the available resources. For comprehensive characterization and in-depth investigation, a combination of both GC and HPLC may be the most effective approach.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
  • Szewczyk, M., & Wiergowski, M. (2021). Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene in an excess of 2- and 4-nitrotoluene. Chemistry and Chemical Technology, 15(1), 103-110. [Link]
  • Agilent Technologies. (2021). HPLC vs. GC: Which is Right for You?[Link]
  • Lab Manager. (2023).
  • Dong, M. W. (2018). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 36(10), 748-756. [Link]
  • Mitchell, B. L., Rockwood, G. A., & Logue, B. A. (2013). Quantification of α-ketoglutarate cyanohydrin in swine plasma by ultra-high performance liquid chromatography tandem mass spectrometry.
  • Restek Corporation. (n.d.). A Technical Guide for Selecting the Right GC Column. [Link]
  • MONAD. (2023).
  • Waters Corporation. (n.d.).
  • U.S. Food and Drug Administration. (2015).
  • PubChem. (n.d.). This compound. [Link]
  • Organic Chemistry Portal. (n.d.).
  • National Center for Biotechnology Information. (2006). Methyl Isobutyl Ketone.
  • Waters Corporation. (2010). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. [Link]
  • Ahmed, S., et al. (2019). Stability Indicating HPLC Method Development for Estimation of Tadalafil and Finasteride. YMER, 24(3). [Link]
  • Vlase, L., et al. (2011). Development and validation of an HPLC-UV method for determination of synthetic food colorants. Revue Roumaine de Chimie, 56(7-8), 719-725. [Link]
  • Myadagbadam, U., et al. (2019). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone in Natural Musk. Natural Products Chemistry & Research, 7(364). [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 2-Hydroxy-2,4-dimethylpentanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Hydroxy-2,4-dimethylpentanenitrile. Adherence to these protocols is crucial for ensuring personal safety and minimizing environmental impact. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, fostering a culture of safety and excellence in the laboratory.

Understanding the Compound: Hazard Analysis of this compound

This compound, a cyanohydrin, is a chemical that requires careful handling due to its potential health hazards. While comprehensive toxicological data for this specific compound is limited, its chemical class suggests that it should be treated as a substance with a high degree of acute toxicity. The primary hazards are associated with its potential to cause serious eye irritation and the general risks associated with nitrile compounds. Cyanohydrins can be unstable and may decompose, potentially releasing hydrogen cyanide gas, which is highly toxic.[1] Therefore, all handling procedures must be designed to prevent contact and inhalation.

Key Hazards:

  • Eye Irritation: Causes serious eye irritation.

  • Potential for High Acute Toxicity: Due to its cyanohydrin structure, it should be handled as an acutely toxic substance.[2][3][4][5]

  • Potential for Hydrogen Cyanide Release: Decomposition can release toxic hydrogen cyanide gas.[1]

Hazard ClassificationGHS Hazard StatementRequired Personal Protective Equipment (PPE)
Eye Irritation (Category 2) H319: Causes serious eye irritationTightly sealed chemical splash goggles and a face shield are mandatory where there is a potential for splashes.[2]
Acute Toxicity (Assumed) (Not formally classified, but prudent to assume high acute toxicity)Chemical-resistant gloves (double-gloving is recommended), a lab coat, and in certain situations, respiratory protection.[2][3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following recommendations are based on a conservative approach to safety, treating the compound as a particularly hazardous substance as defined by the OSHA Laboratory Standard.[3][4]

  • Hand Protection:

    • Glove Type: Disposable nitrile gloves provide adequate protection against accidental splashes for many laboratory chemicals.[2] However, for cyanohydrins, prolonged contact should be avoided.

    • Glove Thickness: A glove thickness of at least 5-mil is recommended for splash protection. Thicker gloves (e.g., 8-mil nitrile) should be considered for tasks with a higher risk of exposure.

    • Double Gloving: Wearing two pairs of nitrile gloves is a recommended best practice to provide an additional layer of protection.

    • Inspection and Replacement: Always inspect gloves for any signs of degradation or punctures before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and put on new gloves. Do not reuse disposable gloves.

  • Eye and Face Protection:

    • Goggles: Tightly sealed chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[2]

    • Face Shield: A full-face shield must be worn over safety goggles whenever there is a risk of splashes or aerosol generation.[2]

  • Body Protection:

    • Lab Coat: A buttoned, knee-length lab coat is required.

    • Apron: A chemically resistant apron worn over the lab coat is recommended for procedures involving larger quantities of the chemical.

    • Clothing and Footwear: Wear long pants and closed-toe shoes to ensure no skin is exposed.

  • Respiratory Protection:

    • Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][5]

    • Respirator Use: If there is a potential for exposure to exceed permissible limits, or during a spill cleanup, a properly fitted respirator is required. A half-mask or full-facepiece respirator with organic vapor cartridges is a suitable option for many organic nitriles.[6][7] All respirator use must be in accordance with a comprehensive respiratory protection program that includes training and fit-testing.[6]

Operational Plan: A Step-by-Step Protocol for Safe Handling

This protocol outlines the essential steps for safely handling this compound in a laboratory setting. All work must be conducted within a designated area, such as a specific chemical fume hood, to minimize the risk of exposure to others.[3][4]

1. Preparation and Pre-Work Checklist:

  • Designated Area: Cordon off the area within the chemical fume hood where the work will be performed.
  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.
  • Gather Materials: Assemble all necessary chemicals, equipment, and waste containers before starting.
  • PPE Donning: Put on all required PPE as detailed in the section above.

2. Handling and Use:

  • Weighing and Transferring: Conduct all weighing and transferring of this compound inside the chemical fume hood.
  • Minimize Quantities: Use the smallest amount of the chemical necessary for the experiment.
  • Avoid Aerosol Generation: Handle the chemical in a manner that avoids the creation of dust or aerosols.
  • Secondary Containment: Use a tray or other form of secondary containment to catch any potential spills.

3. Post-Procedure:

  • Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical using a suitable decontamination solution (see Disposal Plan).
  • Waste Segregation: Segregate all waste streams as outlined in the Disposal Plan.
  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Dispose of gloves and any other contaminated disposable PPE as hazardous waste.
  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Diagram of the Safe Handling Workflow

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Procedure Prep1 Designate Work Area in Fume Hood Prep2 Verify Fume Hood Function Prep1->Prep2 Prep3 Assemble All Materials Prep2->Prep3 Prep4 Don Appropriate PPE Prep3->Prep4 Hand1 Weigh & Transfer in Hood Prep4->Hand1 Hand2 Use Minimal Quantities Hand1->Hand2 Hand3 Avoid Aerosol Generation Hand2->Hand3 Hand4 Use Secondary Containment Hand3->Hand4 Post1 Decontaminate Surfaces & Equipment Hand4->Post1 Post2 Segregate Waste Post1->Post2 Post3 Properly Doff & Dispose of PPE Post2->Post3 Post4 Wash Hands Thoroughly Post3->Post4

Caption: Logical workflow for the safe handling of this compound.

Disposal Plan: Managing and Decontaminating Waste

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure safety. All waste generated must be treated as hazardous waste.

1. Waste Segregation and Collection:

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, labeled, and sealed hazardous waste container.
  • Solid Waste: Collect all contaminated solid waste (e.g., gloves, paper towels, pipette tips) in a separate, clearly labeled hazardous waste container.
  • Sharps: Any contaminated sharps should be placed in a designated sharps container for hazardous waste.

2. Decontamination of Non-Disposable Equipment:

  • Principle of Decontamination: For cyanohydrins and other nitrile-containing compounds, chemical decontamination via alkaline chlorination is an effective method. This process involves the use of a bleach solution (sodium hypochlorite) at an alkaline pH to break down the cyanide group.
  • Decontamination Solution: Prepare a fresh 10% bleach solution in water. Ensure the pH is alkaline (pH > 10) to prevent the formation of hydrogen cyanide gas.
  • Procedure:
  • Rinse the equipment with the 10% bleach solution, ensuring all surfaces are wetted.
  • Allow a contact time of at least 30 minutes.
  • Rinse the equipment thoroughly with water.
  • Collect all rinse solutions as hazardous liquid waste.

3. Final Disposal:

  • Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
  • Storage: Store hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials.
  • Pickup: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department.

Diagram of the Disposal and Decontamination Workflow

DisposalWorkflow Disposal & Decontamination Workflow cluster_segregation 1. Waste Segregation cluster_decon 2. Decontamination cluster_final 3. Final Disposal Seg1 Liquid Waste in Dedicated Container Final1 Label All Waste Containers Seg1->Final1 Seg2 Solid Waste in Separate Container Seg2->Final1 Seg3 Sharps in Puncture-Proof Container Seg3->Final1 Decon1 Prepare Fresh 10% Bleach Solution (Alkaline pH) Decon2 Rinse Equipment with Bleach Solution Decon1->Decon2 Decon3 Allow 30 min Contact Time Decon2->Decon3 Decon4 Rinse with Water Decon3->Decon4 Decon5 Collect Rinse as Hazardous Waste Decon4->Decon5 Decon5->Seg1 Final2 Store in Designated Secure Area Final1->Final2 Final3 Arrange Pickup with EHS Final2->Final3

Caption: Workflow for the disposal and decontamination of this compound waste.

References

  • Ten Tips for Handling Hazardous Chemicals in a Lab. Lab Manager Magazine. [Link]
  • Working with Particularly Hazardous Chemicals. Florida State University Environmental Health & Safety. [Link]
  • SOP: Acutely Toxic Chemicals.
  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark. [Link]
  • Standard Operating Procedure (SOP) for Laboratory Disinfection.
  • OSHA Respirator Requirements for Selected Chemicals. NIOSH | CDC. [Link]
  • KIMBERLY-CLARK Nitrile Glove Chemical Resistance Guide.* Kimberly-Clark. [Link]
  • Biosafety Basics Module 4: Decontamination, Disinfection and Sterilization Infectious Waste Management. UTHealth Houston. [Link]
  • Laboratory Equipment Decontamination Procedures.
  • Mechanism for hydrolysis of cyanohydrin. Chemistry Stack Exchange. [Link]
  • Procedures for Safe Handling, Decontamination, and Spill Cleanup of Infectious or Potentially Infectious Materials.
  • Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • Respirator Equipment Selection Guidance and the NIOSH Respirator Selection Logic Process. University of Washington. [Link]
  • Respirator Selection Guide for the Healthcare Industry. NIOSH | CDC. [Link]
  • Principles of decontamination, sterilization, and disinfection. Federal Select Agent Program. [Link]
  • NIOSH Guide to Industrial Respir
  • This compound | C7H13NO | CID 107230. PubChem. [Link]
  • Acetone cyanohydrin. Organic Syntheses Procedure. [Link]
  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.
  • Cyanide. Wikipedia. [Link]
  • Cyanohydrins. Chemistry LibreTexts. [Link]
  • Chemical Resistance of Latex and Nitrile Gloves. USA Scientific, Inc. [Link]
  • Gloves Chemical Resistance Chart. Gloves By Web. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.